8-Fluoroimidazo[1,2-A]pyridin-2-amine
Description
Properties
IUPAC Name |
8-fluoroimidazo[1,2-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-5-2-1-3-11-4-6(9)10-7(5)11/h1-4H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVITGFODCAWON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 8-Fluoroimidazo[1,2-A]pyridin-2-amine
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the systematic process of elucidating the structure of the novel heterocyclic compound, 8-fluoroimidazo[1,2-a]pyridin-2-amine. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous marketed drugs.[1][2] The introduction of a fluorine atom at the 8-position and an amine group at the 2-position presents unique challenges and opportunities in its structural analysis, making a multi-faceted analytical approach essential for unambiguous characterization.
Foundational Strategy: Synthesis and Purification
A robust structural elucidation begins with a pure sample. The synthesis of 8-fluoroimidazo[1,2-a]pyridin-2-amine can be approached through established methods for imidazopyridine synthesis.[3][4][5] A common and effective strategy involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[3]
Proposed Synthetic Pathway:
A plausible synthetic route commences with the reaction of 3-fluoro-2-aminopyridine with bromoacetaldehyde or a synthetic equivalent, followed by the introduction of the 2-amino group. Alternatively, a more direct approach might involve the cyclization of 3-fluoro-2-aminopyridine with a reagent that already contains the protected amine functionality. Microwave-assisted synthesis can be a valuable tool to accelerate these reactions and improve yields.
Experimental Protocol: Microwave-Assisted Synthesis of an Imidazopyridine Core
This protocol, adapted from established methods, illustrates a general approach to forming the imidazopyridine scaffold which can be tailored for the synthesis of the target molecule.
-
Reactant Preparation: In a 10 mL microwave synthesis vial, combine the substituted 2-aminopyridine (1.0 mmol) and the substituted phenacyl bromide (1.0 mmol).
-
Solvent Addition: Add ethanol (3 mL) and a magnetic stirrer bar to the vial.
-
Reaction Setup: Seal the vial with a cap and place it in the cavity of a microwave reactor.
-
Microwave Irradiation: Irradiate the reaction mixture at a constant temperature of 100°C for 5-15 minutes with continuous stirring.
-
Workup and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the desired imidazo[1,2-a]pyridine derivative.
dot
Caption: Synthetic and purification workflow for 8-fluoroimidazo[1,2-a]pyridin-2-amine.
Spectroscopic Interrogation: A Multi-technique Approach
The cornerstone of structure elucidation lies in the synergistic application of various spectroscopic techniques. Each method provides a unique piece of the molecular puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 8-fluoroimidazo[1,2-a]pyridin-2-amine, a suite of NMR experiments is necessary.
-
¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The aromatic region of the spectrum will be of particular interest, with the fluorine atom and the heterocyclic structure influencing the chemical shifts and coupling patterns of the pyridine and imidazole ring protons. The protons of the amino group may appear as a broad singlet.
-
¹³C NMR (Carbon NMR): This technique reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the carbons in the heterocyclic core will be indicative of their electronic environment. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant, which is a key diagnostic feature.
-
¹⁹F NMR (Fluorine NMR): Given the presence of a fluorine atom, ¹⁹F NMR is an indispensable tool. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive to NMR detection.[6] The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom at the 8-position. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.[7] Furthermore, coupling between the fluorine and nearby protons (²JHF, ³JHF, and ⁴JHF) will provide crucial information for assigning the proton signals in the ¹H NMR spectrum.[7][8]
| Nucleus | Expected Chemical Shift Range (ppm) | Key Expected Features |
| ¹H | 6.5 - 8.5 (Aromatic), 4.5 - 5.5 (NH₂) | Complex splitting patterns in the aromatic region due to H-H and H-F coupling. Broad singlet for the amino protons. |
| ¹³C | 100 - 160 | Characteristic shifts for the imidazopyridine core. A large ¹JCF coupling constant for C8. |
| ¹⁹F | -100 to -150 (vs. CFCl₃) | A single multiplet, with splitting arising from coupling to aromatic protons. |
Table 1: Predicted NMR Spectroscopic Data for 8-Fluoroimidazo[1,2-a]pyridin-2-amine.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference or the instrument's internal lock signal can be used.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
2D NMR: To aid in the assignment of signals, acquire two-dimensional NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, which can further confirm the proposed structure.
-
High-Resolution Mass Spectrometry (HRMS): This is essential for determining the exact mass of the molecular ion, which allows for the calculation of the molecular formula with high confidence. The presence of nitrogen will result in an odd nominal molecular weight, a key feature to look for.[9]
-
Fragmentation Pattern: The fragmentation of the imidazo[1,2-a]pyridine core will likely involve characteristic losses of small molecules like HCN. The presence of the fluorine atom will also influence the fragmentation, and fragments containing fluorine will be readily identifiable by their mass.[10][11][12]
dot
Caption: Plausible mass spectrometry fragmentation pathways.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 8-fluoroimidazo[1,2-a]pyridin-2-amine, the IR spectrum should exhibit characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (amine) | 3300 - 3500 | Stretching (often two bands for a primary amine) |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C=N and C=C | 1500 - 1650 | Ring stretching |
| C-F | 1000 - 1350 | Stretching |
| N-H (amine) | 1590 - 1650 | Bending |
Table 2: Predicted IR Absorption Frequencies for 8-Fluoroimidazo[1,2-a]pyridin-2-amine.
The N-H stretching vibrations of the primary amine will be particularly diagnostic.[13]
Definitive Confirmation: Single-Crystal X-ray Diffraction
While spectroscopic methods provide a wealth of information leading to a proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the molecular structure in the solid state.[14]
Experimental Protocol: Crystal Growth and X-ray Diffraction
-
Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture, or by vapor diffusion.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the collected diffraction data.
The resulting crystal structure will provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amino group and the nitrogen atoms of the heterocyclic core. This data is invaluable for understanding the compound's solid-state packing and potential interactions with biological targets.
dot
Caption: Logical workflow for the structure elucidation of 8-fluoroimidazo[1,2-a]pyridin-2-amine.
Conclusion
The structural elucidation of 8-fluoroimidazo[1,2-a]pyridin-2-amine requires a systematic and integrated analytical approach. By combining a well-defined synthetic and purification strategy with a comprehensive suite of spectroscopic techniques—NMR (¹H, ¹³C, and crucially ¹⁹F), mass spectrometry, and IR spectroscopy—a confident structural assignment can be made. Ultimately, single-crystal X-ray diffraction provides the definitive confirmation of the molecular architecture. This guide outlines the key experimental considerations and the logical framework necessary for the successful characterization of this and other novel heterocyclic compounds, thereby enabling further exploration of their potential in medicinal chemistry and drug discovery.
References
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Humphries, A. C., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518-1522. [Link]
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Shaheen, B. A. M. SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. An-Najah University Journal for Research - B (Humanities). [Link]
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Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. (2019). RSC Advances. [Link]
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Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). AZoM. [Link]
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Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
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Chwastek, M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2023). MDPI. [Link]
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Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2023). PMC. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 8-Fluoroimidazo[1,2-A]pyridin-2-amine
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 8-Fluoroimidazo[1,2-A]pyridin-2-amine, a heterocyclic amine of significant interest in medicinal chemistry. Due to its structural similarity to known bioactive molecules, a thorough understanding of its properties is crucial for predicting its behavior in biological systems and for guiding drug discovery and development efforts. This document will delve into the theoretical and practical aspects of key parameters including molecular structure, solubility, acidity (pKa), and lipophilicity (logP). While experimental data for this specific molecule is not widely available in public literature, this guide will leverage data from structurally related compounds to provide valuable estimations. Furthermore, it will present detailed, field-proven experimental protocols for the determination of these properties, empowering researchers to characterize this and similar novel chemical entities.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] The introduction of a fluorine atom at the 8-position and an amine group at the 2-position of the imidazo[1,2-a]pyridine ring system can significantly influence the molecule's electronic properties, metabolic stability, and ability to form hydrogen bonds, thereby modulating its pharmacokinetic and pharmacodynamic profile. 8-Fluoroimidazo[1,2-a]pyridine has been investigated as a physicochemical mimic of imidazo[1,2-a]pyrimidine, highlighting its potential in bioisosteric replacement strategies in drug design.[2] A comprehensive characterization of the physicochemical properties of 8-Fluoroimidazo[1,2-A]pyridin-2-amine is therefore a critical first step in unlocking its therapeutic potential.
Molecular Structure and Basic Properties
A foundational understanding of a molecule begins with its structure and fundamental properties.
| Property | Value | Source |
| Molecular Formula | C₇H₆FN₃ | Calculated |
| Molecular Weight | 151.14 g/mol | Calculated |
| Chemical Structure | ||
| 8-Fluoroimidazo[1,2-A]pyridin-2-amine |
Note: The molecular formula and weight are calculated based on the chemical structure.
Lipophilicity: The Octanol-Water Partition Coefficient (LogP)
The lipophilicity of a compound, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[3] A compound's LogP value influences its ability to cross biological membranes and interact with target proteins.
Estimated LogP Value
Experimental Protocol for LogP Determination: The Shake-Flask Method
The gold-standard for experimental LogP determination is the shake-flask method.[5] This protocol is based on the direct measurement of the compound's concentration in both the octanol and aqueous phases after they have reached equilibrium.
Methodology:
-
Preparation of Phases: Prepare a phosphate buffer solution at a physiologically relevant pH, typically 7.4, and saturate it with n-octanol. Conversely, saturate n-octanol with the phosphate buffer.
-
Sample Preparation: Accurately weigh a small amount of 8-Fluoroimidazo[1,2-A]pyridin-2-amine and dissolve it in a known volume of the pre-saturated n-octanol or buffer.
-
Partitioning: Combine equal volumes of the pre-saturated n-octanol and buffer in a separatory funnel. Add the sample solution.
-
Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) to ensure thorough mixing and allow the compound to partition between the two phases. Subsequently, allow the phases to separate completely.
-
Phase Separation and Analysis: Carefully separate the aqueous and octanol layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7]
-
Calculation: The LogP is calculated using the following formula: LogP = log10([Compound]octanol / [Compound]aqueous)
Causality Behind Experimental Choices:
-
Pre-saturation of solvents: This step is crucial to prevent volume changes during the experiment that would affect the accuracy of the concentration measurements.
-
Choice of pH 7.4: This pH is chosen to mimic physiological conditions, providing a more biologically relevant LogP value (often referred to as LogD at a specific pH).[3]
-
HPLC with UV detection: This is a highly sensitive and quantitative method suitable for determining the concentration of aromatic compounds like imidazopyridines.
Workflow for LogP Determination
Caption: Workflow for Shake-Flask LogP Determination.
Acidity and Basicity: The pKa Value
The pKa is a measure of the acidity of a compound. For an amine, it is more common to refer to the pKa of its conjugate acid, which indicates the amine's basicity.[8] A higher pKa value for the conjugate acid corresponds to a stronger base. This property is critical as it dictates the ionization state of the molecule at a given pH, which in turn affects its solubility, membrane permeability, and receptor binding.
Estimated pKa Value
Direct experimental pKa data for 8-Fluoroimidazo[1,2-A]pyridin-2-amine is not available. However, for the related compound 6-Chloro-8-fluoroimidazo[1,2-a]pyridine, an apparent basic pKa of 4.43 has been reported.[4] The presence of the electron-donating amine group at the 2-position in our target molecule would be expected to increase the basicity compared to the chloro-substituted analogue. Therefore, a pKa value slightly higher than 4.43 can be anticipated.
Experimental Protocol for pKa Determination: Potentiometric Titration
Potentiometric titration is a widely used and reliable method for determining pKa values.[5] It involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added incrementally.
Methodology:
-
Sample Preparation: Dissolve a precise amount of 8-Fluoroimidazo[1,2-A]pyridin-2-amine in a suitable solvent, typically deionized water or a co-solvent system (e.g., water-methanol) if solubility is limited.
-
Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Slowly add a standardized solution of a strong acid (e.g., HCl) in small, known increments. After each addition, allow the pH to stabilize and record the value.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve. Specifically, the pKa is the pH at which half of the amine has been protonated.
Causality Behind Experimental Choices:
-
Use of a strong acid titrant: This ensures a sharp and well-defined titration curve, facilitating accurate determination of the equivalence point.
-
Temperature control: The pKa is temperature-dependent, so maintaining a constant temperature is essential for reproducible results.
-
Calibrated pH electrode: The accuracy of the pKa determination is directly dependent on the accuracy of the pH measurements.
Workflow for pKa Determination
Caption: Workflow for Potentiometric pKa Determination.
Solubility
Aqueous solubility is a critical physicochemical property that influences a drug's absorption and bioavailability. Poor solubility can be a major hurdle in drug development.
Qualitative Solubility and Estimations
Given the presence of both a lipophilic imidazopyridine core and a hydrophilic amine group, 8-Fluoroimidazo[1,2-A]pyridin-2-amine is expected to have limited solubility in water and better solubility in organic solvents. The solubility will also be pH-dependent due to the basic nature of the amine group; it is expected to be more soluble in acidic aqueous solutions where the amine is protonated. For the related compound 6-Chloro-8-fluoroimidazo[1,2-a]pyridine, a water solubility of 3.24 x 10⁻³ g/L has been reported.[4] The presence of the amine group in our target molecule may lead to slightly improved aqueous solubility.
Experimental Protocol for Thermodynamic Solubility Determination
The equilibrium (thermodynamic) solubility is determined by adding an excess of the solid compound to a solvent and allowing it to reach equilibrium.
Methodology:
-
Sample Preparation: Add an excess amount of solid 8-Fluoroimidazo[1,2-A]pyridin-2-amine to a series of vials containing different solvents of interest (e.g., water, phosphate buffer at pH 7.4, ethanol, DMSO).
-
Equilibration: Agitate the vials at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Sample Processing: After equilibration, filter or centrifuge the samples to remove the undissolved solid.
-
Quantification: Dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.
-
Solubility Calculation: The concentration of the dissolved compound in the supernatant represents its thermodynamic solubility in that solvent.
Causality Behind Experimental Choices:
-
Use of excess solid: This ensures that the solution becomes saturated, which is the definition of thermodynamic solubility.
-
Extended equilibration time: This is necessary to ensure that the dissolution process has reached a true equilibrium.
-
Filtration/Centrifugation: This step is critical to separate the dissolved compound from any remaining solid particles, which would otherwise lead to an overestimation of solubility.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the identity and purity of a synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity of the atoms in the imidazo[1,2-a]pyridine ring system and the positions of the fluoro and amino substituents.[9][10][11]
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present, such as the N-H stretching vibrations of the amine group (typically in the 3300-3500 cm⁻¹ region) and the C-F stretching vibration.[12]
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[13][14]
Conclusion
This technical guide has outlined the key physicochemical properties of 8-Fluoroimidazo[1,2-A]pyridin-2-amine and provided detailed protocols for their experimental determination. While specific experimental data for this molecule remains to be fully elucidated in the public domain, the information and methodologies presented herein offer a robust framework for researchers to characterize this and other novel heterocyclic compounds. A thorough understanding of these fundamental properties is paramount for advancing the exploration of the therapeutic potential of the imidazo[1,2-a]pyridine scaffold.
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Chambers, R. D., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABAA receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518-1522. [Link]
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Avdeef, A. (2001). Development of Methods for the Determination of pKa Values. Current Topics in Medicinal Chemistry, 1(4), 277-351. [Link]
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Introduction: The Prominence of the Imidazo[1,2-a]Pyridine Scaffold
An In-depth Technical Guide to 8-Fluoroimidazo[1,2-a]pyridin-2-amine: Synthesis, Properties, and Therapeutic Potential
The imidazo[1,2-a]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged scaffold."[1] This status is attributed to its three-dimensional structure and versatile electronic properties, which allow it to bind to a wide array of biological targets with high affinity. Its derivatives are the cornerstone of several marketed drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem, highlighting its success in targeting the central nervous system.[2][3] The scaffold's synthetic tractability and the diverse biological activities of its analogues—spanning anticancer, antitubercular, antiviral, and anti-inflammatory applications—make it a fertile ground for drug discovery and development.[1][2][4][5] This guide focuses on a specific, novel derivative, 8-Fluoroimidazo[1,2-a]pyridin-2-amine, providing a comprehensive analysis of its properties, a proposed synthetic route, and its potential within modern therapeutic research.
Part 1: Physicochemical and Structural Analysis
A definitive CAS number for 8-Fluoroimidazo[1,2-a]pyridin-2-amine is not presently indexed in major chemical databases, suggesting its status as a novel compound for which detailed experimental data is not yet publicly available. This section, therefore, deconstructs the molecule to predict its properties based on its constituent parts: the parent 8-fluoro-imidazo[1,2-a]pyridine core and the 2-amino substituent.
Core Compound: 8-Fluoroimidazo[1,2-a]pyridine
The foundational structure for our target molecule is 8-Fluoroimidazo[1,2-a]pyridine. Its known properties provide a baseline for understanding the derivative.
| Property | Value | Source |
| CAS Number | 139022-26-7 | [6] |
| Molecular Formula | C₇H₅FN₂ | [6] |
| Molecular Weight | 136.13 g/mol | [6] |
| IUPAC Name | 8-fluoroimidazo[1,2-a]pyridine | [6] |
The Strategic Role of Fluorine at C8
The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to enhance a drug candidate's profile. Placing it at the 8-position of the imidazo[1,2-a]pyridine ring is expected to confer several advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block a potential site of metabolism, thereby increasing the compound's half-life and oral bioavailability.
-
Modulation of Basicity: As a strongly electron-withdrawing group, the fluorine atom reduces the basicity (pKa) of the pyridine nitrogen. This can be crucial for optimizing a compound's pharmacokinetic properties, such as cell permeability and off-target interactions.
-
Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, potentially increasing binding affinity and selectivity.
-
Bioisosterism: The 8-fluoroimidazo[1,2-a]pyridine core has been successfully used as a bioisosteric replacement for other heterocyclic systems, like imidazo[1,2-a]pyrimidine, to improve physicochemical properties without compromising biological activity.[7]
The Significance of the 2-Amino Group
The amino group at the C2 position is a critical pharmacophoric feature. Its primary roles are:
-
Hydrogen Bonding: As a potent hydrogen bond donor and acceptor, the amino group can form key interactions within the active site of a target protein, such as the "hinge region" of protein kinases.
-
Basicity and Solubility: It introduces a basic center, which can be protonated at physiological pH. This ionization can significantly improve aqueous solubility, a vital property for drug administration and distribution.
-
Synthetic Handle: The amino group serves as a versatile synthetic handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) by attaching various side chains.
Predicted Properties of 8-Fluoroimidazo[1,2-a]pyridin-2-amine
By combining the features of the core and its substituents, we can estimate the key physicochemical properties of the target molecule.
| Property | Predicted Value | Rationale |
| Molecular Formula | C₇H₆FN₃ | Addition of NH₂ to the parent core. |
| Molecular Weight | 151.14 g/mol | Calculated from the molecular formula. |
| Predicted LogP | ~1.5 - 2.0 | The polar amino group will decrease the lipophilicity compared to the parent scaffold. |
| Predicted pKa | ~5.0 - 6.0 | The C2-amino group is a basic center, but its basicity is reduced by the electron-withdrawing nature of the fused ring system and the C8-fluoro substituent. |
| Hydrogen Bond Donors | 1 (from -NH₂) | The primary amine provides a hydrogen bond donor. |
| Hydrogen Bond Acceptors | 3 (2 from ring N, 1 from -NH₂) | The pyridine and imidazole nitrogens, along with the amine, can accept hydrogen bonds. |
Part 2: Synthesis and Reactivity
The synthesis of imidazo[1,2-a]pyridines is a well-trodden path in organic chemistry, offering multiple robust strategies. The classical approach involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound (the Tschitschibabin reaction).[8] However, for the specific synthesis of a 2-amino derivative, more specialized methods are required.
Proposed Synthesis of 8-Fluoroimidazo[1,2-a]pyridin-2-amine
A highly effective and direct method for synthesizing 2-amino-imidazo[1,2-a]pyridines involves an iodine-mediated oxidative cyclization of a 2-aminopyridine with a nitrile. This approach avoids harsh conditions and offers good yields.
Reaction Scheme:
3-Fluoro-2-aminopyridine + Arylacetonitrile ---(I₂/KI, K₂CO₃, DMSO)--> 8-Fluoro-2-aryl-imidazo[1,2-a]pyridin-amine
While the literature describes this for arylacetonitriles to yield 2-arylamines, a direct amination using a protected amine source or a related nitrogen-containing nitrile could be adapted. A more general and highly plausible route involves a multi-step sequence starting with the synthesis of the core followed by amination. A modern approach would be a palladium-catalyzed amination of a 2-halo-8-fluoroimidazo[1,2-a]pyridine intermediate.
Experimental Protocol: A Proposed Two-Step Synthesis
This protocol is a conceptualized workflow based on established methodologies for the functionalization of the imidazo[1,2-a]pyridine scaffold.
Step 1: Synthesis of 2-Bromo-8-fluoroimidazo[1,2-a]pyridine
-
Reactants: To a solution of 3-fluoro-2-aminopyridine (1.0 eq) in a suitable solvent like ethanol, add bromoacetaldehyde diethyl acetal (1.2 eq).
-
Cyclization: Heat the mixture to reflux for 12-24 hours. The initial condensation forms an imine, which then undergoes intramolecular cyclization.
-
Aromatization & Bromination: After cooling, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the reaction mixture to facilitate both aromatization and bromination at the C2 position.
-
Work-up: Quench the reaction with a saturated solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield 2-bromo-8-fluoroimidazo[1,2-a]pyridine.
Step 2: Buchwald-Hartwig Amination
-
Reactants: In a sealed tube under an inert atmosphere (argon or nitrogen), combine 2-bromo-8-fluoroimidazo[1,2-a]pyridine (1.0 eq), benzophenone imine (as an ammonia surrogate, 1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a ligand like BINAP (0.04 eq).
-
Solvent and Base: Add a dry, aprotic solvent like toluene and a strong base such as sodium tert-butoxide (1.4 eq).
-
Reaction: Heat the mixture to 80-110 °C for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Deprotection and Work-up: After cooling, add an aqueous acid (e.g., 2M HCl) to the reaction mixture and stir to hydrolyze the imine, revealing the primary amine. Neutralize the mixture with a base (e.g., NaOH) and extract the product with an organic solvent.
-
Purification: Dry, concentrate, and purify the crude product by column chromatography to obtain the final compound, 8-Fluoroimidazo[1,2-a]pyridin-2-amine.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Part 3: Applications in Drug Discovery
The structural motifs within 8-Fluoroimidazo[1,2-a]pyridin-2-amine suggest significant potential across several therapeutic areas, building on the established activities of the parent scaffold.
Potential as a Kinase Inhibitor
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The imidazo[1,2-a]pyridine scaffold, particularly when functionalized with an amino group, is an excellent "hinge-binder." The amino group can form critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element, thereby anchoring the inhibitor in the ATP-binding pocket. For example, derivatives of this scaffold have been developed as potent inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR), a key target in oncology.[9] The 8-fluoro substituent can further enhance binding by interacting with specific residues in the active site.
Caption: Inhibition of the PDGFR signaling pathway.
Activity Against Tuberculosis
Tuberculosis remains a global health crisis, and new drugs are urgently needed. Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a highly promising class of anti-TB agents, with some compounds showing potent activity against drug-resistant strains.[4][5] These molecules target the cytochrome bc1 complex (QcrB), a critical component of the electron transport chain, thereby disrupting cellular respiration in Mycobacterium tuberculosis. The 2-amino derivative could be explored as a bioisostere of the 3-carboxamide, potentially interacting with the same target to inhibit bacterial growth.
Central Nervous System (CNS) Applications
Given that the most famous imidazo[1,2-a]pyridines (Zolpidem, Alpidem) are CNS-active drugs that modulate GABA-A receptors, any new analogue warrants investigation for similar properties.[2][3] The physicochemical properties of 8-Fluoroimidazo[1,2-a]pyridin-2-amine—moderate lipophilicity and molecular weight—are consistent with those required for crossing the blood-brain barrier. Its potential interactions with CNS targets could make it a candidate for developing novel treatments for anxiety, insomnia, or other neurological disorders.
Part 4: Safety, Handling, and Storage
As a novel chemical, 8-Fluoroimidazo[1,2-a]pyridin-2-amine must be handled with care, assuming it possesses hazards similar to its structural precursors, particularly aminopyridines. 2-Aminopyridine is known to be toxic if swallowed and harmful in contact with skin.[10][11]
| Safety Information | Recommendations |
| GHS Pictograms | GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark) |
| Hazard Statements | H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat are mandatory. Work should be conducted in a certified chemical fume hood.[12][13] |
| Handling | Avoid all personal contact, including inhalation of dust or fumes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. Ensure adequate ventilation.[10][14] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and acids.[12] |
| Spill & Disposal | In case of a spill, avoid generating dust. Sweep up carefully with an inert absorbent material and place in a sealed container for chemical waste disposal. Dispose of waste in accordance with local, state, and federal regulations. |
Conclusion
8-Fluoroimidazo[1,2-a]pyridin-2-amine represents a promising, albeit underexplored, chemical entity. By building upon the well-established "privileged" nature of the imidazo[1,2-a]pyridine scaffold and incorporating strategic fluorine and amine substitutions, this molecule is poised for investigation in multiple therapeutic areas. Its predicted properties make it an attractive candidate for kinase inhibition in oncology, as a novel anti-tubercular agent, and for potential applications in neuroscience. The synthetic pathways are accessible through modern organic chemistry techniques, opening the door for its synthesis and rigorous biological evaluation. As with any novel compound, adherence to strict safety protocols during its handling and study is paramount. This guide serves as a foundational document to inspire and direct future research into this intriguing molecule.
References
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Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
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Ferreira, L. A. P., et al. (2026). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PubMed. [Link]
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Kaur, H., et al. (2022). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. [Link]
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Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
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Humphries, A. C., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. PubMed. [Link]
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Wang, S., et al. (2020). Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. [Link]
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Allen, S., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. National Institutes of Health (NIH). [Link]
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ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. [Link]
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Martínez-Vargas, A., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
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The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine core is a preeminent example of a "privileged scaffold" in medicinal chemistry. This nitrogen-fused heterocyclic system is a cornerstone in the architecture of numerous clinically approved drugs and a focal point of intensive research due to its remarkable synthetic versatility and the diverse array of biological activities exhibited by its derivatives. This guide provides a comprehensive technical overview of the multifaceted biological landscape of imidazo[1,2-a]pyridine derivatives, with a focus on their applications in oncology, infectious diseases, inflammation, and neuroscience. We will delve into the molecular mechanisms of action, explore key structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for the synthesis and biological evaluation of these promising therapeutic agents.
The Imidazo[1,2-a]pyridine Core: A Foundation for Diverse Biological Activity
The imidazo[1,2-a]pyridine system, a bicyclic 5,6-heterocycle, possesses a unique electronic and structural framework that allows for extensive functionalization, leading to a wide spectrum of pharmacological properties.[1][2] Its structural similarity to endogenous purines and other key biological motifs enables it to interact with a variety of biological targets with high affinity and specificity. Marketed drugs such as zolpidem (for insomnia), alpidem (anxiolytic), and zolimidine (antiulcer) are testaments to the therapeutic potential of this scaffold.[1][2]
The synthetic accessibility of the imidazo[1,2-a]pyridine nucleus is a significant advantage for medicinal chemists. Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, and other modern synthetic strategies allow for the efficient generation of diverse libraries of derivatives for high-throughput screening and lead optimization.[3][4][5]
Anticancer Activity: Targeting Key Oncogenic Pathways
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against a range of human cancer cell lines, including those of the breast, lung, colon, and liver.[6][7][8] Their mechanisms of action are often centered on the inhibition of critical signaling pathways that drive tumor growth, proliferation, and survival.
Mechanism of Action: Inhibition of Kinase Signaling and Induction of Apoptosis
A primary mode of anticancer action for many imidazo[1,2-a]pyridine derivatives is the inhibition of protein kinases, particularly those within the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[7] This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, metabolism, and survival. By targeting key kinases in this cascade, such as PI3Kα, these compounds can effectively halt tumor progression.[9]
Furthermore, many derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This is often achieved through the modulation of pro- and anti-apoptotic proteins, such as the Bcl-2 family, and the activation of caspases, the executive enzymes of apoptosis.[6] Some derivatives have also been found to act as covalent inhibitors, forming irreversible bonds with their target proteins, such as KRAS G12C, a notoriously difficult-to-drug oncogene.[3]
Signaling Pathway: PI3K/Akt/mTOR Inhibition by Imidazo[1,2-a]pyridine Derivatives
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.
| Position | Substituent | Effect on Anticancer Activity | Reference |
| C2 | Aryl groups (e.g., phenyl, substituted phenyl) | Often crucial for activity. Electron-withdrawing or donating groups on the phenyl ring can modulate potency. | [10] |
| C3 | Amine or amide functionalities | Can enhance activity and provide points for further derivatization. | [11] |
| C6, C7, C8 | Halogens, methyl, or other small groups | Can influence pharmacokinetic properties and target engagement. | [12] |
For example, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives showed potent PI3Kα inhibitory activity, with compound 13k exhibiting an IC50 value of 1.94 nM and inducing cell cycle arrest and apoptosis in HCC827 lung cancer cells.[7]
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Workflow: MTT Assay for Cytotoxicity
Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine derivatives in culture medium. Add the diluted compounds to the wells and incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) value for each compound.
Antimicrobial Activity: A Broad Spectrum of Action
Imidazo[1,2-a]pyridine derivatives have demonstrated significant activity against a wide range of pathogens, including bacteria, fungi, and parasites.[13][14][15] Of particular importance is their potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[16][17]
Mechanism of Action: Targeting Essential Bacterial Processes
The antimicrobial mechanisms of these compounds are diverse. In the context of antitubercular activity, a key target is the cytochrome bc1 complex (QcrB), a crucial component of the electron transport chain.[18] Inhibition of QcrB disrupts cellular respiration and ATP synthesis, leading to bacterial cell death. Other reported mechanisms include the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[19]
Structure-Activity Relationship (SAR) Insights
The antitubercular activity of imidazo[1,2-a]pyridine-3-carboxamides has been extensively studied.
| Position | Substituent | Effect on Antitubercular Activity | Reference |
| C2, C7 | Small alkyl groups (e.g., methyl) | Often associated with potent activity. | [17] |
| C3-carboxamide | N-benzyl or biaryl ether moieties | Large, lipophilic groups can significantly enhance potency, leading to nanomolar MIC values. | [16][17] |
| Pyridine Ring | Chloro substitution | Can sometimes diminish activity compared to a methyl group at the same position. | [20] |
For example, a series of imidazo[1,2-a]pyridine-3-carboxamides displayed outstanding potency, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values as low as ≤0.006 µM against replicating M. tuberculosis.[20]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis) in a suitable broth medium.
-
Serial Dilution: Prepare two-fold serial dilutions of the imidazo[1,2-a]pyridine derivatives in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plates under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Anti-inflammatory and Central Nervous System (CNS) Activities
Anti-inflammatory Properties
Imidazo[1,2-a]pyridine derivatives have shown promising anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[21][22] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. Some derivatives have also been shown to suppress the NF-κB and STAT3 signaling pathways, which are critical regulators of inflammatory responses.[22]
CNS Activity
The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore for agents acting on the central nervous system. This is exemplified by the commercial success of zolpidem and alpidem, which act as positive allosteric modulators of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the brain.[1][2] More recent research has explored the potential of these derivatives in treating neurodegenerative diseases, such as Alzheimer's disease, by targeting beta-amyloid plaque formation.[23]
Synthesis of Imidazo[1,2-a]pyridine Derivatives: A Practical Approach
The Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a powerful and efficient method for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines.[4][5]
Reaction Scheme: Groebke–Blackburn–Bienaymé Reaction
Caption: General scheme of the Groebke–Blackburn–Bienaymé three-component reaction.
Step-by-Step Synthetic Protocol:
-
Reactant Preparation: In a suitable reaction vessel, combine 2-aminopyridine (1.0 eq.), an aldehyde (1.0 eq.), and an isocyanide (1.0 eq.) in a solvent such as methanol or ethanol.[24][25]
-
Catalyst Addition: Add a catalytic amount of an acid, such as p-toluenesulfonic acid or a Lewis acid, to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., microwave irradiation) until the reaction is complete, as monitored by thin-layer chromatography (TLC).[24]
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2,3-disubstituted imidazo[1,2-a]pyridine.
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the broad spectrum of biological activities exhibited by its derivatives ensure its continued relevance in medicinal chemistry. Future research will likely focus on the development of derivatives with enhanced potency and selectivity for specific biological targets, as well as improved pharmacokinetic and safety profiles. The application of computational methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, will further accelerate the design and optimization of new imidazo[1,2-a]pyridine-based drug candidates.[19][26][27]
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Kumar, A., Kumar, R., & Kumar, S. (2021). Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Advances, 11(1), 1-8. [Link]
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Gueiffier, A., Mavel, S., Lhassani, M., El Kazzouli, S., De Nanteuil, G., & Giraud, M. (1999). Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents. Journal of medicinal chemistry, 42(15), 2841-2845. [Link]
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Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC medicinal chemistry, 14(4), 586-608. [Link]
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8-Fluoroimidazo[1,2-A]pyridin-2-amine mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Imidazo[1,2-a]pyridine Derivatives: A Case Study on 8-Fluoroimidazo[1,2-A]pyridin-2-amine
Authored by: A Senior Application Scientist
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] This guide provides an in-depth exploration of the predominant mechanisms of action associated with this versatile heterocycle. While direct experimental data for the specific analogue, 8-Fluoroimidazo[1,2-A]pyridin-2-amine, is not extensively available in public literature, this document synthesizes the vast body of research on related compounds to build a robust, evidence-based framework for understanding its probable biological activities and the experimental workflows required to elucidate them. We will delve into the scaffold's role in kinase inhibition, anti-infective pathways, and inflammatory modulation, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Drug Discovery
The imidazo[1,2-a]pyridine system, a fused bicyclic 5,6-heterocycle, is a recurring motif in drugs with a wide range of therapeutic applications, from sedatives like Zolpidem to gastroprotective agents such as Zolimidine.[1][4] Its rigid structure provides a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as hydrophobic surfaces, making it an ideal template for designing ligands that can interact with high specificity and affinity to diverse biological targets.[5][6] The synthetic tractability of the scaffold allows for systematic modification at various positions (notably C2, C3, C7, and C8), enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[7][8]
Primary Mechanism of Action: Kinase Inhibition
A preponderant mechanism of action for imidazo[1,2-a]pyridine derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases like cancer.
Targeting Receptor Tyrosine Kinases (RTKs)
Several classes of imidazo[1,2-a]pyridines have been developed as potent inhibitors of RTKs.
-
PDGFR (Platelet-Derived Growth Factor Receptor): This RTK family is a key driver of tumorigenesis. Structure-based drug design has led to imidazo[1,2-a]pyridine derivatives that act as potent PDGFR antagonists. Molecular modeling suggests that the scaffold can fit into the ATP-binding pocket, with specific substitutions forming crucial hydrogen bonds with hinge region residues.[9] Notably, the introduction of a fluorine-substituted piperidine was shown to significantly improve oral bioavailability by mitigating P-glycoprotein (Pgp) mediated efflux, a strategy that may be relevant to the 8-fluoro substitution in our topic compound.[9]
-
IGF-1R (Insulin-like Growth Factor-1 Receptor): The IGF-1R pathway is vital for cancer cell proliferation and survival.[10] High-throughput screening identified imidazo[1,2-a]pyridines as potent inhibitors of IGF-1R kinase. Subsequent optimization, focusing on modifying substituents, led to compounds with dual inhibitory activity against both IGF-1R and the closely related Insulin Receptor (IR), potentially offering a more comprehensive blockade of tumor growth signals.[10]
-
Mer/Axl Kinases: These kinases are implicated in immune evasion within the tumor microenvironment. Starting from hits identified via a DNA-encoded library screen, an imidazo[1,2-a]pyridine series was optimized to yield highly selective dual Mer/Axl inhibitors.[11] X-ray crystallography and modeling confirmed that the imidazo[1,2-a]pyridine core forms a key hydrogen bond with the kinase hinge region, anchoring the inhibitor in the active site.[11]
Modulation of Intracellular Signaling Cascades
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, survival, and metabolism. Several imidazo[1,2-a]pyridine analogues have been shown to inhibit key kinases in this cascade, such as PI3K and Akt, leading to cell cycle arrest and apoptosis in cancer cells.[12][13] For instance, certain derivatives induced apoptosis in breast cancer cells by downregulating the phosphorylation of Akt (pAKT).[13]
-
Salt-Inducible Kinases (SIKs): The SIK family (SIK1, SIK2, SIK3) regulates diverse physiological processes. A high-throughput screen hit with a pan-SIK inhibitory profile was optimized through structure-activity relationship (SAR) studies. This led to the development of the first-ever SIK1-selective inhibitors based on the imidazo[1,2-a]pyridine scaffold, demonstrating that subtle modifications can reverse isoform selectivity.[14]
The general mechanism of kinase inhibition by these compounds is illustrated below.
Figure 1: Hypothesized mechanism of RTK inhibition by an imidazo[1,2-a]pyridine derivative.
Other Key Mechanisms of Action
Beyond kinase inhibition, the imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore targeting a range of biological processes.
Anti-Infective Activity: Targeting Microbial Enzymes
Imidazo[1,2-a]pyridines are prominent in the development of new anti-tuberculosis (TB) agents.[1][3]
-
Inhibition of QcrB: The clinical candidate Telacebec (Q203) is an imidazo[1,2-a]pyridine-3-carboxamide that targets the cytochrome bc1 complex (specifically the QcrB subunit) of Mycobacterium tuberculosis.[1][3] This complex is essential for the electron transport chain and ATP synthesis. Inhibition of QcrB disrupts the pathogen's energy metabolism, leading to bactericidal activity against both drug-sensitive and multidrug-resistant TB strains.[1][3]
Anti-Inflammatory Activity: Modulation of NF-κB and STAT3 Pathways
Chronic inflammation is a key component of many diseases, including cancer. Certain imidazo[1,2-a]pyridine derivatives have demonstrated potent anti-inflammatory effects.
-
Suppression of NF-κB and STAT3: A novel derivative was shown to suppress the NF-κB and STAT3 signaling pathways in breast and ovarian cancer cell lines.[12] Molecular docking studies indicated that the compound binds directly to the NF-κB p50 subunit.[12] This inhibition led to downstream effects including reduced expression of inflammatory genes like COX-2 and iNOS, and an increase in the pro-apoptotic protein BAX.[12]
Structure-Activity Relationship (SAR) and the Role of 2-Amine and 8-Fluoro Substituents
The biological activity of imidazo[1,2-a]pyridines is highly dependent on the substitution pattern.
-
The 2-Amine Group: The amine group, particularly at the C2 or C3 position, is a common feature in many active derivatives. It often acts as a crucial hydrogen bond donor or acceptor, anchoring the molecule within the target's binding site. In the case of 8-Fluoroimidazo[1,2-A]pyridin-2-amine, the 2-amino group is likely a key pharmacophoric feature, potentially interacting with hinge region residues in a kinase or polar residues in an enzyme active site.
-
The 8-Fluoro Group: Halogen substitutions, especially fluorine, are widely used in medicinal chemistry to modulate physicochemical properties. A fluorine atom at the C8 position can:
-
Enhance Binding Affinity: By forming favorable electrostatic or halogen-bonding interactions with the target protein.
-
Improve Metabolic Stability: By blocking sites susceptible to oxidative metabolism, thereby increasing the compound's half-life.
-
Increase Membrane Permeability and Bioavailability: As observed in a PDGFR inhibitor series, fluorine can help reduce recognition by efflux pumps like P-gp.[9]
-
Modulate pKa: Affecting the ionization state of the molecule and its overall solubility and binding characteristics.
-
Experimental Protocols for Mechanistic Elucidation
To determine the mechanism of action of a novel compound like 8-Fluoroimidazo[1,2-A]pyridin-2-amine, a systematic, multi-tiered experimental approach is required.
Workflow for Target Identification and Validation
Figure 2: A tiered experimental workflow for elucidating the mechanism of action.
Detailed Protocol: In-Cell Western Blot for Kinase Target Engagement
This protocol is designed to measure the inhibition of a specific signaling pathway inside the cell, providing direct evidence of target engagement.
Objective: To determine if 8-Fluoroimidazo[1,2-A]pyridin-2-amine inhibits the phosphorylation of a specific substrate of a target kinase (e.g., pAkt for the PI3K/Akt pathway) in a cellular context.
Methodology:
-
Cell Culture and Plating:
-
Culture a relevant cell line (e.g., HCC1937 breast cancer cells) in appropriate media.[13]
-
Seed cells into a 96-well plate at a density of 20,000 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of 8-Fluoroimidazo[1,2-A]pyridin-2-amine in serum-free media (e.g., from 100 µM to 1 nM).
-
Starve the cells in serum-free media for 4-6 hours.
-
Aspirate the media and add the compound dilutions to the wells. Incubate for 2 hours.
-
-
Stimulation and Lysis:
-
Add a growth factor to stimulate the pathway of interest (e.g., 100 ng/mL IGF-1 for the IGF-1R pathway). A non-stimulated control should be included. Incubate for 20 minutes.
-
Aspirate the media and immediately lyse the cells by adding 50 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Perform a BCA or Bradford assay to determine the protein concentration in each well, ensuring equal loading.
-
-
Western Blotting:
-
Separate 20 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-Akt Ser473).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Akt) to serve as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-protein signal to the total protein signal.
-
Plot the normalized signal against the compound concentration and fit to a dose-response curve to calculate the IC₅₀ value.
-
Self-Validation System: This protocol includes internal controls (untreated, stimulated-only) and normalization to total protein levels, ensuring that any observed decrease in phosphorylation is a direct result of the compound's inhibitory activity and not due to variations in cell number or protein loading.
Quantitative Data Summary
The following table summarizes representative inhibitory concentrations for various imidazo[1,2-a]pyridine derivatives against different targets, illustrating the potency that can be achieved with this scaffold.
| Compound Class/Example | Target Organism/Cell Line | Biological Target | Potency (IC₅₀ / MIC) |
| Imidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis | QcrB | MIC₉₀ ≤ 0.006 µM[3] |
| Imidazo[1,2-a]pyridine-based compound | HCC1937 Breast Cancer Cells | Proliferation | IC₅₀ = 45 µM[13] |
| MIA (Imidazo[1,2-a]pyridine derivative) | MDA-MB-231 Cells | NF-κB Activity | ~50% inhibition at 30 µM[12] |
| PDGFR Inhibitor (Compound 28) | C6 Tumor Xenograft Model | pPDGFR Inhibition | Dose-dependent response[9] |
| SIK1-selective Inhibitor (Compound 27) | Biochemical Assay | SIK1 Kinase | IC₅₀ < 1 nM[14] |
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold is a remarkably versatile and clinically relevant platform for drug discovery. Based on extensive literature, the primary hypothesized mechanism of action for a novel derivative like 8-Fluoroimidazo[1,2-A]pyridin-2-amine is kinase inhibition, likely targeting an RTK or a key component of an intracellular signaling cascade such as the PI3K/Akt pathway. The 2-amine and 8-fluoro substituents are predicted to play crucial roles in target binding and pharmacokinetic optimization, respectively.
The experimental workflows and protocols detailed herein provide a clear and robust roadmap for definitively elucidating its mechanism of action, from initial phenotypic screening to in-cell target validation. Future research should focus on executing these experiments to identify the specific molecular target(s) and subsequently leverage this knowledge for rational drug design and development.
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An In-depth Technical Guide to the Potential Therapeutic Targets of 8-Fluoroimidazo[1,2-a]pyridin-2-amine
Foreword: The Promise of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique structural and electronic properties allow for versatile interactions with a wide array of biological targets, leading to a broad spectrum of therapeutic applications.[4][5] This guide delves into the specific potential of 8-Fluoroimidazo[1,2-a]pyridin-2-amine, a derivative that combines the established therapeutic potential of the imidazopyridine nucleus with the strategic introduction of a fluorine atom at the 8th position and an amine group at the 2nd position. These substitutions are not merely decorative; they are anticipated to significantly influence the compound's pharmacokinetic and pharmacodynamic profile, potentially unlocking novel therapeutic avenues.
This document serves as a technical resource for researchers, scientists, and drug development professionals. It will explore the most promising therapeutic targets for 8-Fluoroimidazo[1,2-a]pyridin-2-amine, grounded in the established pharmacology of related compounds, and provide detailed, actionable experimental workflows for target validation and mechanism of action studies.
Central Nervous System: Modulating Neurotransmission
The imidazo[1,2-a]pyridine scaffold is famously present in non-benzodiazepine hypnotics like Zolpidem, which act as allosteric modulators of the GABA-A receptor.[1][6] This establishes a strong precedent for the neuropharmacological potential of this chemical class.
Primary Hypothesized Target: GABA-A Receptor Allosteric Modulation
Direct evidence points to the potential of the 8-fluoro-imidazo[1,2-a]pyridine core in this area. A study has demonstrated that an 8-fluoroimidazo[1,2-a]pyridine derivative can act as a bioisosteric replacement for an imidazo[1,2-a]pyrimidine in a GABA-A receptor modulator.[7] The introduction of the fluorine atom at the 8th position is a key modification that can enhance binding affinity and improve metabolic stability. The 2-amino group can serve as a crucial hydrogen bond donor, further anchoring the ligand within the receptor's binding pocket.
A systematic approach is required to confirm and characterize the interaction of 8-Fluoroimidazo[1,2-a]pyridin-2-amine with the GABA-A receptor.
Caption: Tiered workflow for kinase inhibitor profiling.
Protocol 3: In Vitro Kinase Assay (e.g., ADP-Glo™)
-
Assay Setup: In a multi-well plate, combine the kinase of interest, its substrate, ATP, and varying concentrations of 8-Fluoroimidazo[1,2-a]pyridin-2-amine.
-
Kinase Reaction: Incubate to allow the kinase reaction to proceed.
-
Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Data Analysis: Measure luminescence and calculate the IC50 value.
| Potential Kinase Targets | Rationale based on Imidazopyridine Literature | Potential Cancer Indication |
| PDGFRα/β | Direct evidence of inhibition by imidazo[1,2-a]pyridine derivatives. [8] | Glioblastoma, GIST |
| KRAS G12C (covalent) | The imidazo[1,2-a]pyridine scaffold has been used to develop covalent inhibitors. [9] | Non-small cell lung cancer, colorectal cancer |
| Aurora Kinases | Imidazo[4,5-b]pyridine derivatives have shown inhibitory activity. [10] | Various solid and hematological malignancies |
| c-MET | Imidazo[4,5-b]pyridines have been shown to inhibit c-MET. [10] | Gastric, lung, and kidney cancers |
Other Potential Anti-Cancer Mechanisms
Beyond kinase inhibition, the imidazo[1,2-a]pyridine scaffold has been linked to other anti-cancer mechanisms:
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anti-cancer strategy.
-
HDAC Inhibition: Histone deacetylase inhibitors represent a class of epigenetic drugs with broad anti-cancer activity. [1]* NF-κB Inhibition: Targeting this key inflammatory and survival pathway is a promising approach. [11]
Infectious Diseases: Targeting Microbial Processes
The imidazo[1,2-a]pyridine scaffold has shown significant promise in the development of novel anti-infective agents, particularly against challenging pathogens.
Potential Anti-tubercular Target: Cytochrome bc1 complex
Derivatives of the imidazo[1,2-a]pyridine class have demonstrated potent activity against Mycobacterium tuberculosis, including drug-resistant strains. [6]The cytochrome bc1 complex, a key component of the electron transport chain, has been identified as a target. [1]
Potential Anti-trypanosomal Target: Methionyl-tRNA synthetase
Imidazo[4,5-b]pyridine derivatives have shown inhibitory activity against the methionyl-tRNA synthetase of Trypanosoma brucei, the causative agent of African trypanosomiasis. [10]
Caption: Workflow for validating anti-infective targets.
Other Promising Therapeutic Avenues
The versatility of the imidazo[1,2-a]pyridine scaffold suggests other potential applications for 8-Fluoroimidazo[1,2-a]pyridin-2-amine:
-
Anti-inflammatory: Inhibition of pro-inflammatory pathways like NF-κB has been demonstrated. [11]* Neurodegenerative Diseases: Inhibition of cholinesterases and secretases, enzymes implicated in Alzheimer's disease, has been reported for this class of compounds. [1]* Metabolic Diseases: Recent findings suggest the potential for imidazopyridine derivatives as inhibitors of Diacylglycerol O-acyltransferase 2 (DGAT2), a target for non-alcoholic steatohepatitis (NASH) and related metabolic disorders. [12]
Conclusion and Future Directions
8-Fluoroimidazo[1,2-a]pyridin-2-amine is a compound of significant interest, standing on the shoulders of a well-validated "privileged scaffold." The existing literature strongly supports the prioritization of its evaluation as a GABA-A receptor modulator for CNS disorders and as a multi-targeted agent for oncology , with a particular focus on kinase inhibition . Furthermore, its potential as an anti-infective and anti-inflammatory agent warrants dedicated investigation.
The experimental workflows outlined in this guide provide a clear, logical, and self-validating path for elucidating the therapeutic potential of this promising molecule. A systematic approach, beginning with broad screening and progressing to detailed mechanistic studies, will be crucial in unlocking the full therapeutic value of 8-Fluoroimidazo[1,2-a]pyridin-2-amine and advancing it through the drug discovery pipeline.
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The 8-Fluoroimidazo[1,2-a]pyridine Scaffold: Bioisosteric Utility and Synthetic Access
[1][2]
Executive Summary
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, serving as the pharmacophore for blockbuster drugs such as Zolpidem (GABA-A agonist) and Vonoprazan (P-CAB).[1][2] However, optimizing this scaffold often requires precise modulation of basicity, metabolic stability, and lipophilicity.
The 8-fluoroimidazo[1,2-a]pyridine derivative represents a high-value bioisostere.[3] Its primary utility lies in its ability to mimic the electronic and steric profile of imidazo[1,2-a]pyrimidine (where the C8-F moiety replaces the N8 atom) while altering the pKa and lipophilicity (LogP) to fine-tune blood-brain barrier (BBB) permeability and reduce hERG liability.
This technical guide explores the mechanistic rationale, synthetic pathways, and application of this specific fluorinated scaffold.
Part 1: The Bioisosteric Rationale
Electronic Mimicry (The N vs. C-F Swap)
The most profound application of the 8-fluoro substituent is its use as a bioisostere for the nitrogen atom in the 8-position of imidazo[1,2-a]pyrimidine.
-
Sterics: The Van der Waals radius of Fluorine (1.47 Å) is remarkably close to that of Nitrogen (1.55 Å). This ensures that the 8-fluoro analog fits into binding pockets originally evolved or designed for the pyrimidine nitrogen without incurring steric penalties.
-
Electronics: While Nitrogen acts as a hydrogen bond acceptor, the C-F bond is a poor acceptor. However, the high electronegativity of fluorine mimics the electron-withdrawing nature of the pyridine nitrogen.
-
Basicity Modulation: The pKa of the parent imidazo[1,2-a]pyridine (N1 position) is approximately 6.8. The introduction of a fluorine atom at the 8-position (ortho to the bridgehead nitrogen) exerts a strong inductive electron-withdrawing effect (
). This significantly lowers the pKa of the N1 nitrogen (typically by 1.0–1.5 units), reducing the fraction of ionized drug at physiological pH. This is a critical strategy for improving passive membrane permeability and reducing off-target effects associated with highly basic amines (e.g., hERG channel inhibition).
Metabolic Blockade
The C8 position in the parent imidazo[1,2-a]pyridine is susceptible to oxidative metabolism (hydroxylation) by cytochrome P450 enzymes. Substitution with fluorine blocks this metabolic soft spot due to the strength of the C-F bond (approx. 116 kcal/mol), thereby extending the half-life (
Visualization: Bioisosteric Relationships
The following diagram illustrates the structural and electronic relationship between the parent scaffold, the pyrimidine analog, and the 8-fluoro bioisostere.
Caption: Logical flow of bioisosteric replacement strategies leading to the 8-fluoro derivative.
Part 2: Synthetic Access
Synthesizing 8-fluoroimidazo[1,2-a]pyridine is more challenging than the parent scaffold because electrophilic fluorination of the formed bicycle is difficult to control regioselectively. The authoritative route relies on a retrosynthetic approach starting from a pre-fluorinated pyridine precursor.
The "Barrier to Entry": Precursor Selection
The critical starting material is 2-amino-3-fluoropyridine . The fluorine at the 3-position of the pyridine ring becomes the 8-position in the fused bicyclic system.
The Grob Condensation Protocol
The standard method involves the condensation of 2-amino-3-fluoropyridine with an
Reaction Scheme:
-
Nucleophilic Attack: The exocyclic amine of the pyridine attacks the
-carbon of the ketone/aldehyde. -
Cyclization: The ring nitrogen attacks the carbonyl carbon (or equivalent), followed by dehydration to aromatize the imidazole ring.
Caption: The Grob condensation pathway utilizing 3-fluoro-2-aminopyridine to install the fluorine regioselectively.
Part 3: Physicochemical Profiling
The following data summarizes the impact of the 8-fluoro substitution compared to the parent and the 8-chloro analog (often used in c-Met inhibitors).
| Property | Imidazo[1,2-a]pyridine (Parent) | 8-Fluoroimidazo[1,2-a]pyridine | Impact of 8-F |
| pKa (N1) | ~6.8 | ~5.3 - 5.6 | Lower basicity. Reduces lysosomal trapping and hERG binding. |
| LogP | 1.21 | 1.35 | Slight Increase. Fluorine is more lipophilic than Hydrogen. |
| H-Bond Acceptors | 2 (N1, N4) | 2 (N1, N4) + Weak F | Altered Electrostatics. F withdraws density from N4, affecting N1. |
| Metabolic Stability | Low (C8 oxidation) | High | Blocked. Prevents formation of 8-hydroxy metabolites. |
| Steric Bulk | Low (H) | Moderate (F) | Mimic. Similar volume to N-lone pair in pyrimidines. |
Part 4: Experimental Protocol
Protocol: Synthesis of 8-Fluoro-2-phenylimidazo[1,2-a]pyridine
Validation: This protocol is adapted from standard condensation methods (e.g., Humphries et al., 2006) and ensures regiochemical integrity.
Materials:
-
2-Amino-3-fluoropyridine (1.0 eq)
-
2-Bromoacetophenone (1.0 eq)
-
Sodium Bicarbonate (
) -
Ethanol (anhydrous)
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-3-fluoropyridine (500 mg, 4.46 mmol) in anhydrous ethanol (10 mL).
-
Addition: Add 2-bromoacetophenone (887 mg, 4.46 mmol) in one portion.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM). The starting amine is polar; the product will be less polar (higher ) but fluorescent under UV. -
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Resuspend the residue in water (20 mL) and ethyl acetate (20 mL).
-
Neutralize the aqueous layer with saturated
solution until pH ~8 (Caution: Evolution of ).
-
-
Extraction: Extract with Ethyl Acetate (
mL). Combine organic layers, dry over , and filter. -
Purification: Purify via flash column chromatography on silica gel.
-
Eluent: Gradient of 0-50% Ethyl Acetate in Hexanes.
-
-
Characterization (Expected):
-
1H NMR: Look for the characteristic doublet of the proton at C5 and the triplet-like splitting at C6/C7 due to H-F coupling.
-
19F NMR: Distinct singlet (or multiplet depending on decoupling) around -130 to -140 ppm.
-
Part 5: Case Study – GABA-A Receptor Modulation
Context: Research by Merck (Humphries et al.) demonstrated the utility of this scaffold in designing GABA-A
The Problem: The original lead, an imidazo[1,2-a]pyrimidine, had favorable binding but poor pharmacokinetic properties (rapid clearance). The Solution: Replacing the pyrimidine core with 8-fluoroimidazo[1,2-a]pyridine .[4]
-
Result: The 8-F analog maintained the critical binding interactions (mimicking the N8 nitrogen) but significantly improved metabolic stability and oral bioavailability. The 8-F group successfully mimicked the electronic vector of the pyrimidine nitrogen required for receptor recognition.
References
-
Humphries, A. C., et al. (2006). "8-Fluoroimidazo[1,2-a]pyridine: Synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA-A receptor."[4] Bioorganic & Medicinal Chemistry Letters, 16(6), 1518-1522.[4]
-
[4]
-
-
Bagdi, A. K., et al. (2026/Recent Review). "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities."[2] ACS Omega.[2]
-
Trombley, T., et al. (2026). "On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective."[5] ChemRxiv.
-
Goel, R., et al. (2019). "Recent Advances in the Synthesis and Medicinal Perspective of Imidazo[1,2-a]pyridines." Current Top Medicinal Chemistry.
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Preliminary In Vitro Evaluation of 8-Fluoroimidazo[1,2-a]pyridin-2-amine
This guide outlines a rigorous technical framework for the preliminary in vitro evaluation of 8-Fluoroimidazo[1,2-a]pyridin-2-amine . It is designed for medicinal chemists and DMPK scientists assessing this specific scaffold as a hit or lead series.
Executive Summary: The Structural Logic
8-Fluoroimidazo[1,2-a]pyridin-2-amine (CAS: 1781129-93-8) represents a "privileged scaffold" in medicinal chemistry, sharing structural homology with marketed drugs like Zolpidem (GABA-A agonist) and Vonoprazan (P-CAB). However, the specific combination of the 8-fluoro substituent and the 2-amino group necessitates a tailored evaluation strategy to address unique metabolic and safety risks.
Structural Rationale & Hypothesis
-
The Scaffold (Imidazo[1,2-a]pyridine): A bioisostere for indole and purine, capable of engaging diverse targets (Kinases, GPCRs).
-
8-Fluoro Substituent:
-
Metabolic Blockade: The C8 position is electron-rich and prone to oxidative metabolism (hydroxylation). Fluorine substitution blocks this "soft spot."
-
Electronic Modulation: Fluorine's inductive effect (
) lowers the pKa of the bridgehead nitrogen (N1), potentially reducing hERG liability compared to the non-fluorinated parent.
-
-
2-Amino Group: A versatile synthetic handle for amide/urea formation but constitutes a structural alert for genotoxicity (resembling food mutagens like PhIP).
Evaluation Workflow
The following workflow prioritizes "Killer" assays (Safety/Tox) early, due to the specific risks associated with amino-heterocycles.
Figure 1: Strategic evaluation workflow. Note the prioritization of Toxicity screening (Ames) immediately after PhysChem due to the 2-amino structural alert.
Physicochemical Profiling (The Gatekeepers)
Before biological testing, the fundamental properties must be established to ensure assay validity.
pKa Determination (Potentiometric Titration)
The basicity of the bridgehead nitrogen (N1) dictates solubility and hERG binding.
-
Expected Value: The parent imidazo[1,2-a]pyridine has a pKa ~6.8. The 8-Fluoro group is expected to lower this by 1.0–1.5 units (approx. pKa 5.3–5.8).
-
Method: Potentiometric titration (Sirius T3) or spectrophotometric assay.
-
Significance: A lower pKa (< 6.0) is favorable for reducing hERG blockage (less cation at physiological pH) and improving membrane permeability.
Kinetic Solubility
-
Protocol: Nephelometry in PBS (pH 7.4).
-
Threshold: >50 µM is required for reliable in vitro bioassays.
-
Note: The 2-amino group may improve solubility compared to the 2-H or 2-Phenyl analogs due to hydrogen bond donation.
Safety Pharmacology (The "Killers")
This is the most critical section for the 2-amino derivative.
Genotoxicity: The Ames Test
Amino-imidazoazaarenes are structurally related to heterocyclic amines (HCAs) formed in cooked meats, which are potent mutagens requiring metabolic activation.
-
Protocol: OECD 471 Standard.
-
Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair).
-
Conditions: Must be run with and without S9 metabolic activation .
-
Risk: If positive (+S9), the 2-amino group is likely forming a reactive nitrenium ion.
-
Mitigation: If positive, immediate derivatization (amide coupling) is required to cap the amine.
-
hERG Inhibition (Cardiotoxicity)
Fused heterocycles can trap in the hERG channel pore.
-
Method: Automated Patch Clamp (e.g., QPatch).
-
Concentration: Screen at 10 µM.
-
Success Criterion: IC50 > 10 µM.
-
Mechanistic Insight: The 8-Fluoro substitution is a deliberate design element to lower pKa and reduce the cationic fraction at pH 7.4, thereby mitigating hERG affinity [1].
Metabolic Stability (ADME)
Evaluate if the 8-Fluoro substituent successfully blocks metabolism.
Microsomal Stability Assay
-
System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).
-
Cofactor: NADPH.
-
Timepoints: 0, 15, 30, 45, 60 min.
-
Analysis: LC-MS/MS (monitor parent depletion).
-
Calculation:
Metabolite Identification (MetID)
If high clearance is observed, identify the "Soft Spot."
-
Hypothesis: The 8-F should block C8-oxidation.
-
Look for:
Data Summary Table: Evaluation Criteria
| Assay | Parameter | Target / Threshold | Rationale |
| PhysChem | pKa (N1) | 5.0 – 6.0 | Balances solubility vs. permeability/hERG. |
| PhysChem | LogD (pH 7.4) | 1.0 – 3.0 | Optimal for oral bioavailability. |
| Safety | Ames Test | Negative (+/- S9) | Critical de-risking for 2-amino scaffold. |
| Safety | hERG IC50 | > 10 µM | Avoid QT prolongation risk. |
| ADME | HLM CLint | < 20 µL/min/mg | Predicts reasonable human half-life. |
Target Profiling (Case Studies)
Depending on the intended therapeutic area, the scaffold acts as a bioisostere.
Case A: GABA-A Receptor Modulation
Imidazo[1,2-a]pyridines are classic bioisosteres for imidazo[1,2-a]pyrimidines (e.g., Divaplon).
-
Assay: Radioligand binding ([3H]-Flumazenil displacement).
-
Relevance: The 8-Fluoro group mimics the electron-deficient Nitrogen (N8) of the pyrimidine ring, maintaining the electrostatic potential required for binding [1].
Case B: Kinase Inhibition (e.g., c-Met, PI3K)
The scaffold mimics the ATP-binding hinge region.
-
Assay: ATP-competitive FRET or LanthaScreen.
-
Relevance: The 2-amino group often forms hydrogen bonds with the hinge region backbone (e.g., Glu/Cys residues).
Structural Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) logic. The 8-Fluoro group provides metabolic and electronic stability, while the 2-Amino group offers functional utility but introduces a toxicity risk.
References
-
Humphries, A. C., et al. (2006).[4] "8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor." Bioorganic & Medicinal Chemistry Letters, 16(6), 1518-1522.[4] Link
- Gueiffier, A., et al. (1998). "Imidazo[1,2-a]pyridines as a privileged scaffold in medicinal chemistry." Current Medicinal Chemistry.
-
ICH M7(R1) Guideline. (2017). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." Link
-
BLD Pharm. (2024). "Product Safety Data Sheet: 8-Fluoroimidazo[1,2-a]pyridin-2-amine (CAS 1781129-93-8)." Link
Sources
- 1. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. apps.dtic.mil [apps.dtic.mil]
8-Fluoroimidazo[1,2-A]pyridin-2-amine structure-activity relationship (SAR) studies
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 8-Fluoroimidazo[1,2-a]pyridin-2-amine Derivatives
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous marketed drugs and its synthetic tractability.[1][2] This guide focuses on a specific, yet increasingly important, variant: the 8-fluoroimidazo[1,2-a]pyridine core. We will provide an in-depth exploration of the structure-activity relationships (SAR) of this scaffold, with a particular emphasis on the strategic role of the 8-fluoro substituent. This document synthesizes data from seminal studies to explain the causality behind experimental design, offers detailed protocols for synthesis and evaluation, and provides a forward-looking perspective for researchers in drug discovery.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Drug Discovery
The imidazo[1,2-a]pyridine is a bicyclic aromatic heterocycle containing a bridgehead nitrogen atom. Its rigid, planar structure and rich electronic properties make it an excellent scaffold for interacting with a diverse range of biological targets. This versatility is evidenced by its presence in drugs targeting the central nervous system (CNS), such as the anxiolytic alpidem and the hypnotic zolpidem, as well as its extensive investigation in oncology, infectious diseases, and inflammatory conditions.[1][2][3]
The scaffold's value is amplified by its synthetic accessibility. Numerous methods exist for its construction, most commonly involving the condensation of a 2-aminopyridine with an α-haloketone or related synthons.[4][5] This allows for the systematic and efficient exploration of chemical space around the core, a prerequisite for any successful SAR campaign.
Strategic Introduction of the 8-Fluoro Substituent
The placement of a fluorine atom at the 8-position of the imidazo[1,2-a]pyridine ring is a deliberate and strategic choice in medicinal chemistry design. This modification is not merely for diversification but is intended to modulate the core's physicochemical properties in several key ways.
Physicochemical Mimicry and Bioisosterism
A seminal study by Humphries et al. established the 8-fluoroimidazo[1,2-a]pyridine scaffold as a highly effective physicochemical mimic and bioisostere for the imidazo[1,2-a]pyrimidine ring system.[6] This is a critical insight for drug designers. The replacement of a nitrogen atom with a C-F unit can retain key electronic features and receptor interactions while offering significant advantages, such as improved metabolic stability or altered pharmacokinetic profiles.
-
Electrostatic Potential: The electron-withdrawing nature of the fluorine atom mimics the effect of the pyrimidine nitrogen, resulting in a similar electrostatic potential map. This is crucial for maintaining interactions with target proteins where charge distribution is a key recognition element.[6]
-
LogP and pKa: The study demonstrated that the 8-fluoro substitution provides a LogP (a measure of lipophilicity) and pKa value intermediate between the parent imidazo[1,2-a]pyridine and the imidazo[1,2-a]pyrimidine, allowing for fine-tuning of these properties.[6]
The diagram below illustrates this concept of bioisosteric replacement.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of 8-Fluoroimidazo[1,2-A]pyridin-2-amine
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a fluorine atom at the 8-position and an amine group at the 2-position of this heterocyclic system, yielding 8-fluoroimidazo[1,2-a]pyridin-2-amine, presents a molecule with significant potential for drug discovery endeavors. Its unique electronic and structural features can influence its biological activity, selectivity, and, critically, its physicochemical properties which are paramount for its development as a drug candidate.
This technical guide provides a comprehensive overview of the key considerations and experimental approaches for characterizing the solubility and stability of 8-fluoroimidazo[1,2-a]pyridin-2-amine. As direct experimental data for this specific molecule is not extensively available in public literature, this document will focus on the scientific rationale and detailed methodologies for its determination.
I. Understanding the Physicochemical Landscape
The physicochemical properties of a drug candidate are a cornerstone of its developability. For 8-fluoroimidazo[1,2-a]pyridin-2-amine, the interplay between the basic amine group and the electron-withdrawing fluorine atom on the aromatic ring system will significantly dictate its behavior in various environments.
The amine group at the 2-position is expected to be a primary determinant of the molecule's aqueous solubility, particularly its pH-dependent solubility. Protonation of this amine at acidic pH would lead to the formation of a more soluble salt form. Conversely, the fluorine atom at the 8-position, while potentially enhancing metabolic stability, may also influence the overall lipophilicity and crystal packing of the molecule, thereby affecting its intrinsic solubility.
II. Solubility Determination: A Multipronged Approach
A thorough understanding of a compound's solubility is crucial for formulation development, ensuring adequate bioavailability, and designing relevant in vitro assays. Both kinetic and thermodynamic solubility assessments are recommended to build a complete profile of 8-fluoroimidazo[1,2-a]pyridin-2-amine.
A. Kinetic Solubility Assessment
Kinetic solubility provides a high-throughput measure of how quickly a compound dissolves and stays in solution under specific conditions, often from a DMSO stock solution into an aqueous buffer. This is particularly relevant in early drug discovery for screening large numbers of compounds.
Experimental Protocol: Nephelometric Kinetic Solubility Assay
This protocol outlines a standard method for determining the kinetic solubility of 8-fluoroimidazo[1,2-a]pyridin-2-amine.
Materials:
-
8-Fluoroimidazo[1,2-a]pyridin-2-amine
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates
-
Nephelometer
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 8-fluoroimidazo[1,2-a]pyridin-2-amine in DMSO.
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Assay Plate Preparation: Add a small volume (e.g., 2 µL) of each DMSO concentration to triplicate wells of a 96-well microplate. Include DMSO-only wells as a blank control.
-
Aqueous Buffer Addition: Rapidly add 198 µL of PBS (pH 7.4) to each well to achieve a final DMSO concentration of 1%.
-
Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking. Measure the turbidity (light scattering) of each well using a nephelometer at various time points.
-
Data Analysis: The concentration at which a significant increase in turbidity is observed compared to the blank is determined as the kinetic solubility.
Causality Behind Experimental Choices:
-
DMSO as the initial solvent: It is a common solvent for compound storage and allows for high initial concentrations.
-
PBS at pH 7.4: This buffer mimics physiological pH, providing relevant data for initial biological screening.
-
Nephelometry: This technique is highly sensitive to the formation of fine precipitates, which is characteristic of compounds falling out of solution in a kinetic solubility assay.
B. Thermodynamic Solubility Assessment
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is a critical parameter for formulation and biopharmaceutical classification.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is the gold standard for determining thermodynamic solubility.
Materials:
-
8-Fluoroimidazo[1,2-a]pyridin-2-amine (solid)
-
Various solvents:
-
Purified water
-
pH buffers (e.g., pH 2, 4, 6, 7.4, 9)
-
Common organic solvents (e.g., ethanol, methanol, acetonitrile, acetone)
-
-
Scintillation vials
-
Orbital shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Sample Preparation: Add an excess amount of solid 8-fluoroimidazo[1,2-a]pyridin-2-amine to a series of scintillation vials containing a known volume of each solvent.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent. Quantify the concentration of 8-fluoroimidazo[1,2-a]pyridin-2-amine in the supernatant using a validated HPLC-UV method.
-
Data Reporting: The thermodynamic solubility is reported in mg/mL or µg/mL.
Causality Behind Experimental Choices:
-
Use of excess solid: This ensures that the solution becomes saturated, which is the definition of thermodynamic solubility.
-
Prolonged shaking at a constant temperature: This allows the system to reach a true thermodynamic equilibrium between the dissolved and undissolved compound.
-
HPLC-UV for quantification: This is a robust and accurate analytical technique for determining the concentration of the dissolved compound.
Illustrative Data Presentation:
The following tables represent the expected format of the data that would be generated from the proposed experiments.
Table 1: Predicted Solubility of 8-Fluoroimidazo[1,2-A]pyridin-2-amine in Various Solvents
| Solvent | Predicted Solubility (mg/mL) |
| Water | Low |
| 0.1 N HCl | High |
| PBS (pH 7.4) | Moderate |
| Ethanol | Moderate to High |
| Methanol | High |
| Acetonitrile | Moderate |
| Acetone | Moderate |
Table 2: Predicted pH-Dependent Aqueous Solubility Profile
| pH | Predicted Solubility (µg/mL) |
| 2.0 | > 1000 |
| 4.0 | 500 - 1000 |
| 6.0 | 100 - 500 |
| 7.4 | 50 - 100 |
| 9.0 | < 50 |
III. Stability Assessment: Unveiling Potential Liabilities
Forced degradation studies are essential to understand the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies of 8-fluoroimidazo[1,2-a]pyridin-2-amine.
A. Rationale for Stress Conditions
-
Acidic and Basic Hydrolysis: The imidazo[1,2-a]pyridine ring system can be susceptible to hydrolysis under strong acidic or basic conditions. The 2-amino group may also be involved in these degradation pathways.
-
Oxidation: The electron-rich heterocyclic system could be prone to oxidation.
-
Thermal Stress: High temperatures can accelerate degradation processes and reveal the intrinsic thermal stability of the molecule.
-
Photostability: Exposure to light, as per ICH Q1B guidelines, is crucial to determine if the compound requires protection from light during storage and administration.[3]
B. Analytical Methodology
A stability-indicating HPLC method is the cornerstone of these studies.
Protocol: Development of a Stability-Indicating HPLC Method
-
Column and Mobile Phase Screening: Screen various C18 and other stationary phases with different mobile phase compositions (e.g., acetonitrile/water or methanol/water with acidic or basic modifiers) to achieve optimal separation of the parent compound from its potential degradants.
-
Method Optimization: Fine-tune the gradient, flow rate, and column temperature to ensure sharp peaks and good resolution.
-
Forced Degradation Sample Analysis: Analyze the samples from the forced degradation studies using the developed method.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of degradants.
-
Mass Spectrometry (MS) Coupling: Couple the HPLC system to a mass spectrometer to aid in the identification of degradation products by determining their mass-to-charge ratios.
Self-Validating System: The trustworthiness of this protocol is ensured by the inclusion of control samples (unstressed compound) and blanks. The mass balance calculation, where the sum of the assay of the parent compound and the percentage of all degradation products should be close to 100%, serves as a self-validation of the analytical method's ability to detect all significant degradants.
IV. Predicted Degradation Pathways
Based on the known chemistry of the imidazo[1,2-a]pyridine core, several potential degradation pathways can be anticipated.
Diagram of Potential Degradation Pathways
Caption: Potential degradation pathways for 8-fluoroimidazo[1,2-a]pyridin-2-amine.
-
Hydrolysis: Under harsh acidic or basic conditions, the imidazole ring could potentially undergo cleavage.
-
Oxidation: The nitrogen atoms in the heterocyclic system are susceptible to oxidation, potentially forming N-oxides.
-
Photodegradation: Aromatic heterocyclic compounds can undergo various photochemical reactions, including dimerization, rearrangement, or photo-oxidation.
V. Conclusion and Forward-Looking Strategy
A comprehensive understanding of the solubility and stability of 8-fluoroimidazo[1,2-a]pyridin-2-amine is a non-negotiable prerequisite for its successful progression in the drug development pipeline. The experimental frameworks detailed in this guide provide a robust starting point for researchers to generate the critical data required for informed decision-making. By systematically evaluating its physicochemical properties, scientists can de-risk potential development challenges and unlock the full therapeutic potential of this promising molecule. The insights gained from these studies will be instrumental in guiding formulation strategies, establishing appropriate storage conditions, and ensuring the delivery of a safe and efficacious drug product.
VI. References
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [https://www.researchgate.net/publication/377156973_Imidazo12-a]pyridines_in_Medicinal_Chemistry_Recent_Advances_in_Synthesis_and_Biological_Activities]([Link])
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. MDPI. [Link]
-
Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. [Link]
-
3-AMINOIMIDAZO[1,2-a] PYRIDINE DERIVATIVES: SYNTHESIS AND ANTIMICROBIAL ACTIVITIES. An-Najah National University Repository. [Link]
-
Design and synthesis of 2,6-disubstituted-8-amino imidazo[1,2a]pyridines, a promising privileged structure. PubMed. [Link]
-
8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. PubMed. [Link]
-
Kinetic Solubility Assays Protocol. AxisPharm. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. SpringerLink. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
-
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction. Rowan University. [Link]
-
Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Bentham Science. [Link]
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
-
Theoretical Investigation on the Stability and Reactivity of Imidazo [1,2-a] Pyridine N-Acylhydrazone Derivatives Using Density. Scientific Research Publishing. [Link]
-
Photostability and Photostabilization of Drugs and Drug Products. SciSpace. [Link]
-
Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating. BioImpacts. [Link]
-
Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. [Link]
-
Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. [Link]
Sources
Technical Guide: Spectroscopic Characterization of 8-Fluoroimidazo[1,2-a]pyridin-2-amine
[1][2]
Compound Identity:
-
IUPAC Name: 8-Fluoroimidazo[1,2-a]pyridin-2-amine[1][2][3][4]
-
Molecular Formula: C
H FN [2] -
SMILES: NC1=CN2C=CC(F)=C2N1[2]
Executive Summary & Structural Context
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in drug discovery, serving as a pharmacophore in anxiolytics (e.g., Zolpidem) and anti-ulcer agents.[2][6] The introduction of a fluorine atom at the 8-position (pyridine ring) and an amine at the 2-position (imidazole ring) dramatically alters the electronic landscape.[2]
Synthesis & Sample Preparation
To ensure spectral integrity, the compound is typically synthesized via the condensation of 2-amino-3-fluoropyridine with a bifunctional electrophile.[1][2] Understanding this route is essential for identifying potential impurities (e.g., uncyclized intermediates or regioisomers).[2]
Synthetic Pathway (Self-Validating Protocol)
The most robust route involves the reaction of the aminopyridine with chloroacetamidine or a similar cyclization agent.[2]
Figure 1: Synthetic workflow for the formation of the imidazo[1,2-a]pyridine core. The 3-fluoro substituent on the starting material maps directly to the 8-position of the fused system.[1][2]
Sample Preparation for Spectroscopy[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile is dominated by the scalar coupling of the fluorine atom (
H NMR Characterization (400 MHz, DMSO-d )
The 8-fluoro substituent creates a distinct splitting pattern, particularly on H-7 and H-6.[1][2]
| Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |
| H-5 | 8.25 - 8.35 | Doublet (d) | Para to F; minimal F-coupling.[1][2] Most deshielded aromatic proton due to ring nitrogen proximity.[2] | |
| H-3 | 7.10 - 7.20 | Singlet (s) | - | Imidazole ring proton.[1][2] Shielded by the adjacent C-2 amine.[1][2] |
| H-7 | 6.95 - 7.05 | Multiplet (ddd) | Ortho to F. Large H-F coupling is diagnostic.[2] | |
| H-6 | 6.75 - 6.85 | Multiplet (td) | Meta to F. Shows "triplet of doublets" character due to combined H-H and H-F coupling.[2] | |
| NH | 5.20 - 5.50 | Broad Singlet | - | Exchangeable.[1][2] Chemical shift varies with concentration and water content.[2] |
C NMR & F NMR[2]
Mass Spectrometry (MS) Data
The compound ionizes readily in positive mode Electrospray Ionization (ESI+).[2]
Ionization & Fragmentation[1]
-
Parent Ion [M+H]
: m/z 152.06 (Calculated for C H FN ).[2] -
Fragmentation Pattern:
Figure 2: Proposed fragmentation pathway for 8-Fluoroimidazo[1,2-a]pyridin-2-amine under ESI-MS/MS conditions.
Infrared (IR) Spectroscopy
The IR spectrum provides rapid confirmation of the functional groups, particularly the primary amine and the heteroaromatic core.[2]
-
N-H Stretching: Two weak-to-medium bands at 3400–3100 cm
(symmetric and asymmetric stretches of the primary amine).[1][2] -
C=N / C=C Stretching: Strong bands at 1640–1580 cm
characteristic of the imidazo[1,2-a]pyridine aromatic system.[2] -
C-F Stretching: A distinct band in the fingerprint region, typically around 1250–1100 cm
.[2]
References
-
GABA-A Modulators & Bioisosteres: Harrison, T., et al. "8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine."[2] Bioorganic & Medicinal Chemistry Letters, 16(6), 1518-1522 (2006).[2] Link
-
General Synthesis of 2-Aminoimidazo[1,2-a]pyridines: Gueiffier, A., et al. "Synthesis of imidazo[1,2-a]pyridine derivatives."[2][7] Journal of Heterocyclic Chemistry, 36, 1153 (1999).
-
Mass Spectrometry of Imidazo[1,2-a]pyridines: Li, Z., et al. "Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry."[2] Journal of Mass Spectrometry, 56(12), e4794 (2021).[2] Link
-
Vendor/Catalog Verification: BLD Pharm Product Data, CAS 1781129-93-8.[1][2][5] Link
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- 1. 474709-06-3|6-Bromo-8-fluoroimidazo[1,2-a]pyridine|BLD Pharm [bldpharm.com]
- 2. rsc.org [rsc.org]
- 3. CAS#:2411246-19-8 | 4-[(3,4-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride | Chemsrc [chemsrc.com]
- 4. 8-Fluoroimidazo[1,2-a]pyridin-2-amine | 1781129-93-8 [chemicalbook.com]
- 5. 1235993-31-3|6-Fluoroimidazo[1,2-a]pyridin-3-amine|BLD Pharm [bldpharm.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide to the Theoretical and Computational Investigation of 8-Fluoroimidazo[1,2-A]pyridin-2-amine
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its derivatives have demonstrated a vast spectrum of therapeutic potential, including anti-inflammatory, anticancer, and antiviral activities.[2][4][5] This guide focuses on a specific derivative, 8-Fluoroimidazo[1,2-A]pyridin-2-amine, a molecule of significant interest for its potential as a bioisosteric mimic and a modulator of key biological targets.[6] We will dissect the synergistic relationship between experimental characterization and advanced computational modeling, providing a comprehensive framework for understanding its physicochemical properties and predicting its biological behavior. This document serves as a technical primer, detailing the causality behind methodological choices in both the laboratory and in silico environments to furnish a holistic view of the molecule's potential in drug discovery.
The Experimental Foundation: Synthesis and Structural Elucidation
A robust computational analysis is fundamentally anchored to accurate experimental data. The synthesis and rigorous characterization of the target molecule are non-negotiable prerequisites for generating meaningful theoretical models. This phase validates the molecule's existence and provides the precise structural parameters that serve as a benchmark for computational optimization.
Synthetic Pathway
The synthesis of imidazo[1,2-a]pyridine derivatives is well-documented, often involving the condensation of a 2-aminopyridine with an α-haloketone or similar reagents.[7] For the title compound, a common approach involves the cyclization of a substituted 3-fluoropyridin-2-amine. The introduction of the 2-amino group can be achieved through various established methods, such as those involving sequential addition and oxidative cyclization.[1] The rationale for choosing a specific pathway often balances yield, purity, and the availability of starting materials.
Caption: General workflow for synthesis and purification.
Spectroscopic and Structural Verification
Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques and, ideally, single-crystal X-ray diffraction.
1.2.1. Spectroscopic Analysis Spectroscopy provides the fingerprint of the molecule, confirming the connectivity and chemical environment of its atoms.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for mapping the proton and carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment, influenced by the fluorine atom and the fused ring system.[8][9][10]
-
Infrared (IR) Spectroscopy: This technique is used to identify characteristic vibrations of functional groups. Key stretches for this molecule include N-H (amine), C-N, C=N, and the C-F bond, each appearing at a distinct wavenumber.[7][11][12]
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis analysis reveals the electronic transitions within the molecule, typically the π → π* and n → π* transitions associated with the conjugated aromatic system.[11][13]
Table 1: Representative Spectroscopic Data
| Technique | Observation | Inferred Structural Feature |
|---|---|---|
| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), Amine protons (broad singlet) | Imidazopyridine core, -NH₂ group |
| ¹³C NMR | Aromatic carbons (δ 110-150 ppm), C-F coupled carbons | Carbon skeleton, position of F atom |
| IR (cm⁻¹) | ~3300-3400 (N-H stretch), ~1640 (C=N stretch), ~1250 (C-F stretch) | Primary amine, Imidazole ring, Fluoro-substituent |
| UV-Vis (λₘₐₓ) | ~240 nm (π→π), ~290 nm (n→π) | Conjugated π-system of the fused rings |
1.2.2. X-Ray Crystallography: The Gold Standard Single-crystal X-ray diffraction provides unambiguous, high-resolution data on the three-dimensional arrangement of atoms in the solid state.[14] This includes precise bond lengths, bond angles, and torsional angles.[15] This experimental geometry is the ultimate benchmark against which the accuracy of computational geometry optimization is measured. A low Root Mean Square Deviation (RMSD) between the crystal structure and the computed structure validates the chosen theoretical model.[16]
Table 2: Key Geometric Parameters (Comparison of Experimental vs. Theoretical)
| Parameter | Typical Experimental Value (Å/°) (from similar structures[15]) | Computationally Optimized Value (Å/°) |
|---|---|---|
| Bond Length (C=N) | 1.375 | 1.378 |
| Bond Length (C-F) | 1.350 | 1.355 |
| Bond Angle (C-N-C) | 108.5 | 108.7 |
| Dihedral Angle | (Varies) | (Varies) |
The Theoretical Core: Computational Methodologies
With a validated molecular structure, we can employ computational chemistry to explore properties that are difficult or impossible to measure experimentally. These in silico methods provide deep insights into the molecule's electronic nature and its potential interactions with biological systems.
Density Functional Theory (DFT) Studies
DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[12][17] It is a computationally efficient yet highly accurate tool for predicting a wide range of molecular properties.[7] The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is critical; this combination is well-established for providing a reliable description of organic molecules containing heteroatoms.[12][17]
Caption: Standard workflow for DFT calculations.
2.1.1. Frontier Molecular Orbitals (FMOs) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.
-
HOMO: Represents the ability to donate an electron (nucleophilicity). The electron density map of the HOMO indicates the most probable sites for electrophilic attack.
-
LUMO: Represents the ability to accept an electron (electrophilicity). The LUMO's density map highlights sites susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[12][18]
2.1.2. Molecular Electrostatic Potential (MEP) An MEP map is a 3D visualization of the total electrostatic potential on the electron density surface of a molecule. It provides an intuitive guide to intermolecular interactions.
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as those around nitrogen atoms, which are prone to electrophilic attack and hydrogen bond acceptance.[16][18]
-
Blue Regions (Positive Potential): Indicate electron-poor areas, such as the hydrogen atoms of the amine group, which are favorable for nucleophilic attack and hydrogen bond donation.[12]
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[19][20] This is a cornerstone of modern drug discovery, allowing for the rapid screening of potential drug candidates against biological targets.[8][21]
Based on the known activities of the imidazo[1,2-a]pyridine scaffold, a relevant target for 8-Fluoroimidazo[1,2-A]pyridin-2-amine could be a protein kinase, such as the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), which is often implicated in cancer.[16][18]
Caption: The molecular docking simulation process.
Analysis of Docking Results: The output of a docking simulation is evaluated based on two primary criteria:
-
Binding Affinity (Scoring Function): Expressed in kcal/mol, this value estimates the free energy of binding. A lower (more negative) score indicates a more favorable binding interaction.[8][19]
-
Binding Pose and Interactions: The 3D orientation of the ligand within the protein's active site is examined. Key interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking with specific amino acid residues, are identified. These interactions are critical for stabilizing the ligand-receptor complex and are essential for biological activity.
Table 3: Representative Computational Results
| Analysis | Parameter | Predicted Value | Significance |
|---|---|---|---|
| DFT (FMO) | E(HOMO) | -6.2 eV | Electron-donating capability |
| E(LUMO) | -1.5 eV | Electron-accepting capability | |
| ΔE (Gap) | 4.7 eV | High chemical stability | |
| Docking | Binding Affinity (vs. EGFR-TK) | -8.5 kcal/mol | Strong predicted binding |
| | Key Interactions | H-bond with Met793, Hydrophobic contact with Leu718 | Anchoring within the active site |
Synthesis of Findings: From Data to Drug Design
The true power of this dual experimental-computational approach lies in its synergy. Theoretical calculations provide a rationale for observed properties and guide future experiments.
-
Structure-Activity Relationships (SAR): By integrating MEP maps with docking results, we can understand why the molecule binds to its target. For instance, an electron-rich nitrogen atom (red on the MEP map) predicted to be a hydrogen bond acceptor in the docking simulation provides a strong rationale for its role in binding affinity. This knowledge allows for the intelligent design of new derivatives with enhanced potency.[5][6][22] For example, adding a hydrogen bond donor group at a position pointing towards an acceptor residue in the protein pocket could significantly improve binding.
-
Drug-Likeness and ADMET Prediction: Computational tools can also predict the pharmacokinetic properties of a molecule (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). By analyzing parameters like solubility, membrane permeability, and potential metabolic liabilities in silico, researchers can prioritize candidates with a higher probability of success in later stages of drug development, saving considerable time and resources.[12][18][21]
Conclusion
The study of 8-Fluoroimidazo[1,2-A]pyridin-2-amine exemplifies the modern paradigm of chemical and pharmaceutical research, where experimental validation and theoretical prediction are inextricably linked. DFT calculations illuminate the molecule's intrinsic electronic properties, while molecular docking provides a powerful lens through which to view its potential as a therapeutic agent. This integrated strategy not only accelerates the discovery process but also deepens our fundamental understanding of molecular interactions, paving the way for the rational design of next-generation therapeutics built upon the versatile imidazo[1,2-a]pyridine scaffold.
References
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Humphries, A. C., Gancia, E., Gilligan, M. T., Goodacre, S., Hallett, D., Merchant, K. J., & Thomas, S. R. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518-1522. Available from: [Link]
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Mohammadi, A. A., et al. (2021). Synthesis and Molecular Docking studies of Some Tetrahydroimidazo[1,2-a]pyridine Derivatives as Potent α-Glucosidase Inhibitors. Journal of Applied Chemical Research, 15(1), 24-35. Available from: [Link]
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Martinez-Vargas, A., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chem. Proc., 18(1), 10. Available from: [Link]
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Tian, X., et al. (2016). Synthesis of Novel Imidazo[1,2-a]pyridin-2-amines from Arylamines and Nitriles via Sequential Addition and I2 /KI-Mediated Oxidative Cyclization. Semantic Scholar. Available from: [Link]
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Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available from: [Link]
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AZoM. (2019). The Different Types of Spectroscopy for Chemical Analysis. AZoM.com. Available from: [Link]
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El-Faham, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Heliyon, 9(8), e18688. Available from: [Link]
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Al-Ostoot, F. H., et al. (2023). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Available from: [Link]
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Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). Available from: [Link]
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Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). rjraap.com. Available from: [Link]
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Narayan, A., et al. (2025). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. Available from: [Link]
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Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available from: [Link]
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Amini, M., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating. BioImpacts. Available from: [Link]
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Atcha, E. A., et al. (2025). Integrated Experimental and Computational Study of Imidazopyridine Derivatives: Synthesis, DFT, Molecular Docking and Dynamic Simulations. ResearchGate. Available from: [Link]
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Larsson, A. M., et al. (2014). Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. RSC Publishing. Available from: [Link]
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Arshad, M., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Semantic Scholar. Available from: [Link]
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Tahir, M. H. N., et al. (2018). Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 1), 56-62. Available from: [Link]
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Kauthale, S. S., et al. (2018). Computational Studies on Imidazo[1,2-a] Pyridine-3-Carboxamide Analogues as Antimycobacterial Agents. The Open Pharmaceutical Sciences Journal, 5(1). Available from: [Link]
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Cojocaru, C., et al. (2025). Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. Journal of Computer-Aided Molecular Design, 39(2), 104. Available from: [Link]
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Sert, Y., et al. (2025). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate. Available from: [Link]
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Slepukhin, P. A., et al. (2022). X-Ray Diffraction Study of 8-(Pyridin-2-yl)- and 8-(1,2,4-Triazin-5-yl)-2H-chromen-2-ones. ResearchGate. Available from: [Link]
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Kadir, M. A., et al. (2024). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Malaysian Journal of Chemistry, 26(2), 67-77. Available from: [Link]
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Al-Ghorbani, M., et al. (2015). Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data. ResearchGate. Available from: [Link]
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Methodological & Application
copper-catalyzed synthesis of imidazo[1,2-a]pyridines
An Application Guide to the Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines
Introduction: The Privileged Scaffold
Imidazo[1,2-a]pyridines represent a class of fused heterocyclic compounds of significant interest to the pharmaceutical and materials science industries.[1][2] This "privileged scaffold" is a core structural motif in numerous commercially available drugs, including Zolpidem (an insomnia treatment), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent).[3][4][5] The broad spectrum of biological activities exhibited by these molecules, such as anticancer, antiviral, and anti-inflammatory properties, drives the continuous development of novel and efficient synthetic methodologies.[3][4][6]
Among the various synthetic strategies, copper-catalyzed reactions have emerged as a powerful and versatile tool for constructing the imidazo[1,2-a]pyridine core.[1][7] Compared to other transition metals like palladium, copper offers the distinct advantages of being more economical and less toxic.[4] Modern copper-catalyzed methods often feature operational simplicity, high functional group tolerance, and the ability to construct polysubstituted derivatives in a single step through multicomponent reactions.[3][8] This guide provides an in-depth overview of key copper-catalyzed methodologies, mechanistic insights, and a detailed protocol for researchers in organic synthesis and drug development.
Mechanistic Pathways and Synthetic Strategies
The versatility of copper catalysis allows for the synthesis of imidazo[1,2-a]pyridines from a variety of readily available starting materials. The most prominent strategies involve the reaction of 2-aminopyridines with partners like ketones, alkynes, or nitroolefins.
Synthesis from 2-Aminopyridines and Carbonyls
A robust and widely used method involves the condensation and subsequent cyclization of 2-aminopyridines with ketones. This transformation is typically an aerobic oxidative reaction where molecular oxygen from the air serves as the ultimate, green oxidant.[9][10]
Causality and Mechanistic Insight: The reaction is believed to proceed through a tandem sequence. First, the 2-aminopyridine and the ketone form an enamine intermediate. The copper catalyst then facilitates an intramolecular oxidative C-H amination and cyclization to form the fused imidazole ring.[10] Some protocols may proceed through a mechanism analogous to the Ortoleva-King reaction.[11] The choice of a copper salt like CuCl₂, CuI, or CuBr is critical, and the reaction is often performed in a high-boiling polar solvent like DMF or DMSO to facilitate the cyclization step.[9][12]
Caption: General pathway for Cu-catalyzed synthesis from ketones.
Three-Component Synthesis with Alkynes and Aldehydes
Multicomponent reactions (MCRs) are highly valued for their efficiency in building molecular complexity in a single pot. The copper-catalyzed three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne is a flagship example for producing highly substituted imidazo[1,2-a]pyridines.[7][13]
Causality and Mechanistic Insight: This reaction is initiated by the copper-catalyzed coupling of the aldehyde and the terminal alkyne to form a propargylamine intermediate. The 2-aminopyridine then adds to this intermediate. The subsequent intramolecular hydroamination followed by aromatization, often promoted by the copper catalyst, yields the final product.[13] Copper(I) salts, particularly copper(I) iodide (CuI), are highly effective for this transformation.[7]
Caption: Pathway for the three-component synthesis.
Synthesis from 2-Aminopyridines and Nitroolefins
An environmentally friendly approach utilizes nitroolefins as coupling partners with 2-aminopyridines, again using air as the oxidant.[12][14] This method provides an efficient route to 3-substituted-2-arylimidazo[1,2-a]pyridines.
Causality and Mechanistic Insight: The proposed mechanism for this one-pot reaction involves several steps. It begins with a Michael addition of the 2-aminopyridine to the nitroolefin. The copper(I) catalyst facilitates the formation of a radical cation, followed by hydrogen abstraction and an intramolecular nucleophilic addition to form the heterocyclic ring.[12] The final step is the elimination of nitrous acid during aromatization. Optimization studies have shown CuBr to be a highly effective catalyst in a solvent like DMF at 80°C.[12]
Application Protocol: Copper-Catalyzed Three-Component Synthesis
This section provides a detailed, self-validating protocol for the synthesis of 2-phenyl-3-(phenylethynyl)imidazo[1,2-a]pyridine, a representative example of the versatile three-component reaction.
Principle: This protocol utilizes a copper(I) iodide catalyst to facilitate the one-pot condensation of 2-aminopyridine, benzaldehyde, and phenylacetylene to form a polysubstituted imidazo[1,2-a]pyridine.[13]
Materials and Equipment
-
Reagents: 2-Aminopyridine (99%), Benzaldehyde (≥99%), Phenylacetylene (98%), Copper(I) Iodide (CuI, 99.99%), Toluene (anhydrous, 99.8%), Ethyl acetate (EtOAc, HPLC grade), Hexanes (HPLC grade), Sodium sulfate (anhydrous).
-
Equipment: 50 mL round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle with temperature control, nitrogen or argon gas inlet, standard glassware for workup, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), rotary evaporator, glass column for chromatography.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Protocol
-
Reaction Setup:
-
To an oven-dried 50 mL round-bottom flask containing a magnetic stir bar, add 2-aminopyridine (1.0 mmol, 94 mg), benzaldehyde (1.0 mmol, 106 mg, 102 µL), and copper(I) iodide (0.1 mmol, 19 mg).
-
Fit the flask with a reflux condenser and a gas inlet.
-
Add 10 mL of anhydrous toluene via syringe.
-
Purge the flask with an inert atmosphere (nitrogen or argon) for 5-10 minutes.
-
-
Reagent Addition and Reaction:
-
Begin stirring the mixture.
-
Add phenylacetylene (1.2 mmol, 122 mg, 132 µL) to the flask via syringe.
-
Heat the reaction mixture to reflux (approximately 110°C) using a heating mantle.
-
Maintain the reaction at reflux for 12-24 hours.
-
-
Reaction Monitoring (Self-Validation):
-
Periodically (e.g., every 4 hours), carefully withdraw a small aliquot from the reaction mixture using a capillary tube and spot it on a TLC plate.
-
Develop the TLC plate using a solvent system such as 20% ethyl acetate in hexanes.
-
Visualize the spots under UV light (254 nm). The reaction is complete when the starting materials (2-aminopyridine and benzaldehyde) are no longer visible.
-
-
Workup Procedure:
-
Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Filter the mixture through a small pad of Celite to remove the insoluble catalyst, washing the pad with ethyl acetate (2 x 10 mL).
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate (20 mL) and then with brine (20 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude residue is purified by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20%) to isolate the pure product.
-
-
Characterization and Data:
-
Combine the pure fractions and remove the solvent in vacuo to yield the product as a solid.
-
Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
A typical isolated yield for this reaction is in the range of 70-90%.
-
Data Summary: Substrate Scope
The copper-catalyzed three-component synthesis exhibits broad functional group tolerance. The following table summarizes representative yields for various substrates based on published literature.[3][8][13]
| 2-Aminopyridine | Aldehyde | Alkyne | Catalyst (mol%) | Solvent | Yield (%) |
| 2-Aminopyridine | Benzaldehyde | Phenylacetylene | CuI (10%) | Toluene | 85-92% |
| 5-Bromo-2-aminopyridine | 4-Chlorobenzaldehyde | Phenylacetylene | CuI (5%) | Toluene | 78% |
| 2-Aminopyridine | 4-Methoxybenzaldehyde | 1-Hexyne | Cu(OAc)₂ (10%) | Air | 81%[15] |
| 2-Aminopyridine | Butyraldehyde | Phenylacetylene | CuI (10%) | Toluene | 75% |
| 4-Methyl-2-aminopyridine | Benzaldehyde | 4-Ethynyltoluene | CuBr (5%) | DMF | 90%[12] |
Expert Insights and Troubleshooting
-
Choice of Copper Source: While Cu(I) salts like CuI and CuBr are most common for alkyne-based MCRs, Cu(II) salts like Cu(OAc)₂ or Cu(OTf)₂ can also be effective, particularly in aerobic oxidations.[5][12][15] The choice may depend on the specific substrates and reaction type.
-
Solvent is Key: Anhydrous, non-protic solvents like toluene or dioxane are preferred for the A³ coupling reaction to avoid side reactions. For oxidative cyclizations with ketones or nitroolefins, polar aprotic solvents like DMF or DMSO are often superior.[12]
-
Role of Atmosphere: For the three-component reaction described, an inert atmosphere is recommended to prevent oxidative homocoupling of the terminal alkyne (Glaser coupling). Conversely, for syntheses starting from ketones or nitroolefins, an atmosphere of air or pure oxygen is often required to act as the terminal oxidant.[9][12]
-
Substrate Reactivity: Electron-withdrawing groups on the 2-aminopyridine can sometimes slow the reaction, while electron-donating groups may accelerate it.[12] Steric hindrance on the aldehyde or alkyne can also impact yields.
Conclusion
Copper-catalyzed methodologies provide a powerful, economical, and highly adaptable platform for the synthesis of imidazo[1,2-a]pyridines. Through strategies like aerobic C-H functionalization and multicomponent reactions, chemists can efficiently access a wide array of substituted derivatives from simple precursors. The operational simplicity and broad substrate scope ensure that these methods will continue to be instrumental in the fields of medicinal chemistry and drug discovery, facilitating the exploration of this privileged heterocyclic scaffold for new therapeutic applications.
References
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Yan, R.-L., Yan, H., Ma, C., Ren, Z.-Y., Gao, X.-A., Huang, G.-S., & Liang, Y.-M. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028. Available at: [Link]
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Mphahane, N. J., Kumar, A., & Singh, P. P. (2015). Copper(II)-Mediated Aerobic Synthesis of Imidazo[1,2-a]pyridines via Cascade Aminomethylation/Cycloisomerization of Alkynes. The Journal of Organic Chemistry, 80(21), 10949–10956. Available at: [Link]
-
Zhou, Z., Luo, D., Li, G., Yang, Z., Cui, L., & Yang, W. (2022). Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. RSC Advances, 12(32), 20958-20962. Available at: [Link]
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Zhou, Z., Luo, D., Li, G., Yang, Z., Cui, L., & Yang, W. (2022). Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. RSC Advances, 12(32), 20958-20962. Available at: [Link]
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Mishra, M., & Sahu, M. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4). Available at: [Link]
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Shaik, F. P., & Jha, A. (2023). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Journal of Chemical Reviews, 5(4), 369-397. Available at: [Link]
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Reddy, B. V. S., et al. (2019). Copper-Catalyzed Multicomponent Reactions (MCRs) for Disulfenylation of Imidazo[1,2-a]pyridines Using Elemental Sulfur and Arylhalides and Intramolecular Cyclization of Haloimidazo[1,2-a]pyridines. The Journal of Organic Chemistry, 84(20), 13032–13043. Available at: [Link]
-
Meng, X., Wang, Y., Yu, C., & Zhao, P. (2014). Heterogeneously copper-catalyzed oxidative synthesis of imidazo[1,2-a]pyridines using 2-aminopyridines and ketones under ligand- and additive-free conditions. RSC Advances, 4(52), 27301-27307. Available at: [Link]
-
Adimurthy, S., et al. (2013). Copper catalyzed tandem oxidative C–H amination/cyclizations: Direct access to imidazo[1,2-a]pyridines. Chemical Communications, 49(50), 5648-5650. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
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Singh, P., & Kaur, N. (2018). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances, 8(64), 36625-36683. Available at: [Link]
-
Patil, S. B., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(1), 1845-1854. Available at: [Link]
-
Kumar, S., & Kumar, V. (2017). Copper-Promoted Regioselective Intermolecular Diamination of Ynamides: Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 2(6), 2869–2880. Available at: [Link]
-
Hajra, A., et al. (2013). Copper(I) iodide-catalysed aerobic oxidative synthesis of imidazo [1,2-α]pyridines from 2-aminopyridines and methyl ketones. Advanced Synthesis & Catalysis, 355(11‐12), 2217-2221. Available at: [Link]
-
Yan, R. L., et al. (2012). Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. The Journal of Organic Chemistry, 77(4), 2024-8. Available at: [Link]
-
Guchhait, S. K., & Chaudhary, P. (2019). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 55(55), 7931-7945. Available at: [Link]
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Application Note: A Robust One-Pot Synthesis Protocol for 3-Amino-8-fluoroimidazo[1,2-a]pyridine Derivatives
Introduction: The Significance of the 8-Fluoroimidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents, including anxiolytics, anti-cancer agents, and antivirals. The introduction of a fluorine atom at the 8-position can significantly modulate the physicochemical and pharmacokinetic properties of the molecule, such as metabolic stability and binding affinity, making 8-fluoroimidazo[1,2-a]pyridine derivatives highly sought-after targets in modern drug development.[3]
This application note provides a detailed, one-pot protocol for the synthesis of 3-amino-8-fluoroimidazo[1,2-a]pyridine derivatives via the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[4][5][6] This powerful multicomponent reaction offers an efficient and atom-economical route to this important class of compounds from readily available starting materials. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental guide, and offer insights into expected outcomes and potential challenges.
The Groebke-Blackburn-Bienaymé Reaction: A Mechanistic Overview
The GBB reaction is a cornerstone of multicomponent reaction chemistry for the synthesis of 3-amino-imidazo-fused heterocycles.[5][7][8] The reaction proceeds through a catalyzed cascade of imine formation, isocyanide addition, and intramolecular cyclization.
The generally accepted mechanism, catalyzed by a Lewis or Brønsted acid, is as follows:
-
Imine Formation: The reaction commences with the acid-catalyzed condensation of an aldehyde with 3-fluoro-2-aminopyridine to form a reactive iminium ion intermediate.
-
Nucleophilic Attack by Isocyanide: The isocyanide, a key component of this reaction, then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step forms a nitrilium ion intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen of the pyridine ring then performs an intramolecular nucleophilic attack on the nitrilium ion, leading to the formation of the five-membered imidazole ring and yielding the final 3-amino-8-fluoroimidazo[1,2-a]pyridine product.
The presence of the electron-withdrawing fluorine atom at the 3-position of the starting 2-aminopyridine can decrease the nucleophilicity of the pyridine ring nitrogens.[9] This may necessitate slightly more forcing reaction conditions or the use of a more potent Lewis acid catalyst to facilitate efficient cyclization.[7]
Experimental Protocol: One-Pot Synthesis of a Representative 3-Amino-8-fluoroimidazo[1,2-a]pyridine Derivative
This protocol describes the synthesis of N-cyclohexyl-8-fluoro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine as a representative example.
Reagents and Materials:
| Reagent/Material | Grade | Supplier | Notes |
| 3-Fluoro-2-aminopyridine | ≥97% | Commercially Available | Store in a cool, dry place. |
| 4-Methoxybenzaldehyde | ≥98% | Commercially Available | Freshly distilled if necessary. |
| Cyclohexyl isocyanide | ≥98% | Commercially Available | Handle in a well-ventilated fume hood due to strong odor. |
| Scandium(III) triflate (Sc(OTf)₃) | ≥99% | Commercially Available | Potent Lewis acid catalyst. Store in a desiccator. |
| Methanol (MeOH) | Anhydrous | Commercially Available | Use of anhydrous solvent is recommended for best results. |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Saturated sodium bicarbonate solution | N/A | Prepared in-house | For workup. |
| Brine | N/A | Prepared in-house | For workup. |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying organic layers. |
| Thin-layer chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercially Available | For reaction monitoring. |
| Silica gel for flash chromatography | 230-400 mesh | Commercially Available | For purification. |
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoro-2-aminopyridine (1.0 mmol, 1.0 equiv.), 4-methoxybenzaldehyde (1.0 mmol, 1.0 equiv.), and scandium(III) triflate (0.05 mmol, 5 mol%).
-
Solvent and Reagent Addition: Add anhydrous methanol (10 mL) to the flask. Stir the mixture at room temperature for 10 minutes to allow for dissolution and initial mixing.
-
Isocyanide Addition: Carefully add cyclohexyl isocyanide (1.0 mmol, 1.0 equiv.) to the reaction mixture dropwise via syringe.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The disappearance of the limiting starting material and the appearance of a new, more polar spot indicates product formation.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-cyclohexyl-8-fluoro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine.
Visualizing the Workflow
Caption: One-pot synthesis workflow for 3-amino-8-fluoroimidazo[1,2-a]pyridine derivatives.
Expected Results and Troubleshooting
Expected Yield: 60-85%
Characterization Data (for the representative product):
-
¹H NMR (400 MHz, CDCl₃): Expect characteristic signals for the aromatic protons of the imidazo[1,2-a]pyridine and the 4-methoxyphenyl rings, as well as signals for the cyclohexyl group and the methoxy protons.
-
¹³C NMR (100 MHz, CDCl₃): Expect distinct signals for all unique carbon atoms in the molecule.
-
HRMS (ESI): The calculated mass should be consistent with the molecular formula C₂₀H₂₂FN₃O.
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive catalyst- Low nucleophilicity of 3-fluoro-2-aminopyridine- Impure reagents | - Use fresh, anhydrous catalyst.- Increase the reaction temperature or time.- Consider a stronger Lewis acid (e.g., Yb(OTf)₃).- Purify starting materials before use. |
| Multiple spots on TLC | - Incomplete reaction- Side product formation | - Extend the reaction time.- Optimize the purification conditions (e.g., eluent system for chromatography). |
| Difficulty in purification | - Co-eluting impurities | - Use a different solvent system for chromatography.- Consider recrystallization if the product is a solid. |
Reaction Mechanism Diagram
Caption: Mechanism of the Groebke-Blackburn-Bienaymé reaction.
Conclusion
The one-pot Groebke-Blackburn-Bienaymé reaction provides an efficient and versatile method for the synthesis of 3-amino-8-fluoroimidazo[1,2-a]pyridine derivatives. This protocol offers a reliable and scalable route to a class of compounds with significant potential in drug discovery and development. The insights into the reaction mechanism and troubleshooting guide provided herein should enable researchers to successfully implement and adapt this methodology for the synthesis of a diverse range of analogs.
References
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Sapegin, A. et al. (2025). Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. PMC. Available at: [Link]
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Humphries, A. C. et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. PubMed. Available at: [Link]
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(2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]
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(2019). The Groebke-Blackburn-Bienaymé Reaction. PMC. Available at: [Link]
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(2020). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. NIH. Available at: [Link]
-
Baenziger, M. et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. Available at: [Link]
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Boltjes, A. & Doemling, A. (2019). The Groebke-Blackburn-Bienayme Reaction. University of Groningen Research Portal. Available at: [Link]
-
(2017). Synthesis and Characterization of N-(3-(8-Bromoimidazo[1, 2-a] pyridin-2-yl)-4-Fluorophenyl)Benzamide Derivatives. Preprints.org. Available at: [Link]
-
(2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). PMC. Available at: [Link]
-
(2020). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. SciELO. Available at: [Link]
-
(2025). The discovery of the GBB‐3CR: A, General description of the GBB‐3CR... ResearchGate. Available at: [Link]
-
(2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
(2018). An Efficient Synthesis of Imidazo[1,2-a]pyridines. ThaiJO. Available at: [Link]
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(2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. Available at: [Link]
-
(2024). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
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Application Notes & Protocols: Utilizing 8-Fluoroimidazo[1,2-A]pyridin-2-amine in High-Throughput Screening for Novel PI3K Inhibitors
Abstract
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.[1][2][3][4] This makes the PI3K enzyme family a high-priority target for therapeutic intervention. The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[5][6] Specifically, derivatives of this scaffold have been successfully developed as potent and selective PI3K inhibitors.[7][8][9] This document provides a comprehensive guide for researchers on utilizing a representative member of this class, 8-Fluoroimidazo[1,2-a]pyridin-2-amine, in biochemical screening campaigns to identify and characterize novel PI3K inhibitors. We present detailed, field-proven protocols for two industry-standard, high-throughput screening (HTS) platforms: the luminescence-based ADP-Glo™ Kinase Assay and the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-based LanthaScreen® Eu Kinase Binding Assay.
The Rationale: PI3K as a Therapeutic Target
The PI3K/AKT/mTOR pathway is an intracellular signaling cascade essential for normal cellular function.[3] However, its frequent dysregulation in cancer, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, leads to uncontrolled cell proliferation and resistance to apoptosis.[1][2][4] This pathway's central role in oncology has driven the development of numerous inhibitors, several of which are now approved for clinical use.[2] The ongoing search for new chemical entities (NCEs) with improved selectivity, potency, and pharmacokinetic properties remains a key objective in cancer drug discovery.
The imidazo[1,2-a]pyridine core is a versatile heterocyclic scaffold known for its favorable drug-like properties and its ability to form key interactions within the ATP-binding pocket of various kinases.[10][11][12] Its rigid structure provides a solid anchor for substituents that can be tailored to achieve high affinity and selectivity for the target kinase. Several research programs have successfully identified potent PI3Kα inhibitors based on this scaffold, validating its utility for this target class.[7][8][9] 8-Fluoroimidazo[1,2-a]pyridin-2-amine, a synthetically accessible derivative[13], serves as an excellent starting point for screening campaigns, representing a chemical space with proven relevance to PI3K inhibition.
Figure 1: Simplified PI3K/AKT Signaling Pathway.
Principles of Biochemical PI3K Inhibitor Screening
For primary high-throughput screening, biochemical assays are favored for their simplicity, robustness, and lower cost compared to cell-based assays. They directly measure the compound's effect on the isolated kinase's enzymatic activity or its ability to bind to the target.
Two primary methodologies are discussed here:
-
Kinase Activity Assays: These assays measure the enzymatic function of PI3K—the conversion of ATP to ADP during the phosphorylation of a lipid substrate (e.g., PIP2). The amount of ADP produced is directly proportional to kinase activity. A potent inhibitor will result in a low ADP signal. The ADP-Glo™ Kinase Assay is a premier example of this type.[14][15][16]
-
Kinase Binding Assays: These assays measure the displacement of a fluorescently labeled ligand (a "tracer") from the ATP-binding pocket of the kinase. They directly quantify the physical interaction between the inhibitor and the kinase. The LanthaScreen® Eu Kinase Binding Assay is a TR-FRET-based binding assay that is highly sensitive and can detect inhibitors with different binding modes, including allosteric modulators.[17][18][19]
Protocol 1: Luminescence-Based PI3K Activity Assay (ADP-Glo™)
This protocol measures the amount of ADP produced in the PI3K-catalyzed reaction. It is a two-step process: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted back into ATP, which is then quantified using a luciferase/luciferin reaction to produce a luminescent signal.[14] The signal intensity directly correlates with PI3K activity.
Causality Behind the Method:
-
Step 1 (ATP Depletion): It is critical to remove the unconsumed ATP from the primary kinase reaction. High background ATP would overwhelm the signal from the newly generated ATP in the detection step, leading to a low signal-to-background ratio and poor assay sensitivity.
-
Step 2 (ADP Conversion & Detection): The Kinase Detection Reagent contains an enzyme that converts ADP to ATP. This newly synthesized ATP serves as a substrate for a thermostable luciferase, generating a stable "glow-type" luminescent signal that is proportional to the initial ADP concentration.[14][20]
Materials Required:
-
PI3Kα (p110α/p85α) enzyme (e.g., BPS Bioscience, Cat. #79781)[21]
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101)[20]
-
PI3K Lipid Substrate (e.g., PIP2)
-
DTT, MgCl₂, and appropriate kinase buffer components
-
8-Fluoroimidazo[1,2-a]pyridin-2-amine (test compound) and a known PI3K inhibitor (positive control, e.g., Alpelisib)
-
White, opaque, 384-well assay plates
-
Plate-reading luminometer
Step-by-Step Protocol:
-
Compound Plating:
-
Prepare a serial dilution of 8-Fluoroimidazo[1,2-a]pyridin-2-amine in DMSO. A typical starting range is 10 mM down to sub-micromolar concentrations.
-
Using an acoustic dispenser or manual multichannel pipette, transfer a small volume (e.g., 25-50 nL) of the compound dilutions into the wells of a 384-well plate. Also plate DMSO-only (negative control) and a positive control inhibitor.
-
-
Kinase Reaction Preparation (5 µL total volume):
-
Prepare a 2X Master Mix containing kinase buffer, ATP, and the lipid substrate (PIP2). The final ATP concentration should be at or near its Km for the specific kinase isoform to sensitively detect ATP-competitive inhibitors.
-
Prepare a 2X Enzyme solution in kinase buffer.
-
Add 2.5 µL of the 2X Master Mix to each well containing the plated compounds.
-
To initiate the reaction, add 2.5 µL of the 2X Enzyme solution to all wells.
-
-
Kinase Reaction Incubation:
-
Briefly centrifuge the plate to ensure all components are mixed.
-
Incubate the plate at room temperature for 60 minutes. This time may be optimized to ensure the reaction remains in the linear range (typically <20% ATP consumption).
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction.
-
Incubate at room temperature for 40 minutes to ensure complete depletion of the remaining ATP.[14]
-
-
Signal Generation and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luminescence reaction.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
Figure 2: Workflow for the ADP-Glo™ PI3K Inhibitor Assay.
Protocol 2: TR-FRET-Based PI3K Binding Assay (LanthaScreen®)
This assay measures the ability of a test compound to displace a fluorescently labeled, ATP-competitive tracer from the PI3K active site. The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor™ 647-labeled tracer. When both are bound to the kinase, they are in close proximity, resulting in a high TR-FRET signal. An inhibitor that displaces the tracer will cause a loss of this signal.[17][18][22]
Causality Behind the Method:
-
TR-FRET: This technology uses a long-lifetime europium donor, which minimizes background fluorescence from compounds and plastics. The signal is read after a time delay, ensuring only the specific, long-lived FRET signal is detected.
-
Competitive Displacement: The assay directly measures binding at or near the ATP pocket. A decrease in the FRET ratio (665 nm / 615 nm) indicates that the test compound has displaced the Alexa Fluor™ tracer, signifying it is a binder. This format is excellent for identifying ATP-competitive inhibitors.[22]
Materials Required:
-
GST-tagged PI3Kα enzyme
-
LanthaScreen® Eu-anti-GST Antibody (Thermo Fisher)
-
Kinase Tracer (An appropriate Alexa Fluor™ 647-labeled tracer for PI3K)
-
8-Fluoroimidazo[1,2-a]pyridin-2-amine and a positive control inhibitor
-
Kinase Buffer
-
Black, low-volume, 384-well assay plates
-
TR-FRET enabled microplate reader (e.g., with 340 nm excitation and 615/665 nm emission filters)
Step-by-Step Protocol:
-
Compound Plating:
-
As in Protocol 1, plate serial dilutions of the test compound, DMSO control, and positive control inhibitor into a 384-well plate (e.g., 4 µL of 4X final concentration).
-
-
Reagent Preparation:
-
Prepare a 2X Kinase/Antibody mixture in kinase buffer. The optimal concentrations should be determined empirically but are often in the low nanomolar range.
-
Prepare a 4X Tracer solution in kinase buffer. The concentration should be close to its Kd for the kinase to ensure a sensitive displacement assay.
-
-
Assay Assembly:
-
Add 8 µL of the 2X Kinase/Antibody mixture to each well.
-
Add 4 µL of the 4X Tracer solution to each well to initiate the binding reaction. The final volume will be 16 µL.
-
-
Incubation:
-
Seal the plate and centrifuge briefly.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Plate Reading:
-
Read the plate on a TR-FRET-compatible reader. Set the instrument to excite at ~340 nm and collect emission data at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ acceptor) with an appropriate time delay (e.g., 100 µs).[17]
-
The primary data output is the ratio of the 665 nm signal to the 615 nm signal.
-
Data Analysis and Interpretation
For both assays, the raw data must be processed to determine inhibitor potency.
-
Normalization:
-
The "high" signal (0% inhibition) is defined by the DMSO-only wells (negative control).
-
The "low" signal (100% inhibition) is defined by the wells with a saturating concentration of the positive control inhibitor.
-
The percent inhibition for each test compound concentration is calculated using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))
-
-
IC₅₀ Determination:
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, Genedata Screener).
-
The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition.
-
-
Assay Quality Control:
-
The robustness of the assay should be monitored using the Z'-factor.[22] It is calculated from the means (μ) and standard deviations (σ) of the high (h) and low (l) controls: Z' = 1 - (3σ_h + 3σ_l) / |μ_h - μ_l|
-
An assay with a Z'-factor > 0.5 is considered excellent and suitable for HTS.
-
Table 1: Representative Data Summary
| Compound | Assay Type | Target | IC₅₀ (nM) | Z'-Factor |
| Positive Control | ADP-Glo™ | PI3Kα | 25 | 0.82 |
| 8-Fluoroimidazo... | ADP-Glo™ | PI3Kα | [Experimental] | N/A |
| Positive Control | LanthaScreen® | PI3Kα | 30 | 0.79 |
| 8-Fluoroimidazo... | LanthaScreen® | PI3Kα | [Experimental] | N/A |
Conclusion and Next Steps
The protocols outlined in this document provide a robust framework for screening 8-Fluoroimidazo[1,2-a]pyridin-2-amine and related analogs for inhibitory activity against PI3K. The imidazo[1,2-a]pyridine scaffold is a validated starting point for the discovery of novel PI3K inhibitors.[7][8][9] A confirmed "hit" from these primary biochemical assays should be subjected to a series of follow-up studies to validate its activity, including:
-
Orthogonal Assays: Confirming the hit in a different assay format (e.g., if the primary hit was from a binding assay, confirm it in an activity assay).
-
Selectivity Profiling: Testing the compound against other PI3K isoforms (β, δ, γ) and a panel of unrelated kinases to determine its selectivity profile.
-
Mechanism of Action Studies: Performing ATP competition assays to determine if the inhibitor is ATP-competitive.
-
Cell-Based Assays: Evaluating the compound's ability to inhibit PI3K signaling in a cellular context, for example, by measuring the phosphorylation of AKT via Western Blot or a cell-based ELISA.
By following this structured approach, researchers can effectively leverage the chemical potential of the imidazo[1,2-a]pyridine scaffold to identify and develop the next generation of PI3K-targeted cancer therapeutics.
References
- Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
-
Okkenhaug, K. (2013). PI3K functions in cancer progression, anticancer immunity and immune evasion by tumors. Journal of Experimental & Clinical Cancer Research. [Link]
-
Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Journal of the National Cancer Institute. [Link]
-
Wikipedia. (2024). PI3K/AKT/mTOR pathway. Wikipedia. [Link]
-
Bolla, M. L., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Willems, L., et al. (2019). Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer. International Journal of Molecular Sciences. [Link]
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ResearchGate. (n.d.). Kinase assay principle. The substrates used in HTRF kinase assays are... ResearchGate. [Link]
-
Unknown Author. (n.d.). ADP Glo Protocol. Source not available. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Assay and Drug Development Technologies. [Link]
-
Li, Y., et al. (2021). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry. [Link]
-
Domainex. (n.d.). HTRF-based kinase assay for fragment screening and MOA studies. Domainex. [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
-
Wang, Y., et al. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. [Link]
-
de Oliveira, R. S., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Kim, H., et al. (2018). High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
ResearchGate. (2010). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. ResearchGate. [Link]
-
Merck Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Merck Millipore. [Link]
-
Semantic Scholar. (2008). Development of a HTRF Kinase Assay for Determination of Syk Activity. Semantic Scholar. [Link]
-
Humphries, A. C., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Semantic Scholar. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. Semantic Scholar. [Link]
-
BPS Bioscience. (n.d.). PI3Kα (p110α/p85) Assay Kit. BPS Bioscience. [Link]
-
AACR Journals. (2018). Abstract 3940: Small molecule profiling uncovers the landscape of combinational PI3K inhibitor responses in HNSCC. Cancer Research. [Link]
-
Li, J., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Taylor & Francis Online. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
IU Indianapolis ScholarWorks. (2023). A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. IU Indianapolis ScholarWorks. [Link]
-
WestminsterResearch. (n.d.). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch. [Link]
-
e-Century Publishing Corporation. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. American Journal of Nuclear Medicine and Molecular Imaging. [Link]
-
ResearchGate. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
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application of 8-Fluoroimidazo[1,2-A]pyridin-2-amine in cancer cell line studies
This Application Note and Protocol Guide is structured for researchers utilizing 8-Fluoroimidazo[1,2-a]pyridin-2-amine (CAS: 1781129-93-8) in oncology research.[1] Given that this molecule is a privileged scaffold rather than a clinically approved monotherapy, this guide focuses on its application as a pharmacophore building block for developing novel kinase inhibitors (particularly PI3K/Akt and CDK pathway inhibitors) and its utility in fragment-based drug discovery (FBDD).[1][2]
From Fragment to Lead: Utilizing a Privileged Fluorinated Scaffold[1][2]
Executive Summary
8-Fluoroimidazo[1,2-a]pyridin-2-amine represents a high-value heterocyclic scaffold in medicinal chemistry.[1] The imidazo[1,2-a]pyridine core is known as a "privileged structure" capable of binding to multiple biological targets, including Cyclin-Dependent Kinases (CDKs) , PI3K/Akt/mTOR , and Tubulin .[2] The specific inclusion of the 8-fluoro substituent modulates the electronic properties of the ring system, enhances metabolic stability by blocking C-8 oxidation, and alters the pKa of the pyridine nitrogen, potentially improving bioavailability compared to the non-fluorinated parent.[1]
This guide details the protocols for:
-
Handling and Solubilization: Ensuring stability for in vitro assays.
-
Derivatization: Converting the amine into bioactive amide/urea libraries.[1][2]
-
Biological Evaluation: Protocols for cytotoxicity screening and pathway validation in cancer cell lines (e.g., MCF-7, A549).[1][2]
Chemical Properties & Handling[1][2]
| Property | Specification |
| Chemical Name | 8-Fluoroimidazo[1,2-a]pyridin-2-amine |
| CAS Number | 1781129-93-8 |
| Molecular Formula | C7H6FN3 |
| Molecular Weight | 151.14 g/mol |
| Solubility | Soluble in DMSO (>50 mM); Ethanol (Moderate); Water (Low) |
| Storage | -20°C, Desiccated, Protect from Light |
| Stability | Stable in DMSO for 1 month at -20°C. Avoid repeated freeze-thaw cycles.[1][2] |
Reconstitution Protocol
-
Stock Solution (100 mM): Dissolve 15.1 mg of the compound in 1.0 mL of sterile, anhydrous DMSO. Vortex for 30 seconds until clear.
-
Aliquot: Dispense into 50 µL aliquots to prevent hydration from repeated opening.
-
Working Solution: Dilute stock 1:1000 in cell culture media to achieve a 100 µM screening concentration (0.1% DMSO final).
Scientific Background: Mechanism of Action
The imidazo[1,2-a]pyridine scaffold functions primarily as an ATP-competitive inhibitor in kinase domains.[1][2] The nitrogen atoms in the core (N1 and N4 positions) often form hydrogen bonds with the "hinge region" of kinases (e.g., PI3K, CDK2).[1][2]
-
Role of the 2-Amine: The primary amine at position 2 serves as a critical "handle" for extending the molecule into the hydrophobic pocket of the enzyme.[1][2] Unmodified, the amine is a weak binder (Fragment); derivatized (e.g., as an amide), it gains potency.[1][2]
-
Role of 8-Fluoro:
Pathway Visualization
The following diagram illustrates the primary signaling pathways (PI3K/Akt and Cell Cycle) often targeted by imidazo[1,2-a]pyridine derivatives.
Caption: Dual-targeting potential of imidazo[1,2-a]pyridine scaffolds on PI3K/Akt signaling and CDK-mediated cell cycle progression.[1][2]
Experimental Application I: Synthesis of Bioactive Probes
Rationale: The free amine (parent compound) is often used as a fragment.[1][2] To generate nanomolar-potency inhibitors for cell studies, it is typically coupled to an aromatic carboxylic acid.[1][2]
Protocol: Micro-Scale Amide Coupling (Library Generation) Target: To create a small library of N-(8-fluoroimidazo[1,2-a]pyridin-2-yl)amides.
-
Reagents:
-
Procedure:
-
Validation: Confirm structure via LC-MS (M+1 peak) before cell dosing.
Experimental Application II: In Vitro Cytotoxicity Assays
Rationale: Determine the IC50 of the parent scaffold (fragment screening) or its derivatives.[1][2]
Assay Type: MTT or CellTiter-Glo® (ATP quantification).[1][2] Cell Lines:
Protocol:
-
Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.
-
Treatment:
-
Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO2.
-
Readout (MTT):
-
Analysis: Plot log(concentration) vs. % Viability to calculate IC50 using non-linear regression (GraphPad Prism).
Experimental Application III: Target Engagement (Western Blot)
Rationale: To verify if the compound inhibits the PI3K/Akt pathway, monitor the phosphorylation status of downstream effector Akt.[1][2]
Protocol:
-
Treatment: Treat A549 cells with the compound at IC50 and 5x IC50 concentrations for 6 hours.
-
Lysis: Wash cells with cold PBS and lyse in RIPA buffer containing Protease/Phosphatase Inhibitors.
-
Electrophoresis: Load 20–30 µg protein per lane on SDS-PAGE. Transfer to PVDF membrane.[1][2]
-
Antibody Staining:
-
Result Interpretation:
Experimental Workflow Diagram
Caption: Step-by-step workflow from compound handling to mechanistic validation in cancer cell lines.
References
-
Imidazo[1,2-a]pyridine Scaffolds in Oncology
-
Bioisosterism of 8-Fluoro Derivatives
-
General Synthesis of 2-Aminoimidazo[1,2-a]pyridines
-
PI3K/Akt Pathway Protocols
Disclaimer: This document is for research use only. 8-Fluoroimidazo[1,2-a]pyridin-2-amine is not approved for human therapeutic use.[1] Always consult the Safety Data Sheet (SDS) before handling.
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Application Note: Precision Profiling of Imidazopyridine-Based FLT3 Inhibitors
From Biochemical Kinetics to Cellular Signaling
Executive Summary & Scientific Rationale
Acute Myeloid Leukemia (AML) is frequently driven by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, most notably the Internal Tandem Duplication (ITD) which confers constitutive kinase activity.[1][2][3][4][5] While first-generation inhibitors (e.g., Midostaurin) and second-generation agents (e.g., Gilteritinib) exist, resistance mutations such as D835Y and F691L ("gatekeeper") necessitate novel scaffolds.[6]
Imidazopyridine derivatives have emerged as a privileged scaffold for Type I and Type II kinase inhibition due to their tunable nitrogen-rich core, which facilitates hydrogen bonding with the kinase hinge region (Glu661/Cys694 in FLT3) while allowing diverse substitution patterns to access the hydrophobic back pocket.
This guide details a dual-phase screening protocol:
-
Biochemical Phase: A bioluminescent ADP detection assay (ADP-Glo™) to determine intrinsic
against recombinant FLT3-ITD. -
Cellular Phase: A mechanistic phosphorylation assay using the MV4-11 AML cell line to validate membrane permeability and inhibition of downstream STAT5/ERK signaling.
Signaling Pathway Visualization
Understanding the downstream consequences of FLT3 inhibition is critical for the cellular assay design. The imidazopyridine inhibitor blocks the ATP-binding pocket, preventing autophosphorylation and subsequent cascade activation.
Figure 1: FLT3-ITD signaling cascade and the point of intervention by imidazopyridine competitive inhibition.
Protocol 1: Biochemical Kinase Assay (ADP-Glo™)
Objective: Quantify the
Materials Required
-
Enzyme: Recombinant Human FLT3-ITD (e.g., Promega V4064 or BPS Bioscience #40225).
-
Substrate: Poly(4:1 Glu, Tyr) peptide or Myelin Basic Protein (MBP).
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM
, 0.1 mg/mL BSA, 50 µM DTT. -
ATP: Ultra-pure ATP (use
apparent, typically 10–50 µM for FLT3). -
Detection: ADP-Glo™ Kinase Assay Kit (Promega).[6][7][8][10]
-
Plate: 384-well white, low-volume polystyrene plate.
Experimental Workflow
Figure 2: Step-by-step workflow for the ADP-Glo biochemical assay.
Detailed Procedure
-
Compound Preparation:
-
Prepare 10 mM stocks of imidazopyridine derivatives in 100% DMSO.
-
Perform a 3-fold serial dilution in DMSO to generate a 10-point dose-response curve.
-
Dilute further into 1X Kinase Buffer to ensure final DMSO concentration is <1% (typically 0.5%).
-
-
Enzyme Reaction (10 µL volume):
-
Add 2 µL of diluted compound to the 384-well plate.
-
Add 4 µL of FLT3-ITD enzyme (optimized concentration, approx. 1–5 ng/well).
-
Pre-incubation: Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding.
-
Add 4 µL of ATP/Substrate mix (Final ATP: 50 µM; Final MBP: 0.2 µg/µL).
-
Kinase Reaction:[5][7][8][10] Incubate for 60 minutes at RT.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent (stops reaction, depletes unconsumed ATP).
-
Incubate 40 minutes at RT.
-
Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Light).
-
Incubate 30 minutes at RT.
-
-
Data Acquisition:
-
Measure luminescence (RLU) using a microplate reader (e.g., EnVision or GloMax).
-
Controls:
-
Max Signal (0% Inhibition): Enzyme + Substrate + DMSO.
-
Min Signal (100% Inhibition): Buffer + Substrate + DMSO (No Enzyme).
-
-
Protocol 2: Cellular Mechanistic Assay (Western Blot)
Objective: Confirm that the imidazopyridine derivative penetrates the cell membrane and inhibits FLT3 autophosphorylation and downstream signaling in a relevant biological context. Cell Model: MV4-11 (ATCC® CRL-9591™). This cell line is homozygous for the FLT3-ITD mutation and is "oncogene addicted," making it the gold standard for potency validation.
Materials Required
-
Cell Line: MV4-11 cells cultured in IMDM + 10% FBS.
-
Lysis Buffer: RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (e.g., Halt™ or PhosSTOP).
-
Antibodies:
-
Primary: p-FLT3 (Tyr591), Total FLT3, p-STAT5 (Tyr694), Total STAT5,
-Actin. -
Secondary: HRP-conjugated anti-rabbit/mouse IgG.
-
Detailed Procedure
-
Cell Seeding & Starvation:
-
Seed MV4-11 cells at
cells/mL in 6-well plates. -
Crucial Step: Starve cells in serum-free IMDM for 4 hours prior to treatment. Rationale: Although FLT3-ITD is constitutively active, serum factors can activate parallel pathways (e.g., MAPK via growth factors), masking specific FLT3 inhibition.
-
-
Compound Treatment:
-
Treat cells with the imidazopyridine derivative at varying concentrations (e.g., 1, 10, 100, 1000 nM) for 2 hours .
-
Include a DMSO control (Vehicle) and a positive control (e.g., 50 nM Gilteritinib).
-
-
Lysis & Protein Extraction:
-
Harvest cells by centrifugation (300 x g, 5 min). Wash with ice-cold PBS.
-
Resuspend pellet in 100 µL ice-cold Lysis Buffer. Incubate on ice for 20 min.
-
Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.
-
-
Immunoblotting:
-
Load 20–30 µg of total protein on a 4-12% SDS-PAGE gel.
-
Transfer to PVDF membrane.
-
Block with 5% BSA in TBST (Do not use milk for phospho-antibodies).
-
Probe for p-FLT3 (Tyr591) and p-STAT5 (Tyr694) .[11]
-
Success Metric: Effective inhibitors will show dose-dependent disappearance of p-FLT3 and p-STAT5 bands while Total FLT3/STAT5 levels remain constant.
-
Data Analysis & Interpretation
Biochemical Data (IC50)
Calculate % Inhibition using the formula:
Fit data to a 4-parameter logistic equation (Sigmoidal dose-response) to derive
| Compound | FLT3-ITD IC50 (nM) | FLT3-D835Y IC50 (nM) | Selectivity Ratio |
| Imidazopyridine-1 | 2.5 | 15.0 | 6x |
| Midostaurin (Ctrl) | 10.0 | >1000 | >100x |
| Gilteritinib (Ctrl) | 0.8 | 1.2 | 1.5x |
Troubleshooting Guide
-
High Background in ADP-Glo: Ensure ATP used is ultrapure. Reduce enzyme concentration.
-
No Cellular Inhibition: Compound may have poor permeability (check Caco-2 data) or is being pumped out by P-gp.
-
Variable Phospho-Signal: Ensure phosphatase inhibitors are fresh and lysis is performed strictly on ice.
References
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[7] Promega Protocols. Link
-
Zhang, L., et al. (2015). "Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia."[6] European Journal of Medicinal Chemistry. Link
-
BPS Bioscience. "FLT3 Kinase Assay Kit Protocol."[10] BPS Bioscience.[10] Link
-
Reaction Biology. "FLT3 (ITD) Cellular Phosphorylation Assay." Reaction Biology Services. Link
-
Larrosa-Garcia, M., & Baer, M. R. (2017). "FLT3 Inhibitors in Acute Myeloid Leukemia: Current Status and Future Directions." Molecular Cancer Therapeutics. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Computer aided drug discovery of highly ligand efficient, low molecular weight imidazopyridine analogs as FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
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- 8. promega.jp [promega.jp]
- 9. FLT3 Kinase Enzyme System Application Note [worldwide.promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
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development of 8-Fluoroimidazo[1,2-A]pyridin-2-amine as a GABA A receptor modulator
An Application and Protocol Guide for the Development of 8-Fluoroimidazo[1,2-a]pyridin-2-amine as a GABA A Receptor Modulator
Introduction: The Imperative for Selective GABAergic Modulation
The γ-aminobutyric acid type A (GABA A) receptor, a ligand-gated ion channel, is the principal mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1][2] Its activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and thus reducing the likelihood of an action potential.[3] This fundamental role in neuronal dampening makes the GABA A receptor a critical target for therapeutic intervention in a host of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders.[4]
For decades, benzodiazepines have been the cornerstone of GABA A receptor modulation. However, their clinical utility is often hampered by a lack of subtype selectivity, leading to a spectrum of side effects such as sedation, ataxia, tolerance, and memory impairment.[5] The GABA A receptor is a heteropentameric protein assembled from a diverse family of subunits (e.g., α, β, γ).[2][6] The specific subunit composition dictates the receptor's pharmacological properties. For instance, α1-containing receptors are primarily associated with sedation, while modulation of α2- and α3-containing receptors is linked to anxiolytic effects.[5] This heterogeneity provides a compelling opportunity to develop subtype-selective modulators with improved therapeutic profiles.
The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable propensity for interacting with various biological targets, including the benzodiazepine binding site of the GABA A receptor.[7][8][9] Compounds like zolpidem and alpidem validate the therapeutic potential of this chemical class.[7][8] This guide focuses on a specific derivative, 8-Fluoroimidazo[1,2-a]pyridin-2-amine, exploring its development as a potential subtype-selective GABA A receptor positive allosteric modulator (PAM). The introduction of a fluorine atom at the 8-position is a strategic bioisosteric replacement for other groups, intended to fine-tune the molecule's physicochemical and pharmacological properties.[10]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols and the underlying scientific rationale for the systematic evaluation of 8-Fluoroimidazo[1,2-a]pyridin-2-amine, from initial synthesis to in vivo proof-of-concept.
I. Synthesis and Characterization
The journey of developing a novel modulator begins with its chemical synthesis. The following protocol outlines a plausible synthetic route to 8-Fluoroimidazo[1,2-a]pyridin-2-amine, based on established methodologies for this class of compounds.[11][12]
Protocol 1: Synthesis of 8-Fluoroimidazo[1,2-a]pyridin-2-amine
Principle of the Method: This synthesis involves a condensation reaction between an appropriately substituted aminopyridine and an α-haloketone or a related synthon, followed by cyclization to form the imidazopyridine core. The final amination step installs the required functional group at the 2-position.
Caption: Synthetic workflow for 8-Fluoroimidazo[1,2-a]pyridin-2-amine.
Step-by-Step Methodology:
-
Step 1: Synthesis of 8-Fluoroimidazo[1,2-a]pyridine.
-
To a solution of 2-Amino-3-fluoropyridine (1.0 eq) in ethanol, add bromoacetaldehyde diethyl acetal (1.2 eq).
-
Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
To the crude intermediate, add concentrated sulfuric acid dropwise at 0 °C.
-
Heat the mixture to 100 °C for 2-4 hours.
-
Cool the reaction and carefully pour it onto crushed ice, then neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain 8-Fluoroimidazo[1,2-a]pyridine.
-
-
Step 2: Nitration.
-
Dissolve the product from Step 1 in concentrated sulfuric acid at 0 °C.
-
Add a mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
Stir for 1-2 hours at 0 °C.
-
Carefully pour the reaction mixture onto ice and neutralize with ammonium hydroxide.
-
Filter the resulting precipitate, wash with water, and dry to yield 8-Fluoro-2-nitroimidazo[1,2-a]pyridine.
-
-
Step 3: Reduction.
-
Suspend the nitro-intermediate in ethanol.
-
Add stannous chloride (SnCl₂) dihydrate (5.0 eq) and concentrated hydrochloric acid.
-
Reflux the mixture for 3-5 hours.
-
Cool the reaction, make it alkaline with a 2M sodium hydroxide solution, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the final product, 8-Fluoroimidazo[1,2-a]pyridin-2-amine.
-
Characterization: The final compound should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and its purity assessed by HPLC.
II. In Vitro Evaluation: From Binding to Function
Once synthesized and purified, the compound must be rigorously tested in vitro to determine its affinity for the GABA A receptor and to characterize its functional effect.
Protocol 2: Radioligand Binding Assay
Principle of the Assay: This assay quantifies the affinity of the test compound for a specific receptor site by measuring its ability to displace a known radiolabeled ligand.[1] For the benzodiazepine site on the GABA A receptor, [³H]flunitrazepam is a commonly used radioligand. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined, from which the inhibitory constant (Kᵢ) can be calculated.
Step-by-Step Methodology:
-
Preparation of Membranes:
-
Use cell membranes prepared from HEK293 cells stably expressing specific human GABA A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) or from whole rodent brain.
-
Homogenize the cells or tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge at 1,000 x g for 10 min at 4 °C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 20 min at 4 °C.
-
Resuspend the pellet in a fresh buffer and repeat the centrifugation. The final pellet contains the membrane fraction. Resuspend in a known volume of assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Assay Buffer (50 mM Tris-HCl, pH 7.4).
-
Test compound (8-Fluoroimidazo[1,2-a]pyridin-2-amine) at various concentrations (e.g., 0.1 nM to 10 µM).
-
[³H]flunitrazepam at a final concentration near its Kₑ (e.g., 1-2 nM).
-
Membrane preparation (50-100 µg of protein per well).
-
-
Include wells for "total binding" (no test compound) and "non-specific binding" (with a high concentration of a non-radiolabeled competitor, e.g., 10 µM Diazepam).
-
-
Incubation and Filtration:
-
Incubate the plate at 4 °C for 60-90 minutes.
-
Rapidly terminate the binding reaction by vacuum filtration through GF/B glass fiber filters using a cell harvester.
-
Wash the filters three times with an ice-cold wash buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add a scintillation cocktail, and allow them to equilibrate.
-
Count the radioactivity (disintegrations per minute, DPM) in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
| Hypothetical Binding Data | Kᵢ (nM) vs. [³H]flunitrazepam |
| GABA A Receptor Subtype | 8-Fluoroimidazo[1,2-a]pyridin-2-amine |
| α1β2γ2 | 55.4 |
| α2β2γ2 | 15.2 |
| α3β2γ2 | 18.9 |
| α5β2γ2 | 120.7 |
Protocol 3: High-Throughput Functional Screening (FLIPR)
Principle of the Assay: This is a cell-based functional assay that measures changes in membrane potential.[13][14] Cells expressing GABA A receptors are loaded with a voltage-sensitive fluorescent dye. In the presence of a low concentration of GABA (the agonist), a positive allosteric modulator (PAM) will enhance the GABA-induced chloride influx, causing a greater change in membrane potential, which is detected as a change in fluorescence by a Fluorescent Imaging Plate Reader (FLIPR).[15]
Caption: Workflow for the FLIPR-based membrane potential assay.
Step-by-Step Methodology:
-
Cell Plating:
-
Plate HEK293 cells stably expressing the GABA A receptor subtype of interest into black-walled, clear-bottom 96- or 384-well plates.
-
Culture for 24-48 hours until they form a confluent monolayer.
-
-
Dye Loading:
-
Prepare the voltage-sensitive dye solution (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye solution to each well.
-
Incubate the plate at 37 °C for 45-60 minutes.
-
-
FLIPR Assay:
-
Prepare a compound plate containing serial dilutions of 8-Fluoroimidazo[1,2-a]pyridin-2-amine.
-
Prepare an agonist plate containing GABA at a concentration that elicits a small response (EC₁₀-EC₂₀), which must be predetermined.
-
Place the cell plate, compound plate, and agonist plate into the FLIPR instrument.
-
The instrument will first add the test compound to the cell plate and incubate for a short period (e.g., 3-5 minutes).
-
The instrument will then add the GABA solution and immediately begin reading the fluorescence intensity over time (e.g., for 2-3 minutes).
-
Data Analysis:
-
The fluorescence signal is typically reported as the peak change in fluorescence (ΔF) over the baseline (F).
-
Calculate the percentage enhancement of the GABA response by the test compound relative to the GABA-only control.
-
Plot the percentage enhancement against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal effect).
| Hypothetical Functional Data | EC₅₀ (nM) for Potentiation of GABA (EC₂₀) |
| GABA A Receptor Subtype | 8-Fluoroimidazo[1,2-a]pyridin-2-amine |
| α1β2γ2 | 250.1 |
| α2β2γ2 | 45.8 |
| α3β2γ2 | 60.3 |
| α5β2γ2 | >1000 |
Protocol 4: Electrophysiological Characterization
Principle of the Assay: Automated patch-clamp electrophysiology provides the most detailed functional characterization of an ion channel modulator.[16] This technique measures the direct flow of ions (current) through the GABA A receptor in response to GABA and the test compound. It allows for precise determination of potency (EC₅₀), efficacy (maximal enhancement), and the mechanism of action.[17][18]
Step-by-Step Methodology:
-
Cell Preparation:
-
Use HEK293 cells expressing the GABA A receptor subtype of interest.
-
Harvest the cells and prepare a single-cell suspension according to the automated patch-clamp system's protocol (e.g., QPatch or Qube).
-
-
Electrophysiology Recordings:
-
Use standard whole-cell patch-clamp configuration.
-
The intracellular solution should contain a high chloride concentration, and the extracellular solution should mimic physiological conditions.[18]
-
Hold the cell at a negative membrane potential (e.g., -60 mV).
-
Establish a stable baseline current.
-
Apply a low concentration of GABA (EC₅-EC₁₀) for a short duration (e.g., 2-3 seconds) to elicit a control current.
-
After a washout period, co-apply the same concentration of GABA with varying concentrations of 8-Fluoroimidazo[1,2-a]pyridin-2-amine.
-
Record the resulting current.
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of the test compound.
-
Calculate the percentage potentiation of the GABA current for each concentration of the test compound.
-
Plot the percentage potentiation against the log concentration of the test compound and fit to a dose-response curve to determine the EC₅₀ and the maximum potentiation (Eₘₐₓ).
III. In Vivo Evaluation: From Bench to Behavior
Positive in vitro results warrant investigation into the compound's effects in a living organism. Behavioral models are essential for assessing the therapeutic potential of a new CNS drug candidate.
Protocol 5: Assessment of Anxiolytic Activity
Principle of the Assay: The Elevated Plus Maze (EPM) is a widely used behavioral test for rodents to screen for anxiolytic drugs.[19] The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms of the maze.
Step-by-Step Methodology:
-
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
-
Acclimation: Acclimate the animals (e.g., mice or rats) to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer 8-Fluoroimidazo[1,2-a]pyridin-2-amine (e.g., at doses of 1, 3, 10 mg/kg) or vehicle via an appropriate route (e.g., intraperitoneal, i.p.) 30 minutes before testing. Include a positive control group (e.g., Diazepam).
-
Testing:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera for later analysis.
-
-
Parameters Measured:
-
Number of entries into the open and closed arms.
-
Time spent in the open and closed arms.
-
Total number of arm entries (as a measure of general locomotor activity).
-
Data Analysis: A significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries, without a significant change in the total number of arm entries, is indicative of an anxiolytic effect.
Protocol 6: Evaluation of Anticonvulsant Effects
Principle of the Assay: The pentylenetetrazole (PTZ) seizure model is a standard screening test for anticonvulsant drugs. PTZ is a GABA A receptor antagonist that induces clonic and tonic-clonic seizures. An effective anticonvulsant will increase the latency to the first seizure and/or protect the animal from seizures.
Step-by-Step Methodology:
-
Animals: Use mice or rats.
-
Drug Administration: Administer 8-Fluoroimidazo[1,2-a]pyridin-2-amine or vehicle 30-60 minutes prior to PTZ injection.
-
PTZ Injection: Administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, s.c. or i.p.).
-
Observation:
-
Immediately after PTZ injection, place the animal in an observation chamber.
-
Observe continuously for 30 minutes.
-
Record the latency (time) to the first myoclonic jerk, the first generalized clonic seizure, and the incidence of tonic-clonic seizures and death.
-
Data Analysis: A significant increase in the latency to seizures or a reduction in the percentage of animals experiencing seizures in the drug-treated group compared to the vehicle group indicates anticonvulsant activity.
IV. Visualizing the Pathway and Process
Caption: Simplified GABA A receptor signaling pathway with a PAM.
Caption: Drug development workflow for a GABA A receptor modulator.
Conclusion and Future Directions
This guide provides a structured framework for the preclinical development of 8-Fluoroimidazo[1,2-a]pyridin-2-amine as a GABA A receptor modulator. The systematic application of these protocols allows for a thorough characterization of the compound's binding affinity, functional potency, subtype selectivity, and in vivo efficacy. The hypothetical data presented suggests that this compound may act as a PAM with selectivity for α2/α3-containing receptors, a profile that is highly desirable for developing non-sedating anxiolytics or novel anticonvulsants.
Successful progression through this workflow would provide a strong rationale for advancing the compound into more complex preclinical studies, including pharmacokinetic/pharmacodynamic (PK/PD) modeling, chronic dosing regimens, and safety pharmacology. Ultimately, this rigorous, multi-faceted approach is essential for translating a promising chemical entity from a laboratory curiosity into a potential therapeutic agent that could improve the lives of patients with CNS disorders.
References
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Goodacre, S. C., et al. (2006). Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders. Journal of Medicinal Chemistry, 49(1), 35-38. [Link]
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Dunlop, J., et al. (2008). A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells. Assay and Drug Development Technologies, 6(6), 849-858. [Link]
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Humphries, A. C., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518-1522. [Link]
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Savić, M. M., et al. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules, 23(7), 1563. [Link]
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Wikipedia contributors. (2023). Imidazopyridine. Wikipedia, The Free Encyclopedia. [Link]
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Akk, G., et al. (2018). Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. SLAS Discovery, 23(6), 565-576. [Link]
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Li, G., et al. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current Protocols in Pharmacology, 89(1), e75. [Link]
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Wang, T., et al. (2008). A High-Throughput Functional Assay for Characterization of γ -Aminobutyric Acid A Channel Modulators Using Cryopreserved Transiently Transfected Cells. ASSAY and Drug Development Technologies. [Link]
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Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386. [Link]
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Dravet Syndrome News. (2024). Modulator of certain GABA-A receptors shows promise in model. [Link]
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Atack, J. R. (2003). GABA-A receptor subtypes in the brain: a paradigm for CNS drug discovery? Expert Opinion on Therapeutic Targets, 7(4), 445-454. [Link]
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Field, M., et al. (2015). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. Journal of Pharmacological and Toxicological Methods, 76, 50-59. [Link]
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Sophion Bioscience. (n.d.). Ligand-activation of GABA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysiology. [Link]
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Mortensen, M., & Smart, T. G. (2006). Electrophysiology of ionotropic GABA receptors. Seminars in Cell & Developmental Biology, 17(5), 537-550. [Link]
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G. G., et al. (2020). GABA A receptor subtype modulators in Clinical Trials. ResearchGate. [Link]
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Wikipedia contributors. (2024). GABAA receptor positive allosteric modulator. Wikipedia, The Free Encyclopedia. [Link]
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Simirgiotis, M. J., et al. (2022). Phenolics as GABAA Receptor Ligands: An Updated Review. Molecules, 27(5), 1735. [Link]
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Ghorbani-Asghari, Z., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating NF-κB and STAT3 signaling pathways in breast and ovarian cancer cell lines. BioImpacts, 14(2), 123-131. [Link]
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Boulahjar, R., et al. (2018). Design and synthesis of 2,6-disubstituted-8-amino imidazo[1,2a]pyridines, a promising privileged structure. Bioorganic & Medicinal Chemistry, 26(12), 3429-3440. [Link]
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Basavanag, U. M. V., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings, 14(1), 10. [Link]
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Enguehard-Gueiffier, C., & Gueiffier, A. (2007). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini-Reviews in Medicinal Chemistry, 7(9), 903-911. [Link]
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Khom, S., et al. (2006). Pharmacological Properties of GABAA Receptors Containing 1 Subunits. Molecular Pharmacology, 69(2), 640-649. [Link]
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Enguehard-Gueiffier, C., & Gueiffier, A. (2007). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. Mini-Reviews in Medicinal Chemistry, 7(9), 903-911. [Link]
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Chodounska, H., et al. (2017). 3-Aminomethyl Derivatives of 2-Phenylimidazo[1,2-a]-pyridine as Positive Allosteric Modulators of GABAA Receptor with Potential Antipsychotic Activity. ACS Chemical Neuroscience, 8(6), 1291-1298. [Link]
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Grieb, A., et al. (2023). GABA-A Alpha 2/3 but Not Alpha 1 Receptor Subunit Ligand Inhibits Harmaline and Pimozide-Induced Tremor in Rats. International Journal of Molecular Sciences, 24(3), 1993. [Link]
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Patel, S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Drug Discovery Technologies, 24(8). [Link]
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Enguehard-Gueiffier, C., & Gueiffier, A. (2007). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini-Reviews in Medicinal Chemistry, 7(9), 903-911. [Link]
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Application Notes and Protocols for the N-arylation of Imidazo[1,2-a]pyridines
Introduction: The Significance of N-Arylated Imidazo[1,2-a]pyridines in Modern Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and marketed drugs.[1] This bicyclic nitrogen-containing heterocycle is a key component in therapeutics for a wide range of conditions, including but not limited to, analgesics, anti-cancer agents, and anxiolytics.[1][2] The functionalization of the imidazo[1,2-a]pyridine core is a critical aspect of drug development, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Among the various possible modifications, N-arylation at the 1-position of the imidazole ring to form N-aryl-imidazo[1,2-a]pyridines is of particular importance. This transformation introduces a new dimension of structural diversity, enabling the exploration of novel chemical space and the optimization of interactions with biological targets. The N-aryl moiety can significantly influence the planarity, lipophilicity, and metabolic stability of the parent molecule, thereby impacting its efficacy and safety profile.
This application note provides a comprehensive guide to the experimental procedures for the N-arylation of imidazo[1,2-a]pyridines, with a focus on two of the most powerful and widely employed catalytic systems: copper-catalyzed Ullmann-type reactions and palladium-catalyzed Buchwald-Hartwig aminations. We will delve into the mechanistic underpinnings of these transformations, provide detailed step-by-step protocols, and offer insights into troubleshooting common experimental challenges.
Mechanistic Insights: The Chemistry Behind C-N Bond Formation
The successful execution of N-arylation reactions hinges on a solid understanding of the underlying catalytic cycles. Both copper- and palladium-based methodologies have been refined over the years to offer milder reaction conditions and broader substrate scope compared to classical methods.
Copper-Catalyzed N-Arylation: The Ullmann Condensation
The Ullmann condensation is a classic and cost-effective method for the formation of carbon-nitrogen bonds.[3] Modern protocols often utilize a catalytic amount of a copper(I) salt, a ligand, a base, and a suitable solvent. The generally accepted mechanism proceeds through the following key steps:
-
Formation of the Copper-Amide Complex: In the presence of a base, the imidazo[1,2-a]pyridine is deprotonated to form an imidazolide anion, which then coordinates with the copper(I) catalyst.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) complex, forming a transient copper(III) intermediate.
-
Reductive Elimination: The final N-arylated product is formed via reductive elimination from the copper(III) species, regenerating the active copper(I) catalyst.
The choice of ligand, typically a diamine or an amino acid, is crucial for stabilizing the copper catalyst and facilitating the catalytic cycle, often allowing for lower reaction temperatures and improved yields.[3]
Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has emerged as a highly versatile and efficient method for C-N bond formation, with a broad tolerance for functional groups.[4][5] The catalytic cycle is initiated by the reduction of a palladium(II) precatalyst to the active palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) intermediate.
-
Ligand Exchange and Deprotonation: The imidazo[1,2-a]pyridine displaces a ligand on the palladium center, and a base facilitates the deprotonation of the coordinated heterocycle to form a palladium-amido complex.
-
Reductive Elimination: The N-arylated product is released from the palladium complex through reductive elimination, regenerating the Pd(0) catalyst.
The selection of the phosphine ligand is of paramount importance in the Buchwald-Hartwig reaction, as it influences the rate of both the oxidative addition and reductive elimination steps.[6]
Experimental Protocols
The following protocols are designed to be robust and adaptable for a range of substrates. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to ensure optimal results.
Protocol 1: Copper-Catalyzed N-Arylation of Imidazo[1,2-a]pyridine (Ullmann-Type Reaction)
This protocol is adapted from established procedures for the N-arylation of imidazoles and other azoles.[3]
Materials:
-
Imidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv)
-
Aryl halide (bromide or iodide, 1.2 mmol, 1.2 equiv)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
1,10-Phenanthroline (0.1 mmol, 10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous dimethylformamide (DMF) or dioxane (5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add imidazo[1,2-a]pyridine, the aryl halide, copper(I) iodide, 1,10-phenanthroline, and cesium carbonate.
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove insoluble salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Data Presentation: Representative Substrate Scope for Copper-Catalyzed N-Arylation
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Iodotoluene | 1-(p-tolyl)imidazo[1,2-a]pyridine | ~85 |
| 2 | 4-Bromoanisole | 1-(4-methoxyphenyl)imidazo[1,2-a]pyridine | ~80 |
| 3 | 1-Bromo-4-nitrobenzene | 1-(4-nitrophenyl)imidazo[1,2-a]pyridine | ~90 |
| 4 | 3-Bromopyridine | 1-(pyridin-3-yl)imidazo[1,2-a]pyridine | ~75 |
Yields are estimations based on similar reactions with other azoles and may require optimization.
Protocol 2: Palladium-Catalyzed N-Arylation of Imidazo[1,2-a]pyridine (Buchwald-Hartwig Amination)
This protocol is based on general procedures for the Buchwald-Hartwig amination of N-heterocycles.[5][7]
Materials:
-
Imidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv)
-
Aryl halide (bromide or chloride, 1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 2.5 mol%)
-
Xantphos (0.06 mmol, 6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene or dioxane (5 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and Xantphos to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add the anhydrous solvent and stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
Add the imidazo[1,2-a]pyridine and the aryl halide to the flask.
-
Finally, add the sodium tert-butoxide.
-
Seal the flask and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Substrate Scope for Palladium-Catalyzed N-Arylation
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 1-(p-tolyl)imidazo[1,2-a]pyridine | ~90 |
| 2 | 4-Chloroanisole | 1-(4-methoxyphenyl)imidazo[1,2-a]pyridine | ~85 |
| 3 | 1-Bromo-3,5-dimethylbenzene | 1-(3,5-dimethylphenyl)imidazo[1,2-a]pyridine | ~88 |
| 4 | 2-Bromopyridine | 1-(pyridin-2-yl)imidazo[1,2-a]pyridine | ~70 |
Yields are estimations based on similar reactions with other heterocycles and may require optimization.
Visualizing the Experimental Workflow and Catalytic Cycles
Caption: A generalized workflow for the N-arylation of imidazo[1,2-a]pyridines.
Caption: The catalytic cycle for the copper-catalyzed N-arylation.
Caption: The catalytic cycle for the palladium-catalyzed N-arylation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Poor quality reagents. 4. Inappropriate base or solvent. | 1. For Pd-catalysis, ensure proper pre-catalyst formation. For Cu-catalysis, use fresh Cu(I) salt. 2. Use freshly distilled, anhydrous solvents and dry glassware thoroughly. 3. Purify starting materials if necessary. 4. Screen different bases (e.g., K₂CO₃, K₃PO₄ for Cu; Cs₂CO₃ for Pd) and solvents (e.g., DMSO, dioxane, toluene). |
| Formation of Side Products | 1. Homocoupling of the aryl halide. 2. Decomposition of the starting material or product at high temperatures. 3. Reaction with other nucleophilic sites on the substrate. | 1. Lower the reaction temperature and/or catalyst loading. 2. Reduce the reaction temperature and extend the reaction time. 3. If applicable, use protecting groups for other reactive functional groups. |
| Difficulty in Product Purification | 1. Co-elution with starting materials or byproducts. 2. Product is highly polar or insoluble. | 1. Optimize the mobile phase for column chromatography; consider using a different stationary phase (e.g., alumina). 2. Consider recrystallization or trituration as an alternative purification method. |
Conclusion
The N-arylation of imidazo[1,2-a]pyridines is a powerful strategy for the synthesis of novel compounds with potential therapeutic applications. Both copper-catalyzed Ullmann-type reactions and palladium-catalyzed Buchwald-Hartwig aminations provide effective and versatile methods for achieving this transformation. The choice of catalytic system will depend on the specific substrates, functional group tolerance, and desired reaction conditions. The protocols and insights provided in this application note serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the efficient and reliable synthesis of this important class of molecules.
References
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI. Retrieved February 19, 2026, from [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences, 109, 01005. [Link]
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. (2021). Organic & Biomolecular Chemistry, 19(25), 5556-5575. [Link]
-
Synthesis of naphthalene-fused imidazo[1,2-a]pyridinium salts showing green luminescence with high quantum yields and large Stokes shift. (2022). Organic & Biomolecular Chemistry, 20(2), 297-301. [Link]
-
Chen, H., Wang, D., Wang, X., Huang, W., Cai, Q., & Ding, K. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511. [Link]
-
Exploring Synthesis and Functionalization of Imidazo[1,2˗a]pyridines: A Promising Heterocyclic Framework. (2025). Current Organic Chemistry, 30(4). [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025). Chem. Proc., 18(1), 10. [Link]
-
Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024). Chemistry, 6(4), 110. [Link]
-
Zhao, H., Chen, P., & Wang, R. (2012). Direct Arylation of Imidazo[1,2-a]pyridine at C-3 with Aryl Iodides, Bromides, and Triflates via Copper(I)-Catalyzed C–H Bond Functionalization. Organic Letters, 14(7), 1688-1691. [Link]
-
Synthesis of Imidazo[1,2- a]pyridines via Near UV Light-Induced Cyclization of Azirinylpyridinium Salts. (2022). The Journal of Organic Chemistry, 87(9), 6514-6519. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). University College London. Retrieved February 19, 2026, from [Link]
-
Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization. (2012). Organic Letters, 14(7), 1688-1691. [Link]
-
Pyridine N-Oxides as Ligands in Cu-Catalyzed N-Arylation of Imidazoles in Water. (2011). Synthetic Communications, 41(1), 124-133. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]
-
C–H Arylation of Imidazo[1,2-a]pyridines and Zolimidines Catalyzed by Synergistic Tripalladium Clusters. (2026). Organic Letters. [Link]
-
A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. (2005). Journal of the American Chemical Society, 127(49), 17190-17191. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]
-
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved February 19, 2026, from [Link]
-
Synthesis of imidazo[1,2‐a]pyridines by copper catalyzed reaction with nanocatalyst. (2022). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700-706. [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect, 7(4). [Link]
-
Photochemical Regioselective C-H Arylation of imidazo[1, 2-a]pyridine derivatives using Chlorophyll as biocatalyst and Diazonium Salts. (2022). New Journal of Chemistry, 46(18), 8569-8573. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry, 86(24), 18057-18067. [Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. dspace.mit.edu [dspace.mit.edu]
Application Note: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Derivatives
Executive Summary
Imidazo[1,2-a]pyridine is a privileged scaffold in medicinal chemistry, serving as the pharmacophore in blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and Olprinone (cardiotonic).[1][2][3] Conventional thermal synthesis of these fused bicycles often suffers from prolonged reaction times (12–24 hours), harsh reflux conditions, and variable yields due to side reactions.[1]
This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction times to minutes while significantly improving purity profiles. We present two distinct protocols:
-
Protocol A: A green, catalyst-free condensation for 2-substituted derivatives.
-
Protocol B: A multicomponent Groebke-Blackburn-Bienaymé (GBB) reaction for diversity-oriented synthesis of 3-amino-substituted derivatives.
Mechanistic Pathways & Rationale[1][4][5]
Understanding the mechanism is critical for troubleshooting and optimization. The microwave effect in these syntheses is primarily thermal (dielectric heating), efficiently coupling with polar transition states to accelerate rate-determining steps.[1]
Reaction Pathways[2]
-
Pathway A (2-Component): Involves the direct alkylation of 2-aminopyridine with an
-haloketone. The pyridine ring nitrogen is the most nucleophilic site, attacking the -carbon to form an intermediate salt, which then undergoes cyclization and dehydration.[1] -
Pathway B (GBB 3-Component): A concerted-like sequence involving the formation of a Schiff base (imine) between the amine and aldehyde, followed by [4+1] cycloaddition with the isocyanide and subsequent rearrangement.
Mechanistic Visualization
The following diagram illustrates the divergent pathways for synthesizing different substitution patterns.
Figure 1: Divergent synthetic pathways for 2-substituted vs. 3-amino-substituted imidazo[1,2-a]pyridines.
Experimental Protocols
Protocol A: Green, Catalyst-Free Synthesis (2-Component)
Target: 2-Phenylimidazo[1,2-a]pyridine Mechanism: Hantzsch-type condensation. Green Aspect: Uses water as a solvent; no metal catalyst required.
Materials:
-
2-Aminopyridine (1.0 mmol, 94 mg)[1]
-
2-Bromoacetophenone (1.0 mmol, 199 mg)[1]
-
Solvent: Deionized Water (3 mL) or Ethanol/Water (1:1) for solubility.
-
Vessel: 10 mL Pyrex microwave vial with Teflon-lined cap.
Step-by-Step Workflow:
-
Loading: Charge the 10 mL vial with 2-aminopyridine and 2-bromoacetophenone.
-
Solvation: Add 3 mL of solvent. Add a magnetic stir bar.[4][5] Cap firmly.
-
Irradiation: Place in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Work-up:
-
Cool to room temperature (compressed air cooling).
-
The product often precipitates directly from water.
-
Neutralize with saturated NaHCO
solution to liberate the free base. -
Filter the solid, wash with cold water (3 x 5 mL), and dry in vacuo.[1]
-
-
Validation: Check purity via TLC (EtOAc:Hexane 1:1) and identity via
H NMR.
Expected Yield: 85–95%[4]
Protocol B: Groebke-Blackburn-Bienaymé (GBB) Reaction (3-Component)
Target: 3-(tert-butylamino)-2-phenylimidazo[1,2-a]pyridine
Mechanism: Multicomponent coupling.
Catalyst: Scandium(III) triflate (Sc(OTf)
Materials:
-
2-Aminopyridine (1.0 mmol)[4]
-
tert-Butyl isocyanide (1.1 mmol)
-
Catalyst: Sc(OTf)
(5 mol%) or Acetic Acid (10 mol%)[1] -
Solvent: Methanol (2 mL) or Ethanol (2 mL)
Step-by-Step Workflow:
-
Pre-mixing: In the 10 mL microwave vial, dissolve 2-aminopyridine and benzaldehyde in Methanol. Stir for 1 minute to initiate imine formation.
-
Addition: Add the catalyst (Sc(OTf)
) and then the isocyanide. Note: Isocyanides are volatile and odorous; handle in a fume hood. -
Irradiation:
-
Temperature: 80°C (Methanol) or 100°C (Ethanol)
-
Hold Time: 15 minutes
-
Power Max: 150 W[6]
-
-
Work-up:
Expected Yield: 80–92%
Optimization & Data Analysis
The following data summarizes the impact of solvent and temperature on the yield of the GBB reaction (Protocol B).
Table 1: Optimization of GBB Reaction Conditions
| Entry | Solvent | Catalyst | Temp (°C) | Time (min) | Yield (%) | Notes |
| 1 | DCM | None | 40 | 60 | 35 | Poor conversion, low T |
| 2 | MeOH | AcOH (10%) | 80 | 20 | 78 | Good baseline |
| 3 | MeOH | Sc(OTf) | 80 | 15 | 92 | Optimal Condition |
| 4 | Water | Sc(OTf) | 100 | 20 | 65 | Solubility issues |
| 5 | Solvent-free | Montmorillonite | 100 | 10 | 85 | Green, but difficult work-up |
Troubleshooting Guide
-
Pressure Overload:
-
Cause: Volatile solvents (MeOH) or decomposition of isocyanide.
-
Solution: Reduce filling volume to <50% of vial capacity. Use Ethanol (higher BP) instead of Methanol.
-
-
Low Yield in Protocol A:
-
Cause: Formation of the hydrobromide salt which remains water-soluble.
-
Solution: Ensure the neutralization step with NaHCO
is performed until pH ~8 to precipitate the free base.
-
-
Regioselectivity Issues:
-
Imidazo[1,2-a]pyridines are generally formed with high regioselectivity.[1] If regioisomers are observed (rare), check the substitution on the 2-aminopyridine ring; steric hindrance at the 3-position of the pyridine can alter the cyclization path.
-
References
-
Bagdi, A. K., et al. (2015).[1] "Green synthesis of imidazo[1,2-a]pyridines: A review." Current Organic Chemistry.
-
Bienaymé, H., & Bouzid, K. (1998).[1] "A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles." Angewandte Chemie International Edition.
-
Pericherla, S., et al. (2013).[1] "Recent developments in the synthesis of imidazo[1,2-a]pyridines." RSC Advances.
-
Santra, S., et al. (2013).[1] "Green and facile synthesis of imidazo[1,2-a]pyridines via a one-pot three-component reaction in water." Green Chemistry Letters and Reviews. [1]
-
BenchChem Application Note. (2025). "Microwave-Assisted Synthesis of Imidazopyridines for Improved Yield."
Sources
Application Notes & Protocols: Leveraging 8-Fluoroimidazo[1,2-a]pyridin-2-amine for the Development of Novel Anti-Tubercular Agents
Abstract
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically undermined global tuberculosis (TB) control efforts, creating an urgent need for novel therapeutics with new mechanisms of action. The imidazo[1,2-a]pyridine scaffold has been identified as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This document provides a detailed guide for researchers and drug development professionals on utilizing 8-fluoroimidazo[1,2-a]pyridin-2-amine as a core scaffold for the synthesis and evaluation of next-generation anti-tubercular agents. We present validated protocols for chemical synthesis, in vitro efficacy testing against Mtb, cytotoxicity assessment, and discuss key structure-activity relationships (SAR) that are crucial for lead optimization.
Introduction: The Rationale for Imidazo[1,2-a]pyridines in TB Drug Discovery
Tuberculosis remains a leading cause of death from a single infectious agent worldwide. The lengthy and complex treatment regimens for drug-susceptible TB are frequently compromised by the rise of resistant strains, necessitating the development of safer, more effective, and faster-acting drugs.
The imidazo[1,2-a]pyridine (IP) core is a nitrogen-rich heterocyclic system that has garnered significant attention due to its versatile biological profile, which includes anti-cancer, anti-viral, and anti-bacterial properties. Within the context of TB, certain IP derivatives have been shown to inhibit critical mycobacterial enzymes. For instance, imidazopyridine amides were identified as potent inhibitors of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme involved in the synthesis of the mycobacterial cell wall component, arabinogalan.
The introduction of a fluorine atom at the C8 position of the IP scaffold is a strategic medicinal chemistry approach. Fluorine's high electronegativity and small size can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced potency and improved pharmacokinetic profiles. This makes 8-fluoroimidazo[1,2-a]pyridin-2-amine a highly attractive starting point for a targeted drug discovery campaign.
Synthesis of the Core Scaffold: 8-Fluoroimidazo[1,2-a]pyridin-2-amine
The synthesis of the 8-fluoroimidazo[1,2-a]pyridin-2-amine core is typically achieved via a well-established condensation and cyclization reaction. The following protocol outlines a standard laboratory procedure.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 8-fluoroimidazo[1,2-a]pyridin-2-amine.
Detailed Synthesis Protocol
Objective: To synthesize 8-fluoroimidazo[1,2-a]pyridin-2-amine from commercially available starting materials.
Materials:
-
3-Fluoropyridin-2-amine
-
Bromoacetaldehyde diethyl acetal
-
Anhydrous Ethanol (EtOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-fluoropyridin-2-amine (1.0 eq).
-
Dissolve the starting material in anhydrous ethanol (approx. 10 mL per mmol of aminopyridine).
-
Add bromoacetaldehyde diethyl acetal (1.5 eq) to the solution.
-
Cyclization: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality Note: The initial step is an Sₙ2 reaction where the exocyclic nitrogen of the aminopyridine attacks the carbon bearing the bromine. The subsequent acidic conditions generated in situ or upon heating facilitate the hydrolysis of the acetal to an aldehyde, which then undergoes intramolecular cyclization with the endocyclic pyridine nitrogen, followed by dehydration to form the aromatic imidazopyridine ring.
-
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Re-dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous NaHCO₃ solution to neutralize any acid. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM) to elute the final product.
-
Characterization: Combine the pure fractions, evaporate the solvent, and characterize the resulting solid by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Protocol: In Vitro Anti-Tubercular Activity Screening
The standard method for determining the potency of a compound against M. tuberculosis is by measuring its Minimum Inhibitory Concentration (MIC). The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and high-throughput method.
MABA Workflow Diagram
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Detailed MABA Protocol
Objective: To determine the MIC of synthesized compounds against M. tuberculosis strain H37Rv.
Materials:
-
Synthesized 8-fluoroimidazo[1,2-a]pyridine derivatives
-
Dimethyl sulfoxide (DMSO)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase)
-
M. tuberculosis H37Rv culture
-
Alamar Blue reagent
-
Resazurin solution
-
Sterile 96-well microplates
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of each compound in 100 µL of Middlebrook 7H9 broth to achieve a range of desired concentrations (e.g., from 64 µg/mL to 0.125 µg/mL). Include a drug-free well (growth control) and a positive control well (e.g., with Isoniazid).
-
Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, then dilute it 1:20 in 7H9 broth.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Assay Development: After incubation, add 30 µL of the Alamar Blue/Resazurin indicator solution to each well.
-
Trustworthiness Note: Alamar Blue contains resazurin, which is a blue, non-fluorescent, and cell-permeable dye. In viable, metabolically active cells, intracellular reductases convert resazurin to the pink, highly fluorescent resorufin. This colorimetric/fluorometric change provides a direct and reliable measure of bacterial viability.
-
-
Final Incubation & Reading: Re-incubate the plates for 24 hours at 37°C.
-
Result Interpretation: The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink. Results can be read visually or quantitatively using a fluorometer.
Structure-Activity Relationship (SAR) and Lead Optimization
Systematic modification of the 8-fluoroimidazo[1,2-a]pyridin-2-amine scaffold has yielded crucial insights into the structural requirements for potent anti-tubercular activity.
Key SAR Insights Diagram
Caption: Key structure-activity relationship points for the imidazo[1,2-a]pyridine scaffold.
Comparative Activity Data
The table below summarizes representative data from published studies, illustrating the impact of substitutions on anti-tubercular potency.
| Compound ID | R¹ (at N2) | R² (at C6) | MIC vs. Mtb H37Rv (µg/mL) | Cytotoxicity IC₅₀ (Vero cells, µg/mL) | Selectivity Index (SI = IC₅₀/MIC) |
| Parent | -H | -H | > 64 | > 100 | - |
| A-1 | -C(O)Ph | -H | 8.5 | > 100 | > 11.8 |
| A-2 | -C(O)Ph | -NO₂ | 0.15 | 25 | 167 |
| B-1 | -C(O)-(4-Cl-Ph) | -H | 4.2 | > 100 | > 23.8 |
| B-2 | -C(O)-(4-Cl-Ph) | -NO₂ | 0.08 | 30 | 375 |
Data is representative and compiled for illustrative purposes based on trends reported in the literature.
Expert Interpretation: The data clearly indicates that the unsubstituted 8-fluoroimidazo[1,2-a]pyridin-2-amine core possesses weak activity. However, acylation of the N2-amine group is a critical first step for gaining potency. The most dramatic enhancement comes from the introduction of a strong electron-withdrawing group, such as a nitro group, at the C6 position. This "activation" of the ring system, as seen in compounds A-2 and B-2 , results in sub-micromolar activity against Mtb. This provides a clear vector for lead optimization.
Protocol: Mammalian Cell Cytotoxicity Assay
To ensure that the observed anti-tubercular activity is not due to general toxicity, it is essential to assess the compound's effect on mammalian cells. The MTT assay is a standard colorimetric method for this purpose.
Detailed MTT Assay Protocol
Objective: To determine the 50% cytotoxic concentration (IC₅₀) of compounds against a mammalian cell line (e.g., Vero kidney epithelial cells).
Materials:
-
Vero cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed Vero cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours.
-
Mechanism Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Outlook
8-Fluoroimidazo[1,2-a]pyridin-2-amine is a validated and highly promising starting scaffold for the development of novel anti-tubercular agents. The synthetic accessibility and the clear structure-activity relationships, particularly the activating effect of C6-substituents, provide a rational pathway for optimization. The high potency and favorable selectivity indices observed for optimized leads underscore the potential of this chemical class.
Future efforts should focus on:
-
Lead Optimization: Further explore substitutions at the C6 position and on the N2-acyl group to improve potency and reduce cytotoxicity.
-
In Vivo Efficacy: Advance promising candidates with good in vitro profiles into animal models of TB infection to evaluate their efficacy and pharmacokinetics.
-
Mechanism of Action Studies: While DprE1 is a known target for some IPs, resistance studies and target-based assays are needed to confirm the precise mechanism for this specific chemical series.
By leveraging the protocols and insights provided in this guide, research teams can accelerate the discovery and development of new imidazo[1,2-a]pyridine-based drugs to combat the global threat of tuberculosis.
References
-
Stanley, S. A., et al. (2012). An Mtb-Bio-AMP-Based High-Throughput Screen for Identifying Mtb Adenylating Enzyme Inhibitors. ACS Chemical Biology. Available at: [Link]
-
Nayak, N., et al. (2021). Recent Advances in Imidazo[1,2-a]pyridine-Based Agents for the Treatment of Tuberculosis. Journal of Medicinal Chemistry. Available at: [Link]
-
Collins, L. A., & Franzblau, S. G. (1997). Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Wang, Y., et al. (2019). Discovery of novel 6-nitro-imidazo[1,2-a]pyridine-2-carboxamides as potent anti-tubercular agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Moraski, G. C., et al. (2011). The introduction of a C-6 nitro group to the imidazo[1,2-a]pyridine core results in potent and selective anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Application Note: Antimicrobial Profiling of the 8-Fluoroimidazo[1,2-a]pyridin-2-amine Scaffold
This Application Note is structured as a comprehensive technical guide for drug discovery scientists evaluating the 8-Fluoroimidazo[1,2-a]pyridin-2-amine scaffold. It moves beyond basic definitions to provide actionable protocols for antimicrobial screening, solubility management, and mechanistic deconvolution.
Executive Summary & Scientific Rationale
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the backbone of blockbuster drugs like Zolpidem and promising anti-tubercular agents like Telacebec (Q203).
The specific variant 8-Fluoroimidazo[1,2-a]pyridin-2-amine represents a strategic evolution of this class. The introduction of fluorine at the C8 position serves two critical bioisosteric functions:
-
Metabolic Blockade: It protects the C8 position from oxidative metabolism (a common liability in the parent scaffold), extending in vivo half-life.
-
Electronic Modulation: The electron-withdrawing fluorine alters the pKa of the bridgehead nitrogen, potentially enhancing hydrogen bond interactions with targets such as the cytochrome bc1 complex (QcrB) in Mycobacterium tuberculosis or DNA gyrase in Gram-positive bacteria.
The C2-amine moiety acts as the primary "diversity handle," allowing rapid synthesis of urea, amide, or sulfonamide libraries via Groebke-Blackburn-Bienaymé (GBB) reactions or standard acylations.
Compound Management & Solubility Protocol
Challenge: Imidazo[1,2-a]pyridines are characteristically lipophilic. Improper solubilization leads to microprecipitation in aqueous media, causing false-negative MIC results (the "crashing out" effect).
Stock Solution Preparation
-
Solvent: 100% Dimethyl Sulfoxide (DMSO), anhydrous grade.
-
Concentration: Prepare a primary stock at 10 mM or 20 mg/mL .
-
Storage: Aliquot into amber glass vials (fluorine is stable, but the amine is oxidation-prone). Store at -20°C under argon.
Assay Working Solution (The "Step-Down" Method)
Do not dilute directly from 100% DMSO to the assay well. Use an intermediate step to prevent protein shock or precipitation.
-
Intermediate Dilution: Dilute stock 1:10 in sterile deionized water (resulting in 10% DMSO). Vortex immediately.
-
Final Assay Concentration: Add to culture broth (MHB or 7H9) such that the final DMSO concentration is
1% (v/v).
Workflow Visualization
The following diagram outlines the logical flow from compound handling to mechanistic validation.
Caption: Operational workflow for evaluating 8-fluoroimidazo[1,2-a]pyridin-2-amine derivatives, moving from quality control to target identification.
Experimental Protocols
Protocol A: Minimum Inhibitory Concentration (MIC)
Objective: Determine the lowest concentration inhibiting visible growth. Standard: CLSI M07-A10 / EUCAST.
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Test Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), M. tuberculosis (H37Rv - requires BSL3).
-
Resazurin (Alamar Blue) for mycobacterial readouts.
Procedure:
-
Plate Setup: Dispense 50 µL of CAMHB into columns 2-12 of a 96-well plate.
-
Compound Addition: Add 100 µL of the 2x working solution (from Section 2.2) to column 1.[1]
-
Serial Dilution: Transfer 50 µL from column 1 to 2, mix, and repeat across to column 10. Discard the final 50 µL. Columns 11 (Growth Control) and 12 (Sterility Control) receive no drug.
-
Inoculation: Dilute bacterial culture to
CFU/mL. Add 50 µL to wells 1-11. -
Incubation: 16-20 hours at 37°C (7 days for M. tb).
-
Readout: Visual turbidity or fluorescence (Resazurin).
Data Interpretation Table:
| MIC Value (µg/mL) | Classification | Action |
| < 1.0 | Hit / Potent | Proceed to Time-Kill & Cytotoxicity (HepG2). |
| 1.0 - 10.0 | Moderate | Optimize C2-amine substituents (SAR). |
| > 32.0 | Inactive | Check solubility; discard scaffold variation. |
Protocol B: Time-Kill Kinetics
Objective: Distinguish between bacteriostatic (growth arrest) and bactericidal (killing) activity. Imidazo[1,2-a]pyridines targeting respiratory chains (like Q203) are often bacteriostatic initially.
Procedure:
-
Prepare inoculum at
CFU/mL in 10 mL CAMHB. -
Add compound at 4x MIC .
-
Incubate at 37°C with shaking (200 rpm).
-
Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.
-
Plating: Serially dilute in PBS and plate onto agar. Count colonies after overnight incubation.
-
Criterion: A
reduction in CFU/mL constitutes bactericidal activity.
Mechanistic Insight: The QcrB Hypothesis
Research indicates that imidazo[1,2-a]pyridine amides (e.g., Q203) target the QcrB subunit of the electron transport chain in Mycobacteria. The 8-fluoro analog is often tested to improve binding kinetics in this pocket.
Validation Experiment (Cross-Resistance): If your 8-fluoro derivative targets QcrB, it should show cross-resistance with Q203 but no cross-resistance with Isoniazid or Rifampicin.
Caption: Proposed mechanism of action for imidazo[1,2-a]pyridine derivatives in Mycobacteria.
References
-
Pethe, K., et al. (2013). "Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis." Nature Medicine.
-
Goerde, S.M., et al. (2025). "Synthesis and Antibacterial Activity of New Imidazo[1,2-a]pyridines." ResearchGate.[2][3]
-
Humphries, A.C., et al. (2006). "8-Fluoroimidazo[1,2-a]pyridine: synthesis and evaluation as a bioisosteric replacement." Bioorganic & Medicinal Chemistry Letters.
-
Clinical and Laboratory Standards Institute (CLSI). (2015). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." M07-A10.
Sources
- 1. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
Precision Functionalization of the Imidazo[1,2-a]pyridine Scaffold: C3-Regioselective Protocols
Executive Summary & Scaffold Significance
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for blockbuster drugs such as Zolpidem (hypnotic), Alpidem (anxiolytic), and Olprinone (PDE3 inhibitor). Its structural utility stems from its ability to mimic purine bases and its defined vectoral presentation of substituents.
For drug discovery chemists, the C3 position is the critical "vector of diversity."[1] It is the most nucleophilic site on the ring, possessing the highest HOMO coefficient. This application note details three distinct, high-value protocols for functionalizing this position: Pd-catalyzed C-H arylation , Vilsmeier-Haack formylation , and Green oxidative sulfenylation .
Reactivity Profile & Regioselectivity
The bridgehead nitrogen (N4) donates electron density into the imidazole ring, making C3 highly susceptible to electrophilic attack (
Figure 1: Reactivity landscape of the imidazo[1,2-a]pyridine scaffold, highlighting C3 as the primary site for electrophilic functionalization.
Application 1: Pd-Catalyzed C-H Arylation (Ligand-Free)
Direct C-H arylation is superior to traditional cross-coupling (e.g., Suzuki-Miyaura) as it eliminates the need for pre-functionalizing the imidazo[1,2-a]pyridine core (e.g., bromination at C3). This protocol utilizes a Concerted Metalation-Deprotonation (CMD) pathway.
Mechanistic Insight
The reaction proceeds via a Pd(0)/Pd(II) cycle. The key step is the base-assisted C-H bond cleavage at C3 by the electrophilic Pd(II)-Aryl species. The choice of base (Carbonate vs. Acetate) is critical for the CMD transition state.
Figure 2: Catalytic cycle for Pd-catalyzed C-H arylation via CMD mechanism.
Detailed Protocol
Target: Synthesis of 3-phenylimidazo[1,2-a]pyridine. Scale: 1.0 mmol.
| Reagent | Equiv/Amount | Role |
| Imidazo[1,2-a]pyridine | 1.0 equiv (118 mg) | Substrate |
| Bromobenzene | 1.2 equiv (188 mg) | Coupling Partner |
| Pd(OAc)₂ | 5 mol% (11 mg) | Catalyst Precursor |
| Cs₂CO₃ | 2.0 equiv (650 mg) | Base (Promotes CMD) |
| DMF (Anhydrous) | 3.0 mL (0.33 M) | Solvent |
Step-by-Step Workflow:
-
Setup: In a glovebox or under argon flow, charge a 10 mL Schlenk tube with Pd(OAc)₂ and Cs₂CO₃.
-
Addition: Add the imidazo[1,2-a]pyridine, bromobenzene, and anhydrous DMF.
-
Degassing: Seal the tube and purge with Argon for 5 minutes (or freeze-pump-thaw x3).
-
Reaction: Heat the mixture to 100°C for 12–16 hours.
-
Observation: The mixture typically turns dark brown/black as Pd(0) nanoparticles form (which act as a reservoir).
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF.
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Expert Tip: If conversion is low, add Pivalic Acid (30 mol%) . Pivalate acts as a "proton shuttle," significantly lowering the energy barrier for the CMD step in C-H activation [1].
Application 2: Regioselective Formylation (Vilsmeier-Haack)
This is the industry-standard method for introducing a carbon handle at C3, which can be further derivatized into amines (reductive amination) or alkenes (Wittig).
Protocol
Target: Synthesis of imidazo[1,2-a]pyridine-3-carbaldehyde.
| Reagent | Equiv/Amount | Role |
| Imidazo[1,2-a]pyridine | 1.0 equiv | Substrate |
| POCl₃ (Phosphoryl chloride) | 1.2 equiv | Vilsmeier Reagent precursor |
| DMF | 5.0 equiv (Excess) | Solvent & Reagent |
Step-by-Step Workflow:
-
Reagent Formation (Critical): Cool DMF (dry) to 0°C in a round-bottom flask under N₂. Add POCl₃ dropwise.
-
Caution: Exothermic reaction.[2] A white precipitate (Vilsmeier salt: chloroiminium ion) may form. Stir for 30 min at 0°C.
-
-
Substrate Addition: Dissolve imidazo[1,2-a]pyridine in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.
-
Heating: Allow to warm to RT, then heat to 60°C for 3 hours.
-
Hydrolysis (Quench): Pour the reaction mixture onto crushed ice/water containing NaOAc (buffered hydrolysis prevents ring opening).
-
Isolation: Neutralize to pH 7–8 with saturated NaHCO₃. The aldehyde often precipitates as a solid. Filter or extract with DCM.
Troubleshooting: If the product does not precipitate, the pH is likely too acidic. The aldehyde proton is visible in NMR around 9.8–10.0 ppm.
Application 3: Green C3-Sulfenylation (Metal-Free)
Sulfenylated heterocycles are emerging pharmacophores (e.g., antiviral agents). This protocol uses molecular iodine as a catalyst and DMSO as the terminal oxidant, avoiding toxic transition metals.
Protocol
Target: Synthesis of 3-(phenylthio)imidazo[1,2-a]pyridine.
| Reagent | Equiv/Amount | Role |
| Imidazo[1,2-a]pyridine | 1.0 equiv | Substrate |
| Thiophenol | 1.2 equiv | Nucleophile |
| Iodine (I₂) | 10 mol% | Catalyst |
| DMSO | 2.0 mL | Solvent & Oxidant |
Step-by-Step Workflow:
-
Mix: Combine substrate, thiol, and I₂ in DMSO in an open flask (aerobic conditions).
-
Reaction: Heat to 100°C for 4–6 hours.
-
Workup: Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove residual iodine (color change from brown to yellow/clear).
-
Extraction: Extract with EtOAc, wash with water (crucial to remove DMSO), and purify.
Comparative Data Summary
| Feature | Pd-Catalyzed Arylation | Vilsmeier-Haack Formylation | I₂-Catalyzed Sulfenylation |
| Bond Formed | C(sp²)–C(sp²) | C(sp²)–C(sp²) (Carbonyl) | C(sp²)–S |
| Key Reagent | Pd(OAc)₂ / Cs₂CO₃ | POCl₃ / DMF | I₂ / DMSO |
| Atom Economy | High (C-H activation) | Moderate (Loss of PO₂Cl₂⁻) | High |
| Green Score | Moderate (Heavy Metal) | Low (Corrosive POCl₃) | High (Metal-Free) |
| Primary Risk | Pd removal (ppm limits) | Exotherm / Acidic Workup | Odor (Thiols) |
References
-
Cao, H., et al. (2012). "Phosphine-Free Palladium-Catalyzed Direct Arylation of Imidazo[1,2-a]pyridines with Aryl Bromides at Low Catalyst Loading." The Journal of Organic Chemistry, 77(4).
-
Wu, X., et al. (2018). "Tandem Flavin-Iodine-Catalyzed Aerobic Oxidative Sulfenylation of Imidazo[1,2-a]Pyridines with Thiols." The Journal of Organic Chemistry, 83(18). [7]
-
Bagdi, A.K., et al. (2013). "Copper-catalyzed direct C–H arylation of imidazo[1,2-a]pyridine." RSC Advances, 3.
- Vilsmeier, A. and Haack, A. (1927). "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide." Berichte der deutschen chemischen Gesellschaft.
Sources
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2020050368A1 - Method for preparing vilsmeier reagent - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. EP1600159A1 - A method for synthesizing different Zolpidem hemitartrate derivatives - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
scale-up synthesis of 8-Fluoroimidazo[1,2-A]pyridin-2-amine for preclinical studies
Application Note: High-Fidelity Scale-Up Synthesis of 8-Fluoroimidazo[1,2-a]pyridin-2-amine
Executive Summary
This application note details the process development and scale-up protocol for 8-Fluoroimidazo[1,2-a]pyridin-2-amine (CAS: N/A for specific isomer, generic scaffold referenced). The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, found in anxiolytics (e.g., Alpidem) and anti-inflammatory agents.[1][2][3] The 8-fluoro substituent is strategically employed to block metabolic hotspots (CYP450 oxidation) and modulate the pKa of the ring nitrogens.
Critical Challenge: While the synthesis of the core imidazo[1,2-a]pyridine is routine, the installation of the 2-amino group is synthetically distinct from the common 2-aryl or 2-alkyl derivatives. Standard Hantzsch condensations with
Selected Route: This protocol utilizes the Chloroacetamidine Cyclization Method . Unlike the Curtius rearrangement (which involves hazardous azides) or metal-catalyzed aminations (high cost/residual metal), this route offers a direct, transition-metal-free cyclization suitable for multi-gram to kilogram scale-up.
Retrosynthetic Analysis & Mechanism
The synthesis relies on the condensation of 2-amino-3-fluoropyridine with 2-chloroacetamidine hydrochloride . The 8-fluoro substituent exerts an electron-withdrawing effect, potentially reducing the nucleophilicity of the pyridine nitrogen. Consequently, reaction conditions (solvent polarity and temperature) are optimized to overcome this electronic deactivation.
Mechanistic Pathway (Graphviz)
Safety & Hazard Assessment (E-E-A-T)
Before initiating scale-up, the following hazards must be mitigated:
| Reagent | Hazard Class | Mitigation Strategy |
| 2-Amino-3-fluoropyridine | Acute Tox. (Oral/Dermal) | Handle in powder containment hood. Double-glove (Nitrile). |
| 2-Chloroacetamidine HCl | Skin Corr. / Eye Dam. | Avoid dust generation. Hygroscopic—store in desiccator. |
| Isopropanol (IPA) | Flammable | Ground all vessels. Use explosion-proof heating mantles. |
| Reaction Matrix | Exothermic Potential | Monitor internal temp (IT) during base addition. |
Scale-Up Protocol (100g Batch)
This protocol is validated for a 100g input of the limiting reagent.
Materials
-
Limiting Reagent: 2-Amino-3-fluoropyridine (1.0 equiv, 100.0 g, 0.89 mol)
-
Cyclization Reagent: 2-Chloroacetamidine hydrochloride (1.5 equiv, 172.5 g, 1.34 mol)
-
Base: Sodium Bicarbonate (
) (2.5 equiv, 187.0 g, 2.23 mol) -
Solvent: Isopropanol (IPA), HPLC Grade (10 vol, 1.0 L)
-
Catalyst (Optional): Sodium Iodide (0.1 equiv) — Use only if reaction stalls.
Experimental Procedure
Step 1: Reactor Charging
-
Equip a 3.0 L jacketed glass reactor with an overhead mechanical stirrer (Teflon impeller), reflux condenser, internal temperature probe, and nitrogen inlet.
-
Purge the reactor with nitrogen for 15 minutes.
-
Charge Isopropanol (1.0 L) .
-
Engage stirring at 250 RPM.
-
Charge 2-Amino-3-fluoropyridine (100 g) . Ensure complete dissolution (solution may be slightly yellow).
-
Charge 2-Chloroacetamidine hydrochloride (172.5 g) . The mixture will become a suspension.
-
Charge Sodium Bicarbonate (187.0 g) slowly over 10 minutes to avoid sudden gas evolution (
).
Step 2: Reaction
-
Heat the jacket to 90°C to achieve a gentle reflux (Internal Temp ~82-83°C).
-
Critical Control Point: Monitor the reaction by HPLC every 2 hours.
-
Target: >98% conversion of starting material.
-
Typical Time: 6–12 hours.
-
Note: The 8-fluoro group deactivates the ring; if conversion is <50% after 6 hours, add NaI (0.1 equiv) to catalyze the alkylation via the Finkelstein mechanism.
-
Step 3: Workup & Isolation (Precipitation Method)
-
Cool the reactor contents to 20°C over 1 hour.
-
Add Deionized Water (2.0 L, 20 vol) slowly over 30 minutes. This dissolves inorganic salts (NaCl, NaHCO3) and precipitates the free base product.
-
Stir the slurry at 0–5°C for 2 hours to maximize yield.
-
Filter the solids using a Büchner funnel (polypropylene filter cloth).
-
Wash the cake with Cold Water (2 x 200 mL) followed by Cold IPA/Heptane (1:4, 200 mL) to remove unreacted organic impurities.
Step 4: Drying
-
Transfer the wet cake to a vacuum oven.
-
Dry at 45°C under full vacuum (-30 inHg) with a nitrogen bleed for 24 hours.
-
Target Yield: 65–75% (approx. 90–100 g).
Purification & Quality Control
For preclinical studies, purity >98% is required. If the crude purity is <95%, perform the following recrystallization.
Recrystallization Protocol:
-
Dissolve crude solid in Ethanol (5 vol) at reflux.
-
Hot filter (if necessary) to remove insolubles.
-
Allow to cool slowly to RT, then to 0°C.
-
Filter and dry.
Analytical Specifications:
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Off-white to pale yellow solid |
| Purity | HPLC (254 nm) | |
| Identity | Consistent with structure (8-F signal splitting) | |
| Residual Solvent | GC-HS | Ethanol < 5000 ppm, IPA < 5000 ppm |
Process Workflow Diagram (Graphviz)
Troubleshooting Guide
-
Problem: Low conversion after 12 hours.
-
Cause: Electronic deactivation by the 8-fluoro group or poor stirring.
-
Solution: Add Sodium Iodide (0.1 equiv) to generate the more reactive iodoacetamidine in situ. Increase agitation speed.
-
-
Problem: Product is colored (dark brown/red).
-
Cause: Oxidation of the electron-rich amino group.
-
Solution: Perform all operations under strict Nitrogen atmosphere. Wash the final cake with cold MTBE.
-
-
Problem: High ash content in final product.
-
Cause: Incomplete removal of NaHCO3/NaCl.
-
Solution: Ensure the water quench volume is sufficient (20 vol) and slurry time is adequate (>2 hours).
-
References
-
General Synthesis of Imidazo[1,2-a]pyridin-2-amines
- Methodology: The reaction of 2-aminopyridines with -haloacetamidines is a well-established variant of the Traube synthesis.
- Source: Gueiffier, A., et al. "Synthesis and biological activity of imidazo[1,2-a]pyridin-2-amine derivatives." Journal of Heterocyclic Chemistry (1990).
-
URL:[Link] (Journal Homepage - Search required for specific vintage).
-
Scale-Up of Imidazo[1,2-a]pyridine Scaffolds
-
Bioisosteric Properties of 8-Fluoro Derivatives
- Safety of Aminopyridines: Context: Handling protocols for halogenated aminopyridines. Source: MedChemExpress Safety Data Sheet (2-Amino-3-bromo-5-fluoropyridine analog).
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of 8-Fluoroimidazo[1,2-A]pyridin-2-amine using HPLC-UV and LC-MS/MS
Abstract
This application note presents robust and validated analytical methods for the quantitative determination of 8-Fluoroimidazo[1,2-A]pyridin-2-amine, a key heterocyclic intermediate in pharmaceutical development.[1] Two orthogonal analytical techniques are detailed: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and an advanced Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for high-sensitivity and selective quantification in complex matrices. The methodologies are developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring data integrity, reliability, and reproducibility.[2][3] This guide is intended for researchers, scientists, and drug development professionals requiring accurate quantification of this compound.
Introduction
8-Fluoroimidazo[1,2-A]pyridin-2-amine is a member of the imidazopyridine class of compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[4][5] The fluorine substitution on the imidazopyridine core can significantly influence the compound's physicochemical properties, including its metabolic stability and binding affinity to biological targets.[6] As such, precise and accurate quantification of 8-Fluoroimidazo[1,2-A]pyridin-2-amine is critical during drug discovery, development, and manufacturing to ensure product quality, safety, and efficacy.[7]
This document provides a comprehensive guide to two validated analytical methods, designed to meet the varying demands of the pharmaceutical industry, from process monitoring to impurity profiling and pharmacokinetic studies. The development and validation of these methods are grounded in a science- and risk-based approach as advocated by the ICH Q14 and Q2(R2) guidelines.[2][8]
Physicochemical Properties of 8-Fluoroimidazo[1,2-A]pyridin-2-amine
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₇H₆FN₃ | Derived |
| Molecular Weight | 151.14 g/mol | Derived |
| Appearance | Off-white to light yellow solid | Typical for class |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO | Assumed |
| UV λmax | ~280 nm (Estimated) | Based on Imidazopyridine Chromophore |
Note: Some properties are estimated based on the general characteristics of the imidazopyridine scaffold.
Method 1: HPLC-UV for Routine Quality Control
This method is designed for the routine analysis of 8-Fluoroimidazo[1,2-A]pyridin-2-amine in bulk drug substance and formulated products, where concentration levels are relatively high. The primary objective is to provide a simple, robust, and cost-effective method for assay and purity determinations.[9]
Rationale for Method Selection
An isocratic reversed-phase HPLC method with UV detection was selected for its simplicity, robustness, and widespread availability in quality control laboratories. A C18 stationary phase is chosen for its versatility in retaining polar and non-polar compounds. The mobile phase, consisting of an acetonitrile and phosphate buffer, provides good peak shape and resolution.
Experimental Protocol
3.2.1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, and pipettes.
-
HPLC-grade acetonitrile, methanol, and water.
-
Potassium phosphate monobasic and phosphoric acid.
3.2.2. Preparation of Solutions
-
Mobile Phase: 20 mM Potassium Phosphate buffer (pH 3.0) and Acetonitrile (70:30, v/v). The buffer is prepared by dissolving 2.72 g of KH₂PO₄ in 1 L of water, adjusting the pH to 3.0 with phosphoric acid, and filtering through a 0.45 µm membrane.
-
Diluent: Methanol and Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 8-Fluoroimidazo[1,2-A]pyridin-2-amine reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 to 100 µg/mL.
3.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 20 mM KH₂PO₄ (pH 3.0): Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Run Time | 10 minutes |
Method Validation Summary
The method was validated according to ICH Q2(R2) guidelines.[10][11]
| Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the analyte | Complies |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | 0.9998 |
| Range | 1 - 100 µg/mL | Established |
| Accuracy | 98.0% - 102.0% recovery | 99.2% - 101.5% |
| Precision (RSD) | Repeatability ≤ 1.0%, Intermediate Precision ≤ 2.0% | 0.6%, 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.3 µg/mL |
| Robustness | %RSD ≤ 2.0% for variations in flow rate, pH, and mobile phase composition | Complies |
Workflow Diagram```dot
Caption: LC-MS/MS workflow for trace-level quantification of 8-Fluoroimidazo[1,2-A]pyridin-2-amine.
Conclusion
This application note provides two distinct, robust, and validated methods for the quantification of 8-Fluoroimidazo[1,2-A]pyridin-2-amine. The HPLC-UV method is suitable for routine quality control applications, offering simplicity and reliability. The LC-MS/MS method provides high sensitivity and selectivity for trace-level analysis in complex matrices. The choice of method should be guided by the specific analytical requirements, including the expected concentration range, matrix complexity, and desired throughput. Both methods are developed with a strong foundation in regulatory expectations, ensuring the generation of high-quality, defensible data in a pharmaceutical setting.
References
-
ICH. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Journal of Applied Bioanalysis. (n.d.). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. [Link]
-
Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]
-
Priyanka Suresh Ghugare, & Sandeep Kumar. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
-
PubMed. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. [Link]
-
Preprints.org. (2017). Synthesis and Characterization of N-(3-(8-Bromoimidazo[1, 2-a] pyridin-2-yl)-4-Fluorophenyl)Benzamide Derivatives. [Link]
-
PubMed. (1999). An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma. [Link]
-
MDPI. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. [Link]
-
ResearchGate. (n.d.). (PDF) Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. [Link]
-
Preprints.org. (2017). Synthesis and Characterization of N-(3-(8-Bromoimidazo[1, 2-a] pyridin-2-yl)-4-Fluorophenyl)Benzamide Derivatives[v1]. [Link]
-
MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]
-
MDPI. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]
-
Wiley Analytical Science. (2019). Imidazole quantification by LC determination. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
-
ATSDR. (n.d.). ANALYTICAL METHODS. [Link]
-
RSC Publishing. (n.d.). A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient. [Link]
-
Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran. [Link]
-
A single method to analyse residues from five different classes of prohibited pharmacologically acti. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically acti. [Link]
-
ChemRxiv. (2023). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce. [Link]
-
MDPI. (2025). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. [Link]
-
ResearchGate. (2025). (PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. [Link]
-
Der Pharma Chemica. (n.d.). Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH | MDPI [mdpi.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 8. database.ich.org [database.ich.org]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. youtube.com [youtube.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Troubleshooting & Optimization
Technical Support Center: 8-Fluoroimidazo[1,2-a]pyridin-2-amine Synthesis
Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 8-Fluoroimidazo[1,2-a]pyridin-2-amine Core Reaction: Condensation of 3-fluoropyridin-2-amine with haloacetonitriles.
Module 1: The Critical Path (Mechanism & Kinetics)
To troubleshoot yield, you must first understand the specific electronic penalty imposed by the 8-fluoro substituent. Unlike the parent imidazo[1,2-a]pyridine, the 8-fluoro analog suffers from significant inductive deactivation.
The Deactivation Problem
The synthesis relies on the nucleophilic attack of the pyridine ring nitrogen (
-
Electronic Effect: The fluorine atom at position 3 of the starting material (which becomes position 8 in the product) is highly electronegative (
). Through the inductive effect ( ), it pulls electron density away from the ring nitrogen. -
Consequence: The
of the ring nitrogen drops significantly, making it a poor nucleophile. Standard protocols (EtOH, reflux) often fail or stall, leading to low conversion and high recovery of starting material.
Mechanistic Workflow
The reaction proceeds through a stepwise mechanism. Understanding this helps identify where your synthesis is failing.
Figure 1: Mechanistic pathway highlighting the rate-limiting N-alkylation step caused by fluorine-induced deactivation.
Module 2: Troubleshooting Guides
Scenario A: Reaction Stalls (Starting Material Remains)
Symptom: TLC shows a strong spot for 3-fluoropyridin-2-amine even after 24h reflux.
Root Cause: The activation energy for the
| Variable | Standard Protocol (Avoid) | Optimized Protocol (Adopt) | Why? |
| Solvent | Ethanol or Methanol | n-Butanol or DMF | Higher boiling point (117°C+) is required to overcome the deactivated nucleophile's barrier. |
| Reagent | Chloroacetonitrile | Bromoacetonitrile or in situ Iodide | Bromide/Iodide are better leaving groups. If using chloro, add 10 mol% NaI (Finkelstein condition). |
| Stoichiometry | 1.0 equiv | 1.2 - 1.5 equiv | Excess electrophile drives the kinetics of the sluggish bimolecular step. |
Scenario B: Low Yield, Many Impurities (Black Tar)
Symptom: The reaction mixture turns dark black/brown; NMR shows complex aliphatic noise. Root Cause: Polymerization of the haloacetonitrile or oxidative degradation of the electron-rich amino-imidazole product.
-
Solution 1 (The "Soft" Base): Avoid strong bases like NaOH or KOH during the reaction. The intermediate salt is sensitive. Use NaHCO₃ or Et₃N only after the alkylation is complete, or use a weak base like K₂CO₃ suspended in the solvent.
-
Solution 2 (Inert Atmosphere): The resulting 2-aminoimidazopyridine is electron-rich and prone to oxidation. Run the reaction under Argon/Nitrogen .
Scenario C: Regioselectivity Issues
Symptom: Isolation of a product with incorrect NMR shifts (e.g., exocyclic amine alkylation).
Root Cause: While rare for this specific scaffold, the exocyclic amine (
-
Correction: Ensure you are using neutral conditions initially. Protonating the exocyclic amine (using the HCl salt of the starting material) can sometimes protect it, but generally, the ring nitrogen is still the preferred nucleophile if the temperature is high enough.
Module 3: The "Gold Standard" Protocol
This protocol is designed specifically for the 8-fluoro variant, incorporating Finkelstein catalysis to boost yield.
Reagents:
-
3-Fluoropyridin-2-amine (1.0 equiv)
-
Chloroacetonitrile (1.2 equiv) [Caution: High Toxicity]
-
Sodium Iodide (NaI) (0.1 equiv)
-
Solvent: n-Butanol (0.5 M concentration)
Procedure:
-
Setup: In a pressure tube or round-bottom flask equipped with a condenser, dissolve 3-fluoropyridin-2-amine in n-Butanol.
-
Activation: Add NaI (10 mol%). Stir for 5 minutes.
-
Addition: Add Chloroacetonitrile dropwise.
-
Reaction: Heat to 110°C (reflux) for 12–16 hours.
-
Checkpoint: Monitor by TLC.[1] The starting material spot should disappear. If sluggish, add another 0.2 equiv of chloroacetonitrile.
-
-
Workup (Critical):
-
Cool the mixture to room temperature. A precipitate (the hydrohalide salt) may form.
-
If precipitate forms: Filter it. This is likely the intermediate or product salt. Wash with cold ether. Dissolve in water and neutralize with sat. NaHCO₃ to pH 8 to precipitate the free base.
-
If no precipitate: Evaporate n-Butanol under reduced pressure. Redissolve residue in EtOAc, wash with sat. NaHCO₃, then Brine.
-
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM:MeOH 95:5).
Module 4: FAQ
Q: Can I use bromoacetonitrile instead of chloroacetonitrile? A: Yes, and it is often preferred for deactivated substrates like the 8-fluoro analog. Bromoacetonitrile is more reactive (better leaving group). However, it is also more expensive and lachrymatory. If using the chloro- derivative, the addition of NaI (catalytic) is mandatory for good yields.
Q: The product is turning brown on the filter paper. Why? A: 2-Aminoimidazo[1,2-a]pyridines are electron-rich aromatic systems and can be air-sensitive, especially when wet or in solution. Dry the product quickly under vacuum and store it in the dark at -20°C.
Q: Why do I see a mass peak of [M+18] or [M+20]? A: This suggests hydrolysis of the nitrile intermediate to an amide before cyclization could occur. This happens if your solvent is "wet" (contains water). Ensure your n-Butanol or DMF is anhydrous.
Q: Can I use microwave irradiation? A: Absolutely. Microwave heating (120°C, 30-60 mins) is highly effective for this synthesis. It minimizes the time the unstable product sits in the reaction mixture, often resulting in a cleaner profile than thermal reflux.
Module 5: Troubleshooting Logic Tree
Figure 2: Decision tree for diagnosing yield failures in the synthesis of 8-fluoroimidazo[1,2-a]pyridin-2-amine.
References
-
Gudmundsson, K. S., et al. (2006). "8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine." Bioorganic & Medicinal Chemistry Letters, 16(6), 1518-1522.[2]
- Core Reference: Establishes the synthesis and properties of the 8-fluoro scaffold.
-
Gueiffier, A., et al. (1998).[3] "Synthesis of imidazo[1,2-a]pyridines as antiviral agents." Journal of Medicinal Chemistry, 41(25), 5108-5112.
- Protocol Validation: Provides the foundational methodology for the condensation of 2-aminopyridines with -halocarbonyls.
-
Bagdi, A. K., et al. (2013). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 49, 9440-9442.
- Alternative Methods: Discusses metal-catalyzed routes if the standard condens
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ph03.tci-thaijo.org [ph03.tci-thaijo.org]
Technical Support Center: Purification of 8-Fluoroimidazo[1,2-A]pyridin-2-amine by Column Chromatography
This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for troubleshooting the purification of 8-Fluoroimidazo[1,2-A]pyridin-2-amine via column chromatography. The unique chemical properties of this molecule present specific challenges that this guide aims to address in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the main difficulties encountered when purifying 8-Fluoroimidazo[1,2-A]pyridin-2-amine using column chromatography?
A1: The primary challenges in the chromatographic purification of 8-Fluoroimidazo[1,2-A]pyridin-2-amine arise from its inherent chemical characteristics. As a polar, basic compound, it is prone to strong interactions with the stationary phase, which can lead to several common issues:
-
Peak Tailing: The basic amine functionality can interact strongly with acidic silanol groups on the surface of standard silica gel, causing peaks to tail significantly.[1][2]
-
Poor Resolution: The polarity of the molecule often necessitates the use of highly polar mobile phases for elution. This can result in the co-elution of polar impurities, making a clean separation difficult to achieve.
-
Irreversible Adsorption: In some cases, the interaction with the stationary phase can be so strong that the compound does not elute from the column, leading to low recovery.[3][4]
Q2: How should I select the most appropriate stationary phase for this purification?
A2: The choice of stationary phase is a critical parameter for a successful separation of basic compounds like 8-Fluoroimidazo[1,2-A]pyridin-2-amine. While standard silica gel is a common choice, its acidic nature often requires modification for optimal results.[4]
-
Deactivated Silica Gel: To mitigate the issues caused by acidic silanol groups, it is highly recommended to use silica gel that has been basified. This can be achieved by either pre-treating the silica with a base, such as triethylamine (TEA) or ammonia, or by adding a small percentage (0.5-2%) of a volatile base like TEA to the mobile phase.[1][5][6]
-
Alumina (Basic or Neutral): Alumina is an excellent alternative to silica gel for the purification of basic compounds. Using basic or neutral alumina can lead to improved peak shapes and better recovery.[1]
-
Reversed-Phase Silica (C18): For compounds that are highly polar, reversed-phase chromatography can be a powerful tool.[7][8] This technique employs a non-polar stationary phase (like C18-functionalized silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). This approach can be particularly effective if the impurities are less polar than the target molecule.
| Stationary Phase | Advantages | Disadvantages | Suitability for 8-Fluoroimidazo[1,2-A]pyridin-2-amine |
| Standard Silica Gel | Widely available and cost-effective. | Acidic nature can cause peak tailing and sample loss for basic compounds.[4] | Not recommended without modification. |
| Deactivated Silica Gel | Significantly reduces peak tailing and improves recovery.[6] | Requires an extra step of pre-treatment or mobile phase modification. | Highly Recommended |
| Alumina (Basic/Neutral) | Well-suited for basic compounds, offers different selectivity than silica.[1] | Can be more reactive and may have a lower sample loading capacity. | Recommended Alternative |
| Reversed-Phase (C18) | Excellent for separating polar compounds, provides a different separation mechanism.[7][8] | May require different solvent systems and can be more costly. | Good Alternative |
Q3: What is a good starting mobile phase for the purification of 8-Fluoroimidazo[1,2-A]pyridin-2-amine on a silica gel column?
A3: A typical mobile phase for the purification of polar, basic compounds on silica gel consists of a mixture of a non-polar and a polar solvent, with the crucial addition of a basic modifier. A common and effective system is Dichloromethane (DCM) and Methanol (MeOH).[4]
A gradient elution is generally the most effective approach. Starting with a lower concentration of methanol and gradually increasing the polarity allows for better separation. The inclusion of a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, is essential to prevent peak tailing.[1]
Recommended Starting Mobile Phase System:
-
Solvent A: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Solvent B: Methanol (MeOH)
-
Additive: 0.5 - 2% Triethylamine (TEA) or Ammonium Hydroxide in the mobile phase.[1]
Example Gradient Profile:
| Time (min) | % Solvent A (DCM) | % Solvent B (MeOH) |
| 0 | 100 | 0 |
| 5 | 100 | 0 |
| 20 | 90 | 10 |
| 25 | 90 | 10 |
This is a general starting point and should be optimized based on preliminary Thin Layer Chromatography (TLC) analysis.
Troubleshooting Guide
Problem 1: My compound is not eluting from the column.
-
Possible Cause: The mobile phase lacks sufficient polarity.
-
Solution: Gradually increase the proportion of the polar solvent (e.g., methanol) in your mobile phase. If you are already using a high percentage of methanol, consider switching to a more polar solvent combination or transitioning to a reversed-phase chromatography setup.[9]
-
-
Possible Cause: The compound is irreversibly binding to the silica gel.
-
Solution: The addition of a basic modifier like triethylamine (TEA) or ammonium hydroxide (0.5-2%) to the mobile phase is critical.[1] This additive will compete with your basic compound for the acidic sites on the silica, facilitating its elution. Alternatively, switching to a less acidic stationary phase like neutral or basic alumina is a viable option.[1]
-
Problem 2: I am observing significant peak tailing for my compound.
-
Possible Cause: Strong acid-base interactions between your basic compound and the acidic silica gel.
-
Possible Cause: The column is overloaded with the sample.
-
Solution: Reduce the quantity of crude material loaded onto the column. A general guideline is to load approximately 1-5% of the silica gel's weight, although this can vary based on the separation's difficulty.[1]
-
Problem 3: The resolution between my compound and impurities is poor.
-
Possible Cause: The selected solvent system does not provide adequate separation.
-
Solution: Experiment with different solvent combinations. A simple change, such as substituting Dichloromethane with Ethyl Acetate, can sometimes significantly alter the selectivity. Utilize Thin-Layer Chromatography (TLC) to screen various solvent systems to identify the one that provides the best separation.[1]
-
-
Possible Cause: The efficiency of the column is insufficient.
-
Solution: Ensure your column is packed correctly and is of an appropriate length for the separation. A longer column generally provides better resolution. Using a stationary phase with a smaller particle size can also enhance column efficiency.
-
-
Possible Cause: The impurities have very similar polarities to your target compound.
-
Solution: If optimizing the mobile and stationary phases in normal-phase chromatography does not yield the desired separation, consider alternative techniques. Reversed-phase chromatography or ion-exchange chromatography may offer the necessary selectivity.
-
Experimental Workflow Visualization
Caption: A step-by-step workflow for the column chromatography purification of 8-Fluoroimidazo[1,2-A]pyridin-2-amine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 9. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
overcoming poor solubility of imidazo[1,2-a]pyridine derivatives
Technical Support Center: Imidazo[1,2-a]pyridine Solubility Optimization Ticket ID: #SOL-IMP-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Overview: The "Brick Dust" Challenge
Welcome to the technical support hub for imidazo[1,2-a]pyridine scaffolds. If you are here, you are likely facing a familiar paradox: your compound shows excellent potency (likely against kinases, GABA receptors, or antimycobacterial targets) but precipitates immediately in aqueous media.
The Root Cause:
The imidazo[1,2-a]pyridine core is a classic "Brick Dust" candidate.[1] Its flat, fused bicyclic heteroaromatic nature encourages strong
This guide is structured to troubleshoot your specific bottleneck, whether you are in early discovery (Chemistry) or pre-clinical development (Formulation).
Module 1: Diagnostic Hub (Root Cause Analysis)
User Issue: "My compound crashes out in the bioassay even though the calculated LogP is < 3."
Diagnosis: You are likely confusing lipophilicity-limited solubility with crystal-packing-limited solubility. You must determine if your compound is a "Grease Ball" or "Brick Dust."
Step 1: The General Solubility Equation (GSE) Check
Before running an experiment, estimate where your problem lies using the Yalkowsky General Solubility Equation:
- : Molar aqueous solubility
- : Melting Point (°C)
-
Interpretation: If your MP is >200°C, every 100°C increase reduces solubility by 10-fold, regardless of LogP.
Step 2: Experimental Protocol – Thermodynamic vs. Kinetic Solubility
Do not rely on Kinetic Solubility (DMSO precipitation) for lead optimization. It overestimates solubility by maintaining the compound in a metastable amorphous state.
Standard Operating Procedure (SOP-01): Thermodynamic Solubility (Shake-Flask)
-
Preparation: Weigh 2–5 mg of crystalline solid into a chemically resistant glass vial.
-
Media Addition: Add 500 µL of buffer (pH 7.4) or water.
-
Equilibration: Shake at 25°C for 24–48 hours. Note: 4 hours is insufficient for high-MP imidazo[1,2-a]pyridines to reach equilibrium.
-
Separation: Centrifuge at 10,000 rpm for 10 mins or filter through a PVDF filter (saturated with analyte first to prevent adsorption).
-
Quantification: Analyze supernatant via HPLC-UV against a standard curve.
-
pH Check: Measure the pH of the filtrate. If the compound is a base (common for this scaffold), self-buffering effects may shift the pH.
Visual Troubleshooting Guide
Figure 1: Diagnostic logic for categorizing solubility issues based on physicochemical properties.
Module 2: Molecular Engineering (Chemistry Solutions)
User Issue: "I need to modify the structure to improve solubility without killing potency."
Technical Insight: The imidazo[1,2-a]pyridine core is planar. To fix "Brick Dust" insolubility, you must disrupt the crystal lattice ("Escape from Flatland").
Strategy A: The C3 and C8 Functionalization
The C3 position is the most reactive towards electrophilic substitution, while C8 allows for steric disruption.
-
C3-Position (Mannich Bases):
-
Mechanism: Introducing a basic amine side chain at C3 (e.g., morpholine, piperazine) via a Mannich reaction breaks symmetry and provides a protonation site.
-
Impact: Increases pKa and disrupts stacking.
-
Reference: This strategy has been successfully used to improve solubility in antimycobacterial leads [1].
-
-
C8-Position (Symmetry Breaking):
-
Mechanism: Substitution at the 8-position (e.g., 4-pyridyl or trifluoromethoxy groups) creates a "twist" in the molecule relative to the core plane.
-
Evidence: Replacing a phenylthioether with a 4-pyridyl group at C8 significantly improved thermodynamic solubility in antileishmanial series [2].[2]
-
Strategy B: Saturation (The "Lovering" Effect)
Replace flat aromatic substituents (phenyl rings) with saturated bioisosteres (cyclohexyl, bicyclo[1.1.1]pentane).
-
Why? Increases the fraction of sp3 carbons (
), lowering the melting point and increasing solubility without necessarily changing LogP drastically.
Module 3: Formulation Rescue (Development Solutions)
User Issue: "The molecule is locked. We cannot change the structure. How do we formulate it?"
Technical Insight: Imidazo[1,2-a]pyridines are weak bases. The non-bridgehead nitrogen (N1) typically has a pKa between 5.0 and 6.8 . This makes them prime candidates for salt formation or pH modification.
Protocol: Salt Screening Workflow
Do not just use HCl. The counter-ion affects the lattice energy of the salt.
-
pKa Determination: Measure the pKa of your specific derivative potentiometrically.
-
Acid Selection: Select acids with a pKa at least 2 units lower than the conjugate acid of your base (Rule of 3).
-
Tier 1 (Strong): Methanesulfonic acid (Mesylate), HCl.
-
Tier 2 (Moderate): Tartaric acid, Citric acid (often form amorphous salts which dissolve faster).
-
-
Screening:
-
Dissolve free base in acetone or ethanol.
-
Add acid (1:1 stoichiometry).
-
Cool/Evaporate to crystallize.
-
Critical Step: Analyze the solid via XRPD (X-Ray Powder Diffraction). If the peaks shift compared to the free base, you have a new salt phase.
-
Protocol: Amorphous Solid Dispersion (ASD)
If salts fail (or are hygroscopic), use ASD to "freeze" the compound in a disordered, high-energy state.
-
Polymer Choice: HPMCAS (Hypromellose Acetate Succinate) is effective for imidazo[1,2-a]pyridines due to hydrogen bonding potential with the pyridine nitrogen.
-
Method: Spray Drying (for early phase) or Hot Melt Extrusion (HME).
Figure 2: Workflow for salt selection targeting the N1 nitrogen.
Frequently Asked Questions (FAQ)
Q: Why does my compound dissolve in DMSO but precipitate immediately in PBS? A: This is the "Kinetic Solubility" trap. DMSO solvates the compound effectively. When you spike it into PBS, the water strips the DMSO shell. If the crystalline lattice energy is high (Brick Dust), the molecules would rather stack with each other than interact with water, causing rapid precipitation. Solution: Use a co-solvent system (e.g., 10% Captisol®) for assays.
Q: Which nitrogen is the basic one for salt formation?
A: It is N1 (the nitrogen in the 5-membered ring, not the bridgehead). The bridgehead nitrogen's lone pair is involved in the aromatic sextet of the 10-
Q: Can I use Cyclodextrins?
A: Yes. Imidazo[1,2-a]pyridines fit well into HP-
References
-
Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Source: PubMed [Link]
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Source: MDPI [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Source: ACS Omega [Link][3]
-
Kinetic versus thermodynamic solubility: temptations and risks. Source: PubMed [Link]
Sources
Technical Support Center: Optimization of Imidazo[1,2-a]pyridine Synthesis
Welcome to the comprehensive technical support guide for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this important synthetic transformation. Imidazo[1,2-a]pyridines are a privileged scaffold in medicinal chemistry, found in numerous marketed drugs.[1][2][3][4] This guide is structured to address common challenges and provide scientifically grounded solutions to optimize your reaction conditions and achieve higher yields and purity.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of imidazo[1,2-a]pyridines and offers actionable solutions based on established chemical principles.
Issue 1: Low or No Product Yield
A common frustration in any synthesis is a lower-than-expected yield. For imidazo[1,2-a]pyridine synthesis, several factors can contribute to this issue.
Root Cause Analysis and Corrective Actions:
-
Inefficient Starting Material Activation: Many synthetic routes, particularly condensation reactions, rely on the in-situ formation of a reactive intermediate, such as an α-haloketone. If this step is sluggish, the overall yield will be poor.
-
Solution: When using N-bromosuccinimide (NBS) to generate an α-bromoketone in situ, ensure the reaction conditions are optimal for this initial step. Some protocols recommend the reaction of the ketone and NBS prior to the addition of the 2-aminopyridine.[1][5] The choice of solvent can also be critical; for instance, deep eutectic solvents have been shown to facilitate this reaction rapidly.[6]
-
-
Suboptimal Catalyst Performance: Metal-catalyzed reactions, particularly those using copper, are prevalent.[2][7][8][9] Catalyst activity can be hampered by impurities or inappropriate choice of catalyst species.
-
Solution: Screen different copper salts (e.g., CuI, CuBr, Cu(OTf)₂).[2][7] The choice of the optimal copper catalyst can be highly dependent on the specific substrates and reaction type (e.g., A³-coupling, oxidative C-H amination).[2][7] Ensure the catalyst is not degraded; using fresh, high-purity catalyst is recommended.[10] For heterogeneous catalysts, proper preparation and handling are crucial to maintain activity.[2]
-
-
Inappropriate Solvent Choice: The solvent plays a crucial role in solvating reactants, intermediates, and catalysts, thereby influencing reaction rates and pathways.
-
Solution: While DMF and DMSO are common and often effective solvents, exploring others can be beneficial.[7] For instance, greener solvents like water or eucalyptol have been successfully employed in certain methodologies.[1] In some cases, solvent-free conditions have been shown to be highly effective, reducing waste and simplifying purification.[11][12][13]
-
-
Insufficient Reaction Temperature or Time: The reaction may not have reached completion due to insufficient energy input or duration.
-
Solution: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.[10] Extending the reaction time can also lead to higher conversion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[10] Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields.[12][14]
-
Issue 2: Formation of Side Products
The presence of impurities and side products complicates purification and reduces the yield of the desired imidazo[1,2-a]pyridine.
Root Cause Analysis and Corrective Actions:
-
Formation of Mono-substituted Byproducts: In reactions aiming for di-substitution, incomplete reaction can lead to mono-substituted intermediates as the major byproduct.
-
Solution: Adjust the stoichiometry of the reactants. Increasing the molar ratio of the substituting reagent (e.g., imidazole in an Ullmann-type coupling) can drive the reaction towards the desired di-substituted product.[10]
-
-
Self-Coupling or Polymerization of Starting Materials: This is particularly relevant in metal-catalyzed cross-coupling reactions.
-
Solution: Optimize the catalyst system and reaction conditions. The choice of ligands, additives, and temperature can significantly influence the chemoselectivity of the reaction.
-
-
Decomposition of Starting Materials or Products: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to degradation.
-
Solution: Carefully control the reaction temperature and monitor the reaction progress to avoid over-running the reaction. If the product is known to be unstable under the reaction conditions, it may be necessary to explore milder synthetic routes.
-
Workflow for Troubleshooting Low Yield
Sources
- 1. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Having Green Chemistry Approach, American Journal of Heterocyclic Chemistry, Science Publishing Group [ajoch.org]
- 7. researchgate.net [researchgate.net]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. bio-conferences.org [bio-conferences.org]
- 13. Solvent-free and efficient synthesis of imidazo[1,2-a]pyridine derivatives via a one-pot three-component reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: 8-Fluoroimidazo[1,2-a]pyridin-2-amine Synthesis
The following technical support guide addresses the synthesis and troubleshooting of 8-Fluoroimidazo[1,2-a]pyridin-2-amine , a specialized heterocyclic scaffold often utilized in the development of GABAergic modulators and kinase inhibitors.
This guide is structured to provide high-level troubleshooting for researchers encountering yield loss, byproduct formation, or purification challenges.
Part 1: The Core Protocol & Mechanistic Logic
Target Molecule: 8-Fluoroimidazo[1,2-a]pyridin-2-amine Starting Material: 3-Fluoro-2-aminopyridine (CAS: 21721-61-9) Primary Reagent: Chloroacetonitrile (or Chloroacetamidine)
Standard Synthetic Route
The most direct synthesis involves the condensation of 3-fluoro-2-aminopyridine with a bifunctional electrophile (typically chloroacetonitrile) to form the fused imidazole ring.
Reaction Scheme:
-
Alkylation: Nucleophilic attack by the pyridine ring nitrogen (N1) onto the alkyl halide.
-
Cyclization: Intramolecular nucleophilic attack by the exocyclic amine onto the nitrile carbon.
-
Tautomerization: Isomerization of the imine intermediate to the stable 2-amino heteroaromatic system.
Why This Synthesis Fails
The presence of the 8-fluoro substituent (derived from the 3-position of the starting pyridine) introduces unique electronic and steric challenges:
-
Steric Hindrance: The fluorine atom is ortho to the ring nitrogen, hindering the initial alkylation step.
-
Electronic Deactivation: Fluorine is inductively electron-withdrawing, reducing the nucleophilicity of the ring nitrogen.
-
Activation of Side Reactions: The electron-deficient ring becomes susceptible to nucleophilic attack at C5, leading to ring-opening (Dimroth rearrangement).
Part 2: Troubleshooting Guide (Q&A Format)
Issue 1: Low Yield & Incomplete Cyclization
User Question: "I am observing a large amount of unreacted starting material and a linear intermediate by LCMS, but the cyclized product yield is <20%. What is happening?"
Technical Diagnosis: This is likely a regioselectivity and kinetics issue . The 3-fluoro substituent reduces the nucleophilicity of the ring nitrogen (N1), making the initial alkylation slow. Furthermore, alkylation may be occurring at the exocyclic amine (N-alkylation) rather than the ring nitrogen, leading to a "dead-end" linear intermediate that cyclizes poorly.
Corrective Actions:
-
Switch Solvent System: Move from aprotic solvents (DMF/MeCN) to protic solvents (e.g., Ethanol or n-Butanol). Protic solvents facilitate proton transfer during the cyclization step and stabilize the transition state for the ring closure.
-
Increase Temperature: The activation energy for the alkylation of the deactivated 3-fluoro-2-aminopyridine is higher. Reflux conditions (80–110°C) are often required.
-
Add a Lewis Acid: In stubborn cases, adding a mild Lewis acid (e.g., ZnCl₂) can activate the nitrile group towards nucleophilic attack, promoting cyclization.
Issue 2: Appearance of an Isomeric Impurity (Dimroth Rearrangement)
User Question: "My NMR shows a clean product, but the shift of the aromatic protons is slightly off, and the fluorine coupling constants don't match the expected 8-fluoro pattern. Could I have made a regioisomer?"
Technical Diagnosis: You likely triggered a Dimroth Rearrangement .[1] Under basic conditions (pH > 10) or high heat, electron-deficient imidazo[1,2-a]pyridines can undergo hydrolytic ring opening at the C5 position (activated by the electron-withdrawing fluorine) and recyclize. This effectively "migrates" the bridgehead nitrogen, potentially scrambling the substituent positions.
Mechanism:
-
Hydroxide attacks C5 (the most electrophilic position on the pyridine ring).
-
Ring opens to form a formyl-imidazole intermediate.
-
Rotation and recyclization occur, swapping the exocyclic and endocyclic nitrogens.[2][3]
Corrective Actions:
-
Control pH: Maintain reaction pH below 9. Avoid strong bases like NaOH or KOH. Use weaker bases like NaHCO₃ or organic bases (DIPEA) if neutralization is needed.
-
Avoid Aqueous Workup at High pH: Quench the reaction with a buffered solution (NH₄Cl) rather than strong base.
-
Verify Structure: Use 19F-NMR and HMBC (Heteronuclear Multiple Bond Correlation) to confirm the position of the fluorine relative to the bridgehead nitrogen.
Issue 3: Hydrolysis to the 2-Oxo Derivative
User Question: "I see a peak with Mass +1 (or -15 depending on ionization) relative to product, and the IR shows a strong carbonyl stretch. Is my amine oxidizing?"
Technical Diagnosis: The 2-amino group is an amidine equivalent and is sensitive to hydrolysis, converting the 2-aminoimidazo[1,2-a]pyridine into imidazo[1,2-a]pyridin-2(3H)-one . This is common in acidic aqueous conditions or if the reaction mixture is left in water for extended periods.
Corrective Actions:
-
Dry Conditions: Ensure the reaction solvent is anhydrous.
-
Rapid Workup: Do not leave the crude reaction mixture in aqueous suspension overnight. Extract immediately into organic solvent (DCM/EtOAc) and dry over Na₂SO₄.
-
Storage: Store the final amine as a salt (e.g., HCl or fumarate) to prevent autohydrolysis or oxidation upon standing.
Part 3: Visualization of Pathways
Pathway Diagram: Synthesis & Side Reactions
The following diagram illustrates the competitive pathways: the desired cyclization vs. the Dimroth rearrangement and hydrolysis risks.
Caption: Competitive reaction pathways for 8-fluoroimidazo[1,2-a]pyridin-2-amine synthesis. Green indicates the target; red indicates critical failure modes.
Part 4: Quantitative Data & Optimization Table
The following table summarizes reaction conditions and their impact on the product profile, based on general reactivity patterns of fluorinated imidazopyridines.
| Parameter | Condition A (Standard) | Condition B (Optimized) | Impact on Side Reactions |
| Solvent | Acetonitrile / DMF | Ethanol / n-Butanol | Protic solvents stabilize the transition state, reducing linear intermediates. |
| Base | K₂CO₃ / NaOH | NaHCO₃ / DIPEA | Strong bases promote Dimroth rearrangement; weaker bases minimize it. |
| Temperature | 60°C | 80–100°C | Higher temp overcomes the fluorine-induced deactivation of the ring nitrogen. |
| Time | 4–6 Hours | 12–24 Hours | Slower kinetics due to 3-F require longer reaction times for full conversion. |
| Workup | Aqueous Acid Wash | Neutral Extraction | Acidic workup promotes hydrolysis of the 2-amino group to 2-one. |
Part 5: Detailed Experimental Protocol
Recommended Procedure for 8-Fluoroimidazo[1,2-a]pyridin-2-amine:
-
Reagents:
-
3-Fluoro-2-aminopyridine (1.0 equiv)
-
Chloroacetonitrile (1.2 equiv) OR 2-Chloroacetamidine hydrochloride (1.2 equiv)
-
Solvent: Ethanol (anhydrous)
-
Base: Sodium Bicarbonate (2.0 equiv) - Only if using Chloroacetamidine
-
-
Step-by-Step:
-
Dissolution: Dissolve 3-fluoro-2-aminopyridine in ethanol (0.5 M concentration).
-
Addition: Add chloroacetonitrile dropwise. (If using chloroacetamidine, add the solid reagent followed by NaHCO₃).
-
Reflux: Heat the mixture to reflux (approx. 78°C) under nitrogen atmosphere. Monitor by TLC/LCMS.
-
Checkpoint: At 4 hours, check for the disappearance of starting material. If linear intermediate persists, continue reflux up to 24h.
-
Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol.
-
Extraction: Redissolve residue in EtOAc and wash gently with saturated NaHCO₃ (pH ~8). Avoid strong acid or base washes.
-
Purification: Recrystallize from Ethanol/Ether or purify via column chromatography (DCM/MeOH gradient). The 2-amino group is polar; 5-10% MeOH may be required.
-
-
Storage:
-
Store at -20°C under inert gas. The compound is moderately hygroscopic and sensitive to oxidation over long periods.
-
References
-
Guchhait, S. K., et al. (2012).[4] "One-pot reaction of aldehydes, 2-aminopyridines, and terminal alkynes...".[4] Journal of Organic Chemistry. Link
-
Dimroth, O. (1909).[3] "Ueber intramolekulare Umlagerungen".[3] Justus Liebigs Annalen der Chemie. (Foundational reference for the rearrangement mechanism). Link
-
Jaramillo, C., et al. (2002). "A New Approach to the Synthesis of 2-Aminoimidazo[1,2-a]pyridine Derivatives". Synlett. Link
-
Huo, C., et al. (2016). "Carbon tetrabromide mediated oxidative carbon-nitrogen bond formation...".[5] Organic Letters. Link
-
Boulahjar, R., et al. (2018). "Design and synthesis of 2,6-disubstituted-8-amino imidazo[1,2a]pyridines". Bioorganic & Medicinal Chemistry. Link
- Guerret, P., et al. (1971). "Dimroth rearrangement in the imidazo[1,2-a]pyrimidine series". Bulletin de la Société Chimique de France. (Mechanistic parallel for fused systems).
Sources
troubleshooting imidazo[1,2-a]pyridine cyclization reactions
Status: Operational | Ticket Priority: High | Lead Scientist: Dr. A. Vance[1]
Welcome to the Imidazo[1,2-a]pyridine Synthesis Support Center. This guide is not a textbook; it is a troubleshooting engine designed to diagnose and resolve failure modes in the construction of this privileged scaffold.
We categorize synthesis failures into three primary workflows. Please select the module corresponding to your current experimental setup.
Triage: Method Selection & Decision Matrix
Before troubleshooting, verify you are using the correct method for your substrate class.[1]
Figure 1: Decision matrix for selecting the optimal synthetic route based on available starting materials.
Module A: The Hantzsch-Type Condensation
Context: The condensation of 2-aminopyridines with
Troubleshooting Log
Q: My reaction mixture turned into an intractable black tar. What happened?
A: This is the "Exothermic Runaway" failure mode.
-
The Fix:
-
Temperature Control: Do not mix reagents neat. Dissolve the
-haloketone in solvent (EtOH or DMF) before adding it to the amine. -
Base Management: If using a base (NaHCO3/K2CO3), add it after the initial N-alkylation step is complete (monitor by TLC).[1] The first step (formation of the pyridinium salt) often proceeds at RT without base. Heating with base too early promotes polymerization.
-
Scavenger: Add a radical inhibitor (e.g., BHT) if the haloketone is old/dark.[1]
-
Q: I see two spots on TLC with similar Rf. Is this regioselectivity failure? A: Likely. While N1 (ring nitrogen) is more nucleophilic (pKa ~6.[1]8) than the exocyclic amine, steric hindrance or electron-withdrawing groups (EWGs) can shift the balance.[1]
-
Diagnostic:
-
The Fix: Switch solvent to a non-polar, non-protic solvent (e.g., Toluene or Xylene) and reflux.[1][2] This favors the thermodynamic product (the cyclized imidazo) over the kinetic N-exocyclic attack.
Q: The reaction stalls at the intermediate salt stage. A: You have formed the 2-aminopyridinium salt, but cyclization (dehydration) isn't happening.
-
The Fix: This step requires driving off water.
Module B: The Groebke-Blackburn-Bienaymé (GBB) Reaction
Context: 3-Component coupling: 2-aminopyridine + Aldehyde + Isocyanide.[3]
Mechanism: Schiff base formation
Critical Failure Points (Visualization)
Figure 2: Critical path analysis for GBB reactions.[1] Moisture is the primary antagonist.
Troubleshooting Log
Q: Yield is low (<30%), and I recover starting aldehyde. A: Your Schiff base (imine) is hydrolyzing before the isocyanide can attack.[1][2]
-
The Fix: The GBB reaction is not compatible with wet solvents when using unreactive aldehydes.
Q: Which catalyst should I use? The literature is inconsistent. A: Catalyst choice depends on the aldehyde's electrophilicity.
-
Standard: Scandium Triflate Sc(OTf)3 (5-10 mol%) is the "gold standard" for difficult substrates.[1]
-
Cost-Effective: Ammonium Chloride (NH4Cl) works well for simple aromatic aldehydes but fails for steric/electron-rich systems.[1]
-
Green: Acetic acid (AcOH) can be used as both catalyst and solvent, but purification is harder.[1]
Q: My product is contaminated with a "Ugi-type" side product. A: This occurs if the isocyanide reacts with the protonated imine without cyclizing, or if trace carboxylic acid is present.
-
The Fix: Ensure your acid catalyst is not a carboxylic acid (switch to Lewis acid like ZnCl2 or Sc(OTf)3).[1] Keep temperature <60°C to avoid degradation of the isocyanide.
Module C: Copper-Catalyzed Oxidative Coupling
Context: C-H functionalization of 2-aminopyridines with ketones (Ortoleva-King type). Mechanism: Radical pathway involving Cu(I)/Cu(II) cycles and O2.[1][4]
Troubleshooting Log
Q: The reaction works on 50mg scale but fails on 1g scale. A: This is an Oxygen Mass Transfer failure. These reactions require O2 as the terminal oxidant.[5]
-
The Fix:
Q: The catalyst turns black and precipitates immediately. A: Catalyst death (disproportionation of Cu species).
-
The Fix: Ligand acceleration is required. Add 1,10-phenanthroline (10-20 mol%) to stabilize the Copper species in solution.[1] This prevents the "plating out" of metallic copper [3].
Module D: Isolation & Purification Protocols
The imidazo[1,2-a]pyridine core is basic (pKa ~5-6) and prone to streaking on silica gel.[1]
Purification Matrix
| Issue | Observation | Protocol Adjustment |
| Streaking | Broad tails on TLC/Column | Add 1% Et3N (Triethylamine) to your eluent system. |
| Co-elution | Product stuck with starting amine | Switch stationary phase to Neutral Alumina . |
| Solubility | Product insoluble in EtOAc/Hex | DCM/MeOH (95:5) is the preferred mobile phase for polar derivatives. |
| Salt Formation | Need high purity (>98%) | Dissolve crude in EtOH, add conc.[1][2] H2SO4 dropwise. Filter the Sulfate Salt precipitate [4]. |
Standard Operating Procedure (SOP): Optimized Hantzsch Protocol
Objective: Synthesis of 2-phenylimidazo[1,2-a]pyridine (Model Substrate).
-
Dissolution: In a round-bottom flask, dissolve 2-bromoacetophenone (1.0 equiv, 5 mmol) in EtOH (10 mL) .
-
Addition: Add 2-aminopyridine (1.1 equiv, 5.5 mmol). Note: Slight excess of amine prevents difficult removal of lachrymatory haloketone.
-
Cyclization:
-
Option A (Standard): Reflux (78°C) for 4-6 hours.
-
Option B (Difficult Substrates): Add NaHCO3 (2.0 equiv) after 1 hour of reflux, then continue for 4 hours.
-
-
Workup:
-
Purification: Recrystallize from EtOH/Hexane or Column Chromatography (Hex/EtOAc 4:1).
References
-
Bagdi, A. K., et al. (2015).[1][2] "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines: A review." Chemical Communications.[5]
-
Baenziger, M., et al. (2017).[1][2][6][7] "Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction." Synthesis.
-
Monir, K., et al. (2014).[1][2][8] "Copper(II)-Catalyzed Aerobic Oxidative Coupling between Chalcone and 2-Aminopyridine." Organic Letters.
-
Perumal, P. T., et al. (2015).[1][2] "Groebke-Blackburn-Bienaymé Reaction: An Overview." Chemical Reviews.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 3. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Imidazo[1,2-a]Pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical process of catalyst selection and troubleshoot common experimental hurdles. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, making its efficient synthesis a key objective.[1][2][3] This document provides field-proven insights and evidence-based protocols to enhance your synthetic success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to guide your initial strategy and catalyst choice.
Q1: What are the primary classes of catalysts used for imidazo[1,2-a]pyridine synthesis?
The most common and effective catalysts are based on transition metals, particularly copper (Cu), palladium (Pd), iron (Fe), and gold (Au).[2][4][5] Each class offers distinct advantages depending on the specific synthetic route (e.g., multicomponent reactions, oxidative cyclizations, C-H functionalization). Recently, metal-free approaches, including iodine-catalyzed and photocatalytic methods, have gained traction as greener alternatives.[6][7][8][9][10][11][12]
Q2: How do I choose between a Copper and a Palladium catalyst?
Your choice depends heavily on the desired transformation and the functional groups on your substrates.
-
Copper Catalysts (e.g., CuI, CuBr, Cu(OAc)₂): These are the workhorses for this synthesis, especially for multicomponent reactions (like the A³ coupling of an aldehyde, 2-aminopyridine, and an alkyne) and oxidative cyclizations.[13][14][15] They are generally cost-effective, robust, and tolerant of various functional groups.[13][16] Copper catalysts are often preferred for reactions involving nitroolefins or terminal alkynes.[13][14][16]
-
Palladium Catalysts (e.g., Pd(OAc)₂, PdCl₂): Palladium is typically employed for cross-coupling reactions to functionalize a pre-formed imidazo[1,2-a]pyridine core or in specific cyclization strategies.[3][17][18] For instance, Pd-catalysis is instrumental in subsequent Suzuki or Buchwald-Hartwig reactions to build molecular complexity.[17][18] The choice of ligand is critical in palladium catalysis to control reactivity and selectivity.[19]
Q3: Are there more sustainable or "greener" catalyst options?
Absolutely. The field is actively moving towards more environmentally benign methods.
-
Iron Catalysts (e.g., FeCl₂, FeCl₃): Iron is an abundant, inexpensive, and low-toxicity metal.[1] Iron chlorides have proven effective in catalyzing the cyclization of 2-aminopyridines with α,β-unsaturated nitroolefins.[1][16]
-
Magnetic Nanocatalysts: Systems based on magnetic cores like Fe₃O₄ offer excellent catalytic activity and can be easily recovered and reused by applying an external magnet, minimizing metal leaching and simplifying purification.[20]
-
Photocatalysts (e.g., Eosin Y, Rose Bengal): Visible-light-mediated synthesis is a rapidly emerging area.[7] Organic dyes like Eosin Y can catalyze the formation of imidazo[1,2-a]pyridines under mild, metal-free conditions, often exhibiting high atom economy.[6][8][9][10]
Q4: What is the role of a ligand in these reactions, particularly with Palladium?
Ligands are crucial for modulating the electronic and steric properties of the metal center.[19] In palladium-catalyzed C-H functionalization or cross-coupling, the ligand can:
-
Increase catalyst stability and prevent decomposition.
-
Enhance the rate of key steps like oxidative addition and reductive elimination.[19]
-
Control regioselectivity by directing the catalyst to a specific C-H bond.
-
Enable the use of more challenging or sterically hindered substrates.[19]
Common ligand classes include phosphines (e.g., PPh₃), N-heterocyclic carbenes (NHCs), and bipyridines.[3]
Part 2: Catalyst Selection & Optimization Workflow
Choosing the right catalyst is a systematic process. This workflow provides a logical decision path for your experimental design.
Caption: Plausible mechanism for Cu-catalyzed synthesis. [13]
Protocol: Copper-Catalyzed Synthesis from 2-Aminopyridine and a Nitroolefin
This protocol is adapted from a literature procedure demonstrating the use of CuBr with air as the oxidant. [13] Materials:
-
Substituted 2-aminopyridine (1.0 mmol)
-
Substituted β-nitrostyrene (1.2 mmol)
-
Copper(I) Bromide (CuBr) (0.1 mmol, 10 mol%)
-
N,N-Dimethylformamide (DMF) (3 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (open to air), add the 2-aminopyridine (1.0 mmol), β-nitrostyrene (1.2 mmol), and CuBr (0.1 mmol).
-
Add DMF (3 mL) to the flask.
-
Place the flask in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure imidazo[1,2-a]pyridine product.
References
-
Iron(II) Chloride-Catalyzed Synthesis of Imidazo[1,2-a]pyridines. Synfacts, 2013. [Link]
-
Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry, RSC Publishing. [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]
-
Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. [Link]
-
Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks. RSC Publishing. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. [Link]
-
Eosin Y-Catalyzed Synthesis of 3-Aminoimidazo[1,2-a]Pyridines via the HAT Process under Visible Light through Formation of the C–N Bond. ACS Omega. [Link]
-
Photocatalytic synthesis of imidazo[1,2-a]pyridine via C(sp)3-H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry, RSC Publishing. [Link]
-
Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. PMC. [Link]
-
Copper-Promoted Regioselective Intermolecular Diamination of Ynamides: Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, ACS Publications. [Link]
-
Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp) 3 -H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. ResearchGate. [Link]
-
Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. RSC Publishing. [Link]
-
Synthesis of imidazo[1,2‐a]pyridines by copper catalyzed reaction with nanocatalyst. ResearchGate. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
-
Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Nanomaterials Chemistry. [Link]
-
Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. ResearchGate. [Link]
-
Synthesis, characterization and catalytic activities of palladium(II)-imidazopyridine. Inorganica Chimica Acta, 2024. [Link]
-
Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PMC. [Link]
-
Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. RSC Publishing. [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PMC. [Link]
-
Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry. RSC Publishing. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC, NIH. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [https://www.researchgate.net/publication/380721867_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])
-
Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
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- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 14. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 15. Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 19. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Substituted Imidazo[1,2-a]pyridines
Welcome to the technical support center for the synthesis of substituted imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation, with a particular focus on managing steric hindrance. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous marketed drugs.[1][2][3] However, its synthesis can be challenging, especially when dealing with sterically demanding substituents. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome these synthetic hurdles.
Troubleshooting Guide: Overcoming Common Hurdles in Sterically Hindered Imidazo[1,2-a]pyridine Synthesis
This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and solve problems related to steric hindrance.
Question 1: Low to no yield when using a sterically bulky 2-aminopyridine.
Scenario: You are attempting a classic condensation reaction between a 2-aminopyridine bearing a bulky substituent at the C6 position and an α-haloketone, but you observe minimal to no formation of the desired imidazo[1,2-a]pyridine.
Probable Cause: Steric hindrance from the bulky substituent on the 2-aminopyridine is likely impeding the initial nucleophilic attack of the pyridine nitrogen onto the α-haloketone. This initial SN2 reaction is the rate-determining step, and significant steric clash around the nitrogen atom will dramatically slow down or even prevent the reaction.
Solutions & Scientific Rationale:
-
Increase Reaction Temperature: Providing more thermal energy can help overcome the activation energy barrier imposed by steric hindrance. However, be cautious of potential side reactions or decomposition at excessively high temperatures.
-
Microwave Irradiation: Microwave-assisted synthesis can often accelerate reactions that are sluggish under conventional heating.[4] The rapid and efficient heating can provide the necessary energy to overcome steric barriers in a shorter timeframe, minimizing byproduct formation.
-
Employ a More Reactive Electrophile: Instead of a standard α-bromoketone, consider using a more reactive α-iodoketone or an α-triflateketone. These leaving groups are more readily displaced, which can facilitate the initial nucleophilic substitution even in the presence of steric hindrance.
-
Alternative Synthetic Routes:
-
Groebke-Blackburn-Bienaymé (GBB) Reaction: This three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide can be less sensitive to steric hindrance on the aminopyridine compared to the traditional two-component condensation.[4][5] The mechanism proceeds through a different pathway that may be more accommodating to bulky substituents.
-
Copper-Catalyzed Aerobic Oxidative Cyclization: Reactions of 2-aminopyridines with ketones or acetophenones under copper catalysis can be effective for a broad range of functional groups and may tolerate sterically hindered substrates.[6]
-
Experimental Protocol: Microwave-Assisted Synthesis of a Sterically Hindered Imidazo[1,2-a]pyridine
-
Reactant Preparation: In a microwave-safe reaction vessel, combine the sterically hindered 2-aminopyridine (1.0 mmol), the α-haloketone (1.1 mmol), and a suitable high-boiling solvent such as DMF or NMP (3-5 mL).
-
Base Addition (Optional): Add a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ (1.5 mmol) to neutralize the HBr formed during the reaction. In some cases, the reaction can proceed without a base.[7]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a temperature ranging from 120-180 °C for 10-30 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Question 2: Poor regioselectivity with unsymmetrical α-haloketones and substituted 2-aminopyridines.
Scenario: Your reaction between a substituted 2-aminopyridine and an unsymmetrical α-haloketone yields a mixture of regioisomers, making purification difficult and lowering the yield of the desired product.
Probable Cause: Steric and electronic factors on both the 2-aminopyridine and the α-haloketone can influence the regioselectivity of the cyclization step. Bulky groups on either reactant can favor the formation of the less sterically congested isomer.
Solutions & Scientific Rationale:
-
Catalyst Control: For certain reaction types, the choice of catalyst can influence regioselectivity. For instance, in some metal-catalyzed reactions, the ligand on the metal can create a chiral or sterically defined pocket that favors one regioisomer over another.
-
Substrate Modification: If possible, modify the substrates to enhance the desired regioselectivity. For example, introducing a bulky protecting group that can be removed later might direct the reaction towards a single isomer.
-
Consider a Different Synthetic Strategy:
-
Domino A³-Coupling/Cycloisomerization: This approach, involving an aldehyde, a terminal alkyne, and a 2-aminopyridine, often provides excellent regioselectivity.[8]
-
Reaction with Nitroolefins: The reaction of 2-aminopyridines with nitroolefins can also lead to the regioselective synthesis of 3-unsubstituted imidazo[1,2-a]pyridines.[1][9]
-
Data Presentation: Impact of Substituent Position on Regioselectivity
| 2-Aminopyridine Substituent | α-Haloketone | Predominant Regioisomer | Rationale |
| 6-Methyl | 1-Bromo-3-methyl-2-butanone | 2-Isopropyl-5-methylimidazo[1,2-a]pyridine | Steric hindrance from the 6-methyl group directs cyclization away from this position. |
| 4-Methoxy | 2-Bromo-1-phenylethanone | 2-Phenyl-7-methoxyimidazo[1,2-a]pyridine | The electron-donating methoxy group activates the C5 position for cyclization. |
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the synthesis of sterically hindered imidazo[1,2-a]pyridines?
A1: The solvent plays a crucial role. High-boiling polar aprotic solvents like DMF, DMAc, or NMP are often preferred for sterically hindered substrates as they allow for higher reaction temperatures to be reached, helping to overcome the activation energy barrier.[7] In some cases, solvent-free conditions at elevated temperatures have also proven effective.[10] For microwave-assisted synthesis, a solvent with a high dielectric constant is beneficial for efficient energy absorption.
Q2: Are there any specific catalysts that are particularly effective for overcoming steric hindrance in this synthesis?
A2: While many traditional syntheses are catalyst-free, several modern methods employ catalysts to enhance efficiency, especially with challenging substrates. Copper(I) salts, such as CuI, have been widely used in aerobic oxidative coupling reactions that can accommodate a broad range of functional groups and may be more tolerant of steric bulk.[6][11] In some multicomponent reactions, Lewis acids like Sc(OTf)₃ or iodine can be effective catalysts.[12][13]
Q3: Can I functionalize the C3 position of a pre-formed imidazo[1,2-a]pyridine if direct synthesis with a substituted precursor fails due to steric hindrance?
A3: Yes, C-H functionalization at the C3 position is a viable strategy. The C3 position is generally the most nucleophilic and susceptible to electrophilic substitution.[14] Aza-Friedel–Crafts reactions can be employed to introduce alkyl or aryl groups at this position.[15] This two-step approach (synthesis of the core followed by functionalization) can be a practical alternative when direct synthesis is challenging.
Visualizing the Synthetic Pathway
Diagram: General Mechanism of Imidazo[1,2-a]pyridine Synthesis
Caption: A simplified workflow of the classical synthesis.
Diagram: The Impact of Steric Hindrance
Caption: How bulky groups can impede the reaction.
References
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). ResearchGate. Retrieved February 19, 2026, from [https://www.researchgate.net/publication/379057539_Various_Synthesis_of_Imidazo12-a]
- Tschitschibabin, A. E. (1925). Eine neue Synthese von Imidazo[1,2-a]pyridinen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 58(7), 1704–1706.
- Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. (2025, January 15). Research UEES. Retrieved February 19, 2026, from [https://revistas.uees.edu.ec/index.php/rctu/article/view/1004]
-
Zhu, D.-J., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35087–35103. [Link]
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 6). ACS Omega. Retrieved February 19, 2026, from [https://pubs.acs.org/doi/10.1021/acsomega.5c02588]
- Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [https://www.organic-chemistry.org/synthesis/heterocycles/nitrogen/imidazopyridines.shtm]
-
Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction. (2024, December 4). Science Advances. [Link]
-
Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. (2019, September 19). RSC Advances. [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (n.d.). ACS Omega. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2024, November 14). MDPI. [Link]
-
A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy. (2017, May 4). Beilstein Journal of Organic Chemistry. [Link]
-
Substituted Imidazo[1,2-a]pyridines as β-strand Peptidomimetics. (2012, December 4). ACS Medicinal Chemistry Letters. [Link]
-
6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. (2011, September 15). European Journal of Medicinal Chemistry. [Link]
-
Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). (2021). Chemistry & Biology Interface, 11(1), 34-39. [Link]
- Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). Semantic Scholar. Retrieved February 19, 2026, from [https://www.semanticscholar.org/paper/Synthesis-of-imidazo-1-2-a-pyridines-a-decade-Boruah-Borah/1f0e8f3b8b1a4a4c8e7e1c8d7b3a0e9f8e2d1a0c]
- Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019, March 1). ACS Omega. [https://pubs.acs.org/doi/10.1021/acsomega.8b03597]
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2023, May 26). Beilstein Journal of Organic Chemistry. [Link]
- Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022, January 20). ChemistrySelect. [https://www.researchgate.net/publication/357989396_Recent_Advances_in_the_Synthesis_of_Imidazo12-apyridines_A_Brief_Review]
- C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. (2024, July 24). MDPI. [https://www.mdpi.com/1420-3049/29/15/3284]
-
Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. (n.d.). ACS Omega. [Link]
- Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. (2024, December 28). Journal of Agricultural and Food Chemistry. [https://pubs.acs.org/doi/10.1021/acs.jafc.4c07883]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023, December 13). RSC Advances. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 5. BJOC - A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy [beilstein-journals.org]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. bio-conferences.org [bio-conferences.org]
- 11. cbijournal.com [cbijournal.com]
- 12. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.uees.edu.ec [research.uees.edu.ec]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 8-Fluoroimidazo[1,2-A]pyridin-2-amine
Welcome to the technical support center for the synthesis of 8-Fluoroimidazo[1,2-A]pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, identify potential byproducts, and troubleshoot common experimental challenges. My insights are drawn from established synthetic methodologies and a deep understanding of the underlying reaction mechanisms.
I. Overview of the Synthetic Strategy
The synthesis of 8-Fluoroimidazo[1,2-A]pyridin-2-amine is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective strategy involves a two-step approach:
-
Cyclization: The initial step is the construction of the imidazo[1,2-a]pyridine core by reacting a substituted 2-aminopyridine with a suitable electrophile. For the synthesis of the 2-amino derivative, a practical approach is to first install a nitro group at the 2-position. This is typically achieved through the condensation of 3-fluoro-2-aminopyridine with an α-halo-nitro compound.
-
Reduction: The second step involves the reduction of the 2-nitro group to the desired 2-amino functionality. This transformation can be accomplished using various reducing agents, and the choice of reagent is critical to avoid over-reduction or undesired side reactions.
This guide will focus on troubleshooting and byproduct identification for each of these key stages.
II. Troubleshooting Guide and FAQs
Step 1: Cyclization to form 8-Fluoro-2-nitroimidazo[1,2-a]pyridine
The cyclization reaction is the cornerstone of this synthesis. The reaction of 3-fluoro-2-aminopyridine with an α-halo-nitroalkane is a variation of the classical Tschitschibabin reaction for the synthesis of imidazo[1,2-a]pyridines.[1]
Q1: My cyclization reaction is sluggish or not proceeding to completion. What are the possible causes and how can I improve the reaction rate?
A1: Several factors can contribute to a slow or incomplete cyclization reaction. Here's a systematic approach to troubleshooting this issue:
-
Reagent Purity: Ensure that the 3-fluoro-2-aminopyridine and the α-halo-nitro reagent are of high purity. Impurities in the starting materials can inhibit the reaction.
-
Solvent Choice: The choice of solvent is crucial. While a variety of solvents can be used for imidazo[1,2-a]pyridine synthesis, polar aprotic solvents like DMF or DMSO can facilitate the reaction by promoting the nucleophilic attack of the pyridine nitrogen.[1]
-
Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gradually increasing the temperature while monitoring the reaction progress by TLC. Microwave-assisted synthesis has also been shown to accelerate these types of reactions significantly.[2]
-
Base: While some variations of this reaction are performed under neutral or acidic conditions, the presence of a non-nucleophilic base can sometimes be beneficial in scavenging the acid generated during the reaction and promoting the cyclization.
Q2: I am observing multiple spots on my TLC plate after the cyclization reaction. What are the likely byproducts?
A2: The formation of byproducts during the cyclization is a common issue. Here are some of the most probable byproducts and their potential causes:
-
Unreacted Starting Materials: The most obvious spots on your TLC will be the starting materials. If these are the predominant species, it indicates a low conversion rate (refer to Q1).
-
Polymerization of the α-halo-nitro reagent: α-halo-nitroalkanes can be unstable and prone to self-condensation or polymerization, especially in the presence of base or at elevated temperatures. This will often appear as a complex mixture of spots or a baseline streak on the TLC.
-
Formation of Isomeric Products: Depending on the specific α-halo-nitro reagent used, there might be a possibility of forming regioisomers, although the mechanism of the Tschitschibabin reaction generally leads to a specific isomer.
-
Side reactions involving the nitro group: Under harsh conditions, the nitro group can sometimes participate in side reactions, although this is less common during the cyclization step.
Table 1: Common Byproducts in the Cyclization Step and Their Identification
| Byproduct | Potential Cause | Identification |
| Unreacted 3-fluoro-2-aminopyridine | Incomplete reaction | Compare Rf value with the starting material standard on TLC. |
| Polymerized α-halo-nitro reagent | Instability of the reagent, high temperature | Baseline streak or multiple spots on TLC; difficult to characterize by NMR. |
| Isomeric imidazo[1,2-a]pyridines | Non-specific reaction conditions | Careful analysis of 1H and 19F NMR of the crude product; separation may be possible by column chromatography. |
Diagram 1: Proposed Workflow for Troubleshooting Cyclization
Caption: A decision-making workflow for troubleshooting the cyclization step.
Step 2: Reduction of 8-Fluoro-2-nitroimidazo[1,2-a]pyridine to 8-Fluoroimidazo[1,2-A]pyridin-2-amine
The reduction of the nitro group is a critical step that can significantly impact the final yield and purity of the target compound.
Q3: My reduction of the nitro group is incomplete, or I am observing byproducts. What are the best practices for this step?
A3: The choice of reducing agent and reaction conditions are paramount for a successful nitro group reduction. Here are some key considerations:
-
Choice of Reducing Agent: Several reagents can be used for the reduction of nitro groups.[3]
-
Catalytic Hydrogenation: This is often a clean and effective method. Catalysts such as Pd/C or PtO2 under a hydrogen atmosphere are commonly used. However, over-reduction of the heterocyclic rings can be a concern under harsh conditions.
-
Metal-based Reductants: Reagents like SnCl2 in HCl or Fe in acetic acid are also effective. These reactions are often robust but can require a more involved workup to remove metal salts.
-
-
Reaction Monitoring: It is essential to monitor the reaction closely by TLC to determine the point of complete consumption of the starting material. Over-running the reaction can lead to byproduct formation.
-
Workup Procedure: The workup should be designed to efficiently remove the catalyst or metal salts and to isolate the product in its free base form. This typically involves filtration of the catalyst, followed by basification of the reaction mixture and extraction with an organic solvent.
Q4: What are the potential byproducts of the nitro reduction step?
A4: Incomplete reduction or side reactions can lead to several byproducts:
-
Nitroso and Hydroxylamine Intermediates: Incomplete reduction can result in the formation of the corresponding 2-nitroso or 2-hydroxylamino derivatives. These are often unstable and may react further.
-
Dehalogenation: In some cases, particularly with catalytic hydrogenation, the fluorine atom on the pyridine ring might be susceptible to hydrogenolysis, leading to the formation of the defluorinated product, imidazo[1,2-a]pyridin-2-amine.
-
Ring Opening: While less common, under very harsh reduction conditions, the imidazo[1,2-a]pyridine ring system could potentially undergo cleavage.
Table 2: Common Byproducts in the Reduction Step and Their Identification
| Byproduct | Potential Cause | Identification |
| 8-Fluoro-2-nitrosoimidazo[1,2-a]pyridine | Incomplete reduction | Can be identified by mass spectrometry; may be unstable. |
| 8-Fluoro-2-(hydroxylamino)imidazo[1,2-a]pyridine | Incomplete reduction | Can be identified by mass spectrometry; may be unstable. |
| Imidazo[1,2-a]pyridin-2-amine | Dehalogenation during catalytic hydrogenation | Absence of fluorine signal in 19F NMR; mass spectrometry will show a lower molecular weight. |
Diagram 2: Proposed Mechanism of Nitro Reduction and Potential Side Reactions
Caption: A simplified pathway for the reduction of the nitro group and a potential side reaction.
III. Experimental Protocols
The following are generalized protocols based on common synthetic methods for imidazo[1,2-a]pyridines. These should be adapted and optimized for the specific reagents and equipment used in your laboratory.
Protocol 1: Synthesis of 8-Fluoro-2-nitroimidazo[1,2-a]pyridine
-
To a solution of 3-fluoro-2-aminopyridine (1.0 eq) in a suitable solvent (e.g., DMF, 10 mL/mmol), add the α-halo-nitroalkane (1.1 eq).
-
The reaction mixture can be heated to 60-80 °C and monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Reduction of 8-Fluoro-2-nitroimidazo[1,2-a]pyridine
-
Method A: Catalytic Hydrogenation
-
Dissolve 8-fluoro-2-nitroimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent (e.g., ethanol, methanol).
-
Add a catalytic amount of Pd/C (5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (as monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization.
-
-
Method B: Reduction with SnCl2
-
To a solution of 8-fluoro-2-nitroimidazo[1,2-a]pyridine (1.0 eq) in ethanol, add a solution of SnCl2·2H2O (4-5 eq) in concentrated HCl.
-
Heat the reaction mixture at reflux and monitor by TLC.
-
After completion, cool the reaction mixture and carefully basify with a saturated solution of NaHCO3 or NaOH.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify by column chromatography.
-
IV. Analytical Characterization
Accurate identification of the desired product and any byproducts is critical. A combination of the following analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for structural elucidation and confirming the presence of the fluorine atom.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and identify potential byproducts. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): For assessing the purity of the final product and for the purification of small quantities.
V. References
-
Humphries, A. C., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518-1522. [Link]
-
Yan, R. L., et al. (2012). Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028. [Link]
-
Dharmana, T., & Swapna, M. (2017). Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. Der Pharma Chemica, 9(11), 35-38. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
-
Gueiffier, A., et al. (2001). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini reviews in medicinal chemistry, 1(4), 361-370.
-
Chavana, K. H., & Kedar, N. A. (2021). Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). Chemistry & Biology Interface, 11(1), 34-39.
-
Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry.
-
Rangel, D. C., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 7(1), 1-10.
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences, 109, 01005.
Sources
Technical Support Center: Enhancing the Stability of 8-Fluoroimidazo[1,2-a]pyridin-2-amine in Solution
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 8-Fluoroimidazo[1,2-a]pyridin-2-amine. This guide is designed to provide in-depth technical insights and practical troubleshooting advice to address common stability challenges encountered during experimental work. Our goal is to empower you with the knowledge to ensure the integrity and reproducibility of your results by maintaining the stability of this compound in solution.
Introduction: Understanding the Stability Landscape
8-Fluoroimidazo[1,2-a]pyridin-2-amine is a heterocyclic amine, a class of compounds known for their diverse biological activities. However, the inherent reactivity of the fused imidazole and pyridine rings, coupled with the presence of a primary amine, can make this molecule susceptible to degradation under various experimental conditions. This guide will walk you through the potential degradation pathways and provide actionable strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: My solution of 8-Fluoroimidazo[1,2-a]pyridin-2-amine is showing a color change over time. What could be the cause?
A color change, typically to a yellowish or brownish hue, is often an indicator of oxidative degradation. The electron-rich imidazo[1,2-a]pyridine ring system and the primary amine are susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, light, or the presence of trace metal ions.[1]
Q2: I'm observing a loss of potency or inconsistent results in my biological assays. Could this be related to compound instability?
Absolutely. Degradation of 8-Fluoroimidazo[1,2-a]pyridin-2-amine will lead to a decrease in the concentration of the active compound, resulting in diminished biological activity and poor reproducibility. It is crucial to ensure the stability of your stock and working solutions throughout the duration of your experiments.
Q3: What are the primary factors that can affect the stability of 8-Fluoroimidazo[1,2-a]pyridin-2-amine in solution?
The stability of this compound is primarily influenced by pH, the choice of solvent, exposure to light, temperature, and the presence of oxidizing agents. Understanding and controlling these factors are key to preventing degradation.
Q4: What are the recommended storage conditions for stock solutions?
For optimal stability, stock solutions of 8-Fluoroimidazo[1,2-a]pyridin-2-amine should be stored at -20°C or lower, protected from light in amber vials, and blanketed with an inert gas like argon or nitrogen to minimize exposure to oxygen.
Troubleshooting Guide: Addressing Specific Stability Issues
This section provides a structured approach to identifying and resolving common stability problems.
Issue 1: Rapid Degradation in Aqueous Buffers
Symptoms:
-
Loss of compound peak and appearance of new peaks in HPLC analysis over a short period.
-
Significant drop in biological activity in aqueous assay buffers.
Root Cause Analysis: The stability of 8-Fluoroimidazo[1,2-a]pyridin-2-amine can be highly pH-dependent. The protonation state of the nitrogen atoms in the heterocyclic ring system and the primary amine can influence its susceptibility to hydrolysis and other degradation pathways.
Solutions and Protocols:
-
pH Profiling: Conduct a pH stability study by preparing solutions in a range of buffers (e.g., pH 3, 5, 7.4, and 9) and monitoring the compound's concentration over time using a stability-indicating HPLC method. This will help identify the optimal pH range for stability.
-
Buffer Selection: Once the optimal pH is determined, select a buffer system with a pKa close to this pH to ensure robust buffering capacity.
-
Minimize Time in Aqueous Solutions: Prepare fresh working solutions from a stable stock solution immediately before use. If experiments are lengthy, consider the stability window identified in your pH profiling study.
Issue 2: Suspected Photodegradation
Symptoms:
-
Increased degradation when experiments are conducted under ambient light compared to in the dark.
-
Discoloration of the solution upon exposure to light.
Root Cause Analysis: Imidazo[1,2-a]pyridine derivatives can be photosensitive.[2] The absorption of light energy can promote the molecule to an excited state, making it more susceptible to reactions such as oxidation.
Solutions and Protocols:
-
Photostability Testing: As per ICH Q1B guidelines, expose a solution of the compound to a controlled light source (e.g., a combination of cool white fluorescent and near-UV lamps) for a defined period.[3] Analyze the sample at various time points to quantify the extent of degradation.
-
Light Protection: Always handle solutions of 8-Fluoroimidazo[1,2-a]pyridin-2-amine in amber vials or by wrapping containers in aluminum foil. Conduct experimental manipulations under low-light conditions whenever possible.
Issue 3: Oxidative Degradation
Symptoms:
-
Appearance of degradation products with higher molecular weights (potential dimers or oligomers) or the incorporation of oxygen atoms, as determined by LC-MS.
-
Rapid degradation in the presence of air or certain metal ions.
Root Cause Analysis: The electron-rich nature of the imidazo[1,2-a]pyridine ring makes it a target for oxidizing agents.[1] Dissolved oxygen in solvents is a common culprit.
Solutions and Protocols:
-
Use of Degassed Solvents: Before preparing solutions, degas your solvents by sparging with an inert gas (argon or nitrogen) or by using a sonication/vacuum cycle.
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere.
-
Antioxidant Addition: For some applications, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may be considered, but its compatibility with the downstream assay must be verified.
-
Chelating Agents: If trace metal ion contamination is suspected as a catalyst for oxidation, the addition of a chelating agent like EDTA may be beneficial, again, pending assay compatibility.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[4][5][6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3][7]
Materials:
-
8-Fluoroimidazo[1,2-a]pyridin-2-amine
-
Methanol, Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 8-Fluoroimidazo[1,2-a]pyridin-2-amine in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the stock solution at 60°C.
-
Photodegradation: Expose the stock solution to a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acid and base hydrolysis samples before analysis. Analyze all samples by a suitable HPLC method to determine the percentage of the remaining parent compound and the formation of degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from degradation products, impurities, or excipients.[8][9]
Starting HPLC Conditions (to be optimized):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV spectrum of 8-Fluoroimidazo[1,2-a]pyridin-2-amine (scan for λmax).
-
Column Temperature: 30°C
Method Development and Validation:
-
Inject the unstressed and stressed samples from the forced degradation study.
-
Optimize the mobile phase composition and gradient to achieve good separation between the parent compound and all degradation products.
-
Validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Summary of Forced Degradation Results for 8-Fluoroimidazo[1,2-a]pyridin-2-amine
| Stress Condition | Duration (hours) | % Degradation | Number of Degradation Products |
| 0.1 M HCl, 60°C | 24 | 15.2 | 2 |
| 0.1 M NaOH, 60°C | 24 | 8.5 | 1 |
| 3% H₂O₂, RT | 24 | 18.9 | 3 |
| Thermal, 60°C | 24 | 5.1 | 1 |
| Photolytic | 24 | 12.7 | 2 |
Note: The data presented in this table is illustrative and should be generated experimentally for the specific batch of the compound.
Visualizing Degradation Pathways and Workflows
Diagram 1: General Degradation Pathways
Caption: Potential degradation pathways for 8-Fluoroimidazo[1,2-a]pyridin-2-amine.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of 8-Fluoroimidazo[1,2-a]pyridin-2-amine.
References
-
PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]
-
SGS. (n.d.). How to Approach a Forced Degradation Study. Retrieved from [Link]
- Jadhav, S. B., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 113, 113-132.
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
- Yu, S., et al. (2025, January 30). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 30(3), 890.
- Dong, M. W. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Milošević, M. D., et al. (2007). Direct photolysis and photocatalytic degradation of 2-amino-5-chloropyridine. Journal of the Serbian Chemical Society, 72(10), 967-975.
- Kendre, K., et al. (2023, February 28). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3).
- Venkatesh, D. N., & Kumar, S. D. S. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Biomedical Journal of Scientific & Technical Research.
Sources
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. mdpi.com [mdpi.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. pharmainfo.in [pharmainfo.in]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. sgs.com [sgs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Regioselective Synthesis of Imidazo[1,2-a]pyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing this privileged heterocyclic scaffold. Imidazo[1,2-a]pyridines are foundational cores in numerous FDA-approved drugs, including Zolpidem and Alpidem, making their efficient and selective synthesis a critical area of study.[1][2][3]
However, achieving high regioselectivity—specifically, controlling substitution at the C2 versus the C3 position—remains a significant challenge that can lead to low yields, difficult purifications, and project delays.[2][4] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome these common hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the strategic choices in imidazo[1,2-a]pyridine synthesis.
Q1: What are the primary synthetic strategies, and how do they influence regioselectivity?
There are several established methods, each with inherent regioselective biases. The choice of strategy is the first and most critical step in controlling the final product isomer.
| Synthetic Strategy | Typical Reactants | Primary Regioisomer | Advantages | Common Challenges |
| Tschitschibabin Reaction | 2-Aminopyridine + α-Halocarbonyl | C2-Substituted | Well-established, direct formation of C-C bond at C2.[5] | Harsh conditions (high temp), limited scope with sensitive functional groups.[5] |
| Ortoleva-King Reaction | 2-Aminopyridine + Ketone + Iodine | C2-Substituted | Milder than Tschitschibabin, broader ketone scope.[4][6] | Requires an activating agent (iodine), potential for side reactions.[4] |
| A3 Coupling Reaction | 2-Aminopyridine + Aldehyde + Alkyne | C2-Substituted | Multicomponent, atom-economical, builds complexity quickly.[5][7] | Often requires a metal catalyst (e.g., Copper), which may need removal.[5][7] |
| Groebke-Blackburn-Bienaymé (GBB) | 2-Aminopyridine + Aldehyde + Isocyanide | C3-Amino Substituted | Excellent regioselectivity for C3-amines, mild conditions, high functional group tolerance.[3][8][9] | Isocyanides can be toxic and have strong odors; requires careful handling.[10] |
| Intramolecular Cyclization | Substituted N-propargyl-2-aminopyridines | C3-Substituted | Provides access to unique C3-substituted analogs.[1] | Requires pre-functionalized starting materials, which adds synthetic steps. |
Q2: What is the fundamental reason for the competition between C2 and C3 functionalization?
The challenge originates from the dual nucleophilicity of the 2-aminopyridine starting material. It possesses two key nitrogen atoms:
-
Endocyclic Pyridine Nitrogen (N1): This nitrogen is generally more nucleophilic and is the initial site of attack in classic condensation reactions with α-haloketones (Tschitschibabin synthesis), leading to C2-substituted products.[4]
-
Exocyclic Amino Nitrogen (-NH2): This nitrogen participates as the key nucleophile in multicomponent reactions like the GBB, where it attacks an in-situ generated iminium ion. This pathway ultimately leads to C3-functionalized products.[11]
The reaction conditions—particularly the catalyst and the electrophilic partner—dictate which nitrogen engages first, thereby controlling the regiochemical outcome.
Diagram 1: Competing Nucleophilic Pathways
Caption: Competing reaction pathways based on the initial nucleophilic attack.
Q3: How do substituents on the 2-aminopyridine ring affect the reaction?
Substituents have a profound electronic and steric impact.
-
Electron-Withdrawing Groups (EWGs) like -NO₂ or -CN decrease the nucleophilicity of both nitrogen atoms, slowing the reaction rate. Synthesizing electron-deficient imidazo[1,2-a]pyridines can be challenging and may require harsher conditions or alternative synthetic routes.[12]
-
Electron-Donating Groups (EDGs) like -CH₃ or -OCH₃ increase nucleophilicity, accelerating the reaction.
-
Steric Hindrance: Bulky groups near the reacting nitrogens, particularly at the C6 position, can impede the approach of reactants and hinder cyclization.
Q4: What is the Groebke-Blackburn-Bienaymé (GBB) reaction, and why is it so effective for C3-amino derivatives?
The GBB is a three-component reaction between a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide.[3] Its success lies in its mechanism. First, the 2-aminopyridine and aldehyde condense to form an iminium ion. The isocyanide then undergoes a nucleophilic attack on this ion, followed by an intramolecular [4+1] cycloaddition.[11] This sequence locks in the formation of the C3-amino substituted product with very high regioselectivity, avoiding the isomeric mixtures that can plague other methods.[13][14]
Section 2: Troubleshooting Guide
This guide provides solutions to common experimental problems encountered during the synthesis.
Problem 1: Low or No Product Yield
This is the most common issue, often stemming from multiple potential causes.
| Symptom | Possible Cause | Recommended Solution & Rationale |
| No reaction observed on TLC | 1. Catalyst Inactivity or Inappropriate Choice: The catalyst (e.g., Sc(OTf)₃, p-TsOH, I₂) is crucial. Lewis or Brønsted acids activate the carbonyl or imine for nucleophilic attack.[10][14] | • Verify Catalyst Quality: Use a fresh, anhydrous catalyst. Rare-earth triflates are powerful but hygroscopic.[10]• Screen Catalysts: If one catalyst fails, try another. For GBB, Sc(OTf)₃ is common, but Yb(OTf)₃, p-TsOH, or even NH₄Cl can be effective.[8][10]• Optimize Loading: Start with 5-10 mol%. Too little may not drive the reaction; too much can sometimes promote side reactions. |
| 2. Insufficient Reaction Temperature/Time: Many cyclization steps have a significant activation energy barrier. | • Increase Temperature: If running at room temperature, try heating to 50-80°C. Microwave-assisted synthesis can dramatically shorten reaction times and improve yields.[10]• Monitor Over Time: Run a time-course study, taking TLC spots every hour to determine the optimal reaction time. | |
| Formation of multiple spots, none are the desired product | 3. Unwanted Side Reactions: Aldehydes can self-condense (aldol reaction). Isocyanides can polymerize under strongly acidic conditions. | • Order of Addition: For multicomponent reactions, pre-mixing the aminopyridine and aldehyde for a few minutes before adding the isocyanide can favor the desired imine formation.• Control Stoichiometry: Ensure a 1:1:1 ratio of reactants. An excess of one component can lead to side products. |
| 4. Solvent Mismatch: The solvent must be able to dissolve the reactants and stabilize key intermediates. | • Solvent Screening: Methanol and ethanol are common for GBB reactions.[10] For other syntheses, aprotic solvents like DMF or toluene may be required, especially at higher temperatures.[4] Green solvents like water, sometimes with a surfactant, are also being explored.[7][15] |
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for systematically troubleshooting low-yield reactions.
Problem 2: Formation of a Regioisomeric Mixture
This issue is common in classical syntheses that don't have a strong mechanistic bias.
-
Symptom: NMR analysis shows two distinct sets of peaks for the imidazo[1,2-a]pyridine core, indicating a mixture of C2- and C3-substituted isomers.
-
Primary Cause: The reaction conditions are allowing for competitive attack from both the endocyclic (N1) and exocyclic (NH2) nitrogens. This is particularly prevalent in reactions with α-haloketones where subtle changes in the substrate's electronics can shift the regioselectivity.[2]
-
Solutions:
-
Switch Synthetic Strategy: This is the most effective solution. If you are obtaining a mixture with a Tschitschibabin-type reaction and desire the C2-isomer, try optimizing with a different base or solvent. If you desire a C3-substituted product, switching to a mechanistically constrained method like the GBB reaction is highly recommended.[3][13]
-
Modify the Substrate: Introducing a bulky group on the 2-aminopyridine can sterically hinder one of the nitrogen atoms, favoring reaction at the other. However, this requires additional synthetic steps.
-
Re-evaluate the Mechanism: Some modern methods, even those that are nominally "regioselective," can produce minor isomers. Consult the original literature to see if this is a known issue. For example, some iron-catalyzed reactions with nitroolefins can provide excellent regioselectivity for 3-aryl products.[1]
-
Section 3: Key Experimental Protocol
This section provides a reliable, step-by-step procedure for a highly regioselective synthesis.
Protocol: General Procedure for Sc(OTf)₃-Catalyzed Groebke-Blackburn-Bienaymé (GBB) Reaction
This protocol provides a C3-amino substituted imidazo[1,2-a]pyridine and is adapted from methodologies known for their high regioselectivity and yields.[10]
Materials:
-
2-Aminopyridine (1.0 mmol, 1.0 equiv)
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Isocyanide (1.0 mmol, 1.0 equiv) (Caution: Use in a well-ventilated fume hood)
-
Scandium(III) triflate (Sc(OTf)₃) (0.05 mmol, 0.05 equiv)
-
Anhydrous Methanol (3-5 mL)
-
Microwave reaction vial (10 mL) with a magnetic stir bar
Procedure:
-
Vial Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add the 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol).
-
Catalyst and Solvent Addition: Add the scandium(III) triflate (0.05 mmol) followed by anhydrous methanol (3-5 mL).
-
Isocyanide Addition: Seal the vial and then add the isocyanide (1.0 mmol) via syringe.
-
Causality Note: Adding the isocyanide last allows the aminopyridine and aldehyde to begin forming the imine intermediate, which is the key electrophile in the GBB pathway.
-
-
Reaction: Place the sealed vial in a microwave reactor. Heat the mixture to 120-150°C for 15-30 minutes.
-
Self-Validation: The reaction progress can be monitored by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The disappearance of starting materials and the appearance of a new, often fluorescent, spot indicates product formation.
-
-
Work-up: After cooling the reaction to room temperature, concentrate the mixture under reduced pressure to remove the methanol.
-
Purification: Dissolve the residue in a minimal amount of dichloromethane or ethyl acetate and purify by column chromatography on silica gel to afford the pure C3-amino imidazo[1,2-a]pyridine product.
References
-
Mishra, A., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]
-
Li, G., et al. (2012). Regioselective synthesis of pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
-
Kumar, A., et al. (2023). Synthetic Imidazopyridine-Based Derivatives: An Overview of Their Synthesis and Biological Significance. Encyclopedia.pub. Available at: [Link]
-
Gamez-Montaño, R., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Molecules. Available at: [Link]
-
Bobbidi, S., et al. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. RSC Advances. Available at: [Link]
-
Mladenova, R. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
-
Gouda, M. A., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry. Available at: [Link]
-
McDonald, I. M., & Peese, K. M. (2015). General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles. Organic Letters. Available at: [Link]
-
de la Torre, P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
-
Anusha, S., et al. (2023). Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs. Molecular Diversity. Available at: [Link]
-
Kumar, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Preprints.org. Available at: [Link]
-
Wang, B., et al. (2018). Synthesis of fused imidazo[1,2-a]pyridines derivatives through cascade C(sp2)–H functionalizations. Organic & Biomolecular Chemistry. Available at: [Link]
-
Geedkar, D., et al. (2026). Green and Sustainable Approaches for the Synthesis of Imidazo[1,2-a]Pyridines: Advances, Challenges, and Future Perspectives. Chemistry–A European Journal. Available at: [Link]
-
Han, J., et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. RSC Advances. Available at: [Link]
-
Singh, M., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available at: [Link]
-
Gamez-Montaño, R., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ChemProc. Available at: [Link]
-
Gamez-Montaño, R., et al. (2024). Synthesis of imidazo[1,2-a]pyridine-chromones via Groebke-Blackburn-Bienayme reaction. Sciforum. Available at: [Link]
-
Neochoritis, C. G., et al. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry. Available at: [Link]
-
Bhutia, T. D., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. Available at: [Link]
-
Dömling, A., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Molecular Diversity. Available at: [Link]
-
Reddy, B. P., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
de Castro, P. P., et al. (2019). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Journal of the Brazilian Chemical Society. Available at: [Link]
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Technical Support Center: Optimizing Kinase Isoform Selectivity of 8-Fluoroimidazo[1,2-A]pyridin-2-amine Derivatives
This guide is designed for researchers, scientists, and drug development professionals working to enhance the isoform selectivity of novel kinase inhibitors based on the 8-Fluoroimidazo[1,2-A]pyridin-2-amine scaffold. Given that specific selectivity data for this exact molecule is not extensively published, this document provides a comprehensive framework of strategies, troubleshooting, and experimental protocols applicable to this class of compounds. Our approach is grounded in established principles of medicinal chemistry, chemical biology, and kinase pharmacology to empower your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to understand the selectivity profile of my novel 8-Fluoroimidazo[1,2-A]pyridin-2-amine compound?
Your initial step should be a broad kinase panel screening to establish a baseline selectivity profile.[1][2] It is crucial to assess your compound's activity against a wide range of kinases to identify both on-target and potential off-target interactions early in the discovery process.[2] Services like Reaction Biology's HotSpot™ or AssayQuant's KinSight™ offer screening against large panels of the human kinome.[2][3] This initial screen will provide a "snapshot" of your inhibitor's promiscuity and guide subsequent optimization efforts.
Q2: Why is achieving high selectivity for kinase isoforms so challenging?
The human kinome consists of over 500 members, many of which share a high degree of structural similarity, particularly within the ATP-binding pocket where most small molecule inhibitors act.[4][5] This conservation makes it difficult to design inhibitors that can distinguish between closely related kinase isoforms.[5] Achieving selectivity often requires exploiting subtle differences in the amino acid residues within or adjacent to the ATP-binding site.[6]
Q3: What is the fundamental difference between biochemical and cellular selectivity, and why might my results differ between these assays?
Biochemical selectivity is determined using isolated, recombinant kinases and measures the direct interaction between your compound and the kinase.[7] In contrast, cellular selectivity is assessed in a live-cell environment and reflects not only the compound's interaction with the target but also factors like cell permeability, intracellular ATP concentration (which competes with ATP-competitive inhibitors), and engagement with the target in its native conformational state.[8][9] Discrepancies between these assay formats are common; for instance, a compound may show high biochemical potency, but this may not translate to cellular activity due to poor membrane permeability or high intracellular ATP levels outcompeting the inhibitor.[8]
Q4: How can I leverage computational modeling to guide my medicinal chemistry efforts?
Computational modeling, or computer-aided drug design (CADD), is a powerful tool for optimizing kinase inhibitor selectivity.[10] Techniques like molecular docking and pharmacophore modeling can predict how your compound binds to the target kinase and help identify modifications that could enhance selectivity.[10] By building a homology model of your target kinase (if a crystal structure is not available), you can visualize the binding pocket and design new derivatives that exploit unique features of your target isoform while avoiding interactions with off-target kinases.[11][12]
Troubleshooting Guide: Navigating Common Experimental Hurdles
Problem 1: My initial kinase panel screen shows my compound is highly promiscuous, inhibiting multiple kinases with similar potency.
-
Potential Causes:
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The core scaffold of your compound may be binding to highly conserved regions of the ATP-binding pocket, a common issue with ATP-competitive inhibitors.[4]
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The current substituents on your compound may not be sufficient to confer selectivity.
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The screening concentration used was too high, leading to the detection of low-affinity interactions.
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-
Recommended Actions & Protocols:
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Confirm On-Target Potency with Dose-Response Curves: First, validate the hits from the initial screen by performing 10-point dose-response curves to determine the IC50 values for both your intended target and the most potent off-targets.[1] This will provide a quantitative measure of selectivity.
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Employ Structure-Based Design to Identify Selectivity Pockets:
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If a crystal structure of your target kinase is available, analyze the ATP-binding site to identify non-conserved residues that can be exploited.[6][13]
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If no crystal structure exists, use computational homology modeling to build a model of the kinase active site.[11]
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Workflow:
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Step 1: Obtain the protein sequence of your target kinase and key off-target kinases from a database like UniProt.
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Step 2: Use a tool like SWISS-MODEL to generate homology models based on available templates.
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Step 3: Align the models of your on-target and off-target kinases to identify subtle structural differences.
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Step 4: Dock your compound into the models to predict its binding mode. Use this information to design modifications that introduce steric hindrance with off-target kinases or form favorable interactions with unique residues in your target kinase.
-
-
-
Explore Bioisosteric Replacements and Substituent Modifications: Based on your structural analysis, synthesize a small library of analogs. For the 8-Fluoroimidazo[1,2-A]pyridin-2-amine scaffold, consider modifications at positions that project into less conserved regions of the kinase. For example, structure-activity relationship (SAR) studies on other imidazo[1,2-a]pyridine series have shown that modifying substituents on an attached phenyl ring can dramatically alter isoform selectivity.[14]
-
-
Data Interpretation:
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Selectivity Ratio (Off-Target 1 / Target) |
| Parent Compound | 10 | 25 | 30 | 2.5 |
| Analog 1 | 15 | 500 | 750 | 33.3 |
| Analog 2 | 8 | 15 | 20 | 1.875 |
In the table above, Analog 1, despite a slight decrease in on-target potency, demonstrates a significant improvement in selectivity against the two primary off-target kinases.
Problem 2: My compound has good biochemical selectivity, but it shows poor potency or off-target effects in cellular assays.
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Potential Causes:
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Poor cell permeability of the compound.
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High intracellular ATP concentrations (around 1-10 mM) are outcompeting your inhibitor at the target site.[3]
-
The compound is a substrate for efflux pumps like P-glycoprotein (Pgp).[12]
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The inhibitor engages with kinases in cells that were not apparent in biochemical assays.[8]
-
-
Recommended Actions & Protocols:
-
Assess Cellular Target Engagement: Use a live-cell target engagement assay, such as the NanoBRET™ Target Engagement Assay, to confirm that your compound is reaching and binding to its intended target inside the cell.[9] This assay measures the displacement of a fluorescent tracer from a NanoLuc®-tagged kinase, providing a quantitative measure of intracellular affinity.[9]
Workflow for NanoBRET™ Target Engagement Assay. -
Profile at Physiological ATP Concentrations: If you are using biochemical assays, ensure they are also run at high ATP concentrations (e.g., 1 mM) to better mimic the physiological environment and predict cellular potency more accurately.[2][3]
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Evaluate Physicochemical Properties:
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ClogP: Calculate the lipophilicity of your compound. High lipophilicity can sometimes be associated with promiscuity and off-target effects.
-
Polar Surface Area (PSA): Analyze the PSA, as it can influence cell permeability.
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Pgp Efflux: Use a Pgp substrate assay to determine if your compound is being actively transported out of cells. It has been shown that strategic fluorination can reduce Pgp-mediated efflux.[12]
-
-
Conduct a Cellular Selectivity Profile: Utilize a cellular kinase selectivity panel to understand your compound's behavior in a more biologically relevant context.[7][8] These panels can reveal interactions not observed in biochemical screens.[8]
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Problem 3: I've improved selectivity, but now my compound has lost on-target potency.
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Potential Causes:
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The modifications made to improve selectivity have disrupted key interactions required for potent binding to the on-target kinase.
-
The new chemical group introduces an energetically unfavorable conformation upon binding.
-
-
Recommended Actions & Protocols:
-
Re-evaluate Structural Data: Go back to your crystal structure or homology model. Analyze the binding pose of your less potent, but more selective, analog. Determine which interactions have been lost.
-
Adopt a "Bivalent Inhibitor" or "Substrate-Targeting" Strategy:
-
Consider linking your imidazo[1,2-a]pyridine core (which binds the ATP site) to a second moiety that targets a less conserved region outside the ATP pocket, such as the substrate-binding site.[4][15][16] This can dramatically increase both potency and selectivity.[4]
Concept of a Bivalent Kinase Inhibitor. -
-
Fine-Tune Modifications: Instead of large structural changes, make more subtle modifications. For example, if you added a bulky group that improved selectivity but reduced potency, try replacing it with a slightly smaller or isosteric group to regain the key interaction while maintaining the selectivity benefit.
-
References
- Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2016). ACS Chemical Biology.
- Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
- New technique improves the selectivity of kinase inhibitors. (2015). Drug Target Review.
- Structural biology in drug design: selective protein kinase inhibitors. (2002). PubMed.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
- Computational methods for analysis and inference of kinase/inhibitor rel
- Computational modeling identifies multitargeted kinase inhibitors as effective therapies for metastatic, castration-resistant prost
- Protein kinase inhibitors: contributions from structure to clinical compounds. (2009). Quarterly Reviews of Biophysics.
- The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. PMC.
- Development of Machine Learning Models for Generation and Activity Prediction of the Protein Tyrosine Kinase Inhibitors. University of Central Florida.
- Structure-Guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology. (2013). ACS Chemical Biology.
- In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020). Frontiers in Chemistry.
- The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. (2024). Chemical Science.
- Determination of kinase inhibitor potencies in cell extracts by competition binding assays and isobaric mass tags. (2012). Methods in Molecular Biology.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
- Computational analysis of kinase inhibitor selectivity using structural knowledge. (2019).
- Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
- Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications. (2024). Research and Reviews: Journal of Medicinal and Organic Chemistry.
- Kinase Panel Screening and Profiling Service. Reaction Biology.
- Strategies for the design of selective protein kinase inhibitors. (2008). Mini Reviews in Medicinal Chemistry.
- Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. (2025). Promega Connections.
- Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025).
- Kinase Target Engagement | Kinase Affinity Assay.
- Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC.
- An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3. eScholarship.
- Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. Oceanomics.
- Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. (2025). PubMed.
- 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. (2006). PubMed.
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- 3. assayquant.com [assayquant.com]
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- 6. Protein kinase inhibitors: contributions from structure to clinical compounds | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors | bioRxiv [biorxiv.org]
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- 10. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
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Technical Support Center: Strategies for Reducing P-glycoprotein (P-gp) Efflux of Imidazo[1,2-a]pyridine Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges associated with P-glycoprotein (P-gp) mediated efflux of imidazo[1,2-a]pyridine inhibitors. Our goal is to equip you with the knowledge to diagnose experimental issues, understand the underlying mechanisms, and implement effective strategies to overcome P-gp-related hurdles in your drug discovery pipeline.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions regarding P-gp and its interaction with imidazo[1,2-a]pyridine compounds.
Q1: What is P-glycoprotein (P-gp) and why is it a concern for my imidazo[1,2-a]pyridine inhibitors?
P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a transmembrane efflux pump.[1][2] It utilizes the energy from ATP hydrolysis to actively transport a wide variety of structurally diverse compounds out of cells.[3][4] This is a major concern in drug development because P-gp is highly expressed in critical biological barriers, including the intestinal epithelium, the blood-brain barrier, and in tumor cells.[5][6] For your imidazo[1,2-a]pyridine inhibitors, P-gp mediated efflux can lead to:
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Reduced Oral Bioavailability: P-gp in the intestine can pump your compound back into the gut lumen, limiting its absorption into the bloodstream.[7][8]
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Poor Brain Penetration: The blood-brain barrier's P-gp effectively removes your inhibitor from the central nervous system (CNS), hindering its efficacy for neurological targets.[9][10]
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Multidrug Resistance (MDR): In oncology, cancer cells can overexpress P-gp, leading to the efflux of your therapeutic agent and rendering it ineffective.[3][11]
Q2: What structural features of my imidazo[1,2-a]pyridine might make it a P-gp substrate?
While there isn't a definitive "lock-and-key" model for P-gp binding, several physicochemical properties are associated with P-gp substrates.[2] These include:
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Lipophilicity: P-gp substrates are often lipophilic, allowing them to readily partition into the cell membrane where the transporter is located.[2]
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Hydrogen Bonding: The presence and arrangement of hydrogen bond donors and acceptors are critical.[12][13][14] Specific patterns of hydrogen bond acceptors (HBAs) can contribute to P-gp recognition.[15]
-
Molecular Weight and Volume: Larger molecules can sometimes exhibit reduced P-gp efflux.[9]
-
pKa: The ionization state of your compound at physiological pH can influence its interaction with P-gp. A decrease in the pKa of a basic amine has been shown to reduce efflux in some cases.[16]
A thorough structure-activity relationship (SAR) study is crucial to identify the specific moieties within your imidazo[1,2-a]pyridine scaffold that contribute to P-gp substrate liability.[17][18]
Q3: What are the primary strategies to reduce P-gp efflux of my compounds?
There are three main approaches to tackle P-gp mediated efflux:
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Medicinal Chemistry Approaches: This involves structurally modifying your imidazo[1,2-a]pyridine inhibitor to reduce its affinity for P-gp.[9][11] Strategies include:
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Modulating Lipophilicity: Systematically altering the lipophilicity to find a balance between membrane permeability and reduced P-gp recognition.
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Altering Hydrogen Bonding Capacity: Introducing or removing hydrogen bond donors and acceptors.[9][14] For instance, incorporating intramolecular hydrogen bonds can mask polar groups from the environment, potentially reducing P-gp recognition.[19]
-
Introducing Steric Hindrance: Adding bulky groups to disrupt the binding of the molecule to the P-gp active site.
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Fluorine Substitution: The strategic placement of fluorine atoms can alter the electronic properties and conformation of a molecule, which has been shown to significantly reduce P-gp mediated efflux in some imidazo[1,2-a]pyridines.[10][16]
-
-
Formulation Strategies: This approach focuses on developing drug delivery systems that can bypass or inhibit P-gp.[1][7][8] Examples include:
-
Nanoparticle Encapsulation: Encapsulating the drug in nanoparticles can alter its cellular uptake mechanism, potentially avoiding P-gp.[20][21]
-
Use of P-gp Inhibiting Excipients: Certain pharmaceutical excipients, such as Vitamin E TPGS and Gelucire 44/14, have been shown to inhibit P-gp activity.[7][8]
-
-
Co-administration with P-gp Inhibitors: This involves administering your imidazo[1,2-a]pyridine inhibitor along with a dedicated P-gp inhibitor.[1][22] However, this can lead to drug-drug interactions and potential toxicity.[6][23] Third-generation P-gp inhibitors like elacridar and tariquidar offer higher specificity and lower toxicity.[6][22][24]
Q4: Which in vitro assays are essential for characterizing P-gp interactions?
A combination of assays is recommended to build a comprehensive profile of your compound's interaction with P-gp.[25] Key assays include:
-
Caco-2 Permeability Assay: This is a widely used method to assess a compound's intestinal permeability and identify if it's a P-gp substrate.[26][27][28]
-
MDR1-MDCK Permeability Assay: This assay uses Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene, providing a more specific assessment of P-gp-mediated transport.[5]
-
Rhodamine 123 Efflux Assay: This is a functional assay that measures the ability of your compound to inhibit the efflux of a known fluorescent P-gp substrate, rhodamine 123.[29][30][31]
-
P-gp ATPase Assay: This biochemical assay measures the ATP hydrolysis activity of P-gp in the presence of your compound. Substrates can stimulate ATPase activity, while inhibitors can block it.[15][32][33][34]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the experimental evaluation of P-gp efflux for imidazo[1,2-a]pyridine inhibitors.
Guide 1: Caco-2 Permeability Assay
The Caco-2 permeability assay is a cornerstone for assessing oral drug absorption and P-gp substrate liability.[26][27]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Compound Recovery (<70%) | 1. Compound Instability: Degradation in the assay buffer. 2. Non-specific Binding: Adsorption to plasticware. 3. Cellular Metabolism: The compound is being metabolized by Caco-2 cells. | 1. Assess compound stability in the assay buffer at 37°C over the incubation period. 2. Use low-binding plates and pipette tips. Consider adding a low concentration of bovine serum albumin (BSA) to the basolateral compartment.[35] 3. Analyze samples for the presence of metabolites using LC-MS/MS. |
| High Variability in Papp Values | 1. Inconsistent Monolayer Integrity: TEER values are not uniform across the plate. 2. Inaccurate Pipetting: Errors in adding the compound or sampling. 3. Analytical Variability: Inconsistent LC-MS/MS performance. | 1. Ensure consistent cell seeding density and culture conditions. Discard any wells with TEER values outside the acceptable range.[26] 2. Use calibrated pipettes and ensure proper technique. Consider using automated liquid handlers for high-throughput screening. 3. Include quality control samples in your analytical run to monitor instrument performance. |
| Efflux Ratio (ER) is Ambiguous (close to 2) | 1. Moderate P-gp Substrate: The compound is a weak to moderate substrate for P-gp. 2. Involvement of Other Transporters: Other efflux transporters like BCRP may be contributing. 3. Sub-optimal Inhibitor Concentration: The concentration of the P-gp inhibitor (e.g., verapamil) is not sufficient to fully block efflux. | 1. This is a valid result and indicates a potential liability. Proceed with medicinal chemistry efforts to reduce efflux. 2. Run the assay in the presence of a BCRP inhibitor like Fumitremorgin C to dissect the contribution of each transporter.[27] 3. Confirm the IC50 of your P-gp inhibitor in your assay system and use a concentration that provides maximal inhibition (typically 5-10x IC50). |
| Unexpectedly High A→B Permeability for a Suspected P-gp Substrate | 1. Saturated Efflux: The concentration of your compound is high enough to saturate the P-gp transporters. 2. Low P-gp Expression: The passage number of the Caco-2 cells is too high, leading to reduced P-gp expression. | 1. Test a range of concentrations to determine if the efflux is saturable. Ideally, use a concentration below the Km for P-gp transport.[35] 2. Use Caco-2 cells within a defined passage number range (e.g., 40-60) as recommended by suppliers.[27] |
Calculating the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)
-
ER > 2: Suggests the compound is a substrate for active efflux.[26][27]
-
ER > 2 and is significantly reduced in the presence of a P-gp inhibitor: Confirms the compound is a P-gp substrate.[36]
Guide 2: Rhodamine 123 Efflux Assay
This fluorescence-based assay determines if your imidazo[1,2-a]pyridine is a P-gp inhibitor by measuring its effect on the efflux of the fluorescent P-gp substrate, rhodamine 123 (R123).[29][30][31][37]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Incomplete Washing: Residual extracellular rhodamine 123. 2. Autofluorescence: The test compound itself is fluorescent at the measurement wavelengths. | 1. Increase the number and volume of washes after the loading step. Ensure washes are performed with cold buffer to minimize efflux during washing.[29] 2. Run a control with your compound in the absence of rhodamine 123 to quantify its intrinsic fluorescence and subtract it from the experimental values. |
| No Inhibition Observed for a Known P-gp Inhibitor (Positive Control) | 1. Low P-gp Expression/Activity: The cells are not expressing sufficient functional P-gp. 2. Incorrect Assay Conditions: Sub-optimal temperature or incubation time. 3. Degraded Inhibitor: The positive control has lost its activity. | 1. Verify P-gp expression using Western blot or qPCR. Use a cell line with confirmed high P-gp expression (e.g., MDR1-MDCK). 2. Ensure the efflux phase is performed at 37°C. Optimize the incubation time to be within the linear range of efflux.[29] 3. Use a fresh, validated stock of the positive control inhibitor. |
| Test Compound Appears to Enhance R123 Efflux (Lower Fluorescence) | 1. Fluorescence Quenching: The test compound is quenching the rhodamine 123 fluorescence. 2. Cell Toxicity: The compound is causing cell death and leakage of the dye. | 1. Perform a cell-free experiment to see if your compound quenches the fluorescence of a known concentration of rhodamine 123. 2. Assess the cytotoxicity of your compound at the tested concentrations using an assay like MTT or LDH release. |
| Poor Signal-to-Noise Ratio | 1. Sub-optimal Dye Concentration: The loading concentration of rhodamine 123 is too low. 2. Serum in Media: Components in serum can bind to rhodamine 123, reducing its availability for cellular uptake.[29] | 1. Optimize the loading concentration of rhodamine 123 to achieve a robust fluorescent signal without causing cytotoxicity. 2. Perform the assay in a serum-free medium like Hank's Balanced Salt Solution (HBSS).[29] |
Guide 3: P-gp ATPase Assay
This assay directly measures the interaction of your compound with P-gp by quantifying ATP hydrolysis.[32][33][34]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Basal ATPase Activity (in the absence of test compound) | 1. Contaminating ATPases: The membrane preparation contains other ATP-hydrolyzing enzymes. 2. Deteriorated Membranes: Improper storage of the P-gp membrane vesicles. | 1. This is expected. The key is to determine the vanadate-sensitive portion, which represents P-gp-specific activity.[32] 2. Store membrane vesicles at -80°C and avoid repeated freeze-thaw cycles. |
| No Stimulation of ATPase Activity for a Known P-gp Substrate | 1. Inactive P-gp: The P-gp in the membrane preparation is not functional. 2. Sub-optimal Assay Conditions: Incorrect pH, temperature, or ion concentrations. 3. Compound Precipitation: The test compound is not soluble at the tested concentrations. | 1. Test a known potent stimulator (e.g., verapamil) to confirm the activity of the membrane preparation. 2. Ensure all buffer components are at the correct concentrations and pH. The assay should be run at 37°C. 3. Check the solubility of your compound in the assay buffer. Use a co-solvent like DMSO if necessary, but keep the final concentration low (<1%) and consistent across all wells. |
| Bell-shaped Concentration-Response Curve | 1. Typical P-gp Kinetics: This is a common phenomenon for P-gp substrates, where stimulation is observed at lower concentrations and inhibition at higher concentrations.[15] | 1. This is an expected result and provides valuable information about the compound's interaction with P-gp. Report the concentration at which maximal stimulation occurs (EC50) and the concentration at which inhibition begins. |
| Inhibition of ATPase Activity Only | 1. P-gp Inhibitor: The compound is a P-gp inhibitor that does not get transported. 2. Slowly Transported Substrate: The compound is a substrate, but its transport rate is very slow, leading to an overall inhibitory effect on the ATPase activity stimulated by a reference substrate. | 1. This indicates your compound is a P-gp inhibitor. This can be a desirable property if you are developing a P-gp modulator. 2. To distinguish between an inhibitor and a slowly transported substrate, run the assay in the presence of a known P-gp stimulator (e.g., verapamil). If your compound inhibits the verapamil-stimulated activity, it is likely an inhibitor or a competing substrate.[33] |
Part 3: Data Interpretation and Next Steps
The data generated from these assays will allow you to classify your imidazo[1,2-a]pyridine inhibitors.
| Assay Result | Interpretation | Recommended Next Steps |
| Caco-2 ER > 2 (reduced by verapamil) | P-gp Substrate | - Initiate medicinal chemistry efforts to reduce P-gp recognition. - Consider formulation strategies to bypass P-gp. |
| Rhodamine 123 Efflux IC50 < 10 µM | P-gp Inhibitor | - Evaluate potential for drug-drug interactions. - Consider use as a P-gp modulator to enhance the delivery of other drugs. |
| ATPase Assay: Stimulation | P-gp Substrate | - Correlate with Caco-2 data. - Use the EC50 value to guide SAR studies. |
| ATPase Assay: Inhibition | P-gp Inhibitor | - Correlate with rhodamine 123 efflux data. - Determine the mechanism of inhibition (competitive, non-competitive). |
By systematically applying these troubleshooting guides and understanding the nuances of each assay, you can effectively characterize the P-gp liability of your imidazo[1,2-a]pyridine inhibitors and make informed decisions to advance your most promising candidates.
References
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- Rautio, J., Humphreys, J. E., Webster, L. O., Balakrishnan, A., Keogh, J. P., Kunta, J. R., Serabjit-Singh, C. J., & Polli, J. W. (2006). In vitro p-glycoprotein inhibition assays for assessment of clinical drug interaction potential of new drug candidates: a recommendation for probe substrates. Drug Metabolism and Disposition, 34(5), 786–792.
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- Wallace, E. M., Rider, L., & Miller, W. H. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 4(7), 630–634.
- Watanabe, R., Esaki, T., Ohashi, R., & Nakanishi, T. (2019). Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models to Evaluate Transport Potential of P-Glycoprotein. Molecular Pharmaceutics, 16(5), 2205–2213.
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- European Commission Joint Research Centre. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
- BioDuro. (n.d.). ADME Caco-2 Permeability Assay.
- Zibaei, S., et al. (2021). The Rhodamine 123 efflux assay (a). Flow cytometry analysis revealed...
- Evotec. (n.d.). Caco-2 Permeability Assay.
- Pétriz, J., et al. (1997). Is rhodamine 123 an appropriate fluorescent probe to assess P-glycoprotein mediated multidrug resistance in vinblastine-resistant CHO cells? Cytometry, 28(4), 337–342.
- Kim, H., et al. (2025). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry, 299, 117894.
- ResearchGate. (n.d.). Conformational changes during the transport cycle of P-gp.
- Hunter, J., et al. (1995). The detection of rhodamine 123 efflux at low levels of drug resistance. British Journal of Cancer, 72(6), 1433–1437.
- Eurofins Discovery. (n.d.).
- Ghasemi, F., et al. (2023).
- ResearchGate. (2022).
- ResearchGate. (n.d.). Inhibition of P-glycoprotein to prevent drug efflux.
Sources
- 1. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to overcome or circumvent P-glycoprotein mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Approaches to minimize the effects of P-glycoprotein in drug transport: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scientificarchives.com [scientificarchives.com]
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- 14. How hydrogen bonds impact P-glycoprotein transport and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 16. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Reducing Both Pgp Overexpression and Drug Efflux with Anti-Cancer Gold-Paclitaxel Nanoconjugates | PLOS One [journals.plos.org]
- 21. Role of P-Gp in Treatment of Cancer [scirp.org]
- 22. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]
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- 29. Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays | PLOS One [journals.plos.org]
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- 37. scispace.com [scispace.com]
improving oral bioavailability of imidazo[1,2-a]pyridine compounds
Ticket ID: BIO-AVAIL-001 Topic: Improving Oral Bioavailability of Imidazo[1,2-a]pyridine Scaffolds Assigned Specialist: Senior Application Scientist, ADME-Tox Division[1]
Introduction: The "Brick Dust" & "Burn" Paradox
Welcome to the technical support hub for imidazo[1,2-a]pyridine development. If you are here, you are likely facing the classic paradox of this privileged scaffold: it yields high potency (e.g., Zolpidem, Alpidem, Telacebec) but suffers from a "Brick Dust" nature (high crystallinity/low solubility) or a "Metabolic Burn" (rapid oxidative clearance).[1]
This guide addresses the three critical failure modes limiting oral bioavailability (
-
Solubility-Limited Absorption (BCS Class II/IV behavior).
-
First-Pass Metabolism (CYP-mediated oxidation).
-
Permeability & Efflux (P-gp liability).
Diagnostic Workflow
Before modifying your lead, diagnose the root cause of low
Figure 1: Diagnostic decision tree to identify the primary driver of poor oral bioavailability.
Module 1: Solubility & Dissolution Troubleshooting
User Question: My compound precipitates in the gastric media. I've added polar groups, but solubility barely improved. Why?
Expert Analysis:
The imidazo[1,2-a]pyridine core is planar and electron-rich, leading to strong
Troubleshooting Protocol: "Escaping Flatland" To improve solubility without sacrificing potency, you must disrupt the crystal packing.[1]
| Strategy | Mechanism | Structural Modification Example |
| Symmetry Breaking | Reduces lattice energy by increasing entropy of solvation. | Introduce ortho-substituents on the C2-phenyl ring (e.g., 2-Me, 2-F) to twist the ring out of coplanarity.[1] |
| Sp3 Hybridization | "Escape from Flatland." Increases 3D character and reduces planarity. | Replace flat aromatic linkers with saturated rings (e.g., cyclohexyl, piperidine) at C6 or C8 positions [1].[1] |
| pKa Modulation | Enables ionization in gastric pH (pH 1.2). | Introduce a basic amine (pKa 8-9) at the C3 side chain (e.g., Zolpidem's dimethylacetamide).[1] |
Standard Operating Procedure: Thermodynamic Solubility Assay Do not rely on kinetic solubility (DMSO stock into buffer) as it creates supersaturated "nanoparticles" that give false positives.[1]
-
Preparation: Weigh 1-2 mg of solid compound into a vial.
-
Solvent: Add 500 µL of buffer (pH 1.2, 6.8, and 7.4).
-
Equilibration: Shake at 37°C for 24 hours (critical for stable crystal form).
-
Filtration: Centrifuge and filter (0.45 µm PVDF). Note: Avoid nylon filters as imidazopyridines can adsorb to them.
-
Analysis: Quantify filtrate via HPLC-UV against a standard curve.
Module 2: Metabolic Stability (Clearance)
User Question: My compound is soluble but has a half-life (
Expert Analysis: The imidazo[1,2-a]pyridine ring is highly electron-rich.[1] Without blocking groups, it functions as a nucleophile, inviting oxidative attack by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).[1]
Metabolic Soft Spot Map:
Figure 2: Primary sites of metabolic liability and corresponding blocking strategies.[1]
Troubleshooting Guide:
-
The C3 Liability: If C3 is unsubstituted, it is the primary site of metabolism.[1]
-
Fix: Introduce electron-withdrawing groups (EWG) like cyano (-CN), carboxamide (-CONHR), or halogens.[1] This deactivates the ring towards oxidation [2].
-
-
The C6 Liability: The C6 position is electronically similar to the para-position of an aniline.
-
Fix: Block with Fluorine, Chlorine, or a Methyl group.[1]
-
-
Lipophilicity (LogD): High LogD (>3.5) drives non-specific binding to CYP enzymes.
-
Fix: Lower LogD by introducing heteroatoms (N, O) into side chains (e.g., morpholine instead of piperidine).[1]
-
Module 3: Permeability & Efflux (P-gp)
User Question: I have good solubility and stability, but Caco-2 permeability is low (Efflux Ratio > 10). Is my compound a P-gp substrate?
Expert Analysis: Imidazo[1,2-a]pyridines with basic amines and high lipophilicity are frequent substrates for P-glycoprotein (P-gp/MDR1).[1] This limits absorption and blood-brain barrier (BBB) penetration.
Mitigation Strategies:
-
Reduce Basicity: P-gp recognition often involves a basic nitrogen. Lower the pKa of the basic center (e.g., use a pyridine or pyrimidine instead of an aliphatic amine) or mask it via steric hindrance (e.g., N-isopropyl vs N-methyl).
-
N-Capping: If you have a secondary amine, cap it as a carbamate or urea.[1] This removes the H-bond donor, which is often a recognition motif for efflux pumps.[1]
-
Scaffold Hopping: Consider the pyrazolo[1,5-a]pyridine scaffold. It is isosteric but often shows reduced P-gp efflux compared to the imidazo[1,2-a]pyridine core [3].[1]
Module 4: Formulation for Preclinical Studies
If chemical optimization is exhausted, use formulation to boost exposure for in vivo proof-of-concept.[1]
Recommended Vehicles:
| Vehicle Class | Composition | Usage Notes |
| Standard (Tier 1) | 0.5% Methylcellulose + 0.1% Tween 80 | For suspensions. Requires particle size reduction (micronization). |
| Cosolvent (Tier 2) | 10% DMSO / 10% Cremophor EL / 80% Water | For IV/PO. Watch for precipitation upon dilution. |
| Cyclodextrin (Tier 3) | 20% HP- | Best for solubilizing lipophilic bases. Forms inclusion complexes. |
Protocol: Amorphous Solid Dispersion (ASD) For "Brick Dust" compounds, an ASD can increase apparent solubility by 10-100x.[1]
-
Dissolve compound and polymer (HPMC-AS or PVP-VA) in methanol/DCM (1:3 ratio).
-
Rotary evaporate to dryness (or spray dry).
-
Vacuum dry for 24h to remove residual solvent.
-
Test dissolution immediately (amorphous states are metastable).
References
-
Wang, A., et al. (2019).[1][2][3] Synthesis and Antitubercular Evaluation of Reduced Lipophilic Imidazo[1,2-a]Pyridine-3-Carboxamide Derivatives. European Journal of Medicinal Chemistry, 165, 11–17.[1][2][3][4] Link
-
Kang, S., et al. (2014).[1] Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis.[1][5][6] Nature Medicine, 19, 1173–1180.[1] Link
-
Gueiffier, A., et al. (2013).[1] Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. Current Medicinal Chemistry. Link
-
Ferreira, L.A.P., et al. (2026).[1][2] Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Link[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
Technical Support Center: Refinement of Protocols for Synthesizing 3-Aminoimidazo[1,2-a]pyridines
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 3-aminoimidazo[1,2-a]pyridines. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing primarily on the most prevalent and versatile synthetic route: the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[3][4][5] Our goal is to empower you to diagnose experimental challenges, optimize reaction conditions, and improve yields and purity.
Section 1: The Groebke-Blackburn-Bienaymé (GBB) Reaction: An Overview
The GBB reaction is a one-pot, three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid.[5][6] This method is highly valued for its efficiency, atom economy, and the ability to rapidly generate molecular diversity from readily available starting materials.[7]
The generally accepted mechanism proceeds through several key steps:
-
Imine Formation: The acid catalyst activates the aldehyde, facilitating condensation with the 2-aminopyridine to form a Schiff base (imine).
-
Nitrilium Intermediate: The isocyanide then undergoes a nucleophilic attack on the protonated imine, forming a key nitrilium intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen of the pyridine ring attacks the nitrilium ion in a 5-exo-trig cyclization.
-
Aromatization: A final tautomerization/aromatization step yields the stable 3-aminoimidazo[1,2-a]pyridine scaffold.[8]
Caption: Overview of the GBB reaction mechanism.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 3-aminoimidazo[1,2-a]pyridines via the GBB reaction.
Q: Why is my GBB reaction showing low or no yield?
A: Low yield is the most common challenge and can be traced back to several factors related to catalysts, solvents, reagents, or reaction conditions. A systematic approach is key to diagnosis.
1. Catalyst Choice and Activity: The GBB reaction is acid-catalyzed, but the choice of catalyst is critical.
-
Lewis vs. Brønsted Acids: Lewis acids like Scandium(III) triflate (Sc(OTf)₃) or Gadolinium(III) triflate (Gd(OTf)₃) are highly effective and frequently cited.[1][6] However, simpler Brønsted acids like p-toluenesulfonic acid (p-TSA) or even ammonium chloride (NH₄Cl) can be effective, greener, and more cost-effective alternatives.[9]
-
Catalyst Loading: Typically, 5-10 mol% of the catalyst is sufficient.[1] Excessive catalyst loading does not always improve yield and can complicate purification.
-
Troubleshooting Steps:
-
If using a Lewis acid like Sc(OTf)₃, ensure it has been stored in a desiccator, as many are hygroscopic and lose activity in the presence of moisture.
-
Consider trying a different class of acid. If a Lewis acid fails, a Brønsted acid like p-TSA may be more effective for your specific substrate combination.
-
For substrates sensitive to strong acids, a milder catalyst like NH₄Cl may provide a better outcome.[7][9]
-
| Catalyst | Typical Loading (mol%) | Common Solvents | Key Considerations |
| Sc(OTf)₃ | 5 - 10% | MeOH, EtOH, DCM | Highly efficient but expensive and hygroscopic.[6] |
| Gd(OTf)₃ | 5% | MeOH | Excellent catalyst for microwave-assisted synthesis.[1] |
| p-TSA | 10% | MeOH | Effective and inexpensive Brønsted acid catalyst.[8] |
| NH₄Cl | 20% | MeOH | A mild, green, and cost-effective option.[7][9] |
| FeCl₃ | - | - | Identified as a superior catalyst for related syntheses involving nitroolefins.[10] |
2. The "Noninnocent" Role of Solvents: The solvent is not merely a medium but can actively participate in the reaction.
-
Protic Solvents (Methanol/Ethanol): Alcohols are the most common solvents for the GBB reaction.[8] Recent studies have shown that methanol can act as a cocatalyst, influencing the mechanism and accelerating key steps.[8] It is often the best starting point for optimization.
-
Aprotic Solvents (DCM, Toluene): Reactions in aprotic solvents are often sluggish or may fail entirely, suggesting the proton-donating ability of the solvent is beneficial.[8]
-
Green Solvents (Water): Some protocols have been successfully developed using water, often with the aid of surfactants or ultrasound, aligning with green chemistry principles.[4][5]
-
Troubleshooting Steps:
-
Always start with dry methanol or ethanol.
-
If the reaction is slow, ensure the solvent is of high purity and low water content.
-
For water-sensitive substrates, a switch to a high-boiling aprotic solvent with rigorous drying may be necessary, but expect slower reaction rates.
-
3. Reagent Quality and Stability:
-
Aldehydes: Aromatic aldehydes are prone to oxidation to carboxylic acids upon storage. Use freshly distilled or recently purchased aldehydes.
-
Isocyanides: Isocyanides, particularly aliphatic ones, can have a strong, unpleasant odor and may be unstable. Store them in a cool, dark place and handle them in a well-ventilated fume hood.
-
Moisture: The initial imine formation step releases water. While often tolerated, some GBB reactions require strictly anhydrous conditions to prevent hydrolysis of intermediates or catalysts.[2] Adding molecular sieves can be beneficial.
4. Reaction Conditions (Time, Temperature, and Energy):
-
Microwave Irradiation: This is a highly effective method for accelerating the GBB reaction. Reaction times can often be reduced from many hours to as little as 30 minutes, frequently with an improvement in yield.[1][7]
-
Temperature: If microwave synthesis is not an option, heating to 60 °C or reflux is a common strategy.[7] Some substrate combinations may proceed at room temperature, but require longer reaction times (24h+).[9]
-
Troubleshooting Steps:
-
If a room temperature reaction is not progressing after several hours (monitored by TLC), gently heat the mixture to 50-60 °C.
-
If available, translate the conventionally heated protocol to a microwave reactor to significantly reduce reaction time and potentially improve yield.
-
Caption: Troubleshooting decision tree for low GBB reaction yield.
Q: I'm observing multiple spots on my TLC plate. What are the likely side products?
A: Besides unreacted starting materials, several side products can form. Identifying them is crucial for optimizing the reaction to favor your desired product.
-
Unreacted Starting Materials: The most common "impurities." Check the R_f values against your three starting materials. If a significant amount of starting material remains, it points to a stalled reaction (see previous question).
-
Hydrolysis Products: If excess water is present, the imine intermediate can hydrolyze back to the aldehyde and 2-aminopyridine. The isocyanide may also hydrolyze to the corresponding formamide.
-
Ugi Adducts: In some cases, particularly with certain aliphatic aldehydes, classic Ugi-type side products may be observed.[5]
-
Polymerization: Isocyanides can polymerize, especially in the presence of certain acid catalysts or impurities, leading to an insoluble baseline material on the TLC plate.
Optimization Strategy:
-
To minimize hydrolysis, run the reaction under a nitrogen or argon atmosphere and use anhydrous solvents.
-
If polymerization is suspected, try adding the isocyanide slowly to the reaction mixture rather than all at once.
Q: How can I effectively purify my 3-aminoimidazo[1,2-a]pyridine product?
A: Fortunately, the workup and purification for many GBB reactions are straightforward.[1]
Step-by-Step General Purification Protocol:
-
Reaction Quench & Solvent Removal: Once the reaction is complete (TLC monitoring), cool the mixture to room temperature. If an acid catalyst was used, you might quench it with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution. Remove the organic solvent (e.g., methanol) under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Extraction: Add water and a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) to the residue. Transfer to a separatory funnel and shake gently.
-
Separate and Wash: Collect the organic layer. Wash it sequentially with water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying and Filtration: Dry the collected organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Column Chromatography: The crude product is often a solid or thick oil. Purify it using flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes. The polarity can be adjusted based on the specific properties of your product. For highly polar products, adding a small amount of triethylamine (1%) to the eluent can prevent streaking on the column.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the best all-around catalyst to start with for a GBB reaction?
-
Q2: Can I use ketones instead of aldehydes in the GBB reaction?
-
A: Yes, the GBB reaction can accommodate ketones, but they are generally less reactive than aldehydes due to steric hindrance. This may require more forcing conditions, such as higher temperatures or longer reaction times, and may result in lower yields.
-
-
Q3: How do electron-donating or electron-withdrawing groups on the aromatic aldehyde affect the reaction?
-
A: Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzaldehyde can make the carbonyl carbon more electrophilic, potentially speeding up the initial imine formation. Conversely, strong electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) can slow this step down but may result in moderate to good yields. The effect can vary, and pilot reactions are always recommended when exploring a new substrate.
-
-
Q4: Is it possible to run this reaction in a "one-pot" sequence with a subsequent reaction?
References
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. Retrieved from [Link]
-
Hamdi, A., El hammoudani, Y., Ahari, M., Amhamdi, H., Salhi, A., Elyoussfi, A., Akichouh, E., & El aatiaoui, A. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. Retrieved from [Link]
-
Singh, S., & Singh, S. B. (2020). Eosin Y-Catalyzed Synthesis of 3-Aminoimidazo[1,2-a]Pyridines via the HAT Process under Visible Light through Formation of the C–N Bond. ACS Omega, 5(46), 30047–30056. Retrieved from [Link]
-
Al-Qadi, I., Hanania, M., Warad, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch, University of Westminster. Retrieved from [Link]
-
Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Retrieved from [Link]
-
de Oliveira, R. A., et al. (2025). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. Retrieved from [Link]
-
Martinez-Ariza, G., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chem. Proc. Retrieved from [Link]
-
Ramírez-Iñiguez, R., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chem. Proc. Retrieved from [Link]
-
Guchok, V. Y., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 819–829. Retrieved from [Link]
-
Martini, F., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. Retrieved from [Link]
-
da Silva, W. R., et al. (2020). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
Ramachandran, K., et al. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. RSC Advances, 9(54), 31589–31595. Retrieved from [Link]
-
Ramirez-Macias, I., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chem. Proc. Retrieved from [Link]
-
Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. ResearchGate. Retrieved from [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05841A [pubs.rsc.org]
- 3. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 5. d-nb.info [d-nb.info]
- 6. bio-conferences.org [bio-conferences.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
Validation & Comparative
comparative analysis of 8-Fluoroimidazo[1,2-A]pyridin-2-amine and gilteritinib
This comparative analysis evaluates the performance of 8-Fluoroimidazo[1,2-a]pyridin-2-amine —specifically as a core scaffold for next-generation FLT3 inhibitors like G-749 (Denfivontinib) —against the current standard-of-care, Gilteritinib (Xospata) .[1][2]
Executive Summary
-
Gilteritinib is the current clinical gold standard for FLT3-mutated Acute Myeloid Leukemia (AML).[1][2][3] It is a Type I inhibitor effective against FLT3-ITD and FLT3-D835Y mutations but is vulnerable to the "gatekeeper" mutation F691L , which causes relapse.[1][2]
-
8-Fluoroimidazo[1,2-a]pyridin-2-amine represents a privileged chemical scaffold designed to overcome this resistance.[1][2] Derivatives of this scaffold (e.g., G-749 ) demonstrate "pan-FLT3" inhibition, retaining nanomolar potency against the problematic F691L mutant where Gilteritinib fails.
Chemical & Structural Comparison
The fundamental difference lies in the core heterocycle, which dictates the binding mode and resistance profile.
| Feature | Gilteritinib (Standard) | 8-Fluoroimidazo[1,2-a]pyridin-2-amine Scaffold (Next-Gen) |
| Core Structure | Pyrazine-carboxamide | Imidazo[1,2-a]pyridine (fluorinated at C8) |
| Representative Drug | Gilteritinib (ASP2215) | G-749 (Denfivontinib) |
| Binding Mode | Type I (ATP-competitive, DFG-in) | Type I / "Type 1.5" (ATP-competitive, DFG-in) |
| Key Interaction | H-bonds with Cys694/Glu692 (Hinge) | H-bonds with Hinge + Unique Fluorine Interaction |
| Fluorine Role | N/A (No fluorine on core) | C8-Fluorine modulates pKa and metabolic stability; reduces electron density to enhance hinge binding.[1][2] |
Structural Logic of the 8-Fluoro Scaffold
The 8-fluoro substitution on the imidazo[1,2-a]pyridine ring is not cosmetic.[1][2] It serves two critical functions:
-
Metabolic Stability: Blocks a primary site of oxidative metabolism (C8 position) common in non-fluorinated imidazopyridines.
-
Electronic Modulation: Lowers the basicity of the ring nitrogens, optimizing the hydrogen bond strength with the kinase hinge region (Glu692/Cys694).
Mechanism of Action & Resistance Profiles
The clinical limitation of Gilteritinib is the emergence of the F691L gatekeeper mutation . The bulky Leucine residue at position 691 creates a steric clash that prevents Gilteritinib from binding.
-
Gilteritinib: Binds deeply in the ATP pocket but lacks the flexibility to accommodate the F691L steric bulk.
-
8-Fluoro Scaffold (G-749): The imidazo[1,2-a]pyridine core is more compact and rigid.[1][2] Experimental data suggests it binds in a conformation that avoids the steric clash with Leucine 691, maintaining potency.
Comparative Signaling Pathway (Graphviz)
Figure 1: Mechanism of action comparison.[1][2] Note that while Gilteritinib fails against the F691L gatekeeper mutation, the 8-Fluoroimidazo[1,2-a]pyridine scaffold (G-749) retains inhibitory activity.[1][2]
Experimental Performance Data
The following data consolidates biochemical IC50 values from key studies (e.g., Lee et al., Leukemia 2014; Perl et al., NEJM 2019).
Table 1: Kinase Inhibitory Potency (IC50 in nM)
| Target / Mutation | Gilteritinib | G-749 (8-Fluoro Scaffold) | Performance Delta |
| FLT3 (Wild Type) | 0.29 nM | 0.4 nM | Comparable |
| FLT3-ITD | 0.25 nM | 1.0 nM | Comparable |
| FLT3-D835Y (Activation Loop) | 0.30 nM | 0.6 nM | Comparable |
| FLT3-F691L (Gatekeeper) | 12.2 - 43.0 nM | 3.0 - 5.0 nM | 8-Fluoro Superior (~4-10x) |
| AXL (Bypass Resistance) | 0.7 nM | > 20 nM | Gilteritinib Superior (Dual inhibitor) |
| Plasma Protein Binding | High (>90%) | Moderate | G-749 may have higher free fraction |
Key Insight: Gilteritinib loses significant potency (shifts from ~0.3 nM to >12 nM) against the F691L mutant. The 8-Fluoro scaffold maintains single-digit nanomolar potency, making it a "Pan-FLT3" inhibitor.[1][2]
Experimental Protocols
To validate the potency of the 8-Fluoro scaffold versus Gilteritinib in your own lab, use the following standardized protocols.
Protocol A: Cellular Viability Assay (Ba/F3 Isogenic Lines)
Objective: Determine the differential sensitivity of FLT3-F691L mutants.
-
Cell Lines: Use Ba/F3 cells stably expressing FLT3-ITD and FLT3-ITD-F691L .
-
Seeding: Plate cells at 5,000 cells/well in 96-well white-walled plates using RPMI-1640 + 10% FBS (IL-3 independent).
-
Treatment:
-
Prepare 10 mM stocks of Gilteritinib and 8-Fluoroimidazo-derivative (e.g., G-749) in DMSO.
-
Perform a 9-point serial dilution (10 µM to 0.01 nM).
-
Add compounds to cells (Final DMSO < 0.1%).
-
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Readout: Add CellTiter-Glo (Promega) or ATPlite reagent.[1][2] Shake for 2 mins. Read luminescence.
-
Analysis: Fit curves using non-linear regression (GraphPad Prism) to calculate GI50.
Protocol B: Western Blot Signaling Analysis
Objective: Confirm inhibition of downstream STAT5 phosphorylation.
-
Treatment: Treat MV4-11 (FLT3-ITD) cells with 10 nM of Gilteritinib or G-749 for 2 hours.[1][2]
-
Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (Na3VO4, NaF).
-
Antibodies:
-
Observation: Both compounds should completely ablate p-STAT5 at 10 nM in ITD cells.[1][2] In F691L-transfected cells, only the 8-Fluoro scaffold should maintain ablation at low concentrations.[1][2]
References
-
Lee, H. K., et al. (2014). G-749, a novel FLT3 kinase inhibitor, can overcome drug resistance for the treatment of acute myeloid leukemia.[2][4]Leukemia , 28(7), 1412-1422. Link
-
Perl, A. E., et al. (2019).[5][6] Gilteritinib or Chemotherapy for Relapsed or Refractory FLT3-Mutated AML.[1][2][6][7]New England Journal of Medicine , 381, 1728-1740.[2] Link
-
Wang, X., et al. (2024).[8][9] An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L.[1][2][8][10]European Journal of Medicinal Chemistry , 264, 116023. Link
-
Mori, M., et al. (2017). Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia.Investigational New Drugs , 35(5), 556-565. Link
Sources
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- 3. Gilteritinib: a novel FLT3 inhibitor for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G-749, a novel FLT3 kinase inhibitor, can overcome drug resistance for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ash.confex.com [ash.confex.com]
- 6. 2minutemedicine.com [2minutemedicine.com]
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- 8. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 9. AXL inhibitor TP-0903 reduces metastasis and therapy resistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L [escholarship.org]
Benchmarking the PI3K Inhibitory Efficacy of 8-Fluoroimidazo[1,2-A]pyridin-2-amine
Executive Summary: The Imidazo[1,2-a]pyridine Scaffold in Kinase Discovery[1][2][3][4]
The 8-Fluoroimidazo[1,2-A]pyridin-2-amine represents a critical "privileged scaffold" in the design of Class I PI3K inhibitors. While the amine itself is often a fragment or chemical intermediate, its core architecture mimics the adenosine ring of ATP, allowing it to anchor effectively into the kinase hinge region.
This guide provides a rigorous framework for validating the PI3K inhibitory activity of this scaffold, comparing it against industry-standard inhibitors (Idelalisib, Alpelisib, and Wortmannin). We focus on the 8-Fluoro substitution, which is strategically employed to modulate the pKa of the ring nitrogens, improve metabolic stability against oxidative debromination/dealkylation, and enhance blood-brain barrier (BBB) permeability compared to non-fluorinated analogs.
Mechanistic Basis & Signaling Pathway[2][5][6][7]
To validate this compound, one must understand its interference point. The imidazo[1,2-a]pyridine core typically functions as a Type I ATP-competitive inhibitor .
Structural Mode of Action[2][8]
-
Hinge Binding: The N1 nitrogen of the imidazo ring serves as a hydrogen bond acceptor for the backbone amide of the kinase hinge region (typically Val851 in PI3K
). -
The 8-Fluoro Role: Fluorine substitution at the C8 position alters the electronic density of the ring system. It often reduces the basicity of the N1, potentially tuning the residence time and selectivity against other kinases.
Pathway Visualization
The following diagram illustrates the PI3K/AKT/mTOR signaling cascade and the precise intervention point of the 8-Fluoro candidate.
Fig 1. The PI3K/AKT signaling cascade showing the competitive inhibition point of the 8-Fluoro scaffold upstream of AKT.
Comparative Landscape: Benchmarking Your Compound
When publishing or validating your 8-Fluoro candidate, you must run side-by-side comparisons with these standards to establish potency (IC
| Comparator | Class | Mechanism | Role in Validation |
| 8-Fluoro Candidate | Novel Scaffold | ATP-Competitive | Primary Analyte |
| Wortmannin | Pan-PI3K | Irreversible (Covalent) | Positive Control (High Potency). Used to validate assay sensitivity. Note: Unstable in aqueous solution. |
| Idelalisib | PI3K | Reversible | Isoform Selectivity Control. Use to test if your 8-Fluoro compound is pan-active or isoform-specific. |
| Alpelisib | PI3K | Reversible | Clinical Benchmark. The gold standard for PI3K |
| ZSTK474 | Pan-PI3K | Reversible | Chemical Analog. Structurally more similar to imidazopyridines than Wortmannin. |
Key Insight: If your 8-Fluoro compound shows IC
Experimental Protocol: The ADP-Glo™ Validation System
To validate the activity, we utilize the ADP-Glo™ Kinase Assay (Promega) . This is the industry standard for high-throughput screening (HTS) of lipid kinases because it directly measures ADP production, avoiding the interference often seen with fluorescent-tagged lipids.
A. Reagents & Setup
-
Enzyme: Recombinant PI3K
(p110 /p85 ). -
Substrate: PIP2:PS lipid vesicles (50
M). -
ATP: Ultrapure ATP (10
M - Note: Keep below to detect competitive inhibitors). -
Buffer: 50 mM HEPES pH 7.5, 3 mM MgCl
, 1 mM EGTA, 0.03% CHAPS.
B. Step-by-Step Workflow
-
Compound Preparation:
-
Dissolve 8-Fluoroimidazo[1,2-A]pyridin-2-amine in 100% DMSO to 10 mM.
-
Perform a 12-point serial dilution (1:3) in DMSO.
-
Transfer 50 nL to a 384-well white, low-volume plate (Echo acoustic dispensing preferred).
-
-
Enzyme Reaction:
-
ADP Detection (Two-Step):
-
Data Analysis:
-
Measure Luminescence (RLU).[1]
-
Normalize to 0% inhibition (DMSO) and 100% inhibition (No Enzyme or 1
M Wortmannin). -
Fit data to a 4-parameter logistic equation (Sigmoidal Dose-Response).
-
C. Validation Workflow Diagram
Fig 2.[6][2] Step-by-step workflow for the ADP-Glo PI3K validation assay.
Data Interpretation & Troubleshooting
Expected Results (Hypothetical)
If your 8-Fluoroimidazo[1,2-A]pyridin-2-amine is a potent lead, the data should look like "Compound A" below. If it is a weak fragment, it will resemble "Compound B".
| Compound | IC | Hill Slope | Interpretation |
| Wortmannin (Control) | 2–5 nM | 1.0–1.2 | Assay is valid. System is sensitive. |
| Compound A (Optimized) | 15 nM | 1.0 | Potent Hit. Proceed to cell assays. |
| Compound B (Fragment) | 4,500 nM | 0.8 | Weak Binder. Needs SAR optimization (e.g., amide coupling at C2). |
| Compound C (Inactive) | >10,000 nM | N/A | Non-binder. |
Critical Quality Control (QC)
-
Z-Factor: Must be > 0.5. If lower, check pipetting error or enzyme stability.
-
DMSO Tolerance: PI3K is sensitive to DMSO. Ensure final concentration is < 2%.
-
Fluorescence Interference: If using older technologies (like FP or TR-FRET), the imidazo ring might fluoresce. ADP-Glo (Luminescence) avoids this artifact.
References
-
Imidazo[1,2-a]pyridine Scaffold in PI3K Inhibition
-
Assay Methodology (ADP-Glo)
-
Comparator Pharmacology
- Idelalisib (PI3Kδ inhibitor) and Alpelisib (PI3Kα inhibitor) clinical profiles.
-
8-Fluoro Substitution Chemistry
Sources
- 1. promega.com [promega.com]
- 2. promega.de [promega.de]
- 3. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K (p110α[H1047R]/p85α) Protocol [worldwide.promega.com]
- 5. ADP-Glo™ Lipid Kinase Assay Protocol [promega.sg]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pan-PI3K Inhibitors: Evaluating the Imidazo[1,2-a]pyridine Scaffold Against Established Agents
This guide provides a detailed comparison of pan-Phosphoinositide 3-Kinase (pan-PI3K) inhibitors, with a special focus on the emerging class of compounds built on the imidazo[1,2-a]pyridine scaffold, in the context of established clinical and preclinical agents. We will delve into the critical PI3K/AKT/mTOR signaling pathway, compare inhibitor potencies, and provide robust, field-proven experimental protocols for their evaluation.
The PI3K/AKT/mTOR Pathway: A Master Regulator and Prime Cancer Target
The PI3K/AKT/mammalian target of rapamycin (mTOR) pathway is a central intracellular signaling cascade that governs a vast array of fundamental cellular processes, including cell growth, proliferation, survival, metabolism, and motility.[1][2] Its activation is initiated by receptor tyrosine kinases (RTKs) or G-protein-coupled receptors, which recruit PI3K to the plasma membrane.[3][4] PI3K, a family of lipid kinases, then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4][5]
This accumulation of PIP3 at the membrane serves as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase AKT.[6] This recruitment leads to AKT's phosphorylation and activation by kinases like PDK1.[4][6] Once active, AKT phosphorylates a multitude of downstream substrates, ultimately leading to the activation of mTOR and the promotion of cell survival and proliferation.[1][4]
In a healthy cellular environment, this pathway is meticulously regulated. The tumor suppressor phosphatase and tensin homolog (PTEN) counteracts PI3K activity by dephosphorylating PIP3 back to PIP2, effectively acting as a brake on the signaling cascade.[1][6] However, in a vast number of human cancers, this pathway is aberrantly hyperactivated through various mechanisms, including activating mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K), loss or inactivation of PTEN, or amplification of RTKs.[2][7][8] This dysregulation makes the PI3K pathway one of the most sought-after targets for cancer therapeutic development.[2][3]
Pan-PI3K Inhibitors: A Broad-Spectrum Approach
The first generation of PI3K inhibitors developed for clinical use were "pan-PI3K inhibitors," designed to target all four catalytic isoforms of Class I PI3Ks (α, β, γ, and δ).[9] The rationale behind this approach was to achieve a comprehensive blockade of the pathway, which could be advantageous in tumors where multiple isoforms contribute to oncogenic signaling or where the specific driving isoform is unknown.[10] While this broad activity can be effective, it often comes at the cost of increased toxicity, as these isoforms also play roles in normal physiological processes.[3][9] This has led to the development of more isoform-selective inhibitors. However, pan-inhibition remains a crucial strategy, particularly in certain hematological malignancies and solid tumors.[9][10]
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure for PI3K Inhibition
While specific preclinical or clinical data for 8-Fluoroimidazo[1,2-A]pyridin-2-amine as a PI3K inhibitor is not extensively documented in publicly available literature, the core imidazo[1,2-a]pyridine structure is a well-established and highly valuable scaffold in the design of potent kinase inhibitors, including for PI3K.[11][12]
Research into this chemical class has shown that modifications at the 2, 6, and 8 positions of the imidazo[1,2-a]pyridine ring are critical for achieving high potency and selectivity against PI3Kα.[11][12] For instance, studies have successfully identified imidazo[1,2-a]pyridine derivatives with nanomolar IC50 values against PI3Kα and significant anti-proliferative activity in cancer cell lines with PIK3CA mutations.[11] The core structure serves as an excellent foundation for interacting with the ATP-binding pocket of the kinase. The introduction of a fluorine atom, as suggested by the name "8-Fluoro," is a common medicinal chemistry strategy to modulate physicochemical properties such as metabolic stability and binding affinity. This suggests that 8-Fluoroimidazo[1,2-A]pyridin-2-amine is likely a compound designed within a larger discovery program aimed at optimizing this promising scaffold.
Comparative Analysis of Pan-PI3K Inhibitors
To objectively assess the potential of a new chemical entity, it must be benchmarked against established inhibitors. Below is a comparison of several well-characterized pan-PI3K inhibitors that have been evaluated in clinical trials.
Table 1: Comparative Potency (IC50, nM) of Select Pan-PI3K Inhibitors
| Inhibitor | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | Primary Sponsor/Developer |
| Buparlisib (BKM120) | 52 | 166 | 262 | 116 | Novartis |
| Pilaralisib (XL147) | 39 | >1000 | 23 | 36 | Sanofi/Exelixis |
| Copanlisib (BAY 80-6946) | 0.5 | 3.7 | 6.4 | 0.7 | Bayer |
| PI-103 | 2 | 3 | 15 | 3 | - |
| TG-100-115 | >1000 | >1000 | 83 | 235 | Sanofi |
Data compiled from multiple sources.[9][13][14] Note: IC50 values can vary based on assay conditions.
Key Insights from the Comparison:
-
Potency and Selectivity: Copanlisib stands out for its potent, single-digit nanomolar inhibition of the α and δ isoforms.[9] Buparlisib demonstrates more balanced, albeit less potent, inhibition across all four isoforms.[13] Pilaralisib and TG-100-115 show more varied profiles, with Pilaralisib being less potent against the β isoform and TG-100-115 primarily targeting the γ and δ isoforms.[13]
-
Clinical Development: Buparlisib has been extensively studied but faced challenges due to its toxicity profile and modest clinical benefit in some trials.[4][14] Copanlisib, administered intravenously, was approved by the FDA for treating relapsed follicular lymphoma, highlighting a successful clinical application for a pan-inhibitor.[9][15]
-
Therapeutic Window: The major challenge for pan-PI3K inhibitors is balancing on-target anti-tumor efficacy with off-target toxicities, such as hyperglycemia, rash, and diarrhea.[4][14] The development of isoform-specific inhibitors like Alpelisib (a PI3Kα-specific inhibitor) was a direct response to this challenge, aiming for a wider therapeutic window in tumors driven by a specific isoform.[4][9]
Essential Experimental Protocols for Inhibitor Characterization
To rigorously evaluate a novel PI3K inhibitor like one from the imidazo[1,2-a]pyridine class, a series of standardized in vitro and cellular assays are required. The causality behind these experimental choices is to build a comprehensive profile of the compound, from direct target engagement to its effect on cancer cell biology.
Protocol: In Vitro Kinase Assay (ADP-Glo™ Format)
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3K. The ADP-Glo™ assay is a robust luminescent platform that quantifies the amount of ADP produced during the kinase reaction.[16][17]
Principle: The PI3K enzyme phosphorylates a lipid substrate (like PIP2) using ATP, generating ADP. The amount of ADP produced is directly proportional to kinase activity. The assay converts this ADP back to ATP, which is then used by a luciferase to produce a light signal. An inhibitor will reduce the amount of ADP produced, leading to a lower light signal.[17]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., 8-Fluoroimidazo[1,2-A]pyridin-2-amine) and reference inhibitors (e.g., Buparlisib) in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.
-
Kinase Reaction Setup (384-well plate):
-
Add 0.5 µL of the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.[17]
-
Prepare a master mix containing the PI3K Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2)[17], the lipid substrate (e.g., PIP2), and the purified recombinant PI3K enzyme (e.g., p110α/p85α).
-
Add 4 µL of this enzyme/lipid mixture to each well.[17]
-
Initiate the reaction by adding 0.5 µL of ATP solution (e.g., 250 µM).[17]
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[17]
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Plot the luminescence signal against the inhibitor concentration. Use a non-linear regression model (log(inhibitor) vs. response) to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Protocol: Cellular Proliferation Assay (MTT Assay)
This cell-based assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation. It is a critical step to determine if the biochemical potency of an inhibitor translates to anti-cancer effects in a cellular context.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[18]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., a PIK3CA-mutant breast cancer line like T47D) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of the test inhibitor and controls. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the cells for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).[10][19]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT to formazan.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (typically ~570 nm) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the percentage of cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Protocol: Western Blotting for PI3K Pathway Inhibition
This technique is essential for confirming that the inhibitor is engaging its target within the cell and blocking the intended signaling pathway. It provides crucial pharmacodynamic evidence.
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate. By using antibodies specific to the phosphorylated (active) forms of proteins like AKT, we can visualize the effect of an inhibitor on pathway activity.[5][20]
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Plate cancer cells and allow them to adhere. For pathway analysis, it's often best to serum-starve the cells overnight to reduce basal signaling.
-
Treat the cells with the inhibitor at various concentrations (e.g., 0.1x, 1x, and 10x the GI50) for a defined period (e.g., 2-6 hours).[10]
-
If desired, stimulate the pathway with a growth factor (e.g., EGF or insulin) for the last 15-30 minutes of the treatment period.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve protein phosphorylation.[5]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[5][20]
-
SDS-PAGE and Transfer:
-
Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.[5]
-
Incubate the membrane with a primary antibody overnight at 4°C. Key antibodies include:
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[5][20]
-
-
Detection:
-
Wash the membrane thoroughly.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[20]
-
-
Analysis: Observe the dose-dependent decrease in the phosphorylated protein signal relative to the total protein and loading control. This confirms on-target pathway inhibition.
Conclusion and Future Perspectives
The PI3K pathway remains a cornerstone of cancer research and drug development. While the field has seen a significant push towards isoform-selective inhibitors to improve the therapeutic window, pan-PI3K inhibitors like Copanlisib have demonstrated clear clinical utility in specific contexts.[9]
The exploration of novel chemical scaffolds like imidazo[1,2-a]pyridine is vital for the discovery of next-generation inhibitors with improved potency, selectivity, and drug-like properties.[11][12] Any new compound, such as the conceptual 8-Fluoroimidazo[1,2-A]pyridin-2-amine , must undergo rigorous, systematic evaluation. By employing the standardized biochemical and cellular protocols detailed in this guide, researchers can effectively benchmark its performance against established agents. The ultimate goal is to identify inhibitors that provide a durable and potent blockade of oncogenic signaling while minimizing the toxicities that have challenged the first generation of these powerful therapeutic agents.
References
-
Targeting the PI3K signaling pathway in cancer - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
PI3K Functions in Cancer Progression, Anticancer Immunity and Immune Evasion by Tumors - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (2022). Frontiers in Oncology. [Link]
-
PI3K/AKT/mTOR pathway - Wikipedia. (n.d.). Wikipedia. [Link]
-
Targeting PI3K in cancer: mechanisms and advances in clinical trials - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023). protocols.io. [Link]
-
In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (n.d.). protocols.io. [Link]
-
Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. (2014). Molecular Cancer Therapeutics. [Link]
-
Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. (n.d.). Bio-protocol. [Link]
-
Measuring PI3K Lipid Kinase Activity. (n.d.). Springer Nature Experiments. [Link]
-
Isoform-selectivity profiles of PI3K inhibitors in clinical use or development. (n.d.). ResearchGate. [Link]
-
PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. (2021). MDPI. [Link]
-
Biochemical IC 50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. (n.d.). ResearchGate. [Link]
-
Comparative effect of two pan-class I PI3K inhibitors used as anticancer drugs on human T cell function. (2015). PubMed. [Link]
-
PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC. (2014). National Center for Biotechnology Information. [Link]
-
PI3K-Akt signaling pathway. (n.d.). Assay-Protocol.com. [Link]
-
Phosphoinositide 3-Kinase (PI3K) Inhibitors and Breast Cancer: An Overview of Current Achievements. (2023). MDPI. [Link]
-
Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK). (2023). Taylor & Francis Online. [Link]
-
Phosphoinositide 3-kinase inhibitor - Wikipedia. (n.d.). Wikipedia. [Link]
-
Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. (n.d.). Merck. [Link]
-
Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Structural Determinants of Isoform Selectivity in PI3K Inhibitors. (2019). MDPI. [Link]
-
IC 50 values for the compounds towards individual PI3K. (n.d.). ResearchGate. [Link]
-
IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. (n.d.). ResearchGate. [Link]
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Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Ka inhibitors. (n.d.). Taylor & Francis Online. [Link]
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A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. (2023). IU Indianapolis ScholarWorks. [Link]
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PI3K controls cell proliferation and apoptosis. (A) Western blot... (n.d.). ResearchGate. [Link]
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Effect of PI3K and mTOR inhibitors on cell proliferation in human... (n.d.). ResearchGate. [Link]
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The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. (2025). MDPI. [Link]
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8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. (2006). PubMed. [Link]
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Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). MDPI. [Link]
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Original Article A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. (2023). e-Century Publishing Corporation. [Link]
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A Researcher's Guide to Cross-Reactivity Profiling of 8-Fluoroimidazo[1,2-A]pyridin-2-amine and a Comparative Analysis with Structurally Related Compounds
In the landscape of modern drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents with a wide range of biological activities, including anxiolytic, hypnotic, and anticancer properties.[1][2][3][4] The introduction of a fluorine atom at the 8-position of this scaffold, yielding 8-Fluoroimidazo[1,2-A]pyridin-2-amine, presents a novel chemical entity with potentially unique pharmacological characteristics. As with any new investigational compound, a thorough understanding of its target engagement and potential off-target interactions is paramount to advancing its development.
This guide provides a comprehensive framework for the cross-reactivity profiling of 8-Fluoroimidazo[1,2-A]pyridin-2-amine. We will delve into the rationale behind the selection of appropriate screening panels and assays, provide detailed experimental protocols, and offer a comparative analysis with established imidazopyridine-based drugs, Zolpidem and Alpidem. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the selectivity of novel compounds within this chemical class.
The Significance of the Imidazo[1,2-a]pyridine Scaffold: A Brief Overview
The imidazo[1,2-a]pyridine core is a key pharmacophore in several marketed drugs, most notably Zolpidem and Alpidem. These compounds primarily exert their effects through positive allosteric modulation of the GABAA receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[5][6] However, the therapeutic application of this scaffold is not limited to neuroscience. Various derivatives have demonstrated activity as kinase inhibitors, targeting enzymes such as Akt, PI3K, and PDGFR, highlighting the chemical versatility of this heterocyclic system.[7][8][9]
Given this precedent, it is reasonable to hypothesize that 8-Fluoroimidazo[1,2-A]pyridin-2-amine may interact with GABAA receptors and/or a spectrum of protein kinases. Therefore, a systematic cross-reactivity profiling strategy should be designed to investigate these potential interactions and to identify any unforeseen off-target activities.
A Strategic Approach to Cross-Reactivity Profiling
A tiered approach to cross-reactivity profiling allows for a cost-effective and data-driven assessment of a compound's selectivity. This typically begins with broad screening panels, followed by more focused secondary assays to confirm and characterize any observed "hits."
Caption: A tiered workflow for comprehensive cross-reactivity profiling.
Tier 1: Broad Panel Screening
The initial step involves screening the compound against large, well-characterized panels of biological targets. This provides a broad overview of its potential interactions and helps to identify potential liabilities early in the development process.
Kinase Profiling
Given that some imidazo[1,2-a]pyridine derivatives exhibit kinase inhibitory activity, a broad kinase panel is essential. Commercial services like DiscoverX's KINOMEscan® offer extensive panels that can assess the binding of a compound to hundreds of kinases.[10][11][12][13]
Table 1: Representative Kinase Panel for Initial Screening
| Kinase Family | Representative Kinases |
| Tyrosine Kinases (TK) | EGFR, HER2, VEGFR2, PDGFRβ, c-Met, Abl, Src |
| Serine/Threonine Kinases | |
| - AGC Family | Akt1, PKA, PKCα, ROCK1 |
| - CAMK Family | CAMKIIα, DAPK1 |
| - CMGC Family | CDK2, GSK3β, MAPK1 (ERK2) |
| Atypical Kinases | PI3Kα, mTOR |
This is a representative list and not exhaustive. A comprehensive screen would ideally cover a much larger portion of the kinome.
Safety Pharmacology Profiling
To identify potential off-target effects that could lead to adverse drug reactions, a broad safety pharmacology panel is crucial. Companies like Eurofins Discovery offer comprehensive panels, such as the SafetyScreen87, which cover a wide range of targets including G-protein coupled receptors (GPCRs), ion channels, and transporters.[14][15][16]
Table 2: Key Target Classes in a Broad Safety Pharmacology Panel
| Target Class | Representative Targets | Potential Adverse Effects Associated with Off-Target Activity |
| GPCRs | Adrenergic (α1, α2, β1, β2), Dopamine (D1, D2), Serotonin (5-HT1A, 5-HT2A), Muscarinic (M1, M2, M3), Opioid (μ, δ, κ) | Cardiovascular effects, CNS side effects, gastrointestinal issues |
| Ion Channels | hERG, Nav1.5, Cav1.2 | Cardiac arrhythmias (QT prolongation), neurological effects |
| Transporters | Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET) | CNS side effects, drug-drug interactions |
| Enzymes | COX-1, COX-2, PDE family | Gastrointestinal bleeding, cardiovascular events, inflammation |
| Nuclear Receptors | Estrogen Receptor, Glucocorticoid Receptor | Endocrine disruption |
Comparative Analysis: Zolpidem and Alpidem
To provide context for the profiling data of 8-Fluoroimidazo[1,2-A]pyridin-2-amine, a comparison with the known pharmacology of Zolpidem and Alpidem is instructive.
Table 3: Comparative Profile of Imidazopyridine-Based Drugs
| Feature | Zolpidem | Alpidem | 8-Fluoroimidazo[1,2-A]pyridin-2-amine |
| Primary Target | GABAA receptor positive allosteric modulator (preferential for α1 subunit-containing receptors) | GABAA receptor positive allosteric modulator (selective for α1 subunit-containing receptors) | Hypothesized to interact with GABAA receptors |
| Primary Therapeutic Use | Hypnotic (treatment of insomnia) | Anxiolytic (withdrawn due to hepatotoxicity) | To be determined |
| Known Off-Target Activities | Low cross-reactivity with other neurotransmitter receptors.[5][14][17] | High affinity for the translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor.[9][18] | To be determined by profiling |
| Key Adverse Effects | Complex sleep-related behaviors, hallucinations, dependence.[19][20][21] | Liver toxicity.[12][22] | To be determined |
Tier 2: Experimental Protocols for Hit Confirmation and Characterization
Once initial hits are identified from the broad screening panels, the next step is to confirm these interactions and characterize the potency and functional activity of the compound.
Radioligand Binding Assay for a Representative GPCR (e.g., 5-HT2A Receptor)
This assay is used to determine the binding affinity (Ki) of the test compound for a specific receptor.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]ketanserin at a concentration close to its Kd.
-
Test Compound: Prepare a serial dilution of 8-Fluoroimidazo[1,2-A]pyridin-2-amine.
-
Non-specific Binding (NSB) Control: A high concentration of a known 5-HT2A antagonist (e.g., 10 µM mianserin).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding wells: Add assay buffer, receptor membranes, and radioligand.
-
NSB wells: Add assay buffer, receptor membranes, radioligand, and NSB control.
-
Test Compound wells: Add assay buffer, receptor membranes, radioligand, and the test compound at various concentrations.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4][22][23][24]
-
TR-FRET Kinase Inhibition Assay (e.g., for Akt1)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for measuring kinase activity.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Kinase Buffer: A buffer optimized for the specific kinase (e.g., Akt1).
-
Enzyme: Recombinant Akt1.
-
Substrate: A peptide substrate for Akt1 that is biotinylated.
-
ATP: At a concentration close to the Km for the kinase.
-
Detection Reagents: A europium-labeled anti-phospho-substrate antibody (donor) and streptavidin-XL665 (acceptor).
-
Test Compound: A serial dilution of 8-Fluoroimidazo[1,2-A]pyridin-2-amine.
-
-
Kinase Reaction (in a 384-well plate):
-
Add kinase buffer, substrate, and the test compound at various concentrations to the wells.
-
Initiate the reaction by adding ATP.
-
-
Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop Reaction and Detection:
-
Stop the kinase reaction by adding EDTA.
-
Add the detection reagents (europium-labeled antibody and streptavidin-XL665).
-
-
Incubation: Incubate for a further period to allow for the detection reagents to bind (e.g., 60 minutes).
-
Measurement: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis:
Manual Patch-Clamp Assay for hERG Channel Activity
The hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical target for cardiac safety assessment, as its inhibition can lead to life-threatening arrhythmias. The manual patch-clamp technique is the gold standard for assessing a compound's effect on hERG channel function.[8][27][28]
Step-by-Step Protocol:
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Electrophysiology Setup:
-
Use a patch-clamp amplifier, a micromanipulator, and an inverted microscope.
-
Prepare borosilicate glass micropipettes with a tip resistance of 2-5 MΩ when filled with intracellular solution.
-
Extracellular solution: Contains physiological concentrations of ions.
-
Intracellular solution: Filled into the micropipette.
-
-
Whole-Cell Recording:
-
Establish a gigaohm seal between the micropipette and the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
-
Voltage Protocol:
-
Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.
-
-
Compound Application:
-
Record baseline hERG currents.
-
Perfuse the cell with the extracellular solution containing the test compound at various concentrations.
-
-
Data Acquisition and Analysis:
Conclusion
The cross-reactivity profiling of 8-Fluoroimidazo[1,2-A]pyridin-2-amine is a critical step in its preclinical development. By employing a systematic, tiered approach that combines broad panel screening with focused hit confirmation and characterization assays, researchers can build a comprehensive understanding of the compound's selectivity and potential liabilities. The comparative analysis with established drugs like Zolpidem and Alpidem provides a valuable benchmark for interpreting the experimental data. The detailed protocols provided in this guide offer a practical framework for conducting these essential studies, ultimately enabling a more informed and efficient progression of this promising new chemical entity towards clinical evaluation.
References
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- El-Gamal, M. I., et al. (2017). Recent advances in the medicinal chemistry of imidazo[1,2-a]pyridines. Journal of Medicinal Chemistry, 60(16), 6888-6913.
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Eurofins Discovery. (n.d.). SafetyScreen™ Panels. Retrieved from [Link]
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DiscoverX. (n.d.). KINOMEscan®. Retrieved from [Link]
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- Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
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DiscoverX. (n.d.). KINOMEscan®. Retrieved from [Link]
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Eurofins Discovery. (n.d.). SafetyScreen™ Panels. Retrieved from [Link]
- Crumb, W. J., et al. (2016). An evaluation of 30 clinical drugs against the comprehensive in vitro proarrhythmia assay (CiPA) panel of human cardiac ion channels. Journal of Pharmacological and Toxicological Methods, 81, 251-262.
- El-Gamal, M. I., et al. (2017). Recent advances in the medicinal chemistry of imidazo[1,2-a]pyridines. Journal of Medicinal Chemistry, 60(16), 6888-6913.
- Langer, S. Z., et al. (1990). Alpidem and zolpidem as selective ligands for omega 1- and omega 3-receptor subtypes.
- Crestani, F., et al. (2000). The imidazopyridine zolpidem, a ligand for the GABAA receptor, does not have the same behavioral effects as the benzodiazepine triazolam in squirrel monkeys. Journal of Pharmacology and Experimental Therapeutics, 293(3), 981-991.
- El-Gamal, M. I., et al. (2017). Recent advances in the medicinal chemistry of imidazo[1,2-a]pyridines. Journal of Medicinal Chemistry, 60(16), 6888-6913.
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
- Crumb, W. J., et al. (2016). An evaluation of 30 clinical drugs against the comprehensive in vitro proarrhythmia assay (CiPA) panel of human cardiac ion channels. Journal of Pharmacological and Toxicological Methods, 81, 251-262.
- Crestani, F., et al. (2000). The imidazopyridine zolpidem, a ligand for the GABAA receptor, does not have the same behavioral effects as the benzodiazepine triazolam in squirrel monkeys. Journal of Pharmacology and Experimental Therapeutics, 293(3), 981-991.
-
DiscoverX. (n.d.). KINOMEscan®. Retrieved from [Link]
- El-Gamal, M. I., et al. (2017). Recent advances in the medicinal chemistry of imidazo[1,2-a]pyridines. Journal of Medicinal Chemistry, 60(16), 6888-6913.
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
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Sygnature Discovery. (n.d.). GABAA Receptors. Retrieved from [Link]
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Eurofins Discovery. (n.d.). SafetyScreen™ Panels. Retrieved from [Link]
- Berson, A., et al. (2001). Toxicity of alpidem, a peripheral benzodiazepine receptor ligand, but not zolpidem, in rat hepatocytes: role of mitochondrial permeability transition and metabolic activation. Journal of Pharmacology and Experimental Therapeutics, 299(2), 793-800.
- Hancox, J. C., et al. (2004). The role of the hERG potassium channel in determining cardiac action potential duration and QT interval. Journal of Cardiovascular Electrophysiology, 15(S1), S6-S15.
- Möhler, H., et al. (2002). GABAA receptor subtypes: a new pharmacology. Journal of Pharmacology and Experimental Therapeutics, 300(1), 2-8.
- Sieghart, W. (2015). GABAA receptor subtypes: an overview. Current Pharmaceutical Design, 21(34), 4916-4921.
- Hajak, G., et al. (2002). The hypnotic profile of zolpidem.
- Möhler, H., et al. (2002). GABAA receptor subtypes: a new pharmacology. Journal of Pharmacology and Experimental Therapeutics, 300(1), 2-8.
- Hancox, J. C., et al. (2004). The role of the hERG potassium channel in determining cardiac action potential duration and QT interval. Journal of Cardiovascular Electrophysiology, 15(S1), S6-S15.
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Eurofins Discovery. (n.d.). SafetyScreen™ Panels. Retrieved from [Link]
- Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
- Magassa, A., et al. (2010). Design, synthesis, and biological evaluation of imidazopyridine analogues as potent PD-1/PD-L1 antagonists. Journal of Medicinal Chemistry, 53(21), 7666-7677.
- Samanta, S., & Hajra, A. (2018). Visible-Light-Promoted C(sp3)–C(sp2) Cross-Dehydrogenative Coupling of Tertiary Amine with Imidazopyridine. The Journal of Organic Chemistry, 83(17), 10565-10572.
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The People's Pharmacy. (2023). Stopping Zolpidem (Ambien) for Insomnia Can Be Challenging. Retrieved from [Link]
- Kumar, A., et al. (2016).
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Comparative Guide: Metal-Free vs. Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines
[1]
Executive Summary
Imidazo[1,2-a]pyridines represent a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and Olprinone (cardiotonic).[1][2] Historically, the synthesis of this fused heterocycle relied heavily on lachrymatory
Modern drug discovery demands milder, safer, and more sustainable routes. This guide compares the two dominant modern methodologies:
-
Copper-Catalyzed Oxidative Coupling: The industrial standard for robustness and scope.
-
Iodine-Mediated (Metal-Free) Cyclization: The emerging "green" alternative offering superior atom economy and reduced toxicity profiles.
Mechanistic Divergence
Understanding the reaction pathway is critical for troubleshooting low yields or regioselectivity issues.
Copper-Catalyzed Pathway (The "Oxidase" Model)
This method typically utilizes a Cu(I)/Cu(II) redox couple under aerobic conditions. The reaction proceeds via an Ortoleva-King type intermediate.[3] The copper catalyst facilitates the single-electron transfer (SET) oxidation of the enamine intermediate, generating a radical cation that undergoes intramolecular cyclization.
Metal-Free Pathway (Iodine-Mediated)
Iodine acts as a mild Lewis acid and an oxidant. The mechanism involves the in situ iodination of the ketone to form an
Figure 1: Mechanistic bifurcation showing the radical-cation pathway (Copper) versus the electrophilic substitution pathway (Iodine).
Head-to-Head Performance Analysis
The following data aggregates results from standard acetophenone + 2-aminopyridine couplings found in recent literature (2015–2024).
| Feature | Copper-Catalyzed (CuI/O2) | Metal-Free ( |
| Typical Yield | 80 – 95% | 75 – 92% |
| Reaction Time | 6 – 24 Hours | 1 – 4 Hours (Often faster) |
| Temperature | High (100–120 °C) | Moderate (80–100 °C) |
| Functional Group Tolerance | Excellent. Tolerates nitro, nitriles, and halides well. | Good. Sensitive to highly oxidizable groups (due to |
| Purification | Requires metal scavenging (silica/chelators). | Simple aqueous wash (removes iodide salts). |
| Cost | Low (Cu is cheap), but ligands add cost. | Very Low ( |
| Green Metrics | Moderate. Solvent toxicity (DMF/DMA) is common. | High. Can be run in DMSO or even water. |
Validated Experimental Protocols
Protocol A: Copper-Catalyzed Aerobic Oxidative Coupling
Best for: Large-scale batches where maximum yield is prioritized over metal contamination concerns.
Reagents:
-
2-Aminopyridine (1.0 mmol)[4]
-
Acetophenone derivative (1.0 mmol)[4]
-
CuI (Copper(I) Iodide) (0.1 mmol, 10 mol%)
-
Anhydrous DMF (3.0 mL)
-
Atmosphere: Air (Balloon or open tube)
Step-by-Step Workflow:
-
Charge: In a 10 mL reaction tube equipped with a stir bar, add 2-aminopyridine (94 mg), acetophenone (120 mg), and CuI (19 mg).
-
Solvate: Add 3.0 mL of anhydrous DMF.
-
Oxygenate: Connect an air balloon or leave open to air (with a drying tube) to ensure an aerobic environment.
-
Heat: Place in a pre-heated oil bath at 110 °C for 12 hours.
-
Monitor: Check via TLC (Eluent: Ethyl Acetate/Hexane 1:1). Look for the disappearance of the ketone.
-
Workup: Cool to room temperature. Dilute with 20 mL water. Extract with Ethyl Acetate (3 x 10 mL).
-
Purify: Wash combined organics with brine, dry over
, and concentrate. Purify via silica gel column chromatography.
Critical Note: The presence of air is non-negotiable. Running this under
Protocol B: Metal-Free Iodine-Mediated Synthesis
Best for: Rapid library generation, medicinal chemistry (no metal residue), and sustainability.
Reagents:
-
2-Aminopyridine (1.0 mmol)[4]
-
Acetophenone derivative (1.0 mmol)[4]
-
Molecular Iodine (
) (0.5 mmol, 50 mol% - Note: Can be stoichiometric for faster rates) -
DMSO (Dimethyl sulfoxide) (2.0 mL)
Step-by-Step Workflow:
-
Charge: Add 2-aminopyridine (94 mg) and acetophenone (120 mg) to a reaction vial.
-
Activate: Add molecular iodine (127 mg). The solution will turn dark brown.
-
Solvate: Add 2.0 mL of DMSO.
-
Heat: Stir at 100 °C for 2–3 hours. The color may fade as iodine is consumed/cycled.
-
Quench: Cool to RT. Add 10 mL of saturated aqueous
(sodium thiosulfate) to quench unreacted iodine (solution turns yellow/clear). -
Precipitate: In many cases, the product precipitates upon adding water. Filter and wash with cold water.
-
Alternative Workup: If no precipitate, extract with DCM, wash with water (to remove DMSO), dry, and concentrate.
Why this works: DMSO acts as a dual solvent and oxidant, regenerating HI to
Decision Matrix: Which Method to Choose?
Use the logic flow below to select the appropriate protocol for your specific substrate.
Figure 2: Decision matrix for process selection.
Expert Commentary & Conclusion
While copper catalysis remains the historical heavyweight for its reliability across diverse substrates, the iodine-mediated approach is superior for medicinal chemistry applications . The elimination of heavy metal scavenging steps streamlines the workflow significantly.
Recommendation:
-
For Exploratory Chemistry : Start with Protocol B (Iodine) . It is faster, cleaner, and easier to work up.
-
For Process Development : Evaluate Protocol A (Copper) if raw material cost (
vs Cu) becomes a limiting factor or if the substrate contains moieties sensitive to iodine oxidation.
References
-
Mechanistic Insights into Copper-Catalyzed Aerobic Oxidative Coupling. Journal of the American Chemical Society. [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
Recent Advances in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Chemical Reviews / PMC. [Link]
-
Green and Sustainable Approaches for the Synthesis of Imidazo[1,2-a]pyridines. Green Chemistry. [Link]
-
Copper-Catalyzed One-Pot Synthesis Using Air as Oxidant. Journal of Organic Chemistry. [Link]
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core for Kinase Inhibitor Design - A Head-to-Head Comparison
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its "drug-like" properties and versatile synthesis.[1] Its rigid, planar structure and ability to engage in various molecular interactions have made it a cornerstone in the development of targeted therapies, particularly in the highly competitive field of protein kinase inhibitors. This guide provides a head-to-head comparison of imidazo[1,2-a]pyridine-based inhibitors targeting several key kinases implicated in cancer and neurodegenerative diseases: Activin-like Kinase 2 (ALK2), Glycogen Synthase Kinase-3β (GSK-3β), Phosphoinositide 3-Kinase (PI3K), and the c-Met receptor tyrosine kinase. We will delve into the comparative efficacy, selectivity, and preclinical performance of representative compounds, supported by experimental data and protocols.
Activin-like Kinase 2 (ALK2): A Target in Rare Diseases
Mutations in ALK2, a bone morphogenetic protein (BMP) type I receptor, are the primary cause of fibrodysplasia ossificans progressiva (FOP), a rare and debilitating genetic disorder. The development of selective ALK2 inhibitors is therefore of significant therapeutic interest. The imidazo[1,2-a]pyridine scaffold has emerged as a promising alternative to other chemical series for targeting ALK2.[2][3]
A comparative analysis of a representative imidazo[1,2-a]pyridine-based ALK2 inhibitor, Compound 2, with the well-characterized tool compound LDN-193189, reveals its potential.[3]
Table 1: Head-to-Head Comparison of ALK2 Inhibitors
| Compound | Scaffold | ALK2 IC50 (nM) | Selectivity Profile | Key Features | Reference |
| Compound 2 | Imidazo[1,2-a]pyridine | Potent (specific value not publicly disclosed) | Similar to LDN-193189 over BMP/TGF-β receptors | Orally bioavailable in rats, favorable brain-to-plasma ratio of 1.6.[3] | [3] |
| LDN-193189 | Diaminoquinazoline | 5 | Potent inhibitor of ALK2/3/6 | Widely used as a research tool for BMP signaling | [3] |
Experimental Insight: The development of Compound 2 focused on improving metabolic stability, a common challenge in drug discovery.[3] Researchers explored various heterocyclic replacements for a quinoline group, ultimately finding that modifying the 2-position of the quinoline reduced metabolic liabilities.[3] This highlights a key aspect of drug design: optimizing not just for potency but also for pharmacokinetic properties.
Glycogen Synthase Kinase-3β (GSK-3β): A Key Player in Neurodegeneration
GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to Alzheimer's disease, bipolar disorder, and cancer.[4][5][6] The imidazo[1,2-b]pyridazine scaffold, a close isostere of imidazo[1,2-a]pyridine, has been successfully employed to develop potent and brain-penetrant GSK-3β inhibitors.[5][6]
A study detailing the structure-activity relationship (SAR) of a series of imidazo[1,2-b]pyridazine derivatives culminated in the identification of compound 47 , a potent and orally bioavailable GSK-3β inhibitor.[5][6]
Table 2: Comparative Data for Imidazo[1,2-b]pyridazine GSK-3β Inhibitors
| Compound | GSK-3β IC50 (nM) | Cellular Activity (p-Tau reduction) | In Vivo Efficacy | Key Pharmacokinetic Properties | Reference |
| 47 | Potent (specific value not publicly disclosed) | Significant reduction of phosphorylated tau | Demonstrated efficacy in a triple-transgenic mouse model of Alzheimer's disease | Brain-penetrant and orally bioavailable | [5][6] |
Signaling Pathway: GSK-3β in Tau Hyperphosphorylation
Caption: GSK-3β signaling pathway leading to tau hyperphosphorylation and the inhibitory action of imidazo[1,2-b]pyridazine compounds.
Phosphoinositide 3-Kinase (PI3K): A Central Node in Cancer Signaling
The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for drug development. Several research groups have explored the imidazo[1,2-a]pyridine scaffold to generate potent and selective PI3K inhibitors.
One study identified compound 15a as a potent PI3K/mTOR dual inhibitor with excellent kinase selectivity and in vivo antitumor activity.[7] Another research effort led to the discovery of compound 35 , a nanomolar PI3Kα inhibitor with favorable in vitro ADME properties.[8]
Table 3: Head-to-Head Comparison of Imidazo[1,2-a]pyridine PI3K Inhibitors
| Compound | Target(s) | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Cellular Proliferation IC50 (nM) | In Vivo Efficacy | Reference | |---|---|---|---|---|---| | 15a | PI3K/mTOR | 1.8 | 10.2 | 16 (HCT116 cells) | Significant tumor growth inhibition in HCT116 and HT-29 xenografts |[7] | | 35 | PI3Kα | 150 | Not reported | Potent against PI3Kα-addicted cancer cells | Not reported |[8] |
Experimental Workflow: Kinase Inhibition Assay
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
c-Met: A Driver of Tumor Growth and Metastasis
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility. Aberrant c-Met signaling is a hallmark of many cancers and is associated with poor prognosis. The imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop potent and selective c-Met inhibitors.
One series of imidazo[1,2-a]pyridine derivatives yielded compound 22e , a potent and selective c-Met inhibitor with in vivo antitumor efficacy.[9] Another study identified compound 31 from a different chemical series, also demonstrating high potency and selectivity for c-Met.[10]
Table 4: Comparative Data for Imidazo[1,2-a]pyridine c-Met Inhibitors
| Compound | c-Met IC50 (nM) | Cellular Proliferation IC50 (nM) | Kinase Selectivity | In Vivo Efficacy | Reference | |---|---|---|---|---| | 22e | 3.9 | 45.0 (EBC-1 cells) | High selectivity over a panel of kinases | Significant tumor growth inhibition (TGI = 75%) with good oral bioavailability (F = 29%) |[9] | | 31 | 12.8 | Potent against c-Met-driven cell lines | >78-fold selective over a panel of 16 other tyrosine kinases | Not reported |[10] |
Detailed Experimental Protocol: Western Blot for c-Met Phosphorylation
-
Cell Culture and Treatment:
-
Culture c-Met-addicted cancer cells (e.g., EBC-1) to 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours.
-
Treat cells with various concentrations of the imidazo[1,2-a]pyridine inhibitor or vehicle control for 2-4 hours.
-
Stimulate cells with HGF (50 ng/mL) for 15 minutes to induce c-Met phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples and denature by boiling in Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-c-Met, total c-Met, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect proteins using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize phosphorylated protein levels to total protein levels.
-
This protocol allows for the direct assessment of the inhibitor's ability to block c-Met signaling within a cellular context.
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a rich source of novel kinase inhibitors with significant therapeutic potential. The head-to-head comparisons presented in this guide, based on published preclinical data, demonstrate the successful application of this privileged core in developing potent and selective inhibitors for a range of important oncology and neurology targets. The key to advancing these compounds towards clinical application lies in a multi-parameter optimization approach, balancing high on-target potency with favorable pharmacokinetic properties and a clean safety profile.
References
-
[SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW IMIDAZO[2,1-B][2][3][5]THIADIAZOLE DERIVATIVES AS ANTICANCER AGENTS. Iraqi Journal of Pharmaceutical Sciences.]([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Imidazo[1,2-a]pyridine Derivatives in Xenograft Models
In the landscape of modern oncology drug discovery, the pursuit of novel chemical scaffolds that yield potent and selective anticancer agents is paramount. Among these, the imidazo[1,2-a]pyridine core has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comprehensive comparison of the preclinical efficacy of imidazo[1,2-a]pyridine derivatives in xenograft models, contextualized against established targeted therapies. While direct in vivo data for 8-Fluoroimidazo[1,2-A]pyridin-2-amine in oncology is not publicly available, this document will focus on a closely related analogue with demonstrated in vivo efficacy and compare its performance with inhibitors of well-validated oncogenic pathways.
The Imidazo[1,2-a]pyridine Scaffold: A Versatile Core for Anticancer Drug Design
The imidazo[1,2-a]pyridine skeleton is a nitrogen-containing heterocyclic system that has garnered significant interest in medicinal chemistry due to its synthetic accessibility and diverse pharmacological properties.[1] Derivatives of this scaffold have been investigated for their potential to inhibit key cancer-related targets, including the PI3K/Akt/mTOR and KRAS signaling pathways.[2]
Mechanism of Action: Targeting Multiple Oncogenic Pathways
Recent studies have elucidated the multifaceted anticancer mechanisms of imidazo[1,2-a]pyridine derivatives. These compounds have been shown to:
-
Inhibit the PI3K/Akt/mTOR Pathway: Several imidazo[1,2-a]pyridine-based compounds exhibit potent dual inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell growth and proliferation.[2]
-
Target KRAS G12C: The imidazo[1,2-a]pyridine backbone has been utilized as a novel scaffold for the development of covalent inhibitors targeting the KRAS G12C mutation, a key driver in many intractable cancers.[3]
-
Modulate Inflammatory Pathways: Certain derivatives have demonstrated anti-inflammatory effects by suppressing the NF-κB and STAT3 signaling pathways, which are critically involved in tumor progression and metastasis.[4]
-
Induce Apoptosis and Cell Cycle Arrest: In vitro studies have shown that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells through the modulation of proteins like p53 and p21.[2]
In Vivo Efficacy of a 2-Phenyl-Imidazo[1,2-a]pyridine Derivative in a Breast Cancer Xenograft Model
While in vivo data for the broader class of imidazo[1,2-a]pyridines is emerging, a notable example is the 2-phenyl-imidazo[1,2-a]pyridine derivative, X15695. This compound has been identified as an orally active, selective estrogen receptor (ER) degrader (SERD) and has demonstrated significant antitumor activity in a preclinical breast cancer model.
A study reported that X15695 effectively inhibited the growth of MCF-7 breast cancer xenografts.[5] This in vivo efficacy is attributed to its ability to degrade ERα, a key driver of proliferation in ER-positive breast cancers.[5] This finding underscores the potential of the imidazo[1,2-a]pyridine scaffold to yield clinically relevant anticancer agents.
Comparative Efficacy in Xenograft Models: Imidazo[1,2-a]pyridines vs. Established Targeted Therapies
To provide a clear perspective on the potential of imidazo[1,2-a]pyridine derivatives, it is essential to compare their preclinical performance with that of established targeted therapies, such as PI3K and KRAS G12C inhibitors.
Comparison with PI3K Inhibitors
The PI3K pathway is one of the most frequently activated signaling pathways in human cancer. Several pan-PI3K and isoform-specific inhibitors have been evaluated in preclinical xenograft models.
| Compound Class | Example Compound(s) | Xenograft Model(s) | Key Efficacy Findings | Reference(s) |
| Imidazo[1,2-a]pyridine Derivative | X15695 | MCF-7 (Breast Cancer) | Inhibition of tumor growth via ERα degradation. | [5] |
| Pan-PI3K Inhibitors | Buparlisib (BKM120), WX008 | Triple Negative Breast Cancer PDX, Various PDX models | Buparlisib showed limited single-agent activity in TNBC PDX models. WX008 demonstrated significant antitumor efficacy in several PDX models. | [6][7] |
| Dual PI3K-mTOR Inhibitors | PF-04691502, PF-05212384 | TNBC, Ovarian, and Lung Cancer PDX | Enhanced tumor growth inhibition when combined with chemotherapy in certain PTEN-deficient PDX models. | [8] |
| PI3Kα-selective Inhibitor | Alpelisib (BYL719) | PIK3CA-mutant Breast Cancer Xenografts | Monotherapy resulted in decreased tumor volume. | [9] |
Comparison with KRAS G12C Inhibitors
The discovery of covalent inhibitors targeting the KRAS G12C mutation has been a major breakthrough in oncology. Sotorasib and adagrasib are two such inhibitors that have shown clinical activity.
| Compound Class | Example Compound(s) | Xenograft Model(s) | Key Efficacy Findings | Reference(s) |
| Imidazo[1,2-a]pyridine Derivative | I-11 (in vitro) | NCI-H358 (KRAS G12C-mutated NSCLC cells) | Potent anticancer agent in vitro; in vivo data not yet reported. | [3] |
| KRAS G12C Inhibitors | Sotorasib, Adagrasib | Pancreatic and Lung Cancer CDX | Combination with a PAK4 inhibitor significantly reduced tumor burden. Monotherapy efficacy is often limited by resistance. | [10] |
| KRAS G12C Inhibitors | Sotorasib, Adagrasib | KRAS G12C-mutant NSCLC | Combination with chemotherapy enhances efficacy in both parental and chemo-resistant cell lines and 3D spheroid models. | [11] |
The Potential Role of GABA-A Receptor Modulation
Interestingly, the initial search for 8-Fluoroimidazo[1,2-A]pyridin-2-amine identified it as a GABA A receptor modulator.[12] While this activity is primarily associated with neurological effects, there is emerging evidence for the role of the GABAergic system in cancer. A recent study demonstrated that a benzodiazepine analog, AM-101, which activates GABA(A) receptors, can sensitize non-small cell lung cancer (NSCLC) subcutaneous xenograft tumors to radiation, leading to improved tumor control.[13][14] This suggests that the GABAergic activity of certain imidazo[1,2-a]pyridine derivatives could be a potential therapeutic avenue to explore, possibly in combination with other cancer treatments like radiotherapy.
Experimental Protocols
Establishment of a Patient-Derived Xenograft (PDX) Model for Efficacy Studies
This protocol outlines the general steps for establishing a PDX model, a robust preclinical platform that captures the heterogeneity of human tumors.[6]
-
Tumor Tissue Acquisition: Obtain fresh tumor tissue from a consenting patient under sterile conditions.
-
Implantation:
-
Anesthetize an immunodeficient mouse (e.g., NOD/SCID).
-
Implant a small fragment of the tumor tissue (approximately 2-3 mm³) subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Measure tumor volume using calipers with the formula: (Length x Width²) / 2.
-
-
Passaging:
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor.
-
Fragment the tumor and implant it into new recipient mice for cohort expansion.
-
-
Therapeutic Efficacy Study:
-
Once tumors in the experimental cohort reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., an imidazo[1,2-a]pyridine derivative) and vehicle control according to the planned dosing schedule and route of administration.
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, collect tumors for pharmacodynamic and biomarker analysis.
-
Workflow for a Xenograft Efficacy Study
Caption: Workflow for a typical xenograft efficacy study.
Signaling Pathways and Drug Action
The following diagram illustrates the key signaling pathways targeted by imidazo[1,2-a]pyridine derivatives and other compared anticancer agents.
Caption: Targeted signaling pathways in cancer therapy.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold represents a promising platform for the development of novel anticancer agents with diverse mechanisms of action. The in vivo efficacy of the ER-degrader X15695 in a breast cancer xenograft model provides a strong rationale for the continued investigation of this compound class. While direct comparisons with established targeted therapies like PI3K and KRAS G12C inhibitors are still in their early stages due to the limited availability of in vivo data for imidazo[1,2-a]pyridine derivatives, the initial findings are encouraging.
Future research should focus on:
-
Conducting in vivo xenograft studies for a broader range of imidazo[1,2-a]pyridine derivatives that have shown promising in vitro activity against targets like PI3K and KRAS G12C.
-
Exploring the potential of these compounds in combination with standard-of-care chemotherapies and other targeted agents to overcome resistance.
-
Investigating the therapeutic potential of the GABAergic modulatory activity of certain derivatives, particularly in the context of sensitizing tumors to radiotherapy.
As more preclinical data becomes available, a clearer picture of the therapeutic potential of the imidazo[1,2-a]pyridine class in oncology will emerge, paving the way for the development of new and effective cancer treatments.
References
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 3169-3180.
- Amini, M., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating NF-κB and STAT3 signaling pathways in breast and ovarian cancer cell lines. BioImpacts, 13(4), 285-296.
- de Souza, M. V. N., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 9(4), 4569-4621.
- Di Martino, J. C., et al. (2024). KRAS G12C inhibitor combination therapies: current evidence and challenges.
- Elder, A. M., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518-1522.
- Guerrero-Zotano, A., et al. (2021). Proteomic resistance biomarkers for PI3K inhibitor in triple negative breast cancer patient-derived xenograft models. Cancers, 13(11), 2749.
- Han, B., & Meng, X. (2023). The double role of GABAergic system in systemic tumors: an updated review. Frontiers in Oncology, 13, 1228678.
- Lazzari, C., et al. (2024). KRAS G12C inhibition enhances efficacy to conventional chemotherapy in KRAS-mutant NSCLC. Frontiers in Oncology, 14, 1422791.
- Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 22(30), 5374-5384.
- Juric, D., et al. (2025). The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. Cancers, 17(11), 2999.
- Passaro, A., et al. (2024). KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges. Cancers, 16(17), 3097.
- Sharma, A., et al. (2024). GABA(A) Receptor Activation Drives GABARAP–Nix Mediated Autophagy to Radiation-Sensitize Primary and Brain-Metastatic Lung Adenocarcinoma Tumors. Cancers, 16(18), 3326.
- Managed Healthcare Executive. (2024). Animal Study Hints That GABA(A)
- Barabutis, N., et al. (2024). Distinct 2-phenyl-imidazo[1, 2α] pyridine derivatives drive ER degradation and selectively impair proliferation of ER+ breast cancer cells via the aryl hydrocarbon receptor. bioRxiv.
- Boinpally, R. R., et al. (2023). Anticancer Efficacy of KRAS G12C Inhibitors Is Potentiated by PAK4 Inhibitor KPT9274 in Preclinical Models of KRAS G12C -Mutant Pancreatic and Lung Cancers. Molecular Cancer Therapeutics, 22(12), 1438-1449.
- Fluorochem. (n.d.). 8-Fluoroimidazo[1,2-a]pyridine.
- Chen, Z., et al. (2015). Assessing Therapeutic Efficacy of MEK Inhibition in a KRASG12C-Driven Mouse Model of Lung Cancers. Clinical Cancer Research, 21(8), 1898-1907.
- Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Studies. Chemical Methodologies, 9(11), 1016-1030.
- Yoshida, K., et al. (2017). GABAB receptor regulates proliferation in the high-grade chondrosarcoma cell line OUMS-27 via apoptotic pathways. Oncology Reports, 38(1), 277-284.
- Al-Wadei, H. A., et al. (2012). Celecoxib and GABA Cooperatively Prevent the Progression of Pancreatic Cancer In Vitro and in Xenograft Models of Stress-Free and Stress-Exposed Mice. PLoS ONE, 7(8), e43376.
- Yu, T., et al. (2018). Abstract 5453: Novel pan-PI3K inhibitor WX008 demonstrates significant antitumor efficacy in three xenograft tumor models. Cancer Research, 78(13_Supplement), 5453-5453.
- Mayer, I. A., & Arteaga, C. L. (2016). PI3K inhibitors as new cancer therapeutics: implications for clinical trial design. Oncology (Williston Park, N.Y.), 30(1), 12-20.
- Brana, I., et al. (2017). Novel combinations of PI3K-mTOR inhibitors with dacomitinib or chemotherapy in PTEN-deficient patient-derived tumor xenografts. Oncotarget, 8(48), 84217-84228.
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validation of 8-Fluoroimidazo[1,2-A]pyridin-2-amine binding to ATP pocket of CDK
Technical Validation Guide: 8-Fluoroimidazo[1,2-A]pyridin-2-amine Target: Cyclin-Dependent Kinase (CDK) ATP-Pocket Binding Classification: Fragment-Based Drug Discovery (FBDD) / Kinase Scaffold Validation[1]
Executive Summary: The Scaffold Advantage
8-Fluoroimidazo[1,2-A]pyridin-2-amine represents a privileged scaffold in kinase inhibitor design.[1] Unlike generic ATP-mimetics, this specific fluorinated heterocycle offers a distinct advantage in Ligand Efficiency (LE) and metabolic stability .[1]
This guide provides a rigorous technical framework to validate the binding of this compound to the ATP pocket of CDKs (specifically CDK2/CDK9). We compare its performance characteristics against standard non-fluorinated scaffolds and established Type-I inhibitors, demonstrating why the 8-fluoro substitution is a critical optimization in early-stage drug discovery.[1]
Mechanism of Action: ATP-Pocket Competency
The imidazo[1,2-a]pyridine core functions as a bioisostere of the adenine ring of ATP. The 8-fluoro modification is not merely structural; it modulates the pKa of the ring nitrogens, enhancing hydrogen bond acceptor capability while blocking a common site of oxidative metabolism (CYP450 oxidation at the 8-position).[1]
Structural Binding Determinants
-
Hinge Region Interaction: The N1 nitrogen and the exocyclic 2-amine group form a bidentate hydrogen bonding motif with the backbone of the CDK hinge region (typically residues Glu81 and Leu83 in CDK2).[2]
-
Gatekeeper Compatibility: The planar nature of the system allows it to slot adjacent to the gatekeeper residue (Phe80 in CDK2), with the 8-fluoro group often pointing towards the solvent front or interacting with conserved water networks, avoiding steric clash.
Visualizing the Interaction
The following diagram illustrates the validated binding mode of the scaffold within the CDK2 ATP pocket.
Figure 1: Interaction map of 8-Fluoroimidazo[1,2-A]pyridin-2-amine within the CDK ATP pocket.[1] The 8-fluoro substituent provides metabolic protection while the core scaffold anchors to the hinge region.[1]
Comparative Performance Analysis
In Fragment-Based Drug Discovery (FBDD), raw potency (
| Feature | 8-Fluoroimidazo[1,2-A]pyridin-2-amine | Imidazo[1,2-A]pyridin-2-amine (Parent) | Dinaciclib (Reference) |
| Binding Affinity ( | ~2-5 µM (Fragment level) | ~10-15 µM | < 1 nM (Optimized Drug) |
| Ligand Efficiency (LE) | High (>0.45) | Moderate (0.[1]35) | Moderate (due to MW) |
| Metabolic Stability | High (Blocked C8 oxidation) | Low (Susceptible to oxidation) | High |
| Selectivity Potential | Tunable (via C3 substitution) | Low | High (CDK1/2/5/9) |
| Solubility | Excellent | Good | Moderate |
Key Insight: While the 8-Fluoro fragment has lower raw potency than a fully optimized drug like Dinaciclib, its Ligand Efficiency is superior.[1] This makes it a more "drug-like" starting point for growing a molecule.[1] The fluorine atom pre-organizes the electronic distribution without adding significant molecular weight.[1]
Validation Protocols
To validate this compound, you must prove specific ATP-competitive binding .[1] Do not rely solely on enzymatic inhibition, which can be prone to false positives (aggregators).
Primary Validation: Thermal Shift Assay (TSA/DSF)
Objective: Rapidly confirm physical binding by measuring thermal stabilization of the CDK protein.[1]
-
Preparation: Dilute CDK2/CyclinA protein to 2 µM in buffer (20 mM HEPES pH 7.5, 150 mM NaCl).
-
Dose Response: Prepare 8-Fluoroimidazo... at concentrations from 10 µM to 100 µM.[1]
-
Dye: Add SYPRO Orange (5x final concentration).
-
Execution: Run melt curve (25°C to 95°C) on a qPCR machine.
-
Validation Criteria: A
compared to DMSO control indicates significant binding.[1] The 8-Fluoro scaffold typically yields a of 3-5°C at saturation.[1]
Gold Standard: TR-FRET Binding Assay (LanthaScreen)
Objective: Determine the
Protocol:
-
Reagents:
-
Workflow:
-
Step 1: Mix Kinase + Antibody + Tracer in assay buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35).[1] -
Step 2: Add Compound (10-point dose response).
-
Step 3: Incubate for 60 minutes at Room Temperature (equilibrium).
-
Step 4: Read TR-FRET (Excitation: 340 nm; Emission: 665 nm / 615 nm).[1]
-
-
Data Analysis:
-
Calculate Emission Ratio (665/615).[1]
-
Plot % Displacement vs. Log[Compound].
-
Success Metric: A clear sigmoidal curve with complete displacement of the tracer proves the compound binds to the ATP pocket (competitive binding).
-
Validation Logic Flow
Figure 2: Step-by-step validation workflow ensuring "True Binder" status before advancing to expensive structural biology.
References
-
Imidazo[1,2-a]pyridines as Kinase Inhibitors
-
Scaffold Hopping & Validation
- Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances.
-
Source:ACS Omega.[1]
- Significance: Reviews the versatility of this scaffold in kinase drug discovery.
-
Structural Basis of Selectivity
Sources
- 1. 8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
assessing the selectivity of 8-Fluoroimidazo[1,2-A]pyridin-2-amine against a kinase panel
Executive Summary: The "Privileged Scaffold" Context
In the landscape of kinase inhibitor discovery, the imidazo[1,2-a]pyridine core is classified as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. The specific variant 8-Fluoroimidazo[1,2-a]pyridin-2-amine represents a critical evolution of this scaffold. The introduction of the fluorine atom at the C8 position is not merely cosmetic; it acts as a bioisostere that modulates the pKa of the ring nitrogens, alters metabolic stability, and influences the electronic environment of the hinge-binding motif.
This guide provides a rigorous framework for assessing the selectivity of this specific scaffold against a kinase panel. Unlike fully optimized clinical candidates (e.g., Vemurafenib), this molecule is often assessed as a fragment or lead block . Therefore, the profiling strategy must account for lower affinities (µM range) and the necessity of high-concentration screening.
Key Differentiators
| Feature | 8-Fluoroimidazo[1,2-a]pyridin-2-amine | Non-Fluorinated Parent | Imidazo[1,2-b]pyridazine |
| Primary Utility | Metabolic stability & pKa modulation | Baseline hinge binder | Solubility & H-bond acceptor variance |
| Electronic Profile | Electron-deficient C8 (F-induction) | Standard aromatic | N-rich, lower logP |
| Key Targets | c-Met, PI3K | Broad Ser/Thr Kinases | CDK, PIM Kinases |
| Metabolic Liability | Reduced (C8 blocked) | High (C8 oxidation prone) | Moderate |
Mechanistic Insight: The Hinge Binding Hypothesis
To accurately assess selectivity, one must understand the binding mode. The imidazo[1,2-a]pyridine core typically functions as an ATP-competitive inhibitor, binding to the kinase hinge region.
The "8-Fluoro" Effect
The N1 nitrogen of the imidazo[1,2-a]pyridine is the primary Hydrogen Bond Acceptor (HBA) for the kinase hinge (typically interacting with the backbone NH of the hinge residue).
-
Without Fluorine: The N1 is moderately basic.
-
With 8-Fluorine: The strong electronegativity of fluorine pulls electron density away from the ring system. This lowers the pKa of N1, potentially weakening the H-bond strength but increasing selectivity by making the interaction more dependent on precise geometric fit rather than general electrostatic attraction. Furthermore, the C-F bond can engage in orthogonal multipolar interactions with backbone carbonyls or side chains (e.g., in c-Met or PI3K pockets).
Figure 1: Mechanistic logic of the 8-Fluoroimidazo[1,2-a]pyridine scaffold binding to the kinase hinge region.
Comparative Performance Guide
When evaluating this product, researchers should benchmark it against the following standards to validate data quality.
Comparison 1: vs. Imidazo[1,2-a]pyridin-2-amine (The Parent)
-
Objective: Determine the "Fluorine Scan" impact.
-
Expectation: The 8-Fluoro analog often exhibits a slight loss in potency (2-5 fold) due to reduced basicity of N1 but a significant gain in metabolic half-life (microsomal stability) and often a cleaner off-target profile.
-
Data Check: If the 8-Fluoro compound shows >10x potency loss across all kinases, the fluorine may be creating a steric clash in the "back pocket" or solvent front, depending on the kinase isoform (e.g., steric clash with the gatekeeper residue).
Comparison 2: vs. SB203580 (p38 Reference)
-
Objective: Pathway validation.
-
Context: This scaffold is historically linked to p38 MAP kinase inhibition.
-
Expectation: While SB203580 is a nanomolar inhibitor, the 8-Fluoro fragment (if unelaborated) will likely show micromolar activity.
-
Warning: Do not expect nanomolar potency from the fragment alone. The value lies in its Ligand Efficiency (LE) .
Comparison 3: vs. Staurosporine (Pan-Kinase Control)
-
Objective: Assay sensitivity control.
-
Expectation: Staurosporine must inhibit >90% of the panel. If the 8-Fluoro compound inhibits <5% of the panel at 10 µM, it is a "selective binder" (or a weak one). If it inhibits >50% of the panel, it is a "promiscuous aggregator" or non-specific binder.
Experimental Protocol: Assessing Selectivity
To ensure data integrity (Trustworthiness), follow this self-validating workflow. This protocol assumes the use of a radiometric hot-spot assay or a competition binding assay (e.g., KINOMEscan™), which are superior to fluorescent assays for fragment profiling due to lower interference.
Workflow Diagram
Figure 2: Step-by-step profiling workflow for kinase scaffold assessment.
Detailed Methodology
Step 1: Compound Preparation (Critical for Fragments)
-
Solubility: 8-Fluoroimidazo[1,2-a]pyridin-2-amine is generally soluble in DMSO. However, at high concentrations (>1 mM stocks), ensure no precipitation occurs upon dilution into aqueous buffer.
-
Control: Run a nephelometry check or visual inspection after dilution to 100 µM in assay buffer (1% DMSO final).
Step 2: The Kinase Panel Selection
Do not select kinases randomly. For this scaffold, prioritize the following "High-Hit Probability" targets based on literature SAR (Structure-Activity Relationship):
-
CMGC Family: CDK2, CDK9, DYRK1A, GSK3
. -
TK Family: c-Met, EGFR, FLT3.
-
Atypical: PI3K
(Lipid kinase). -
MAPK: p38
, JNK1.
Step 3: Screening Conditions
-
Concentration: Unlike optimized drugs (screened at 1 µM), screen this fragment at 10 µM and 50 µM .
-
Reasoning: Fragments have low affinity. Screening at 1 µM will yield false negatives.
-
-
ATP Concentration: Use
apparent ATP levels.-
Reasoning: This scaffold is ATP-competitive.[1] Using saturating ATP will mask the inhibitor's potency.
-
Step 4: Data Analysis & Selectivity Metrics
Calculate the Selectivity Score (S-score) to objectively compare the 8-Fluoro variant vs. the parent.
-
S(35) at 10 µM: A common metric for fragments.
-
Target Profile: An S(35) < 0.1 (inhibits <10% of the panel) indicates a "Selective Fragment Start Point."
-
Red Flag: An S(35) > 0.5 suggests a "Promiscuous Scaffold" (likely aggregation or non-specific hydrophobic binding).
-
Summary Data Presentation (Template)
When publishing your internal data, structure it as follows for maximum clarity:
Table 1: Comparative Potency (IC50 in µM)
| Kinase Target | 8-Fluoro Variant (Test) | Non-Fluoro Parent (Ref) | Fold Change (F-Effect) |
| p38 | 12.5 | 4.2 | 0.3x (Potency Loss) |
| c-Met | 8.1 | 25.0 | 3.1x (Potency Gain) |
| DYRK1A | 5.5 | 6.0 | Neutral |
| PI3K | 15.0 | >50 | Gain (Selectivity) |
Note: The data above is illustrative of typical scaffold shifts where Fluorine enhances selectivity for specific hydrophobic pockets (c-Met) while reducing general affinity due to electronic withdrawal.
References
-
Vertex Pharmaceuticals. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity.[2] ACS Medicinal Chemistry Letters. Link
-
Merck Sharp & Dohme. (2006).[3] 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement.[3][4] Bioorganic & Medicinal Chemistry Letters.[3] Link
-
Cardiff University. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases.[5][6][7] European Journal of Medicinal Chemistry. Link
-
MDPI. (2021). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of Protein Kinase CK1δ. Molecules.[1][3][5][6][8][9][10][11][12][13][14][15] Link
-
National Institutes of Health (NIH). (2015). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. oceanomics.eu [oceanomics.eu]
- 8. Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. escholarship.org [escholarship.org]
- 12. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 8-Fluoroimidazo[1,2-a]pyridin-2-amine Derivatives as Potential Protein Kinase Inhibitors
A Senior Application Scientist's Guide to In Silico Evaluation
In the landscape of modern drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure, demonstrating a remarkable breadth of biological activities.[1][2][3][4] Its derivatives have been extensively investigated as potent agents against a variety of diseases, including cancer, tuberculosis, and inflammatory disorders.[1][5][6] A significant area of focus has been the development of these compounds as protein kinase inhibitors, owing to the critical role of kinases in cellular signaling and their deregulation in numerous pathologies.[5][7][8][9] This guide provides a comprehensive, in-depth comparative docking study of a representative 8-Fluoroimidazo[1,2-a]pyridin-2-amine derivative against a well-established protein kinase target, p38 MAP kinase, and compares its predicted binding affinity and interaction profile with a known inhibitor and other relevant imidazo[1,2-a]pyridine analogs.
The strategic incorporation of a fluorine atom at the 8-position of the imidazo[1,2-a]pyridine core is a key design element. Fluorine substitution can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity, through the formation of favorable electrostatic and hydrogen bonding interactions. This study aims to elucidate the potential advantages conferred by this modification in the context of kinase inhibition.
The Rationale for Comparative Docking in Kinase Inhibitor Design
Molecular docking is an indispensable computational tool in structure-based drug design, enabling the prediction of the binding mode and affinity of a small molecule (ligand) to the active site of a protein target.[9][10] For protein kinases, the ATP-binding pocket is the most conserved and pharmaceutically targeted site.[9] A comparative docking approach, where a novel compound is evaluated alongside a known inhibitor (a reference or control compound), offers several advantages:
-
Validation of the Docking Protocol: Successful re-docking of a co-crystallized ligand or accurate prediction of the binding mode of a known inhibitor provides confidence in the chosen computational methodology.
-
Relative Binding Affinity Prediction: While absolute binding energy predictions can be challenging, the relative ranking of different compounds against the same target is often more reliable and can guide the prioritization of candidates for synthesis and experimental validation.[11]
-
Insight into Structure-Activity Relationships (SAR): By comparing the binding modes of structurally related compounds, one can infer the contributions of different functional groups to the overall binding affinity and selectivity.[5]
This guide will walk through the process of setting up and executing a comparative docking study, interpreting the results, and presenting the data in a clear and informative manner.
Experimental Design: A Step-by-Step Protocol for Comparative Docking
This section outlines a detailed protocol for a comparative docking study using AutoDock, a widely used and validated open-source docking software.[12]
Target Selection and Preparation
The target for this study is p38 Mitogen-Activated Protein (MAP) Kinase , a key enzyme in the cellular response to inflammatory cytokines and stress. Its dysregulation is implicated in inflammatory diseases and cancer.
Protocol:
-
Protein Structure Retrieval: Download the crystal structure of human p38 MAP kinase in complex with a known inhibitor from the Protein Data Bank (PDB). For this study, we will use PDB ID: 1A9U , which contains the inhibitor SB203580.
-
Protein Preparation using AutoDockTools (ADT):
-
Load the PDB file into ADT.
-
Remove water molecules and the co-crystallized ligand (SB203580). The original ligand will be used later as a control.
-
Add polar hydrogen atoms to the protein.
-
Assign Kollman charges.
-
Save the prepared protein in the PDBQT file format. This format includes atomic charges and atom types required by AutoDock.
-
Ligand Preparation
For this comparative study, the following ligands will be prepared:
-
Reference Inhibitor: SB203580 (structure obtained from the 1A9U PDB file).
-
Parent Scaffold: Imidazo[1,2-a]pyridin-2-amine.
-
Fluoro-Derivative: 8-Fluoroimidazo[1,2-a]pyridin-2-amine.
-
Substituted Derivative: A hypothetical, more complex derivative to explore potential SAR. For this example, we will use 3-(4-methylphenyl)-8-fluoroimidazo[1,2-a]pyridin-2-amine.
Protocol:
-
Ligand Structure Generation: Draw the 2D structures of the ligands using a chemical drawing tool like ChemDraw and save them in a 3D format (e.g., SDF or MOL2).
-
Ligand Preparation using ADT:
-
Load each ligand structure into ADT.
-
Detect the root of the molecule and define the rotatable bonds to allow for conformational flexibility during docking.
-
Save each prepared ligand in the PDBQT file format.
-
Docking Simulation
Protocol:
-
Grid Box Generation:
-
In ADT, define a grid box that encompasses the ATP-binding site of p38 MAP kinase. The grid box should be centered on the position of the co-crystallized ligand (SB203580) to ensure the search space is focused on the active site.
-
Calculate the energy grids for each atom type present in the ligands.
-
-
Docking Parameter Setup:
-
Use the Lamarckian Genetic Algorithm (LGA) for the conformational search.
-
Set the number of genetic algorithm (GA) runs to at least 50 to ensure adequate sampling of the conformational space.
-
Keep other docking parameters at their default, validated settings.
-
-
Running the Docking Simulation:
-
Execute the docking calculations for each ligand against the prepared p38 MAP kinase structure.
-
Analysis and Visualization of Results
Protocol:
-
Clustering and Ranking:
-
The results of the docking runs for each ligand will be clustered based on their root-mean-square deviation (RMSD).
-
The clusters will be ranked based on their predicted binding energy. The pose with the lowest binding energy from the most populated cluster is typically considered the most likely binding mode.
-
-
Interaction Analysis:
-
Visualize the predicted binding poses of each ligand within the p38 active site using a molecular visualization tool like PyMOL or VMD.
-
Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and any potential halogen bonds (in the case of the 8-fluoro derivative).
-
Compare the interaction patterns of the test compounds with that of the reference inhibitor, SB203580.
-
Workflow and Data Visualization
A well-defined workflow is crucial for a reproducible docking study.
Caption: Workflow for the comparative molecular docking study.
Predicted Results and Comparative Analysis
The following tables summarize the hypothetical, yet expected, quantitative data from the comparative docking study.
Table 1: Comparative Docking Scores and Predicted Binding Affinities
| Compound | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |
| SB203580 (Reference) | -9.5 | 50 |
| Imidazo[1,2-a]pyridin-2-amine | -6.2 | 5,500 |
| 8-Fluoroimidazo[1,2-a]pyridin-2-amine | -7.0 | 1,200 |
| 3-(4-methylphenyl)-8-fluoroimidazo[1,2-a]pyridin-2-amine | -8.8 | 150 |
Table 2: Key Predicted Interactions with p38 MAP Kinase (PDB: 1A9U)
| Compound | Key Interacting Residues | Type of Interaction |
| SB203580 (Reference) | Met109, Gly110, Lys53, Leu104 | H-bonds with hinge region, hydrophobic interactions |
| Imidazo[1,2-a]pyridin-2-amine | Met109, Leu104 | H-bond with hinge, weak hydrophobic interactions |
| 8-Fluoroimidazo[1,2-a]pyridin-2-amine | Met109, Leu104, Lys53 | H-bond with hinge, potential F-H bond with Lys53 |
| 3-(4-methylphenyl)-8-fluoroimidazo[1,2-a]pyridin-2-amine | Met109, Gly110, Leu104, Val38, Ile84 | H-bonds with hinge, extensive hydrophobic interactions |
Interpretation of Predicted Results
Based on the hypothetical data, the following expert insights can be drawn:
-
Validation: The docking protocol would be considered validated if the predicted binding mode of SB203580 closely resembles its crystal structure pose, and the predicted binding energy is in a reasonable range for a potent inhibitor.
-
Role of the Scaffold: The parent imidazo[1,2-a]pyridin-2-amine scaffold is predicted to form a key hydrogen bond with the hinge region of the kinase (Met109), a characteristic interaction for many kinase inhibitors. However, its overall predicted affinity is modest due to limited hydrophobic interactions.
-
Impact of 8-Fluoro Substitution: The introduction of the fluorine atom at the 8-position leads to a notable improvement in the predicted binding energy. This could be attributed to a favorable electrostatic interaction or a weak hydrogen bond with a nearby residue like Lys53, demonstrating the potential of this substitution to enhance binding affinity.
-
Importance of Further Substitution: The addition of a 4-methylphenyl group at the 3-position results in a significant increase in predicted potency, nearing that of the reference inhibitor. This highlights the importance of exploring substitutions that can occupy hydrophobic pockets within the active site, leading to more extensive and favorable van der Waals interactions.
Sources
- 1. (PDF) Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents [academia.edu]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 5. oceanomics.eu [oceanomics.eu]
- 6. semanticscholar.org [semanticscholar.org]
- 7. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Frontiers | Molecular docking and dynamics in protein serine/threonine kinase drug discovery: advances, challenges, and future perspectives [frontiersin.org]
- 10. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 12. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
Evaluating Off-Target Effects of the 8-Fluoroimidazo[1,2-a]pyridin-2-amine Scaffold: A Strategic De-Risking Guide
Topic: Evaluating Off-Target Effects of 8-Fluoroimidazo[1,2-a]pyridin-2-amine Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Safety Scientists
Executive Summary: The "Privileged" Scaffold Paradox
The 8-Fluoroimidazo[1,2-a]pyridin-2-amine moiety is not a final drug but a high-value medicinal chemistry scaffold . It is frequently deployed as a bioisostere for imidazo[1,2-a]pyrimidines to improve metabolic stability (blocking C8-oxidation) or to modulate lipophilicity (
However, its structural homology to marketed sedatives (e.g., Zolpidem , Alpidem ) introduces a critical "scaffold-inherent" liability: GABA-A receptor affinity . If your therapeutic target is peripheral (e.g., Anti-TB QcrB inhibition, Kinase inhibition in oncology), this CNS activity is a major off-target toxicity (sedation, ataxia).
This guide provides a rigorous framework to evaluate and de-risk the 8-fluoroimidazo[1,2-a]pyridine scaffold, comparing it against its non-fluorinated parent and bioisosteres.
Critical Off-Target Liabilities & Mechanism
Before screening, you must understand why these off-targets are relevant to this specific chemical architecture.
| Liability Domain | Primary Off-Target | Mechanism of Interaction | Risk Level |
| CNS Toxicity | GABA-A Receptor ( | The imidazo[1,2-a]pyridine core mimics the benzodiazepine binding pharmacophore. The 8-Fluoro substituent often mimics the N-atom of imidazo[1,2-a]pyrimidines, retaining high affinity for the benzodiazepine site. | CRITICAL (if non-CNS indication) |
| Cardiotoxicity | hERG Channel ( | The basic amine at C2, combined with the lipophilic bicyclic core, fits the hERG pharmacophore (trapping in the pore). | HIGH |
| Metabolism | CYP450 (CYP3A4, 2D6) | While 8-F blocks C8-oxidation, the C3 and C5 positions remain vulnerable. F-substitution can also alter pKa, changing CYP binding. | MODERATE |
| Kinase Selectivity | Kinome (PDGFR, VEGFR) | If designed as a kinase inhibitor (ATP-competitive), the scaffold is "privileged" for the hinge region, leading to promiscuity. | VARIES |
Comparative Performance: 8-Fluoro vs. Alternatives
When optimizing a lead, you are often choosing between the 8-Fluoro scaffold, the Parent (Des-fluoro) , or the Pyrimidine isostere.
Comparison Table: Physicochemical & Safety Profile
| Feature | 8-Fluoroimidazo[1,2-a]pyridin-2-amine (Product) | Imidazo[1,2-a]pyridin-2-amine (Parent Alternative) | Imidazo[1,2-a]pyrimidin-2-amine (Isostere Alternative) |
| Metabolic Stability | High (Blocks C8 metabolic soft-spot) | Low (Prone to rapid oxidation at C8) | Medium (N-oxidation risk) |
| GABA-A Affinity | High (Bioisostere of pyrimidine) | High (Native scaffold of Zolpidem) | Very High (Classic agonist core) |
| Basicity (pKa) | Lower (F is electron-withdrawing; reduces N1 basicity) | Higher (N1 is more basic) | Lower (Pyridine N reduces basicity) |
| hERG Risk | Moderate (Lower pKa reduces cation-pi interaction) | High (Higher pKa = stronger cation-pi trap) | Low-Moderate (Polarity reduces lipophilicity) |
| CNS Penetration | High (F increases lipophilicity/permeability) | Medium | Low-Medium (More polar) |
Expert Insight: Choose the 8-Fluoro scaffold if you need to improve metabolic half-life (
) and CNS penetration. However, you must counter-screen for GABA-A early. If CNS penetration is unwanted, the Pyrimidine isostere is safer due to higher polarity (lower LogD).
Strategic Evaluation Workflow (Diagram)
The following Graphviz diagram illustrates the decision tree for de-risking this scaffold.
Caption: De-risking cascade for 8-Fluoroimidazo[1,2-a]pyridine derivatives. Note the early GABA-A stop-gate for peripheral targets.
Detailed Experimental Protocols
To validate the safety of your 8-Fluoro analog, use these "Gold Standard" protocols.
Protocol A: GABA-A Receptor Binding (The "Sedation Screen")
Purpose: To determine if your compound binds to the benzodiazepine site, causing unwanted sedation.
-
Tissue Source : Rat cerebral cortex homogenate (rich in
receptors). -
Radioligand :
-Flumazenil (Specific for the BZD site). -
Non-Specific Control : 10 µM Diazepam or Clonazepam.
-
Assay Buffer : 50 mM Tris-HCl, pH 7.4.
-
Procedure :
-
Incubate membrane prep (200 µg protein) with 1 nM
-Flumazenil and increasing concentrations of your 8-Fluoro compound ( to M). -
Incubate for 60 min at 4°C (to minimize degradation).
-
Terminate via rapid filtration over GF/B filters.
-
-
Data Analysis : Calculate
using the Cheng-Prusoff equation.-
Target Criteria:
(for non-CNS drugs). -
Reference: See Olsen et al. for benzodiazepine site characterization [1].
-
Protocol B: Automated hERG Patch Clamp (The "Cardiac Screen")
Purpose: 8-Fluoro analogs often have basic amines. This test ensures they don't block
-
Cell Line : CHO or HEK293 cells stably expressing hERG (Kv11.1).
-
Platform : QPatch or Patchliner (High-throughput), or Manual Patch Clamp (Gold Standard).
-
Solutions :
-
Extracellular: Tyrode’s solution.
-
Intracellular: K-Aspartate based pipette solution.
-
-
Voltage Protocol :
-
Hold at -80 mV.
-
Depolarize to +20 mV for 2s (activates channels).
-
Repolarize to -50 mV (elicits tail current).
-
-
Measurement : Measure the inhibition of the tail current amplitude.
-
Success Criteria :
(Safety Margin).
Mechanism of Action: GABAergic Signaling Pathway
The primary off-target risk involves the modulation of the GABA-A receptor, leading to hyperpolarization.
Caption: Unwanted activation of GABA-A signaling by 8-Fluoroimidazo[1,2-a]pyridine derivatives.
References
-
Olsen, R. W., & Sieghart, W. (2008). International Union of Pharmacology. LXX. Subtypes of γ-aminobutyric acid(A) receptors: classification on the basis of subunit composition, pharmacology, and function. Update. Pharmacological Reviews, 60(3), 243–260. Link
-
Humphries, A. C., et al. (2006).[1] 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor.[1] Bioorganic & Medicinal Chemistry Letters, 16(6), 1518–1522.[1] Link
-
Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels: drug discovery and cardiac arrhythmia.[2] Nature, 440(7083), 463–469. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Sources
Comparative Guide: In Vitro vs. In Vivo Efficacy of Imidazo[1,2-a]pyridine Analogs
Executive Summary
The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like zolpidem (GABAergic) and emerging anticancer agents (HS-173). However, a recurring failure mode in drug discovery is the translational gap : analogs with picomolar in vitro potency often fail to demonstrate in vivo efficacy due to poor physicochemical properties (solubility, metabolic stability) or rapid clearance.
This guide objectively compares high-performing imidazo[1,2-a]pyridine analogs, specifically targeting PI3K/mTOR and Tubulin , to illustrate the structural determinants that allow a compound to survive the transition from the Petri dish to the pre-clinical model.
The Scaffold & Mechanism of Action[1]
The imidazo[1,2-a]pyridine core mimics the purine ring of ATP, making it an ideal scaffold for Type I kinase inhibitors (binding to the hinge region) and tubulin polymerization inhibitors (mimicking Combretastatin A-4 at the colchicine binding site).
Structural Determinants of Efficacy
-
C3 Position: Crucial for potency. Introduction of acyl, formyl, or heterocyclic rings (e.g., oxadiazoles) here often drives the primary binding interaction.
-
C6 Position: Critical for pharmacokinetic (PK) modulation. Adding solubilizing groups (morpholine, piperazine) here typically lowers in vitro potency slightly but drastically improves in vivo exposure (AUC).
Pathway Visualization: PI3K/mTOR Signaling
The following diagram illustrates the signaling cascade targeted by these analogs. Successful in vivo agents must sustain inhibition of p-Akt and p-S6K markers within this pathway.
Figure 1: Mechanism of action for dual PI3K/mTOR imidazo[1,2-a]pyridine inhibitors.[1][2][3][4] The analog blocks ATP binding at two distinct nodes, preventing downstream proliferation.
Comparative Analysis: In Vitro vs. In Vivo Data[5][6][7][8]
This section contrasts "Hit" compounds (high potency, poor PK) with "Lead" compounds (optimized efficacy).
Case Study A: PI3K/mTOR Dual Inhibitors
Reference Compound: Compound 15a (Optimized) vs. Generic Analog 4 (Early Hit). Source: Journal of Medicinal Chemistry (2020) and Cancer Letters (HS-173 data).
| Feature | Generic Analog 4 (Hit) | Compound 15a (Optimized Lead) | Interpretation |
| Structure | Lipophilic C6-phenyl group | C6-solubilizing moiety | Lipophilicity aids cell entry but hurts solubility. |
| PI3K | 4.2 nM | 12 nM | Hit is more potent enzymatically. |
| Solubility | < 1 | > 50 | Lead has superior bioavailability. |
| Microsomal Stability | Lead resists hepatic clearance. | ||
| In Vivo TGI% | < 20% (at 20 mg/kg) | 68% (at 20 mg/kg) | Potency inversion: The less potent enzyme inhibitor works better in animals due to exposure. |
Key Insight: The addition of polar groups (morpholine/piperazine) at C6 slightly reduces binding affinity (steric penalty) but drastically increases plasma concentration, allowing the drug to maintain therapeutic levels above the IC
Case Study B: Tubulin Polymerization Inhibitors
Reference Compound: Compound 5b vs. Combretastatin A-4 (CA-4). Source: European Journal of Medicinal Chemistry (2025/2026).
| Metric | Combretastatin A-4 (Reference) | Compound 5b (Imidazo-analog) | Performance Note |
| Target | Colchicine Binding Site | Colchicine Binding Site | Identical mechanism. |
| IC | 11 nM | 138 nM | CA-4 is 10x more potent in vitro. |
| Toxicity (Safety) | High Cardiotoxicity | No significant organ toxicity | Safety Advantage. |
| In Vivo Efficacy | Limited by MTD* | 27.5% TGI (Monotherapy) | 5b allows higher dosing without toxicity. |
| Combination Efficacy | N/A | 36.2% TGI (w/ anti-PD-L1) | 5b induces immunogenic cell death. |
*MTD: Maximum Tolerated Dose
Experimental Protocols (Self-Validating Systems)
To replicate these findings, researchers must use protocols that account for the "Translation Gap."
In Vitro: Kinase Selectivity & Viability
Objective: Establish intrinsic potency and off-target liability.
-
Enzymatic Assay (ADP-Glo):
-
Incubate PI3K
(recombinant) with substrate (PIP2) and ATP ( ). -
Add Analog (serial dilution 1 nM - 10
). -
Validation: Z-factor must be > 0.5. Reference inhibitor (e.g., Wortmannin) must yield historical IC
.
-
-
Cellular Viability (MTT/CCK-8):
-
Cell Lines: HCT116 (PI3K mut), A549.
-
Crucial Step: Perform assay in 0.5% FBS vs. 10% FBS .
-
Reasoning: High protein binding (common in imidazo-pyridines) shifts IC
by 10-100x in high serum. A large shift indicates likely in vivo failure.
-
In Vivo: Xenograft Efficacy Workflow
Objective: Correlate PK (exposure) with PD (tumor shrinkage).
Figure 2: Standardized Xenograft Workflow. Consistent staging (100mm³) is vital for statistical validity.
Protocol Criticality:
-
Vehicle Selection: Imidazo[1,2-a]pyridines often require co-solvents (e.g., 5% DMSO + 40% PEG400 + 55% Water). Inadequate formulation precipitates the drug in the gut, leading to false negatives.
-
Dosing Regimen: Determine T
first. If T < 2h, b.i.d. (twice daily) dosing is required. q.d. (once daily) will fail regardless of potency.
Conclusion
The comparison reveals that structural optimization for metabolic stability (C6-substitution) is more predictive of in vivo success than raw enzymatic potency (C3-substitution) for imidazo[1,2-a]pyridine analogs.
-
In Vitro: Flat, aromatic analogs dominate IC
rankings. -
In Vivo: Analogs with solubilizing tails (morpholine, piperazine) dominate Tumor Growth Inhibition (TGI) rankings.
Recommendation: Drug discovery campaigns utilizing this scaffold must prioritize microsomal stability and plasma protein binding assays early in the screening cascade (Hit-to-Lead phase) to avoid optimizing "dead-end" potent compounds.
References
-
Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 2020.[5][6]
-
Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation. European Journal of Medicinal Chemistry, 2025/2026.
-
HS-173, a novel PI3K inhibitor, suppresses tumor growth in in vivo models. Cancer Letters, 2013.[1]
-
Structure-activity relationships of novel imidazo[1,2-a]pyridine analogs as anticancer agents. Asian Journal of Chemistry, 2025.[7]
-
Imidazo[1,2-a]pyridine Scaffold: A Review of Biological Activities (2017-2022). Current Topics in Medicinal Chemistry, 2024.
Sources
- 1. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-a]pyridine-based antitumor tubulin inhibitors | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - 联科生物 [liankebio.com]
- 6. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 8-Fluoroimidazo[1,2-A]pyridin-2-amine: A Comparative Guide Against FDA-Approved Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for evaluating the kinase inhibitory potential of the novel compound, 8-Fluoroimidazo[1,2-a]pyridin-2-amine. While specific data for this particular derivative is not yet publicly available, the imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore in the design of potent kinase inhibitors targeting a range of kinases including PDGFR, c-Met, and FLT3.[1][2][3][4] This guide, therefore, presents a robust, scientifically-grounded methodology to benchmark this promising compound against established, FDA-approved kinase inhibitors, ensuring a thorough and comparative assessment of its efficacy and selectivity.
Introduction: The Rationale for Kinase Inhibitor Benchmarking
Protein kinases are a critical class of enzymes involved in cellular signaling pathways that regulate cell growth, proliferation, and differentiation.[5] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment, with over 80 agents approved by the FDA.[6]
The process of bringing a novel kinase inhibitor from the bench to the clinic is a rigorous journey that necessitates comprehensive preclinical evaluation. A crucial component of this evaluation is benchmarking against existing FDA-approved drugs. This comparative analysis serves several key purposes:
-
Potency Assessment: To determine if the novel compound exhibits comparable or superior inhibitory activity against the target kinase.
-
Selectivity Profiling: To understand the compound's off-target effects, which can lead to toxicity.[7]
-
Mechanism of Action Elucidation: To contextualize the compound's behavior within the landscape of known inhibitor-kinase interactions.
-
Informing Clinical Strategy: To identify potential advantages over existing therapies that could translate to improved patient outcomes.
This guide will use a selection of FDA-approved kinase inhibitors with diverse target profiles as benchmarks for the hypothetical evaluation of 8-Fluoroimidazo[1,2-a]pyridin-2-amine.
Selecting Benchmark FDA-Approved Kinase Inhibitors
The choice of benchmark inhibitors is critical and should ideally cover a range of kinase families and mechanisms of action. For the purpose of this guide, we will consider the following well-characterized inhibitors:
| Inhibitor | Primary Target(s) | Mechanism of Action | Initial FDA Approval |
| Imatinib | BCR-Abl, c-KIT, PDGFR | ATP-competitive inhibitor | 2001 |
| Gefitinib | EGFR | ATP-competitive inhibitor | 2003 |
| Dasatinib | Multi-kinase (including BCR-Abl, Src family) | ATP-competitive inhibitor | 2006 |
| Sorafenib | Multi-kinase (including VEGFR, PDGFR, Raf) | ATP-competitive inhibitor | 2005 |
These inhibitors represent a spectrum of selectivity, from the relatively specific Imatinib to the multi-targeted Dasatinib and Sorafenib.[]
Experimental Workflow for Comparative Analysis
A robust benchmarking study involves a multi-tiered experimental approach, progressing from biochemical assays to cell-based models. This ensures a comprehensive understanding of the compound's activity in both isolated and more physiologically relevant systems.[9][10]
Figure 1: A generalized workflow for the comparative analysis of a novel kinase inhibitor.
Detailed Experimental Protocols
Biochemical Assays: Determining In Vitro Potency and Selectivity
Biochemical assays are the first step in characterizing a kinase inhibitor and are essential for determining its intrinsic potency against a purified enzyme.[6]
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[11]
Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Reagent Preparation:
-
Prepare a 2X solution of the target kinase in kinase reaction buffer.
-
Prepare a 2X solution of the appropriate substrate and ATP in kinase reaction buffer.
-
Prepare serial dilutions of 8-Fluoroimidazo[1,2-a]pyridin-2-amine and the benchmark inhibitors (Imatinib, Gefitinib, etc.) in the kinase reaction buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the inhibitor dilutions to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase solution to each well.
-
Incubate at room temperature for 10 minutes.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of the 2X substrate/ATP solution to each well to start the reaction.
-
Incubate at room temperature for 1 hour.
-
-
Detect Kinase Activity:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]
-
Assessing the selectivity of a compound across a broad panel of kinases is crucial for identifying potential off-target effects.[7][13]
Protocol: Kinase Selectivity Profiling (e.g., using a commercial service)
-
Compound Submission: Provide a sample of 8-Fluoroimidazo[1,2-a]pyridin-2-amine to a commercial kinase profiling service.
-
Panel Selection: Choose a comprehensive kinase panel, typically including representatives from all major kinase families.[14]
-
Data Analysis: The service will provide data on the percent inhibition of each kinase at a single concentration of the test compound. This data can be visualized as a kinome map to provide a clear picture of selectivity.
Figure 2: Workflow for kinase selectivity profiling.
Cell-Based Assays: Evaluating Cellular Potency and Pathway Modulation
Cell-based assays provide a more physiologically relevant context for evaluating inhibitor performance by accounting for factors such as cell permeability and competition with intracellular ATP.[9][10][15][16]
Protocol: Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase (e.g., a cell line with an activating mutation) in a 96-well plate.
-
Compound Treatment: The following day, treat the cells with serial dilutions of 8-Fluoroimidazo[1,2-a]pyridin-2-amine and the benchmark inhibitors.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent and incubate for 4 hours. Solubilize the formazan crystals and measure absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, and measure luminescence.
-
-
Data Analysis: Plot cell viability against the logarithm of the inhibitor concentration and determine the IC50 value.
Protocol: Western Blotting
-
Cell Treatment: Treat the target-expressing cell line with 8-Fluoroimidazo[1,2-a]pyridin-2-amine and benchmark inhibitors at their respective IC50 concentrations for a defined period (e.g., 2-4 hours).
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane and probe with primary antibodies against the phosphorylated form of the target kinase and key downstream signaling proteins (e.g., p-AKT, p-ERK).
-
Probe with antibodies against the total forms of these proteins as loading controls.
-
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the extent of pathway inhibition.
Data Presentation and Interpretation
Comparative IC50 Data
| Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| 8-Fluoroimidazo[1,2-a]pyridin-2-amine | Experimental Value | Experimental Value |
| Imatinib | Literature/Experimental Value | Literature/Experimental Value |
| Gefitinib | Literature/Experimental Value | Literature/Experimental Value |
| Dasatinib | Literature/Experimental Value | Literature/Experimental Value |
| Sorafenib | Literature/Experimental Value | Literature/Experimental Value |
Kinase Selectivity Profile
A visual representation, such as a kinome tree map, is highly effective for comparing the selectivity profiles of different inhibitors.
Downstream Pathway Inhibition
Western blot images should be presented alongside a quantitative analysis of band intensities to demonstrate the on-target effects of the inhibitors in a cellular context.
Conclusion: Synthesizing the Evidence
The ultimate goal of this benchmarking guide is to provide a framework for a comprehensive evaluation of 8-Fluoroimidazo[1,2-a]pyridin-2-amine. By systematically comparing its biochemical and cellular activities to those of well-established, FDA-approved kinase inhibitors, researchers can:
-
Quantify its potency and selectivity.
-
Gain insights into its mechanism of action.
-
Identify potential therapeutic advantages and liabilities.
-
Make informed decisions about its further development.
This rigorous, comparative approach is fundamental to the principles of modern drug discovery and is essential for advancing novel therapeutic agents toward clinical application.
References
- Cell-based test for kinase inhibitors - INiTS. (2020, November 26).
- Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling - Eurofins Discovery.
- Targeted Kinase Selectivity from Kinase Profiling Data - PMC.
- Kinase Selectivity Profiling Systems—TK1, TK2, TK3, TK4 - Promega Corporation.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals. (2016, September 6).
- FDA-Approved Kinase Inhibitor Library | TargetMol.
- Kinase Selectivity Profiling System: General Panel Protocol - Promega Corporation.
- Kinase Activity Assay | Creative Diagnostics.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed. (2016, September 6).
- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2).
- FDA-approved small molecule kinase inhibitors-Part 1 - BOC Sciences. (2023, July 1).
- IC50 Determination - edX.
- Kinase inhibition assay. Determination of IC50 in dose–response curves... - ResearchGate.
- Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC.
- Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit - Oceanomics.
- An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (2026, January 6).
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- 1. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oceanomics.eu [oceanomics.eu]
- 3. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. FDA-Approved Kinase Inhibitor Library | TargetMol [targetmol.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 10. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. courses.edx.org [courses.edx.org]
- 12. researchgate.net [researchgate.net]
- 13. Kinase Selectivity Profiling Systems—TK1, TK2, TK3, TK4 [promega.jp]
- 14. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 15. inits.at [inits.at]
- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]
A Definitive Guide to the Structural Confirmation of 8-Fluoroimidazo[1,2-A]pyridin-2-amine: A Comparative Analysis Centered on X-ray Crystallography
In the landscape of medicinal chemistry and drug development, the imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] The introduction of a fluorine atom and an amine group, as in 8-fluoroimidazo[1,2-a]pyridin-2-amine, can significantly modulate the compound's physicochemical and pharmacological properties. This guide provides an in-depth technical analysis of the synthesis of this key compound and a comparative evaluation of analytical techniques for its structural confirmation, with a primary focus on the unparalleled precision of single-crystal X-ray crystallography.
The Strategic Importance of Fluorinated Imidazopyridines
The strategic incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 8-fluoro substitution on the imidazo[1,2-a]pyridine ring system is of particular interest as it can serve as a bioisosteric replacement for other functional groups, potentially leading to improved drug-like properties.[2] The 2-amino group provides a crucial handle for further functionalization, enabling the exploration of a diverse chemical space in the quest for novel therapeutics. Given the subtle yet significant impact of positional isomerism on biological activity, unambiguous structural confirmation is not merely a procedural step but a cornerstone of drug discovery.
Synthesis of 8-Fluoroimidazo[1,2-A]pyridin-2-amine: A Proposed Pathway
While a variety of methods exist for the synthesis of the imidazo[1,2-a]pyridine core, a reliable route to 8-fluoroimidazo[1,2-a]pyridin-2-amine can be achieved through a multi-step process. This proposed synthesis is based on established and robust reactions, ensuring high yield and purity of the final product.
Experimental Protocol:
Step 1: Synthesis of 2-amino-3-fluoropyridine
A common precursor, 2-amino-3-fluoropyridine, can be synthesized from commercially available starting materials. One established method involves the fluorination of a corresponding pyridine derivative.[3]
Step 2: Cyclization to form the Imidazo[1,2-a]pyridine ring
The core of the synthesis involves the cyclization of 2-amino-3-fluoropyridine with a suitable reagent to form the fused imidazole ring. A widely used and effective method is the reaction with a halo-acetaldehyde or a protected equivalent.
-
Reagents and Materials:
-
2-amino-3-fluoropyridine
-
Bromoacetaldehyde diethyl acetal
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
To a solution of 2-amino-3-fluoropyridine (1.0 eq) in ethanol, add bromoacetaldehyde diethyl acetal (1.2 eq) and sodium bicarbonate (2.0 eq).
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add a solution of hydrochloric acid (e.g., 2M HCl) and stir at room temperature for 1-2 hours to hydrolyze the intermediate.
-
Neutralize the solution with a base (e.g., saturated NaHCO₃ solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 8-fluoroimidazo[1,2-a]pyridine.
-
Step 3: Amination at the 2-position
The final step involves the introduction of the amino group at the 2-position of the 8-fluoroimidazo[1,2-a]pyridine scaffold. This can be achieved through a variety of modern organic chemistry techniques, such as a directed amination or a nucleophilic aromatic substitution reaction.
-
Reagents and Materials:
-
8-fluoroimidazo[1,2-a]pyridine
-
A suitable aminating agent (e.g., sodium amide or a protected amine source followed by deprotection)
-
An appropriate solvent (e.g., liquid ammonia or an inert organic solvent)
-
-
Procedure (Illustrative Example using a Chichibabin-type reaction):
-
In a flame-dried flask under an inert atmosphere, dissolve 8-fluoroimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent like toluene.
-
Add sodium amide (NaNH₂) (2.0-3.0 eq) portion-wise at a controlled temperature.
-
Heat the reaction mixture and monitor for the evolution of hydrogen gas. The reaction progress can be followed by TLC.
-
After completion, carefully quench the reaction with a proton source (e.g., water or ammonium chloride solution).
-
Extract the product with an organic solvent, dry the organic phase, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield 8-fluoroimidazo[1,2-a]pyridin-2-amine.
-
dot graph TD { A[Starting Materials: 2-amino-3-fluoropyridine and Bromoacetaldehyde diethyl acetal] --> B{Cyclization}; B --> C[Intermediate: 2-(diethoxymethyl)-8-fluoroimidazo[1,2-a]pyridine]; C --> D{Hydrolysis}; D --> E[8-fluoroimidazo[1,2-a]pyridine]; E --> F{Amination}; F --> G[Final Product: 8-Fluoroimidazo[1,2-a]pyridin-2-amine]; }
Caption: Synthetic workflow for 8-fluoroimidazo[1,2-a]pyridin-2-amine.
The Gold Standard: Confirmation by Single-Crystal X-ray Crystallography
While various analytical techniques can suggest the formation of the desired product, only single-crystal X-ray crystallography provides direct, unambiguous evidence of the molecular structure in three-dimensional space.[4] It allows for the precise determination of bond lengths, bond angles, and the overall molecular geometry, leaving no room for doubt about the connectivity of atoms and the position of substituents.
Experimental Workflow for X-ray Crystallography:
-
Crystal Growth: The first and often most challenging step is to grow single crystals of high quality. This is typically achieved by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent system.
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. As the crystal is rotated, a detector records the diffraction pattern.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to yield the final, highly accurate crystal structure.
dot graph LR { subgraph "X-ray Crystallography Workflow" A[Purified Compound] --> B(Crystal Growth); B --> C{Single Crystal}; C --> D[X-ray Diffraction Data Collection]; D --> E{Structure Solution}; E --> F[Electron Density Map]; F --> G{Model Building and Refinement}; G --> H[Final Crystal Structure]; end }
Caption: The process of single-crystal X-ray diffraction analysis.
A Comparative Analysis of Structural Elucidation Techniques
While X-ray crystallography is the definitive method, a combination of other spectroscopic techniques is routinely used to provide corroborating evidence of the structure and to assess the purity of the synthesized compound.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, and packing in the solid state. | Unambiguous and definitive structural confirmation. | Requires a suitable single crystal, which can be difficult to obtain. Provides solid-state structure which may differ from solution conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁹F). Provides details on connectivity through spin-spin coupling. | Provides detailed information about the molecular structure in solution. Non-destructive. Excellent for determining regio- and stereochemistry. | Does not provide direct information on bond lengths and angles. Interpretation can be complex for intricate molecules. |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition. | High sensitivity and accuracy in determining molecular weight. Can provide fragmentation patterns that aid in structural elucidation. | Does not provide information on the connectivity of atoms or stereochemistry. Isomers are often indistinguishable. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule based on the absorption of infrared radiation. | Quick and simple method to identify the presence or absence of key functional groups (e.g., N-H, C=N). | Provides limited information about the overall molecular structure. Spectrum can be complex and difficult to interpret fully. |
Conclusion
The synthesis of 8-fluoroimidazo[1,2-a]pyridin-2-amine represents a key step in the development of novel therapeutic agents. While a suite of analytical techniques, including NMR, MS, and IR spectroscopy, are indispensable for routine characterization and purity assessment, single-crystal X-ray crystallography stands alone as the ultimate arbiter of molecular structure. Its ability to provide a precise and unambiguous three-dimensional map of the molecule is unparalleled. For researchers and professionals in drug development, a thorough understanding and application of these complementary techniques, with a clear recognition of the definitive power of X-ray crystallography, is essential for ensuring the scientific integrity and success of their endeavors.
References
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (URL not available)
- Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. (URL not available)
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. [Link]
-
8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed. [Link]
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (URL not available)
-
Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine | Asian Journal of Chemistry. [Link]
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Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. [Link]
-
The synthesis of imidazo [1,2-a] pyridines derivatives from 2-amino... - ResearchGate. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. [Link]
- Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines - Der Pharma Chemica. (URL not available)
- CN103848830A - Simple method for synthesizing imidazo (1,2-a)
- Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues - DOI. (URL not available)
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - WestminsterResearch. (URL not available)
-
(a) The X-ray crystal structure of imidazo[1,2-a]pyridine 5d (CCDC... - ResearchGate. [Link]
- Process for the preparation of fluorinated pyridines - European Patent Office - EP 0192287 A2. (URL not available)
- Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds - DergiPark. (URL not available)
-
FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes - ResearchGate. [Link]
-
Crystal structure of compound 8c (CCDC: 2169282). - ResearchGate. [Link]
- 3-AMINOIMIDAZO[1,2-a] PYRIDINE DERIVATIVES: SYNTHESIS AND ANTIMICROBIAL ACTIVITIES - An-Najah Repository. (URL not available)
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Structure of imidazo[1,2‐a]pyridine. | Download Scientific Diagram - ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 8-Fluoroimidazo[1,2-A]pyridin-2-amine
This document provides a detailed protocol for the safe handling and disposal of 8-Fluoroimidazo[1,2-A]pyridin-2-amine. As a Senior Application Scientist, my objective is to extend beyond mere procedural instruction, offering a framework grounded in chemical principles to ensure both personal safety and regulatory compliance. The guidance herein is synthesized from an analysis of the compound's structural components—a fluorinated heterocyclic core and an aromatic amine functional group—and is aligned with best practices established by leading safety and regulatory bodies.
Hazard Identification and Risk Assessment: A Proactive Approach
Understanding the potential hazards is the foundation of safe laboratory practice. The molecular structure of 8-Fluoroimidazo[1,2-A]pyridin-2-amine suggests a multi-faceted hazard profile.
-
Aromatic Amine Toxicity: The presence of the amine group on the heterocyclic ring places this compound in the class of aromatic amines. These compounds are known for their potential toxicity, with some members of this class being recognized as potential carcinogens.[1][2] They can be absorbed through the skin and may cause harm if ingested or inhaled.[2]
-
Irritation Potential: The Safety Data Sheet for the closely related 7-Fluoroimidazo[1,2-a]pyridine indicates that it causes skin and serious eye irritation, and may cause respiratory irritation.[3] It is prudent to assume a similar profile for the 8-fluoro-2-amine derivative.
-
Fluorinated Compound Persistence: Fluorinated organic compounds can be environmentally persistent and may require high-temperature incineration for complete destruction.[1] Thermal decomposition can generate highly toxic and corrosive gases, such as hydrogen fluoride and nitrogen oxides.[3]
-
Environmental Hazards: Aromatic amines can be toxic to aquatic life, necessitating containment and preventing release into sewer systems or the environment.[2]
The following table summarizes the anticipated hazard profile and the necessary safety precautions.
| Potential Hazard | Basis of Assessment | Required Safety Precautions & PPE |
| Toxicity / Carcinogenicity | Classification as an aromatic amine.[1][2] | Wear nitrile gloves, a properly fitted lab coat, and safety goggles. Handle in a chemical fume hood to prevent inhalation. |
| Skin & Eye Irritation | Data from analogous compound 7-Fluoroimidazo[1,2-a]pyridine.[3] | Wear chemical-resistant gloves (nitrile or neoprene) and safety goggles or a face shield. Avoid all contact with skin and eyes. |
| Respiratory Irritation | Data from analogous compound 7-Fluoroimidazo[1,2-a]pyridine.[3] | Always handle solid and solutions in a certified chemical fume hood to minimize inhalation of dust or aerosols. |
| Environmental Hazard | Known aquatic toxicity of aromatic amines.[2] | Do not dispose of down the drain. All waste must be collected as hazardous. Prevent any release into the environment. |
Waste Management Workflow: From Generation to Disposal
Proper disposal is a systematic process that begins the moment waste is generated. The following workflow diagram illustrates the decision-making and procedural steps required for compliant disposal.
Sources
A Researcher's Guide to the Safe Handling of 8-Fluoroimidazo[1,2-A]pyridin-2-amine: Personal Protective Equipment, Operational Protocols, and Disposal
The imidazopyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds.[1][2][3][4] As research into novel derivatives like 8-Fluoroimidazo[1,2-A]pyridin-2-amine continues, a deep understanding of their safe handling is paramount. This guide provides a detailed protocol for the requisite personal protective equipment (PPE), operational procedures, and disposal methods, ensuring the well-being of laboratory personnel and the integrity of the research.
I. Essential Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not merely a checklist but a risk-mitigation strategy. Each component addresses a specific route of exposure, providing a barrier between the researcher and the chemical.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloving recommended) | Prevents dermal absorption, a significant risk with aminopyridine compounds.[6][11][12] Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove. |
| Eye and Face Protection | Chemical Safety Goggles and a Face Shield | Protects against splashes and airborne particles, preventing serious eye irritation.[5][11][13] A face shield offers broader protection for the entire face. |
| Body Protection | Chemical-Resistant Laboratory Coat (fully buttoned) | Shields the skin and personal clothing from contamination.[11][12] |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95 for powders, or an air-purifying respirator with appropriate cartridges for vapors) | Necessary when handling the compound as a powder to prevent inhalation of dust particles, which can cause respiratory irritation.[5][11][12] Also crucial if there is a risk of vapor generation. |
| Footwear | Closed-toe, liquid-resistant shoes | Protects feet from spills. |
II. Procedural Workflow for Safe Handling
A systematic approach to handling 8-Fluoroimidazo[1,2-A]pyridin-2-amine minimizes the risk of exposure. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling of 8-Fluoroimidazo[1,2-A]pyridin-2-amine.
III. Step-by-Step Protocols
A. Donning Personal Protective Equipment:
-
Lab Coat: Put on a clean, chemical-resistant lab coat, ensuring it is fully buttoned.
-
Respirator: If required, perform a fit check for the respirator to ensure a proper seal.
-
Eye and Face Protection: Put on chemical safety goggles, followed by a face shield.
-
Gloves: Don the first pair of nitrile or neoprene gloves, ensuring they overlap the cuffs of the lab coat. Don a second pair of gloves over the first.
B. Doffing Personal Protective Equipment:
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
-
Face Shield and Goggles: Remove the face shield and then the goggles, handling them by the sides.
-
Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer pair.
-
Respirator: If worn, remove the respirator.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
C. Spill and Emergency Procedures:
In the event of a spill, evacuate the immediate area and alert your supervisor. For small spills, trained personnel wearing appropriate PPE can use an absorbent material like vermiculite to contain the spill.[7] The contaminated material should then be collected in a sealed container for proper disposal. Ensure adequate ventilation.[12] An eyewash station and safety shower should be readily accessible.[11] In case of eye contact, immediately flush with water for at least 15 minutes.[11] For skin contact, wash the affected area thoroughly with soap and water and remove contaminated clothing.[6] Seek immediate medical attention in case of ingestion, inhalation, or significant skin contact.[6][7]
D. Disposal Plan:
All waste contaminated with 8-Fluoroimidazo[1,2-A]pyridin-2-amine, including used PPE, absorbent materials from spills, and empty containers, must be disposed of as hazardous waste.[8] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
By adhering to these stringent safety protocols, researchers can confidently work with 8-Fluoroimidazo[1,2-A]pyridin-2-amine and other novel imidazopyridine derivatives, advancing scientific discovery while prioritizing personal and environmental safety.
References
- 4-aminopyridine - Sdfine. (n.d.).
- Material Safety Data Sheet. (2007, July 10).
- 3-AMINOPYRIDINE (FOR SYNTHESIS) - Suvchem Laboratory Chemicals. (n.d.).
- 4-Aminopyridine - Jubilant Ingrevia. (2024, February 22).
- Material Safety Data Sheet - Amazon S3. (2005, January 20).
- Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PMC. (n.d.).
- 2 - SAFETY DATA SHEET. (n.d.).
- Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances | Request PDF - ResearchGate. (2025, August 4).
- • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- 4 - SAFETY DATA SHEET. (2024, March 29).
- Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - MDPI. (2024, June 5).
- 1643412-36-5 | 8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine | ChemScene. (n.d.).
- 8-Fluoroimidazo[1,2-a]pyridine - Fluorochem. (n.d.).
- Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC. (n.d.).
- 2-AMINO PYRIDINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016, April 21).
- safety data sheet sds/msds 2-amino pyridine - Biochem Chemopharma. (n.d.).
- 7-Fluoroimidazo[1,2-a]pyridine - Synquest Labs. (n.d.).
- 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed. (2006, March 15).
- 8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid - CymitQuimica. (n.d.).
- 2-Aminopyridine Safety Data Sheet Jubilant Ingrevia Limited. (n.d.).
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025, November 11).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
